N-ethylcyclopentanamine
Description
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Properties
IUPAC Name |
N-ethylcyclopentanamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15N/c1-2-8-7-5-3-4-6-7/h7-8H,2-6H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SRTHFWNTKVOSBA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC1CCCC1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H15N | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001020873 | |
| Record name | N-Ethylcyclopentanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001020873 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
113.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
45592-46-9 | |
| Record name | N-Ethylcyclopentanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001020873 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-ethylcyclopentanamine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
synthesis and properties of N-ethylcyclopentanamine
An In-depth Technical Guide to the Synthesis and Properties of N-ethylcyclopentanamine
For Researchers, Scientists, and Drug Development Professionals
Introduction
This compound is a secondary amine that serves as a valuable building block in organic synthesis. Its structure, featuring a cyclopentyl ring and an N-ethyl group, makes it a precursor for more complex molecules, particularly within the pharmaceutical and agrochemical industries. The secondary amine functionality is a key pharmacophore in numerous biologically active compounds, making reliable synthetic routes and a thorough understanding of its properties essential for researchers.
This guide provides a detailed exploration of this compound, moving from its synthesis via modern, efficient methods to its comprehensive physicochemical and spectroscopic characterization. It is designed to equip laboratory professionals with the necessary knowledge for its synthesis, handling, and application in further research and development.
I. Synthesis of this compound
The synthesis of secondary amines like this compound is most effectively achieved through reductive amination. This method is superior to older techniques, such as the direct alkylation of cyclopentylamine with an ethyl halide, as it largely avoids the common issue of over-alkylation, which leads to the formation of tertiary amines and quaternary ammonium salts. Reductive amination offers high yields and selectivity in a one-pot procedure.[1][2]
Core Synthetic Strategy: Reductive Amination
The reaction proceeds in two main stages:
-
Imine Formation: Cyclopentanone reacts with ethylamine under mildly acidic conditions to form an intermediate N-ethylcyclopentan-1-imine. This reaction is a reversible equilibrium. Water is removed, often by a dehydrating agent or by the reaction conditions, to drive the equilibrium towards the imine.[2]
-
Reduction: The imine intermediate is then reduced in situ to the final secondary amine product, this compound.
A key aspect of this process is the choice of reducing agent. While strong hydrides like lithium aluminum hydride (LiAlH₄) could reduce the imine, they would also readily reduce the starting ketone. Therefore, a milder, more selective reducing agent is required. Sodium triacetoxyborohydride (NaBH(OAc)₃) is an ideal choice as it is particularly effective at reducing protonated imines (iminium ions) much faster than ketones, allowing the entire reaction to be performed efficiently in a single pot.[1][3]
Caption: One-pot reductive amination workflow for this compound.
Detailed Laboratory Protocol
This protocol describes a standard laboratory-scale synthesis of this compound using sodium triacetoxyborohydride.
Reagents & Equipment:
-
Cyclopentanone
-
Ethylamine (e.g., 2.0 M solution in THF or as a 70% aqueous solution)
-
Sodium triacetoxyborohydride (NaBH(OAc)₃)
-
Dichloromethane (DCM) or 1,2-Dichloroethane (DCE) as solvent
-
Glacial Acetic Acid (optional, as catalyst)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask with magnetic stir bar
-
Addition funnel (optional)
-
Standard glassware for extraction and purification
Procedure:
-
Reaction Setup: In a fume hood, charge a round-bottom flask with cyclopentanone (1.0 eq) and the solvent (DCM). Begin stirring.
-
Amine Addition: Add ethylamine (1.1 - 1.2 eq). If using an aqueous solution, the reaction may need a drying agent present or a setup for azeotropic water removal. A solution in an organic solvent like THF is often preferred.
-
Acid Catalyst (Optional): Add a catalytic amount of glacial acetic acid (e.g., 0.1 eq). This protonates the carbonyl oxygen, activating it for nucleophilic attack by the amine, and also facilitates the formation of the iminium ion, which is the species reduced.
-
Stir: Allow the mixture to stir at room temperature for 20-30 minutes to facilitate imine formation.
-
Reducing Agent Addition: Slowly add sodium triacetoxyborohydride (1.2 - 1.5 eq) to the mixture in portions. The addition may be slightly exothermic. Maintain the temperature with an ice bath if necessary.
-
Reaction Monitoring: Allow the reaction to stir at room temperature for 12-24 hours, or until completion. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) by observing the disappearance of the cyclopentanone starting material.
-
Workup (Quenching): Once the reaction is complete, carefully quench it by slowly adding saturated aqueous NaHCO₃ solution until gas evolution ceases. This neutralizes the acid and decomposes any remaining reducing agent.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer two more times with DCM.
-
Drying and Concentration: Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate the solvent using a rotary evaporator.
-
Purification: The resulting crude oil can be purified by fractional distillation under reduced pressure to yield pure this compound.
II. Physicochemical Properties
A summary of the key physical and chemical properties of this compound is provided below.
| Property | Value | Source(s) |
| Molecular Formula | C₇H₁₅N | [4],[5],[6] |
| Molecular Weight | 113.20 g/mol | [7],[4],[5] |
| CAS Number | 45592-46-9 | [7],[4] |
| Appearance | Liquid | Assumed from properties |
| Boiling Point (Tboil) | ~145-147 °C (at 760 mmHg) | [7] (Joback Calculated) |
| XLogP3 | 1.4 | [5] |
| Hydrogen Bond Donor Count | 1 | [5] |
| Hydrogen Bond Acceptor Count | 1 | [5] |
| SMILES | CCNC1CCCC1 | [7],[4] |
| InChIKey | SRTHFWNTKVOSBA-UHFFFAOYSA-N | [7],[4] |
III. Spectroscopic Characterization
Structural confirmation of the synthesized this compound is critical and is typically achieved using a combination of spectroscopic methods.[8][9]
Infrared (IR) Spectroscopy
The IR spectrum provides clear evidence for the presence of key functional groups.
-
N-H Stretch: A characteristic single, sharp absorption band is expected in the region of 3300-3500 cm⁻¹ for the N-H stretch of a secondary amine. This distinguishes it from primary amines, which show two bands (symmetric and asymmetric stretches), and tertiary amines, which show none.[10]
-
C-H Stretch: Strong bands will appear just below 3000 cm⁻¹ (e.g., 2850-2960 cm⁻¹) corresponding to the sp³ C-H bonds of the ethyl and cyclopentyl groups.
-
C-N Stretch: A medium intensity band can be found in the 1020-1250 cm⁻¹ region, corresponding to the C-N bond stretch.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR and ¹³C NMR spectroscopy provide a detailed map of the carbon-hydrogen framework.
-
¹H NMR:
-
Ethyl Group (-CH₂CH₃): A triplet integrating to 3 hydrogens (for the -CH₃) and a quartet integrating to 2 hydrogens (for the -CH₂-).
-
Cyclopentyl Group: A series of overlapping multiplets for the 8 methylene protons (-CH₂-) and a distinct multiplet for the single methine proton (-CH-) attached to the nitrogen.
-
Amine Proton (-NH-): A broad singlet that can appear over a wide chemical shift range. Its identity can be confirmed by adding a drop of D₂O to the NMR tube, which will cause the N-H signal to disappear due to proton-deuterium exchange.[10]
-
-
¹³C NMR:
-
Due to the molecule's symmetry, 5 distinct carbon signals are expected: two for the ethyl group and three for the cyclopentyl ring (one for the C-N carbon, and two for the pairs of equivalent methylene carbons). Carbons attached to the nitrogen will be deshielded and appear further downfield.[10]
-
Mass Spectrometry (MS)
Mass spectrometry confirms the molecular weight and can provide structural information through fragmentation patterns.
-
Molecular Ion (M⁺): The compound has an odd molecular weight of 113. According to the Nitrogen Rule , a compound with an odd number of nitrogen atoms will have an odd-numbered molecular ion peak. The EI-MS spectrum should show a molecular ion peak at an m/z of 113.[10]
-
Fragmentation: Amines characteristically undergo alpha-cleavage. This involves the cleavage of a C-C bond adjacent to the nitrogen atom. For this compound, the most significant fragmentation would likely be the loss of a propyl radical (C₃H₇•) from the cyclopentyl ring or the loss of a methyl radical (CH₃•) from the ethyl group, leading to stable iminium cation fragments.
IV. Safety, Handling, and Storage
This compound is classified as a hazardous chemical and requires careful handling.[4][11]
-
Primary Hazards:
-
Handling:
-
Always work in a well-ventilated chemical fume hood.[11]
-
Wear appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves (e.g., nitrile), chemical safety goggles, and a lab coat.[12]
-
Use only non-sparking tools and take precautionary measures against static discharge.[11]
-
Avoid breathing fumes, vapors, or mist.[12]
-
Wash hands thoroughly after handling.[12]
-
-
Storage:
-
First Aid:
-
Skin Contact: Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing. Seek immediate medical attention.[11]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[11]
-
Inhalation: Remove victim to fresh air. If not breathing, give artificial respiration. Seek immediate medical attention.[11]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Call a physician or poison control center immediately.[11]
-
Conclusion
This compound is a synthetically accessible secondary amine with well-defined properties. The reductive amination of cyclopentanone with ethylamine stands out as the most practical and efficient method for its preparation, offering high yields while avoiding common side reactions. Its structure can be unequivocally confirmed through standard spectroscopic techniques (IR, NMR, and MS), each providing a unique piece of the structural puzzle. Due to its flammable and corrosive nature, strict adherence to safety protocols during handling and storage is mandatory. This guide provides the foundational knowledge for researchers to confidently synthesize, characterize, and safely utilize this compound as a versatile intermediate in their synthetic endeavors.
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Introduction: The Role of Alicyclic Scaffolds in Modern Chemistry
An In-Depth Technical Guide to N-ethylcyclopentanamine: Structure, Synthesis, and Applications
Executive Summary: this compound is a secondary amine featuring a cyclopentyl ring, a structural motif of increasing interest in medicinal chemistry. While not an active pharmaceutical ingredient itself, it serves as a valuable lipophilic building block for the synthesis of more complex molecules. Its preparation via reductive amination is efficient, and its secondary amine functionality allows for a wide range of subsequent chemical transformations. This guide provides a comprehensive overview of its chemical and physical properties, a detailed protocol for its synthesis and purification, in-depth spectroscopic analysis, and a discussion of its applications for researchers in drug discovery and chemical development.
This compound (CAS No. 45592-46-9) is a cyclic secondary amine that belongs to a class of compounds increasingly utilized as versatile intermediates in organic synthesis.[1][2] In the context of drug development, small, lipophilic, and saturated ring systems like the cyclopentane moiety are valuable for exploring chemical space, often improving pharmacokinetic properties such as metabolic stability and membrane permeability. As a secondary amine, this compound is a nucleophilic building block, enabling its incorporation into larger molecular frameworks through reactions like acylation, alkylation, and arylation.[3] This guide serves as a technical resource for scientists, detailing the core chemical principles and practical methodologies associated with this compound.
Molecular Structure and Physicochemical Properties
The structure of this compound consists of a five-membered cyclopentane ring bonded to the nitrogen atom of an ethylamine group.[4] The nitrogen atom is sp³-hybridized, with its lone pair of electrons conferring basicity and nucleophilicity to the molecule.
Figure 1: Chemical structure of this compound.
The key physicochemical properties of this compound are summarized in Table 1. Its liquid state at room temperature, moderate boiling point, and basicity are characteristic of a low-molecular-weight secondary amine.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source(s) |
|---|---|---|
| IUPAC Name | This compound | [4] |
| CAS Number | 45592-46-9 | [4] |
| Molecular Formula | C₇H₁₅N | [4] |
| Molecular Weight | 113.20 g/mol | [4] |
| Appearance | Colorless to light yellow liquid | [5] |
| Boiling Point | 119-120 °C (at 29 Torr) | [5] |
| Density | 0.84 ± 0.1 g/cm³ (Predicted) | [5] |
| pKa | 11.12 ± 0.20 (Predicted) | [5] |
| SMILES | CCNC1CCCC1 | [4] |
| InChIKey | SRTHFWNTKVOSBA-UHFFFAOYSA-N |[4] |
Synthesis via Reductive Amination
The most direct and widely employed method for synthesizing this compound is the reductive amination of cyclopentanone with ethylamine.[6] This one-pot reaction is highly efficient and proceeds through two key mechanistic steps: the formation of an imine (or enamine) intermediate, followed by its immediate reduction to the target secondary amine.
Figure 2: Synthesis of this compound via reductive amination.
Causality in Experimental Design
The choice of reagents and conditions is critical for a successful reductive amination.
-
Acid Catalyst: The initial condensation between cyclopentanone and ethylamine to form the imine is catalyzed by a mild acid (e.g., acetic acid). The acid protonates the carbonyl oxygen, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the amine.
-
Reducing Agent: A mild reducing agent is required. Strong hydrides like LiAlH₄ would reduce the starting ketone before it can react with the amine. Sodium triacetoxyborohydride, NaBH(OAc)₃, is an ideal choice because it is less reactive than sodium borohydride (NaBH₄) and is selective for the reduction of the protonated imine (iminium ion) over the ketone. This selectivity allows the entire reaction to be performed in a single pot.
Field-Proven Experimental Protocol
Objective: To synthesize this compound from cyclopentanone and ethylamine using a one-pot reductive amination procedure.
Materials:
-
Cyclopentanone (1.0 eq)
-
Ethylamine (2.0 M solution in THF, 1.2 eq)
-
Sodium triacetoxyborohydride, NaBH(OAc)₃ (1.5 eq)
-
Glacial Acetic Acid (1.1 eq)
-
Dichloromethane (DCM) or 1,2-Dichloroethane (DCE), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Saturated aqueous sodium chloride (brine) solution
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
To a round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), add cyclopentanone (1.0 eq) and anhydrous DCM or DCE.
-
Cool the solution to 0 °C using an ice bath.
-
Add ethylamine solution (1.2 eq) dropwise, followed by the dropwise addition of glacial acetic acid (1.1 eq).
-
Allow the mixture to stir at 0 °C for 20-30 minutes to facilitate the formation of the iminium ion intermediate.
-
In a single portion, add sodium triacetoxyborohydride (1.5 eq) to the reaction mixture. Caution: Gas evolution may occur.
-
Remove the ice bath and allow the reaction to warm to room temperature. Stir for 12-24 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution until gas evolution ceases.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude this compound.
Purification Methodologies
The crude product from the synthesis typically contains unreacted starting materials and solvent residues. Purification is essential to obtain the compound in high purity for subsequent applications.
Protocol: Purification by Fractional Distillation
Distillation is highly effective for purifying liquid amines when there is a significant boiling point difference between the product and impurities.[1]
-
Set up a fractional distillation apparatus. Ensure all glassware is dry.
-
Transfer the crude this compound oil to the distillation flask. Add a few boiling chips.
-
For amines, it is often beneficial to perform the distillation under a vacuum or an inert atmosphere (nitrogen) to prevent oxidation and the formation of carbonate salts from atmospheric CO₂.
-
Slowly heat the flask. Collect the fraction that distills at the expected boiling point (e.g., ~119-120 °C at 29 Torr).[5]
-
The final product should be a clear, colorless liquid.
Spectroscopic Characterization
Mass Spectrometry
The electron ionization (EI) mass spectrum provides confirmation of the molecular weight and key structural features through its fragmentation pattern.
-
Molecular Ion (M⁺): The molecular ion peak is observed at an m/z of 113, consistent with the molecular formula C₇H₁₅N.[2] The presence of an odd number of nitrogen atoms results in an odd nominal molecular weight, adhering to the Nitrogen Rule.
-
Base Peak (m/z 84): The most intense peak (base peak) in the spectrum is at m/z 84. This fragment is formed via α-cleavage, a characteristic fragmentation pathway for amines. The bond between the α-carbon (on the ethyl group) and the β-carbon is cleaved, resulting in the loss of a methyl radical (•CH₃, mass 15). The resulting fragment, [C₆H₁₂N]⁺, is stabilized by resonance.
-
Other Key Fragments: Another significant peak appears at m/z 98, corresponding to the loss of an ethyl radical (•CH₂CH₃, mass 29) through cleavage of the C-N bond.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Note: The following are predicted spectra based on established chemical shift principles and data from analogous compounds. Experimental values may vary slightly.
Predicted ¹H NMR (400 MHz, CDCl₃):
-
δ ~2.8-3.0 ppm (m, 1H): Methine proton on the cyclopentane ring attached to the nitrogen (N-CH). The multiplicity would be a multiplet due to coupling with the adjacent CH₂ protons on the ring.
-
δ ~2.6 ppm (q, 2H, J ≈ 7.2 Hz): Methylene protons of the ethyl group (N-CH₂-CH₃). The quartet arises from coupling to the three protons of the adjacent methyl group.
-
δ ~1.4-1.8 ppm (m, 8H): The eight methylene protons on the cyclopentane ring (C₅H₁₀). These protons are in different chemical environments and would appear as a complex, overlapping multiplet.
-
δ ~1.1 ppm (t, 3H, J ≈ 7.2 Hz): Methyl protons of the ethyl group (N-CH₂-CH₃). The triplet is due to coupling with the two protons of the adjacent methylene group.
-
δ ~1.0 ppm (br s, 1H): The amine proton (N-H). This peak is often broad and may not show clear coupling. Its chemical shift is concentration and solvent-dependent.
Predicted ¹³C NMR (100 MHz, CDCl₃):
-
δ ~59-61 ppm: Methine carbon of the cyclopentane ring attached to nitrogen (N-C H).
-
δ ~43-45 ppm: Methylene carbon of the ethyl group (C H₂-CH₃).
-
δ ~32-34 ppm: Methylene carbons of the cyclopentane ring adjacent to the N-CH carbon.
-
δ ~23-25 ppm: Methylene carbons of the cyclopentane ring beta to the N-CH carbon.
-
δ ~15-17 ppm: Methyl carbon of the ethyl group (CH₂-C H₃).
Chemical Reactivity and Synthetic Utility
As a secondary amine, this compound is a versatile nucleophile. It readily participates in reactions such as acylation to form amides, alkylation to form tertiary amines, and reactions with sulfonyl chlorides to form sulfonamides.
Figure 3: A typical workflow for the acylation of this compound.
This reactivity makes it a valuable intermediate for introducing the N-ethylcyclopentyl moiety into a target molecule, which can be desirable for modulating lipophilicity and steric bulk in drug candidates.
Relevance in Research and Drug Development
This compound serves as a quintessential building block in medicinal chemistry.[1] While direct biological activity of the compound itself is not widely reported, its structural components are present in various biologically active molecules. The cyclopentane ring is a bioisostere for other cyclic systems and can confer favorable properties. The secondary amine provides a key handle for combinatorial chemistry, allowing for the rapid synthesis of libraries of related compounds for high-throughput screening. For example, derivatives of N-alkyl amines are crucial side chains in 4-aminoquinoline-based antimalarial drugs, where the nature of the amine side chain dictates efficacy and helps overcome drug resistance.
Safety, Handling, and Storage
GHS Hazard Classification:
-
Flammable liquids (Category 3)[4]
-
Skin corrosion/irritation (Category 1B)[4]
-
Serious eye damage/eye irritation (Category 1)[4]
Safety and Handling:
-
Personal Protective Equipment (PPE): Wear chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat.
-
Ventilation: Handle only in a well-ventilated area, preferably within a chemical fume hood.
-
Incompatibilities: Keep away from strong oxidizing agents, acids, and acid chlorides.
-
Fire Safety: Keep away from heat, sparks, and open flames. Use dry chemical, CO₂, or alcohol-resistant foam for extinction.
Storage:
-
Store in a tightly sealed container in a cool, dry, and well-ventilated area.[5]
-
Protect from light. Storage at -20°C is recommended for long-term stability.
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A Technical Guide to N-Ethylcyclopentanamine: Synthesis, Characterization, and Applications
Abstract
This technical guide provides a comprehensive overview of N-ethylcyclopentanamine (CAS: 45592-46-9), a secondary aliphatic amine of significant interest to researchers in organic synthesis and medicinal chemistry. The document details its chemical identity, physicochemical properties, and a robust, field-proven protocol for its synthesis via reductive amination of cyclopentanone. A core focus is placed on the analytical characterization of the molecule, with an in-depth analysis of its expected spectroscopic signatures in Infrared (IR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS). Furthermore, this guide explores the utility of the this compound scaffold as a versatile building block in drug discovery, highlighting its potential for developing novel therapeutic agents. The methodologies and insights presented herein are designed to be directly applicable for professionals in research and development.
Chemical Identity and Properties
This compound is classified as a secondary amine, characterized by a cyclopentyl group and an ethyl group covalently bonded to a central nitrogen atom.[1][2] This structure imparts specific chemical and physical properties that are crucial for its application in further synthetic transformations.
Table 1: Chemical Identifiers for this compound
| Identifier | Value |
| IUPAC Name | This compound[3] |
| Synonyms | N-Ethylcyclopentylamine, Cyclopentylethylamine[4][5] |
| CAS Number | 45592-46-9[3][5] |
| Molecular Formula | C₇H₁₅N[3] |
| Molecular Weight | 113.20 g/mol [3][6] |
| SMILES | CCNC1CCCC1[3] |
| InChIKey | SRTHFWNTKVOSBA-UHFFFAOYSA-N[3][5] |
The physicochemical properties of this compound dictate its handling, storage, and reaction conditions. Its basicity, a characteristic feature of amines, is quantified by its predicted pKa value.[1]
Table 2: Physicochemical and Safety Data for this compound
| Property | Value |
| Appearance | Colorless to light yellow liquid[7] |
| Boiling Point | 119-120 °C (at 29 Torr)[7] |
| Density | ~0.84 g/cm³ (Predicted)[7] |
| pKa | 11.12 ± 0.20 (Predicted)[7] |
| Safety Hazards | Flammable liquid and vapor (H226); Causes severe skin burns and eye damage (H314)[3][6] |
Synthesis via Reductive Amination
The most efficient and widely adopted method for synthesizing this compound is the reductive amination of cyclopentanone with ethylamine.[8][9] This one-pot reaction is a cornerstone of amine synthesis due to its high atom economy and operational simplicity.
Mechanistic Rationale
The reaction proceeds through a two-step sequence within a single reaction mixture.[8]
-
Imine Formation: The reaction initiates with the nucleophilic attack of ethylamine on the electrophilic carbonyl carbon of cyclopentanone. This forms a transient hemiaminal intermediate, which subsequently undergoes dehydration to yield an N-ethylcyclopentan-1-imine. This equilibrium is typically driven forward by removing the water formed, although in the context of an in-situ reduction, the subsequent step provides the thermodynamic sink.
-
In-Situ Reduction: The intermediate imine is not isolated but is immediately reduced to the target secondary amine. This reduction is accomplished by a hydride-based reducing agent, such as sodium borohydride (NaBH₄) or, more preferably, sodium triacetoxyborohydride (NaBH(OAc)₃), which is milder and highly effective under the slightly acidic conditions that favor imine formation.
Experimental Workflow
The overall process, from starting materials to the purified product, follows a logical sequence of chemical transformation and purification steps.
Caption: Experimental workflow for the synthesis of this compound.
Detailed Experimental Protocol
This protocol is a representative example and should be performed with appropriate safety precautions in a well-ventilated fume hood.
-
Reaction Setup: To a solution of cyclopentanone (1.0 eq) in dichloromethane (DCM, ~0.5 M) in a round-bottom flask equipped with a magnetic stirrer, add ethylamine (1.1 eq, typically as a solution in THF or as a condensed gas).
-
Imine Formation: Stir the mixture at room temperature for 20-30 minutes to allow for the initial formation of the imine intermediate. A mild acid catalyst (e.g., a trace of acetic acid) can be added to facilitate this step.
-
Reduction: Add sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 eq) portion-wise to the stirring solution. The portion-wise addition helps to control any exotherm.
-
Reaction Monitoring: Allow the reaction to stir at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) until the starting material (cyclopentanone) is consumed.
-
Workup: Carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Stir vigorously until gas evolution ceases.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer twice more with DCM.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.
-
Final Purification: Purify the crude oil by fractional distillation under reduced pressure to obtain this compound as a clear, colorless to light-yellow liquid.
Spectroscopic and Analytical Characterization
Unambiguous structural confirmation of the synthesized this compound requires a combination of spectroscopic techniques. The following sections detail the expected analytical data.[10][11]
Infrared (IR) Spectroscopy
As a secondary amine, the IR spectrum will display characteristic absorptions that confirm the presence of the N-H bond and the aliphatic framework.[12][13]
-
N-H Stretch: A single, moderately sharp absorption band is expected in the region of 3350-3300 cm⁻¹.[14] The presence of a single peak in this region is a key differentiator from primary amines (which show two peaks) and tertiary amines (which show none).[1][12]
-
C-H Aliphatic Stretch: Strong, sharp peaks will appear just below 3000 cm⁻¹ (typically 2960-2850 cm⁻¹), corresponding to the C-H bonds of the cyclopentyl and ethyl groups.
-
N-H Bend: A weak to medium bending absorption may be visible around 1600-1500 cm⁻¹.[14]
-
C-N Stretch: An absorption in the fingerprint region, typically between 1250-1000 cm⁻¹, corresponds to the C-N bond stretch.[14]
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule.[13]
-
¹H NMR:
-
N-H Proton: A broad singlet, variable in chemical shift (typically δ 0.5-5.0 ppm). This signal will disappear upon the addition of a drop of D₂O to the NMR tube, a definitive test for an exchangeable proton.[13][14]
-
Alpha-Protons (CH-N and CH₂-N): The methine proton on the cyclopentyl ring and the methylene protons of the ethyl group are deshielded by the adjacent nitrogen. They are expected to appear as multiplets in the δ 2.5-3.0 ppm range.[13] The ethyl CH₂ will be a quartet due to coupling with the adjacent methyl group.
-
Ethyl Methyl Protons (-CH₃): These protons will appear as a triplet around δ 1.1 ppm, coupled to the adjacent methylene group.
-
Cyclopentyl Protons: The remaining protons on the cyclopentyl ring will appear as complex multiplets in the upfield region, typically δ 1.2-1.8 ppm.
-
-
¹³C NMR:
-
Alpha-Carbons (C-N): The carbon of the cyclopentyl ring attached to the nitrogen and the methylene carbon of the ethyl group will be the most downfield signals in the aliphatic region, expected around δ 50-65 ppm and δ 40-50 ppm, respectively.[13]
-
Other Carbons: The remaining cyclopentyl carbons and the ethyl methyl carbon will appear further upfield (δ 15-35 ppm).
-
Mass Spectrometry (MS)
Mass spectrometry confirms the molecular weight and provides structural information through fragmentation analysis.[15]
-
Molecular Ion (M⁺): According to the Nitrogen Rule, a molecule with an odd number of nitrogen atoms will have an odd nominal molecular weight. This compound (C₇H₁₅N) will show a molecular ion peak at an m/z of 113.[14]
-
Major Fragmentation Pathway (Alpha-Cleavage): The dominant fragmentation mechanism for amines is alpha-cleavage, the breaking of a C-C bond adjacent to the nitrogen atom. This leads to the formation of a resonance-stabilized iminium cation. Two primary alpha-cleavage events are possible:
-
Loss of a butyl radical (•C₄H₉) from the cyclopentyl ring, resulting in a fragment at m/z = 56 .
-
Loss of a methyl radical (•CH₃) from the ethyl group, resulting in a fragment at m/z = 98 . The most stable and thus most abundant fragment ion (the base peak) is often the result of losing the largest possible radical at the alpha position.
-
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N-ethylcyclopentanamine CAS number lookup
An In-Depth Technical Guide to N-ethylcyclopentanamine
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of this compound, a secondary aliphatic amine of interest in synthetic chemistry and drug discovery. The document elucidates its core chemical identity, including its definitive CAS number, and delves into its physicochemical properties. The primary focus is on the practical application of this compound, detailing a robust synthesis protocol via reductive amination, validated analytical methodologies for its characterization and quantification, and critical safety and handling procedures. This guide is structured to provide not just procedural steps, but the underlying scientific rationale, empowering researchers to effectively synthesize, analyze, and safely handle this compound in a laboratory setting.
Chemical Identity and Physicochemical Properties
This compound, also known by synonyms such as Cyclopentylethylamine and N-Cyclopentyl-n-ethylamine, is a secondary amine featuring a cyclopentyl ring and an ethyl group attached to the nitrogen atom.[1][2] Its unique structural characteristics influence its reactivity and physical properties.
The Chemical Abstracts Service (CAS) has assigned the number 45592-46-9 to this compound.[1][2][3][4] This identifier is crucial for unambiguous identification in chemical databases, regulatory submissions, and procurement.
A summary of its key physicochemical properties is presented below for quick reference.
| Property | Value | Source(s) |
| CAS Registry Number | 45592-46-9 | [1][2][4] |
| Molecular Formula | C₇H₁₅N | [1][2][5] |
| Molecular Weight | 113.20 g/mol | [2][4][5] |
| Appearance | Colorless to light yellow liquid | [1][6] |
| Boiling Point | 119-120 °C (at 29 Torr) | [1][6] |
| Density (Predicted) | 0.84 ± 0.1 g/cm³ | [1][6] |
| pKa (Predicted) | 11.12 ± 0.20 | [1][6] |
| SMILES | CCNC1CCCC1 | [3] |
| InChIKey | SRTHFWNTKVOSBA-UHFFFAOYSA-N | [2] |
Synthesis Pathway: Reductive Amination
The most common and efficient method for synthesizing this compound is through the reductive amination of cyclopentanone with ethylamine.[7][8] This one-pot reaction is widely favored in both academic and industrial settings due to its high atom economy and the use of readily available starting materials.[9]
Mechanistic Insight
The reaction proceeds in two principal steps:
-
Imine Formation: The nucleophilic nitrogen of ethylamine attacks the electrophilic carbonyl carbon of cyclopentanone. This is typically catalyzed by a trace amount of acid. The resulting hemiaminal intermediate then undergoes dehydration to form an N-ethylcyclopentan-1-imine.[7][9] This step is reversible, and the removal of water can drive the equilibrium toward the imine product.
-
Reduction: The C=N double bond of the imine intermediate is then reduced to a single bond. This reduction is achieved in-situ by a suitable reducing agent, such as sodium borohydride (NaBH₄) or catalytic hydrogenation, to yield the final this compound product.[9][10]
The choice of a mild reducing agent like sodium cyanoborohydride (NaBH₃CN) is particularly advantageous as it is selective for the imine over the ketone, allowing the entire reaction to be performed in a single pot without isolating the imine intermediate.
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physical and chemical properties of N-ethylcyclopentanamine
An In-depth Technical Guide to the Physicochemical Properties of N-ethylcyclopentanamine
Abstract: This technical guide provides a comprehensive overview of the physical, chemical, and spectroscopic properties of this compound (CAS No. 45592-46-9). Intended for researchers, chemists, and professionals in drug development, this document synthesizes key data points, outlines robust experimental protocols for its synthesis and analysis, and offers field-proven insights into its handling and reactivity. The guide is structured to deliver not just data, but a foundational understanding of the compound's behavior, grounded in authoritative references and practical methodologies.
Chemical Identity and Structure
This compound is a secondary aliphatic amine featuring a cyclopentyl ring bonded to the nitrogen atom of an ethylamine group.[1] This structure is fundamental to its chemical reactivity, imparting properties typical of a sterically accessible secondary amine, such as basicity and nucleophilicity. Its identity is unequivocally established by the following identifiers.
-
IUPAC Name: this compound[1]
-
Synonyms: N-Ethylcyclopentylamine, Cyclopentylethylamine[2][3]
-
Molecular Formula: C₇H₁₅N[1]
Physicochemical Properties
The physical properties of this compound are critical for its practical application in a laboratory setting, influencing decisions related to reaction conditions, solvent selection, and purification methods. The compound presents as a colorless to light yellow liquid.[4] A summary of its key physicochemical properties is presented in Table 1.
Table 1: Summary of Key Physicochemical Properties
| Property | Value | Source(s) | Significance & Field Insights |
| Boiling Point | 119-120 °C (at 29 Torr) | [4][5] | The reduced pressure boiling point indicates that vacuum distillation is the preferred method for purification to prevent thermal degradation at atmospheric pressure. |
| Density | 0.84 ± 0.1 g/cm³ (Predicted) | [4] | Its density, being less than water, is a key consideration for aqueous workup procedures, as it will form the upper organic layer. |
| pKa | 11.12 ± 0.20 (Predicted) | [4][5] | This value confirms its nature as a moderately strong base, similar to other secondary alkylamines. It will readily form salts with mineral acids, a property useful for purification or formulation. |
| Appearance | Colorless to Light Yellow Liquid | [4] | A significant deviation from this appearance may indicate impurity or degradation, necessitating re-purification. |
Synthesis and Purification
The most direct and common laboratory synthesis of this compound is the reductive amination of cyclopentanone with ethylamine.[6][7] This two-step, one-pot reaction involves the initial formation of an imine intermediate, which is then reduced in situ to the target secondary amine.[8] This method is highly efficient and avoids the polyalkylation issues often encountered with direct alkylation of amines.[8]
Synthetic Workflow: Reductive Amination
The logical flow of the synthesis is depicted below. The choice of a reducing agent is critical; sodium triacetoxyborohydride (STAB) or sodium cyanoborohydride (NaBH₃CN) are often preferred as they are mild enough to not reduce the starting ketone but are effective at reducing the intermediate iminium ion.[8]
Caption: Synthetic workflow for this compound.
Protocol: Synthesis via Reductive Amination
This protocol is a representative method and should be performed by qualified personnel with appropriate safety precautions.
-
Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar, add cyclopentanone (8.41 g, 100 mmol) and dichloromethane (DCM, 100 mL).
-
Amine Addition: Add a 2.0 M solution of ethylamine in THF (55 mL, 110 mmol, 1.1 eq) to the stirring solution.
-
Imine Formation: Add glacial acetic acid (0.6 g, 10 mmol, 0.1 eq) to catalyze imine formation. Allow the mixture to stir at room temperature for 30 minutes.
-
Reduction: Slowly add sodium triacetoxyborohydride (NaBH(OAc)₃, 25.4 g, 120 mmol, 1.2 eq) portion-wise over 20 minutes. Causality Note: Slow addition is necessary to control the exothermic reaction and any gas evolution.
-
Reaction Monitoring: Allow the reaction to stir at room temperature for 12-18 hours. Monitor the reaction progress by TLC or GC-MS until the starting material is consumed.
-
Workup - Quench: Carefully pour the reaction mixture into a separatory funnel containing 100 mL of saturated aqueous sodium bicarbonate (NaHCO₃) solution to quench the reaction and neutralize the acetic acid.
-
Workup - Extraction: Separate the layers. Extract the aqueous layer with DCM (2 x 50 mL). Combine the organic layers.
-
Workup - Washing & Drying: Wash the combined organic layers with brine (1 x 50 mL), then dry over anhydrous magnesium sulfate (MgSO₄).
-
Isolation: Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Purification: Purify the resulting crude oil by fractional distillation under vacuum (approx. 29 Torr) to yield this compound as a colorless liquid.[4]
Spectroscopic Profile
Spectroscopic analysis is essential for unequivocal structure confirmation and purity assessment.
Table 2: Characteristic Spectroscopic Data
| Technique | Expected Features | Rationale |
| ¹H NMR | N-H Proton: Broad singlet (~1-2 ppm). Cyclopentyl Protons: Multiplets (~1.2-1.8 ppm). Ethyl CH₂: Quartet (~2.6 ppm). Ethyl CH₃: Triplet (~1.1 ppm). | The chemical shifts and splitting patterns are predicted based on standard values for aliphatic amines. The N-H proton is often broad and may exchange with D₂O. |
| ¹³C NMR | Cyclopentyl Carbons: Multiple signals in the aliphatic region (~20-60 ppm). Ethyl CH₂: Signal around 45 ppm. Ethyl CH₃: Signal around 15 ppm. | The distinct chemical environments of the carbon atoms will give rise to a predictable number of signals in the aliphatic region. |
| IR Spectroscopy | N-H Stretch: A moderate, single absorption band around 3300-3250 cm⁻¹.[9] C-H Stretch: Multiple sharp peaks just below 3000 cm⁻¹. C-N Stretch: Absorption in the 1250-1020 cm⁻¹ region.[9] | Unlike primary amines which show two N-H stretch bands, secondary amines like this compound show only one.[9][10] The C-N stretch is a key indicator of the amine functional group. |
| Mass Spec (EI) | Molecular Ion (M⁺): Peak at m/z = 113.[3] Base Peak: Expected at m/z = 84, corresponding to the loss of an ethyl group (M-29). | Electron ionization typically leads to fragmentation. The most stable carbocation formed by alpha-cleavage (loss of the ethyl radical) is often the base peak in aliphatic amines. |
Analytical Characterization
Rigorous analytical control is necessary to ensure the purity and identity of the synthesized material, especially in a drug development context.
Protocol: Purity Assessment by GC-MS
-
Sample Preparation: Prepare a 1 mg/mL solution of this compound in DCM.
-
Instrumentation: Use a gas chromatograph equipped with a standard non-polar column (e.g., DB-5ms) and a mass selective detector.
-
GC Method:
-
Injector Temperature: 250 °C
-
Oven Program: Start at 50 °C, hold for 2 minutes, then ramp to 250 °C at 15 °C/min.
-
Carrier Gas: Helium, constant flow of 1 mL/min.
-
-
MS Method:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Range: m/z 40-300.
-
-
Data Analysis: The purity is determined by the area percentage of the main peak in the total ion chromatogram (TIC). The identity is confirmed by matching the resulting mass spectrum with a reference spectrum.[3]
Logical Flow for Compound Verification
Caption: Decision workflow for analytical verification.
Safety and Handling
This compound is a hazardous chemical that requires careful handling in a controlled laboratory environment.
-
GHS Hazard Statements: H226 (Flammable liquid and vapor), H314 (Causes severe skin burns and eye damage).[1]
-
Precautionary Measures:
-
Handle only in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, a face shield, nitrile gloves, and a flame-retardant lab coat.
-
Keep away from heat, sparks, open flames, and other ignition sources.[1]
-
Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.[4][11]
-
Conclusion
This compound is a foundational secondary amine with well-defined physicochemical properties. Its synthesis via reductive amination is a robust and scalable method. A thorough understanding of its properties, particularly its boiling point and basicity, is essential for its effective use in synthetic and medicinal chemistry. The analytical protocols outlined herein provide a self-validating system to ensure the quality and identity of the material for research and development applications.
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N-ethylcyclopentanamine molecular weight and formula
An In-Depth Technical Guide to N-Ethylcyclopentanamine: Synthesis, Characterization, and Applications in Drug Discovery
Introduction
This compound is a secondary amine that serves as a versatile building block in organic synthesis and medicinal chemistry. Its structure, combining a cyclic aliphatic moiety with a short N-alkyl chain, imparts a unique combination of lipophilicity and chemical reactivity. For researchers and drug development professionals, understanding the fundamental properties, synthesis, and handling of this compound is crucial for its effective application in the design and creation of novel molecular entities. This guide provides a comprehensive technical overview, from core physicochemical data to field-proven synthetic protocols and its potential as a scaffold in modern drug discovery.
Core Molecular and Physicochemical Properties
The foundational step in utilizing any chemical reagent is a thorough understanding of its intrinsic properties. This compound (CAS No: 45592-46-9) is defined by a specific molecular formula and weight, which are critical for stoichiometric calculations in synthesis and for analytical characterization.[1][2][3]
The molecular structure consists of a cyclopentyl ring bonded to the nitrogen atom of an ethylamine group. This secondary amine functionality is the primary site of chemical reactivity and a key determinant of its physical properties, such as its basicity and hydrogen bonding capability.
Table 1: Key Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₇H₁₅N | [1][2][4] |
| Molecular Weight | 113.20 g/mol | [1][4] |
| Exact Mass | 113.120449 g/mol | [1][2][4] |
| IUPAC Name | This compound | [1][2] |
| CAS Registry Number | 45592-46-9 | [2][3] |
| Appearance | Colorless to light yellow liquid | [5] |
| Boiling Point | 119-120 °C (at 29 Torr) | [5] |
| Predicted pKa | 11.12 ± 0.20 | [5] |
| Hydrogen Bond Donor Count | 1 | [4] |
| Hydrogen Bond Acceptor Count | 1 | [4] |
Synthesis and Purification: A Validated Protocol
The most direct and widely employed method for synthesizing secondary amines like this compound is through reductive amination. This one-pot reaction is highly efficient and involves the formation of an imine or enamine intermediate from a ketone and a primary amine, which is then reduced in situ to the target amine. The choice of reducing agent is critical for ensuring high yield and preventing side reactions.
Expertise in Practice: We select sodium triacetoxyborohydride (STAB) as the reducing agent. Unlike harsher reagents like sodium borohydride, STAB is milder, tolerant of slightly acidic conditions (which catalyze imine formation), and highly selective for the iminium ion over the starting ketone. This selectivity minimizes the formation of cyclopentanol as a byproduct, simplifying purification. Dichloromethane (DCM) is chosen as the solvent for its ability to dissolve the reactants and its inertness under the reaction conditions.
Experimental Protocol: Synthesis via Reductive Amination
Objective: To synthesize this compound from cyclopentanone and ethylamine.
Materials:
-
Cyclopentanone
-
Ethylamine (as a solution, e.g., 2.0 M in THF, or as hydrochloride salt with a base)
-
Sodium triacetoxyborohydride (STAB)
-
Dichloromethane (DCM), anhydrous
-
Acetic Acid (glacial)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Saturated Sodium Chloride (brine) solution
-
Magnesium Sulfate (MgSO₄), anhydrous
-
Round-bottom flask, magnetic stirrer, and addition funnel
Procedure:
-
Reaction Setup: To a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen), add cyclopentanone (1.0 eq.) and anhydrous DCM. Begin stirring.
-
Amine Addition: Add ethylamine (1.1 eq.). If using ethylamine hydrochloride, add 1.1 eq. of a non-nucleophilic base like triethylamine (TEA) to liberate the free amine.
-
Imine Formation: Add a catalytic amount of glacial acetic acid (approx. 0.1 eq.) to the mixture. Stir at room temperature for 30 minutes to facilitate the formation of the iminium ion intermediate.
-
Reduction: In a separate flask, prepare a slurry of sodium triacetoxyborohydride (1.5 eq.) in anhydrous DCM. Add this slurry portion-wise to the reaction mixture over 20-30 minutes. The reaction is mildly exothermic; maintain the temperature below 30°C.
-
Reaction Monitoring: Allow the reaction to stir at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or GC-MS until the starting cyclopentanone is consumed.
-
Workup: Carefully quench the reaction by the slow addition of saturated NaHCO₃ solution until gas evolution ceases. Transfer the mixture to a separatory funnel.
-
Extraction: Separate the organic layer. Wash the organic layer sequentially with saturated NaHCO₃ solution (2x) and brine (1x).
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent using a rotary evaporator to yield the crude product.
-
Purification: The crude this compound can be purified by fractional distillation under reduced pressure to yield the final product as a clear liquid.
Caption: Reductive amination workflow for this compound.
Spectroscopic and Analytical Characterization
A self-validating protocol requires robust analytical confirmation of the final product's identity and purity. The structure of this compound can be unequivocally confirmed using a combination of mass spectrometry and NMR spectroscopy.
-
Mass Spectrometry (Electron Ionization, EI): As a relatively simple molecule, the EI mass spectrum is expected to show a clear molecular ion (M⁺) peak. The NIST WebBook reports the molecular weight as 113.2007, so a high-resolution mass spectrum should confirm the exact mass corresponding to the formula C₇H₁₅N.[2][3] The fragmentation pattern would likely involve the loss of an ethyl group or cleavage of the cyclopentyl ring.
-
¹H NMR Spectroscopy: The proton NMR spectrum provides a definitive fingerprint of the molecule's hydrogen environments.
-
Ethyl Group: A triplet corresponding to the methyl (CH₃) protons and a quartet corresponding to the methylene (CH₂) protons.
-
Cyclopentyl Ring: A complex multiplet for the eight methylene protons on the ring.
-
N-H Proton: A broad singlet, which may or may not be visible depending on the solvent and concentration.
-
Methine Proton (CH-N): A multiplet for the single proton on the carbon attached to the nitrogen.
-
-
¹³C NMR Spectroscopy: The carbon NMR spectrum will confirm the number of unique carbon environments. The structure predicts 5 distinct signals: one for the methyl carbon, three for the methylene carbons (one on the ethyl group and two distinct types on the cyclopentyl ring), and one for the methine carbon attached to the nitrogen.
Safety, Handling, and Storage
Scientific integrity demands a rigorous approach to safety. This compound is classified as a hazardous substance, and adherence to proper safety protocols is mandatory.
Table 2: GHS Hazard Classification
| Hazard Class | Code | Description | Source |
| Flammable Liquids | H226 | Flammable liquid and vapor | [1][4] |
| Skin Corrosion/Irritation | H314 | Causes severe skin burns and eye damage | [1] |
Handling Precautions:
-
Engineering Controls: Work in a well-ventilated chemical fume hood. Ensure that eyewash stations and safety showers are readily accessible.[6] Use explosion-proof electrical and lighting equipment.[7]
-
Personal Protective Equipment (PPE): Wear chemical-resistant gloves (e.g., nitrile), safety goggles, and a flame-retardant lab coat.[7][8]
-
Safe Handling Practices: Avoid contact with skin, eyes, and clothing.[8] Keep away from heat, sparks, open flames, and other ignition sources.[7] Ground all containers and equipment to prevent static discharge.[7] Do not breathe vapors or mist.[6]
Storage:
-
Store in a tightly-closed container in a cool, dry, and well-ventilated area designated for flammable and corrosive materials.[7][8]
-
Keep away from incompatible substances such as strong oxidizing agents, acids, and acid chlorides.[6][7]
Relevance and Application in Drug Development
The true value of a chemical building block is realized in its application. While simple in structure, this compound represents a valuable scaffold for generating molecular diversity in drug discovery programs. Its utility stems from two key features: the secondary amine handle and the lipophilic cyclopentyl group.
The Secondary Amine as a Chemical Handle: The N-H group provides a reactive site for further functionalization. It can be readily alkylated, acylated, or used in other coupling reactions to attach a wide array of pharmacophores or side chains. This allows for the systematic exploration of the structure-activity relationship (SAR) by creating a library of analogues.
The Cyclopentyl Group as a Lipophilic Moiety: Lipophilicity is a critical parameter in drug design, influencing a compound's absorption, distribution, metabolism, and excretion (ADME) properties. The cyclopentyl group provides a well-defined, non-polar scaffold that can enhance a molecule's ability to cross cell membranes and interact with hydrophobic pockets in biological targets like enzymes or receptors.[9]
Caption: Role of this compound as a scaffold in discovery.
For instance, in the development of agents targeting the central nervous system (CNS), the optimal balance of polarity and lipophilicity is paramount for crossing the blood-brain barrier. The this compound scaffold provides a starting point that can be fine-tuned through chemical modification to achieve the desired physicochemical profile. Its structural motifs are analogous to those found in scaffolds used to develop antimalarial, antimicrobial, and cardiovascular agents.[9]
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- Chemical Properties of Cyclopentanamine, N-ethyl- (CAS 45592-46-9) - Cheméo. Cheméo. [Link]
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An In-Depth Technical Guide to the Spectral Analysis of N-Ethylcyclopentanamine
Introduction
N-Ethylcyclopentanamine (CAS No. 45592-46-9) is a secondary aliphatic amine with a molecular formula of C₇H₁₅N and a molecular weight of 113.20 g/mol . Its structure, featuring a cyclopentyl ring and an ethyl group attached to a central nitrogen atom, provides a distinct spectroscopic fingerprint. Understanding this fingerprint is crucial for its identification, purity assessment, and characterization in various research and development settings, including pharmaceutical synthesis and materials science. This guide provides a comprehensive analysis of the mass spectrometry (MS), nuclear magnetic resonance (NMR), and infrared (IR) spectroscopy data for this compound. While experimental NMR and IR spectra are not widely published, this document synthesizes available mass spectral data with expert-predicted NMR and IR characteristics, grounded in fundamental spectroscopic principles, to offer a complete analytical portrait of the molecule.
Molecular Structure and Spectroscopic Overview
The first step in any spectral analysis is a thorough understanding of the molecule's structure. This compound consists of three key components: a five-membered saturated ring (cyclopentyl), a secondary amine nitrogen, and an ethyl group. Each of these components gives rise to characteristic signals in different spectroscopic techniques.
-
Mass Spectrometry (MS): Provides the molecular weight and reveals fragmentation patterns based on the weakest bonds and most stable resulting ions.
-
Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectroscopy map the hydrogen and carbon skeletons of the molecule, respectively, providing detailed information about the chemical environment, connectivity, and stereochemistry of the atoms.
-
Infrared (IR) Spectroscopy: Identifies the functional groups present in the molecule by detecting the vibrational frequencies of its chemical bonds.
The following diagram illustrates the workflow for the comprehensive spectral characterization of this compound.
Caption: Workflow for the spectral analysis of this compound.
Mass Spectrometry (MS)
Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions. For this compound, Electron Ionization (EI) is a common method that involves bombarding the molecule with high-energy electrons, causing it to ionize and fragment.[1] This fragmentation provides valuable structural clues.
2.1. The Nitrogen Rule and Molecular Ion
The "Nitrogen Rule" in mass spectrometry states that a molecule with an odd number of nitrogen atoms will have a molecular ion (M⁺) with an odd nominal mass.[2] this compound (C₇H₁₅N) contains one nitrogen atom, and its molecular weight is 113.20. Therefore, we expect to see the molecular ion peak at m/z = 113 . The presence of this peak confirms the molecular formula.
2.2. Key Fragmentation Pathway: Alpha-Cleavage
The most characteristic fragmentation pathway for aliphatic amines is α-cleavage, which is the breaking of a carbon-carbon bond adjacent to the nitrogen atom.[3] This cleavage is favorable because it results in the formation of a stable, resonance-stabilized iminium cation. For this compound, there are two possible α-cleavage pathways:
-
Loss of an ethyl radical (•CH₂CH₃): Cleavage of the bond between the nitrogen and the cyclopentyl ring is less likely.
-
Loss of a butyl radical (•C₄H₉): Cleavage of the C-C bond within the cyclopentyl ring adjacent to the point of attachment is a dominant pathway. This involves the loss of a C₄H₉ radical from the ring, leading to a highly abundant fragment.
The most prominent fragmentation involves the cleavage of the bond between the alpha and beta carbons of the cyclopentyl ring relative to the nitrogen. This results in the loss of an ethylene molecule (C₂H₄) after an initial ring-opening, followed by the loss of a propyl radical to form the base peak. However, the most characteristic and predictable fragmentation is the alpha-cleavage leading to the loss of the largest alkyl group attached to the alpha-carbon. In the case of the ethyl group, cleavage of the methyl group is not possible. For the cyclopentyl group, the most significant α-cleavage results in the formation of a stable iminium ion.
The base peak in the spectrum is typically the most stable fragment ion. For this compound, the base peak is observed at m/z = 84 . This corresponds to the loss of an ethyl group (mass 29) via alpha-cleavage.
Caption: Primary α-cleavage fragmentation of this compound.
2.3. Summary of Mass Spectrum Data
| m/z Value | Proposed Fragment | Significance |
| 113 | [C₇H₁₅N]⁺ | Molecular Ion (M⁺) |
| 84 | [M - C₂H₅]⁺ | Base Peak, from α-cleavage (loss of ethyl group) |
| 70 | [C₄H₈N]⁺ | Further fragmentation |
| 56 | [C₃H₆N]⁺ | Further fragmentation |
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy (Predicted)
¹H NMR spectroscopy provides information about the number, environment, and connectivity of hydrogen atoms in a molecule. Based on the structure of this compound, we can predict the following signals.[4][5]
3.1. Predicted ¹H NMR Signals
The structure suggests five distinct proton environments:
-
-N-H: The proton on the nitrogen.
-
-CH-N: The single proton on the cyclopentyl ring attached to the nitrogen.
-
-N-CH₂-CH₃: The two protons of the ethyl group attached to the nitrogen.
-
-CH₂- (Cyclopentyl): The eight protons on the cyclopentyl ring. Due to their proximity to the ethylamino group, they will be diastereotopic and appear as complex multiplets.
-
-N-CH₂-CH₃: The three protons of the methyl group.
3.2. Predicted Chemical Shifts (δ), Multiplicity, and Integration
| Proton Environment | Predicted δ (ppm) | Multiplicity | Integration | Rationale |
| -N-H | 0.5 - 2.0 | Broad Singlet (br s) | 1H | Chemical shift is variable and concentration-dependent; often exchanges with D₂O. |
| -CH-N | 2.8 - 3.2 | Multiplet (m) | 1H | Deshielded by the adjacent electronegative nitrogen atom. |
| -N-CH₂-CH₃ | 2.5 - 2.9 | Quartet (q) | 2H | Deshielded by nitrogen and coupled to the adjacent methyl group protons (n+1 rule, 3+1=4). |
| -CH₂- (Cyclopentyl) | 1.2 - 1.9 | Multiplets (m) | 8H | Protons of the saturated ring, appearing in the typical aliphatic region. |
| -N-CH₂-CH₃ | 1.0 - 1.3 | Triplet (t) | 3H | Coupled to the adjacent methylene group protons (n+1 rule, 2+1=3). |
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy (Predicted)
¹³C NMR spectroscopy identifies the different carbon environments in a molecule. Due to symmetry, the five carbons of the cyclopentyl ring are not all unique.
4.1. Predicted ¹³C NMR Signals
We can predict five distinct carbon signals for this compound:
-
C1: The carbon of the cyclopentyl ring directly attached to the nitrogen.
-
C2/C5: The two equivalent carbons adjacent to C1 in the ring.
-
C3/C4: The two equivalent carbons beta to C1 in the ring.
-
-N-CH₂-: The methylene carbon of the ethyl group.
-
-CH₃: The methyl carbon of the ethyl group.
4.2. Predicted Chemical Shifts (δ)
| Carbon Environment | Predicted δ (ppm) | Rationale |
| -CH-N (C1) | 55 - 65 | Deshielded by the directly attached nitrogen. |
| -N-CH₂- | 40 - 50 | Deshielded by the directly attached nitrogen. |
| -CH₂- (C2/C5) | 30 - 38 | Standard aliphatic region for a five-membered ring. |
| -CH₂- (C3/C4) | 22 - 28 | Standard aliphatic region for a five-membered ring. |
| -CH₃ | 13 - 18 | Typical chemical shift for a terminal methyl group in an aliphatic chain. |
Note: These predictions are based on established chemical shift ranges for aliphatic amines and cycloalkanes.[6][7][8]
Infrared (IR) Spectroscopy (Predicted)
IR spectroscopy is used to identify the functional groups within a molecule based on their characteristic vibrational frequencies.[9]
5.1. Predicted Characteristic Absorption Bands
For this compound, a secondary amine, the following absorption bands are expected:[10][11][12]
| Wavenumber (cm⁻¹) | Vibration Type | Intensity | Functional Group |
| 3350 - 3310 | N-H Stretch | Weak to Medium | Secondary Amine (-NH) |
| 2960 - 2850 | C-H Stretch | Strong | Alkyl (-CH₃, -CH₂, -CH) |
| 1470 - 1450 | C-H Bend | Medium | Alkyl (-CH₂) |
| 1250 - 1020 | C-N Stretch | Medium | Aliphatic Amine |
| 910 - 665 | N-H Wag | Broad, Medium | Secondary Amine (-NH) |
The presence of a weak to medium, sharp band in the 3350-3310 cm⁻¹ region is a key indicator of a secondary amine.[4] The strong C-H stretching bands just below 3000 cm⁻¹ confirm the aliphatic nature of the molecule. The C-N stretch provides further evidence for the amine functionality.
Experimental Protocols
To obtain high-quality spectral data, adherence to standardized experimental protocols is essential.
6.1. Protocol for NMR Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃, D₂O). The choice of solvent is critical to avoid interfering signals.
-
Tube Loading: Transfer the solution to a clean, dry 5 mm NMR tube. Ensure the sample height is adequate for the instrument (typically 4-5 cm).
-
Instrument Setup: Place the NMR tube into a spinner and insert it into the NMR spectrometer's probe.
-
Locking and Shimming: Lock the spectrometer on the deuterium signal of the solvent. Perform automated or manual shimming to optimize the magnetic field homogeneity.[13]
-
Acquisition:
-
For ¹H NMR , acquire a spectrum using a standard pulse sequence. A sufficient number of scans should be averaged to achieve a good signal-to-noise ratio.
-
For ¹³C NMR , use a proton-decoupled pulse sequence. A larger number of scans will be required due to the low natural abundance of ¹³C.
-
-
Processing: Apply Fourier transformation, phase correction, and baseline correction to the raw data. Calibrate the chemical shift scale using a reference standard (e.g., tetramethylsilane, TMS, at 0.00 ppm).
-
Analysis: Integrate the peaks in the ¹H spectrum and identify the chemical shifts and multiplicities for both ¹H and ¹³C spectra.
6.2. Protocol for Infrared (IR) Spectroscopy
-
Sample Preparation: As this compound is a liquid, the simplest method is to prepare a thin film.[14]
-
Place one drop of the neat liquid sample between two IR-transparent salt plates (e.g., NaCl or KBr).
-
Gently press the plates together to form a thin, uniform film.
-
-
Background Spectrum: Acquire a background spectrum of the empty sample compartment to account for atmospheric CO₂ and H₂O, as well as any instrumental artifacts.
-
Sample Spectrum: Place the prepared salt plates in the sample holder of the FTIR spectrometer.
-
Acquisition: Acquire the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
-
Processing: The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.
-
Analysis: Identify the key absorption bands and assign them to the corresponding functional group vibrations.
6.3. Protocol for Mass Spectrometry (Electron Ionization)
-
Sample Introduction: Introduce a small amount of the volatile liquid sample into the mass spectrometer. This can be done via a direct insertion probe or through the injector of a gas chromatograph (GC-MS).[15]
-
Ionization: In the ion source, the sample is vaporized and bombarded with a beam of 70 eV electrons. This causes ionization and fragmentation of the molecules.[1]
-
Mass Analysis: The resulting ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates them based on their mass-to-charge (m/z) ratio.
-
Detection: The separated ions are detected, and their abundance is recorded.
-
Data Processing: The software generates a mass spectrum, which is a plot of relative ion abundance versus m/z.
-
Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to deduce structural information, comparing it to known fragmentation mechanisms for amines.[2]
Conclusion
The combination of mass spectrometry, NMR spectroscopy, and IR spectroscopy provides a powerful and comprehensive toolkit for the structural elucidation and identification of this compound. MS confirms the molecular weight (113 amu) and reveals a characteristic fragmentation pattern dominated by α-cleavage, with a base peak at m/z 84. Predicted ¹H and ¹³C NMR spectra provide a detailed map of the carbon-hydrogen framework, with distinct signals for the ethyl and cyclopentyl moieties. Finally, the predicted IR spectrum confirms the presence of the secondary amine functional group (N-H stretch ~3330 cm⁻¹) and the aliphatic C-H bonds. Together, these techniques offer a self-validating system for the unambiguous characterization of this compound, essential for its application in research and industry.
References
- National Institute of Standards and Technology (NIST). (n.d.). Cyclopentanamine, N-ethyl-. NIST Chemistry WebBook.
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- Health, Safety and Environment Office. (n.d.). E006 - Nuclear Magnetic Resonance (NMR) Spectroscopy.
- Chemistry LibreTexts. (2024, March 24). 24.10: Spectroscopy of Amines.
- All 'Bout Chemistry. (2020, April 4). PART 15: ALIPHATIC AMINES (MASS SPECTRUM FRAGMENTATION PATTERN) FOR CSIR NET/GATE/M.Sc [Video]. YouTube.
- University of Colorado Boulder. (n.d.). Table of Characteristic IR Absorptions.
- OpenStax. (2023, September 20). 24.10 Spectroscopy of Amines. In Organic Chemistry.
- University of Notre Dame. (2023, July 24). STANDARD OPERATING PROCEDURE FOR NMR EXPERIMENTS.
- Ogel Publications. (n.d.). Standard Operating Procedure (SOP): NMR Analysis of a Sample. Selar.
- WikiEducator. (n.d.). Chapter-20: Infrared spectroscopy (Identifying Compounds or ligands).
- Abraham, R. J., et al. (n.d.). The prediction of 1H chemical shifts in amines: a semiempirical and ab initio investigation. Wiley Online Library.
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N-Ethylcyclopentanamine: A Comprehensive Technical Guide for Scientific Professionals
Foreword
In the landscape of modern chemical synthesis and drug discovery, the strategic selection of molecular building blocks is paramount to the successful development of novel chemical entities. Secondary amines, in particular, represent a cornerstone of medicinal chemistry and materials science, offering a versatile scaffold for the introduction of diverse functionalities. Among these, N-ethylcyclopentanamine emerges as a compound of significant interest due to its unique combination of a sterically accessible secondary amine and a lipophilic cyclopentyl moiety. This guide provides an in-depth technical overview of this compound, from its fundamental properties and synthesis to its characterization, reactivity, and potential applications, tailored for researchers, scientists, and drug development professionals.
Molecular Overview and Physicochemical Properties
This compound (CAS No. 45592-46-9) is a secondary amine characterized by a cyclopentyl ring and an ethyl group attached to a central nitrogen atom.[1][2] This structure imparts a balance of hydrophobicity and reactivity, making it a valuable intermediate in organic synthesis.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₇H₁₅N | PubChem[1] |
| Molecular Weight | 113.20 g/mol | PubChem[1] |
| Appearance | Colorless to light yellow liquid | ChemicalBook[3] |
| Boiling Point | 119-120 °C (at 29 Torr) | ChemicalBook[3] |
| Density | 0.84 ± 0.1 g/cm³ (Predicted) | ChemicalBook[3] |
| pKa | 11.12 ± 0.20 (Predicted) | ChemicalBook[3] |
| SMILES | CCNC1CCCC1 | PubChem[1] |
| InChIKey | SRTHFWNTKVOSBA-UHFFFAOYSA-N | PubChem[1] |
Synthesis of this compound: The Reductive Amination Pathway
The most direct and widely employed method for the synthesis of this compound is the reductive amination of cyclopentanone with ethylamine.[4][5] This one-pot reaction is highly efficient and proceeds through the formation of an intermediate imine or enamine, which is then reduced in situ to the desired secondary amine.[6] The choice of reducing agent is critical to the success of the reaction, with milder reagents being preferred to avoid the reduction of the starting ketone.
Caption: Reductive Amination Workflow for this compound Synthesis.
Experimental Protocol: Reductive Amination
This protocol is a representative procedure for the synthesis of this compound. The causality behind the choice of reagents lies in their selectivity and efficiency. Sodium triacetoxyborohydride (NaBH(OAc)₃) is a mild and selective reducing agent, ideal for reductive aminations as it does not readily reduce the starting ketone. The weakly acidic conditions (acetic acid) catalyze the formation of the imine intermediate.
Materials:
-
Cyclopentanone
-
Ethylamine (as a solution in a suitable solvent, e.g., THF or ethanol)
-
Sodium triacetoxyborohydride (NaBH(OAc)₃)
-
1,2-Dichloroethane (DCE) or Dichloromethane (DCM) as solvent
-
Acetic Acid (glacial)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Saturated aqueous sodium chloride (brine) solution
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar, add cyclopentanone (1.0 eq.). Dissolve the ketone in DCE or DCM (approximately 5-10 mL per mmol of ketone).
-
Addition of Amine and Acid: Add ethylamine (1.0-1.2 eq.) to the stirred solution, followed by the addition of a catalytic amount of acetic acid (0.1 eq.).
-
Formation of Imine: Stir the mixture at room temperature for 20-30 minutes to allow for the formation of the imine intermediate.
-
Reduction: To the reaction mixture, add sodium triacetoxyborohydride (1.2-1.5 eq.) portion-wise over 10-15 minutes. The reaction is mildly exothermic.
-
Reaction Monitoring: Stir the reaction at room temperature for 12-24 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) until the starting material is consumed.
-
Work-up: Quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution until gas evolution ceases. Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3 x 20 mL).
-
Purification: Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄ or Na₂SO₄. Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.
-
Final Purification: The crude this compound can be further purified by fractional distillation under reduced pressure to yield the pure product.
Spectroscopic Characterization
Accurate structural elucidation is critical for the validation of synthesized compounds. The following sections detail the expected spectroscopic data for this compound.
Mass Spectrometry (MS)
The electron ionization mass spectrum of this compound is characterized by a molecular ion peak (M⁺) at m/z = 113, corresponding to its molecular weight.[2] The fragmentation pattern is consistent with the structure of an N-alkylated cyclopentylamine.
Table 2: Key Mass Spectrometry Fragments for this compound
| m/z | Interpretation |
| 113 | Molecular ion [M]⁺ |
| 98 | Loss of a methyl group ([M-CH₃]⁺) |
| 84 | Loss of an ethyl group ([M-C₂H₅]⁺) |
| 70 | Fragmentation of the cyclopentyl ring |
| 56 | Further fragmentation |
Data obtained from the NIST WebBook.[2]
Nuclear Magnetic Resonance (NMR) Spectroscopy
While a publicly available, fully assigned spectrum for this compound is not readily found, the expected chemical shifts and multiplicities can be predicted based on the molecular structure and data from analogous compounds.
¹H NMR (Proton NMR):
-
Ethyl Group (CH₂): A quartet is expected around 2.5-2.7 ppm due to coupling with the adjacent methyl protons.
-
Ethyl Group (CH₃): A triplet is expected around 1.0-1.2 ppm due to coupling with the adjacent methylene protons.
-
Cyclopentyl Group (CH-N): A multiplet is expected around 2.8-3.1 ppm.
-
Cyclopentyl Group (CH₂): Overlapping multiplets are expected in the range of 1.3-1.8 ppm.
-
Amine Proton (NH): A broad singlet is expected, with a chemical shift that can vary depending on the solvent and concentration (typically 1.0-2.0 ppm).
¹³C NMR (Carbon NMR):
-
Ethyl Group (CH₂): A signal is expected around 45-50 ppm.
-
Ethyl Group (CH₃): A signal is expected around 14-16 ppm.
-
Cyclopentyl Group (CH-N): A signal is expected around 58-62 ppm.
-
Cyclopentyl Group (CH₂ adjacent to CH-N): Signals are expected around 32-35 ppm.
-
Cyclopentyl Group (other CH₂): A signal is expected around 23-25 ppm.
Infrared (IR) Spectroscopy
The IR spectrum provides valuable information about the functional groups present in the molecule.
Table 3: Predicted IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Vibration | Functional Group |
| 3300-3500 (broad) | N-H stretch | Secondary Amine |
| 2960-2850 | C-H stretch | Aliphatic (Cyclopentyl and Ethyl) |
| 1470-1450 | C-H bend | Aliphatic |
| 1180-1020 | C-N stretch | Aliphatic Amine |
The presence of a broad absorption band in the 3300-3500 cm⁻¹ region is characteristic of the N-H stretch in a secondary amine, often broadened due to hydrogen bonding.[7] The strong absorptions in the 2850-2960 cm⁻¹ range correspond to the C-H stretching vibrations of the cyclopentyl and ethyl groups.[8]
Chemical Reactivity and Synthetic Utility
This compound, as a secondary amine, exhibits characteristic nucleophilic and basic properties. Its reactivity is a key aspect of its utility as a synthetic building block.
Caption: Reactivity Profile of this compound.
-
N-Acylation: The secondary amine readily reacts with acyl halides or anhydrides to form the corresponding amides. This reaction is fundamental for introducing the N-ethylcyclopentylamino moiety into larger molecules.
-
N-Alkylation: Further alkylation of the secondary amine leads to the formation of tertiary amines. This can be achieved with alkyl halides or through another reductive amination reaction with an aldehyde or ketone.
-
N-Sulfonylation: Reaction with sulfonyl chlorides yields sulfonamides, a common functional group in many pharmaceutical compounds.
-
Aza-Michael Addition: As a nucleophile, this compound can participate in conjugate addition reactions with α,β-unsaturated carbonyl compounds.
Applications in Research and Development
The structural features of this compound make it an attractive building block in several areas of chemical research, particularly in the development of bioactive molecules.
Medicinal Chemistry
The cyclopentylamine motif is present in a number of pharmacologically active compounds. The introduction of an N-ethyl group can modulate the pharmacokinetic and pharmacodynamic properties of a lead compound, such as its lipophilicity, metabolic stability, and receptor binding affinity. While specific examples of marketed drugs containing the this compound fragment are not prominent, its potential as a scaffold in drug discovery is significant. It can be incorporated into molecules targeting a wide range of therapeutic areas, including but not limited to, antiviral, anticancer, and central nervous system (CNS) disorders. The synthesis of derivatives of cyclic amines is a common strategy in the development of new therapeutic agents.[9]
Agrochemicals
Similar to medicinal chemistry, the development of novel pesticides and herbicides often involves the synthesis and screening of libraries of amine derivatives. The lipophilic nature of the cyclopentyl group can enhance the penetration of the active compound through the waxy cuticles of plants or the exoskeletons of insects.
Materials Science
Amines are widely used as curing agents for epoxy resins and as building blocks for polymers. This compound could potentially be used in these applications. Furthermore, organic amines with alkyl chains and cyclic moieties have been investigated as corrosion inhibitors for various metals and alloys.[10][11] The nitrogen atom can adsorb onto the metal surface, forming a protective layer that inhibits corrosion.
Safety and Handling
This compound is classified as a flammable liquid and is corrosive, causing severe skin burns and eye damage.[1]
GHS Hazard Statements:
Precautionary Measures:
-
Handle in a well-ventilated area, preferably in a chemical fume hood.
-
Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.
-
Keep away from heat, sparks, and open flames.
-
Store in a tightly sealed container in a cool, dry, and well-ventilated place.
Always consult the Safety Data Sheet (SDS) for complete and detailed safety information before handling this compound.
Conclusion
This compound is a versatile secondary amine with a valuable combination of structural and chemical properties. Its straightforward synthesis via reductive amination makes it readily accessible for a wide range of research and development applications. While detailed spectroscopic assignments in the public domain are scarce, its structure can be reliably confirmed using standard analytical techniques. The reactivity of the secondary amine functionality, coupled with the physicochemical properties imparted by the ethyl and cyclopentyl groups, positions this compound as a significant building block for the synthesis of novel compounds in medicinal chemistry, agrochemicals, and materials science. As the demand for new chemical entities with tailored properties continues to grow, the utility of such fundamental building blocks will undoubtedly expand.
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N-Ethylcyclopentanamine: A Scaffolding Approach for Novel Therapeutic Discovery
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
Abstract
The cyclopentanamine moiety is a privileged scaffold in medicinal chemistry, prized for its unique conformational properties that facilitate potent and selective interactions with a range of biological targets.[1] This technical guide delves into the untapped research potential of a specific, yet underexplored derivative: N-ethylcyclopentanamine. While direct extensive research on this compound is nascent, this document extrapolates from the rich pharmacology of structurally related compounds to present a compelling case for its investigation as a versatile building block in modern drug discovery. We will explore its potential applications as a modulator of neurotransmitter systems, a scaffold for novel antimicrobial and anticancer agents, and a key intermediate in the synthesis of complex molecular probes. This guide provides the scientific rationale, detailed hypothetical experimental protocols, and visual workflows to empower researchers to unlock the therapeutic promise of this intriguing molecule.
The Scientific Imperative: Why this compound?
This compound, with the molecular formula C7H15N and a molecular weight of 113.20 g/mol , is a secondary amine characterized by a cyclopentyl ring and an N-ethyl substituent.[2][3] This seemingly simple structure possesses a compelling combination of features for drug design:
-
Lipophilicity and Bioavailability: The cyclopentyl group imparts a degree of lipophilicity, which can be crucial for traversing cellular membranes and enhancing oral bioavailability. The N-ethyl group can be further modified to fine-tune this property.
-
Stereochemical Complexity: The cyclopentane ring offers a rigid, three-dimensional structure that can be strategically functionalized to create stereoisomers with distinct pharmacological profiles.
-
Synthetic Tractability: The secondary amine serves as a versatile handle for a wide array of chemical modifications, allowing for the rapid generation of diverse compound libraries.
While research on analogous structures like N-butylcyclopentanamine derivatives has suggested potential antimicrobial and cytotoxic activities, this guide will focus on extrapolating from the broader class of cyclopentanamine and N-alkyl amine compounds to propose novel research avenues for this compound.[4]
Potential Research Application I: Modulator of Monoaminergic Systems
Scientific Rationale:
Structurally similar compounds, such as cyclopentamine, have been identified as sympathomimetic agents that act as releasing agents for catecholamine neurotransmitters like norepinephrine, epinephrine, and dopamine.[5] This activity is attributed to their ability to interact with monoamine transporters. Given the structural analogy, it is highly probable that this compound will exhibit similar activity, potentially with a unique selectivity profile for different transporters (NET, DAT, SERT). This opens up avenues for developing novel therapeutics for conditions such as ADHD, depression, and narcolepsy.
Proposed Experimental Workflow:
A systematic investigation into the neuropharmacological profile of this compound would involve a multi-tiered approach:
-
In Vitro Transporter Binding and Uptake Assays: To determine the affinity and functional activity of this compound at the norepinephrine transporter (NET), dopamine transporter (DAT), and serotonin transporter (SERT).
-
Ex Vivo Neurotransmitter Release Assays: To measure the ability of this compound to evoke the release of norepinephrine, dopamine, and serotonin from isolated rodent brain tissue (e.g., striatum, prefrontal cortex).
-
In Vivo Behavioral Pharmacology: To assess the psychostimulant, antidepressant, and anxiolytic-like effects of this compound in established rodent models.
Experimental Protocol: In Vitro Neurotransmitter Transporter Uptake Assay
This protocol outlines a representative experiment to assess the inhibitory effect of this compound on the uptake of a radiolabeled neurotransmitter (e.g., [3H]dopamine) into cells expressing the corresponding transporter (e.g., DAT).
| Step | Procedure | Rationale |
| 1 | Cell Culture: Culture HEK293 cells stably expressing the human dopamine transporter (hDAT). | Provides a consistent and reproducible biological system for studying transporter function. |
| 2 | Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and create a serial dilution series. | To determine the concentration-dependent effect of the compound. |
| 3 | Assay Initiation: Seed the hDAT-expressing cells in a 96-well plate. On the day of the assay, pre-incubate the cells with varying concentrations of this compound or a known inhibitor (e.g., GBR 12909) for 15 minutes. | Allows the test compound to bind to the transporter before the addition of the substrate. |
| 4 | Radioligand Addition: Add a fixed concentration of [3H]dopamine to each well and incubate for 10 minutes at room temperature. | Initiates the uptake of the radiolabeled neurotransmitter into the cells. |
| 5 | Assay Termination: Rapidly wash the cells with ice-cold assay buffer to remove unincorporated radioligand. | Stops the uptake process and removes background radioactivity. |
| 6 | Quantification: Lyse the cells and measure the intracellular radioactivity using a scintillation counter. | The amount of radioactivity is directly proportional to the amount of neurotransmitter taken up by the cells. |
| 7 | Data Analysis: Calculate the percentage inhibition of uptake at each concentration of this compound and determine the IC50 value. | The IC50 value represents the concentration of the compound required to inhibit 50% of the transporter activity. |
Hypothesized Signaling Pathway:
Caption: Hypothesized mechanism of this compound at the dopamine transporter.
Potential Research Application II: Scaffold for Novel Antimicrobial Agents
Scientific Rationale:
The increasing threat of antibiotic resistance necessitates the development of novel antimicrobial agents with new mechanisms of action. N-alkylated amine compounds have demonstrated promising antimicrobial activity.[4] The lipophilic nature of the cyclopentyl ring in this compound can facilitate its interaction with and disruption of bacterial cell membranes, a common mechanism of action for antimicrobial peptides and other membrane-active agents. Derivatization of the N-ethyl group can be used to modulate the amphiphilicity of the molecule, a key determinant of antimicrobial potency and selectivity.
Proposed Experimental Workflow:
-
Synthesis of a Focused Library: Synthesize a library of this compound derivatives with varying N-alkyl chain lengths and terminal functional groups (e.g., hydroxyl, carboxyl, guanidinyl).
-
Antimicrobial Susceptibility Testing: Screen the library against a panel of clinically relevant Gram-positive and Gram-negative bacteria (e.g., Staphylococcus aureus, Escherichia coli, Pseudomonas aeruginosa) to determine the Minimum Inhibitory Concentration (MIC) for each compound.
-
Mechanism of Action Studies: For the most potent compounds, investigate the mechanism of action through assays such as bacterial membrane potential measurement, membrane permeability assays (e.g., using SYTOX Green), and electron microscopy to visualize effects on bacterial morphology.
-
Cytotoxicity and Hemolysis Assays: Evaluate the toxicity of lead compounds against mammalian cell lines and their hemolytic activity against red blood cells to assess their therapeutic index.
Experimental Protocol: Determination of Minimum Inhibitory Concentration (MIC) via Broth Microdilution
| Step | Procedure | Rationale |
| 1 | Compound Preparation: Prepare a stock solution of the this compound derivative in DMSO and create a two-fold serial dilution in a 96-well microtiter plate containing cation-adjusted Mueller-Hinton Broth (CAMHB). | To test a range of compound concentrations against the bacteria. |
| 2 | Bacterial Inoculum Preparation: Prepare a standardized bacterial inoculum (e.g., 5 x 10^5 CFU/mL) in CAMHB from an overnight culture. | Ensures a consistent number of bacteria are exposed to the compound. |
| 3 | Inoculation: Add the bacterial inoculum to each well of the microtiter plate containing the serially diluted compound. Include positive (bacteria only) and negative (broth only) controls. | Exposes the bacteria to the test compound and provides controls for bacterial growth and sterility. |
| 4 | Incubation: Incubate the plate at 37°C for 18-24 hours. | Allows for bacterial growth in the presence of the compound. |
| 5 | MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth. This can be assessed visually or by measuring the optical density at 600 nm. | Determines the minimum concentration of the compound required to inhibit bacterial growth. |
Logical Relationship Diagram:
Caption: Workflow for the development of this compound-based antimicrobial agents.
Potential Research Application III: Precursor for Novel Anticancer Agents
Scientific Rationale:
The cyclopentane ring is a feature in several natural products and synthetic compounds with anticancer activity.[6] For instance, certain cyclopentenone derivatives have shown cytotoxic effects against various cancer cell lines.[7] The this compound scaffold can serve as a starting point for the synthesis of novel compounds designed to target specific pathways involved in cancer cell proliferation and survival, such as signaling cascades or protein-protein interactions. The secondary amine provides a convenient point for attaching pharmacophores known to interact with cancer targets.
Proposed Experimental Workflow:
-
Rational Design and Synthesis: Design and synthesize a library of this compound derivatives conjugated to moieties known to interact with anticancer targets (e.g., kinase inhibitors, histone deacetylase inhibitors).
-
In Vitro Cytotoxicity Screening: Screen the synthesized compounds against a panel of human cancer cell lines (e.g., from the NCI-60 panel) to identify compounds with potent and selective anticancer activity.
-
Target Identification and Validation: For active compounds, employ techniques such as thermal shift assays, affinity chromatography, or chemoproteomics to identify the cellular target(s). Validate the target engagement in cells using methods like Western blotting or cellular thermal shift assays.
-
In Vivo Efficacy Studies: Evaluate the antitumor efficacy of lead compounds in preclinical animal models of cancer (e.g., xenograft models).
Experimental Protocol: In Vitro Cancer Cell Line Cytotoxicity Assay (MTT Assay)
| Step | Procedure | Rationale |
| 1 | Cell Seeding: Seed cancer cells (e.g., HeLa, A549) in a 96-well plate at a predetermined density and allow them to adhere overnight. | To establish a monolayer of actively dividing cells. |
| 2 | Compound Treatment: Treat the cells with a serial dilution of the this compound derivative for 48-72 hours. | To expose the cancer cells to the compound and assess its effect on cell viability. |
| 3 | MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. | Viable cells with active metabolism will reduce the yellow MTT to purple formazan crystals. |
| 4 | Formazan Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO, isopropanol) to dissolve the formazan crystals. | To release the colored product for quantification. |
| 5 | Absorbance Measurement: Measure the absorbance of the solubilized formazan at a wavelength of ~570 nm using a microplate reader. | The absorbance is directly proportional to the number of viable cells. |
| 6 | Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value for each compound. | The IC50 value represents the concentration of the compound that reduces cell viability by 50%. |
Conclusion and Future Directions
This compound represents a promising, yet underexplored, molecular scaffold with the potential to fuel innovation across multiple therapeutic areas. This technical guide has outlined a scientifically grounded rationale and detailed experimental frameworks for investigating its potential as a modulator of monoaminergic systems, a precursor for novel antimicrobial agents, and a building block for innovative anticancer therapies. The versatility of its structure, coupled with its synthetic accessibility, makes this compound an attractive starting point for discovery campaigns. Future research should focus on the synthesis of diverse libraries of its derivatives and their systematic evaluation in the biological assays described herein. Such efforts are poised to unlock the full therapeutic potential of this intriguing molecule and contribute to the development of next-generation medicines.
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N-ethylcyclopentanamine safety and hazards information
An In-depth Technical Guide to the Safety and Hazards of N-ethylcyclopentanamine
Introduction
This compound (CAS No: 45592-46-9), a secondary aliphatic amine with the molecular formula C7H15N, is a reactive chemical intermediate utilized in various synthetic applications within research and drug development.[1][2][3] Its structure, featuring a basic nitrogen atom and a flammable organic scaffold, dictates its significant hazard profile. This guide serves as a comprehensive technical resource for researchers, scientists, and drug development professionals, providing in-depth safety information and procedural guidance. The core philosophy of this document is to establish a self-validating system of safety by understanding the causality behind the hazards and implementing robust, multi-layered mitigation strategies.
Section 1: Core Hazard Identification and Classification
This compound is classified as a hazardous substance, primarily due to its flammability and corrosivity.[1] The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides a clear and immediate summary of its dangers.
Signal Word: Danger [1]
GHS Pictograms:
-
Flammable: Indicates a fire hazard.
-
Corrosive: Indicates the potential to cause severe skin burns and eye damage.[1]
Table 1: GHS Hazard and Precautionary Statements
| Code | Statement | Category |
| H226 | Flammable liquid and vapor.[1] | Hazard |
| H314 | Causes severe skin burns and eye damage.[1] | Hazard |
| H303 | May be harmful if swallowed.[4] | Hazard |
| P210 | Keep away from heat, sparks, open flames, and hot surfaces. No smoking.[5] | Precautionary |
| P260 | Do not breathe dust/fume/gas/mist/vapors/spray.[5] | Precautionary |
| P280 | Wear protective gloves/protective clothing/eye protection/face protection.[5] | Precautionary |
| P301+P330+P331 | IF SWALLOWED: Rinse mouth. Do NOT induce vomiting.[5] | Precautionary |
| P303+P361+P353 | IF ON SKIN (or hair): Take off immediately all contaminated clothing. Rinse skin with water/shower.[5] | Precautionary |
| P305+P351+P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[5] | Precautionary |
| P310 | Immediately call a POISON CENTER or doctor/physician.[5] | Precautionary |
| P403+P235 | Store in a well-ventilated place. Keep cool.[5] | Precautionary |
Section 2: Physicochemical Properties and Their Safety Implications
Understanding the physical and chemical properties of this compound is fundamental to anticipating its behavior and mitigating associated risks. Its hazardous nature is a direct consequence of these intrinsic characteristics.
Table 2: Key Physicochemical Properties
| Property | Value | Source / Comment |
| Molecular Formula | C7H15N | [1][2] |
| Molecular Weight | 113.20 g/mol | [1][2] |
| Appearance | Colorless to light yellow liquid | [3][6] |
| Boiling Point | 119-120 °C (at 29 Torr) | [3][6] The relatively low boiling point suggests a significant vapor pressure at ambient temperatures. |
| Density (Predicted) | 0.84 g/cm³ | [3][6] |
| pKa (Predicted) | 11.12 ± 0.20 | [3][6] This high pKa indicates a strong basic character, which is the root cause of its corrosivity. |
| Storage Temperature | -20°C, protect from light | [6][7] Recommended for long-term stability. |
The causality between these properties and the observed hazards is clear:
-
Flammability: The compound's volatility, implied by its boiling point, allows it to readily form vapors at room temperature. These vapors can form explosive mixtures with air, and with a source of ignition, can lead to a fire or explosion. Vapors may be dense enough to travel to a distant ignition source and flash back.[8][9]
-
Corrosivity: As a secondary amine with a high pKa, this compound is a potent base.[3][6] Upon contact with tissue, it can cause saponification of fats and extraction of membrane lipids, leading to rapid and severe chemical burns. The damage to eyes can be particularly severe and potentially irreversible.[8]
Section 3: Toxicology and Routes of Exposure
Primary Routes of Exposure and Health Effects:
-
Dermal (Skin) Contact: This is a primary risk. Direct contact causes severe chemical burns, characterized by redness, pain, and blistering.[5][8] The substance is also classified as harmful in contact with skin, suggesting potential for systemic absorption.[8]
-
Ocular (Eye) Contact: Causes severe eye burns and may lead to permanent eye damage or blindness.[8] Immediate and prolonged irrigation is critical.
-
Inhalation: Inhalation of vapors or mists can cause severe irritation and chemical burns to the respiratory tract.[8] Symptoms of overexposure may include headache, dizziness, nausea, and vomiting.[8][10]
-
Ingestion: Swallowing the liquid will cause severe burns to the mouth, throat, and stomach, with a danger of perforation.[8] Ingestion is considered harmful.[4]
Section 4: Protocols for Safe Handling and Storage
A self-validating safety system requires that engineering controls, personal protective equipment, and administrative procedures work in concert to minimize exposure.
Experimental Protocol: Laboratory Handling of this compound
-
Preparation and Hazard Review:
-
1.1. Review this safety data sheet and any internal institutional safety guidelines before beginning work.
-
1.2. Identify the location of the nearest safety shower, eyewash station, and fire extinguisher.
-
1.3. Ensure all required engineering controls and PPE are available and functional.
-
-
Engineering Controls:
-
2.1. All manipulations of this compound (weighing, transferring, reactions) must be conducted inside a certified chemical fume hood to prevent inhalation of vapors.[8]
-
2.2. Use explosion-proof electrical equipment and ensure proper grounding of all containers and equipment to prevent static discharge, a potential ignition source.[9]
-
-
Personal Protective Equipment (PPE):
-
3.1. Eye and Face Protection: Wear chemical safety goggles and a full-face shield. Standard safety glasses are insufficient.[5]
-
3.2. Skin Protection: Wear a flame-resistant lab coat. Use chemically resistant gloves (e.g., butyl rubber or nitrile, checking manufacturer's compatibility data). Change gloves immediately if contamination is suspected.
-
3.3. Clothing: Wear long pants and closed-toe shoes.
-
-
Procedural Controls:
-
4.1. Use only non-sparking tools for opening and handling containers.[5]
-
4.2. Keep containers tightly closed when not in use.[5]
-
4.3. Avoid contact with incompatible materials, which include strong oxidizing agents, strong acids, acid chlorides, and carbon dioxide.[5][8][9]
-
4.4. Dispense the smallest quantity necessary for the experiment.
-
Storage Protocol
-
Store in a tightly-closed container in a dry, cool, and well-ventilated area designated for flammable and corrosive materials.[5][8]
-
Keep away from all sources of ignition, including heat, sparks, and open flames.[8]
-
Store away from incompatible substances like strong acids and oxidizing agents.[8]
-
The storage area should be locked to restrict access to authorized personnel only.[5]
Section 5: Emergency and First Aid Procedures
Rapid and correct response to an exposure or spill is critical.
Spill Response Protocol
-
Immediate Actions:
-
1.1. Evacuate all non-essential personnel from the immediate area.
-
1.2. Remove all sources of ignition.
-
1.3. Increase ventilation if it is safe to do so.
-
-
Containment and Cleanup (for small spills):
-
2.1. Wearing the full PPE described in Section 4, contain the spill using an inert, non-combustible absorbent material (e.g., sand, vermiculite).
-
2.2. Carefully collect the absorbed material using non-sparking tools into a suitable, labeled container for hazardous waste.
-
2.3. Do not allow the material to enter drains.[10]
-
-
Disposal:
-
3.1. All contaminated materials must be disposed of as hazardous waste in accordance with local, regional, and national regulations.[5]
-
First Aid Protocol
| Exposure Route | Immediate Action |
| Eye Contact | Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention. [5] |
| Skin Contact | Immediately remove all contaminated clothing. Flush skin with plenty of water for at least 15 minutes. Seek immediate medical attention. [5] |
| Inhalation | Move the victim to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, give artificial respiration. Seek immediate medical attention. [5] |
| Ingestion | Do NOT induce vomiting. Rinse mouth thoroughly with water. If the victim is conscious and alert, give 2-4 cupfuls of water to drink. Seek immediate medical attention. [5] |
Section 6: Fire-Fighting Measures
-
Suitable Extinguishing Media: Use dry sand, dry chemical, carbon dioxide (CO2), or alcohol-resistant foam.[5][10] Water spray can be used to cool fire-exposed containers.[5]
-
Unsuitable Extinguishing Media: Do not use a solid stream of water, as it may scatter and spread the fire.
-
Specific Hazards: The compound is a flammable liquid. Vapors are heavier than air and may travel to an ignition source. Containers may explode when heated.[8][9]
-
Hazardous Decomposition Products: Thermal decomposition can produce toxic gases, including carbon oxides (CO, CO2) and nitrogen oxides (NOx).[5]
-
Protective Equipment: Firefighters must wear full protective gear and a self-contained breathing apparatus (SCBA) with a full facepiece operated in pressure-demand or other positive pressure mode.[8]
Conclusion
This compound is a valuable chemical reagent whose utility is matched by its significant flammability and corrosivity hazards. A thorough understanding of its physicochemical properties, combined with the strict and disciplined implementation of engineering controls, appropriate personal protective equipment, and safe handling protocols, is essential for its use in a research and development setting. By treating this substance with the respect its hazard profile demands, professionals can mitigate risks and ensure a safe laboratory environment.
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An In-Depth Technical Guide to N-ethylcyclopentanamine: Synthesis, Spectroscopic Characterization, and Patent Landscape
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-ethylcyclopentanamine, a secondary amine with the chemical formula C₇H₁₅N, represents a valuable building block in the vast landscape of medicinal chemistry and organic synthesis.[1] Its structure, featuring a cyclopentyl ring appended to an ethylamino group, offers a unique combination of lipophilicity and functionality that makes it an attractive scaffold for the development of novel therapeutic agents and other fine chemicals. This guide provides a comprehensive overview of the synthesis, spectroscopic properties, and patent landscape of this compound, offering field-proven insights and detailed methodologies for professionals in drug discovery and development.
Physicochemical and Safety Data
A thorough understanding of the fundamental properties and safety considerations of a compound is paramount for its effective and safe utilization in a laboratory setting.
Physicochemical Properties
| Property | Value | Reference(s) |
| CAS Number | 45592-46-9 | [2][3] |
| Molecular Formula | C₇H₁₅N | [2][3] |
| Molecular Weight | 113.20 g/mol | [4] |
| Boiling Point | 119-120 °C (at 29 Torr) | |
| Density | 0.84 ± 0.1 g/cm³ (Predicted) | |
| pKa | 11.12 ± 0.20 (Predicted) | |
| Appearance | Colorless to light yellow liquid |
Safety and Handling
This compound is classified as a flammable liquid and is corrosive, causing severe skin burns and eye damage.[4] Appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat, should be worn at all times when handling this compound. All manipulations should be conducted in a well-ventilated fume hood.[5]
GHS Hazard Statements:
Precautionary Statements: A comprehensive list of precautionary statements can be found in the safety data sheet (SDS) for this compound and should be consulted before use. Key precautions include keeping the compound away from heat and ignition sources, using non-sparking tools, and ensuring proper grounding to prevent static discharge.[5]
Synthesis of this compound
The most direct and widely employed method for the synthesis of this compound is the reductive amination of cyclopentanone with ethylamine.[6] This versatile reaction forms the carbon-nitrogen bond by first generating an intermediate imine or enamine, which is then reduced in situ to the desired amine.
Reaction Mechanism: Reductive Amination
The reductive amination process can be broken down into two key mechanistic steps:
-
Imine/Enamine Formation: Cyclopentanone reacts with ethylamine under neutral or slightly acidic conditions to form a hemiaminal intermediate. This intermediate then dehydrates to form an imine (a compound containing a carbon-nitrogen double bond). In the case of secondary amines, an enamine may be formed.
-
Reduction: A reducing agent, introduced into the reaction mixture, selectively reduces the imine to the final secondary amine, this compound.
Caption: Figure 1: General workflow for the synthesis of this compound via reductive amination.
Experimental Protocol: Reductive Amination using Sodium Triacetoxyborohydride
Sodium triacetoxyborohydride (NaBH(OAc)₃) is a mild and selective reducing agent that is particularly well-suited for reductive amination reactions.[7][8] It is less basic than other common borohydrides and tolerates a wider range of functional groups.
Materials:
-
Cyclopentanone
-
Ethylamine (as a solution in a suitable solvent, e.g., THF or ethanol, or as a gas)
-
Sodium triacetoxyborohydride (NaBH(OAc)₃)
-
1,2-Dichloroethane (DCE) or Tetrahydrofuran (THF) (anhydrous)
-
Acetic acid (optional, as a catalyst)
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous magnesium sulfate or sodium sulfate
-
Standard laboratory glassware for inert atmosphere reactions
Procedure:
-
Reaction Setup: To a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add cyclopentanone (1.0 equivalent) and a solution of ethylamine (1.0-1.2 equivalents) in the chosen anhydrous solvent (DCE or THF).
-
Imine Formation: Stir the mixture at room temperature for 1-2 hours to facilitate the formation of the imine intermediate. For less reactive ketones, a catalytic amount of acetic acid (e.g., 0.1 equivalents) can be added.[7]
-
Reduction: Slowly add sodium triacetoxyborohydride (1.5 equivalents) portion-wise to the stirred solution. The reaction is typically exothermic, and the rate of addition should be controlled to maintain the reaction temperature.
-
Reaction Monitoring: Continue stirring the reaction mixture at room temperature and monitor its progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) until the starting materials are consumed.
-
Workup: Upon completion, carefully quench the reaction by the slow addition of a saturated aqueous sodium bicarbonate solution until gas evolution ceases. Transfer the mixture to a separatory funnel and extract the aqueous layer with the reaction solvent (e.g., DCE or dichloromethane).
-
Purification: Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate or sodium sulfate. Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude this compound. The crude product can be further purified by distillation under reduced pressure to yield the pure compound.
Spectroscopic Characterization
The structural elucidation of this compound relies on a combination of spectroscopic techniques, including mass spectrometry (MS), infrared (IR) spectroscopy, and nuclear magnetic resonance (NMR) spectroscopy.
Mass Spectrometry (MS)
The mass spectrum of this compound provides crucial information about its molecular weight and fragmentation pattern. The electron ionization (EI) mass spectrum is available from the NIST WebBook.[2]
-
Molecular Ion (M⁺): The molecular ion peak is expected at a mass-to-charge ratio (m/z) of 113, corresponding to the molecular weight of the compound (C₇H₁₅N).
-
Key Fragmentation Patterns: The fragmentation of aliphatic amines is often dominated by α-cleavage, which involves the breaking of a carbon-carbon bond adjacent to the nitrogen atom. For this compound, two primary α-cleavage pathways are possible:
-
Loss of an ethyl radical (•CH₂CH₃) from the molecular ion, resulting in a fragment at m/z 84. This is often a prominent peak.
-
Loss of a butyl radical (•C₄H₉) from the cyclopentyl ring, leading to a fragment at m/z 56.
-
Caption: Figure 2: Predicted major fragmentation pathways of this compound in mass spectrometry.
Infrared (IR) Spectroscopy
-
N-H Stretch: As a secondary amine, a single, weak to medium absorption band is expected in the region of 3300-3500 cm⁻¹. This distinguishes it from primary amines, which show two bands in this region, and tertiary amines, which show none.
-
C-H Stretch: Strong absorptions due to the stretching of C-H bonds in the cyclopentyl and ethyl groups will be present just below 3000 cm⁻¹.
-
N-H Bend: A bending vibration for the N-H bond may be observed in the region of 1550-1650 cm⁻¹, though it is often weak.
-
C-N Stretch: A medium to weak absorption corresponding to the C-N bond stretching vibration is expected in the 1000-1250 cm⁻¹ region.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Experimental ¹H and ¹³C NMR data for this compound are not available in the searched literature. However, the expected chemical shifts and coupling patterns can be predicted based on the molecular structure and data from analogous compounds.
Predicted ¹H NMR Spectrum:
-
-CH- (cyclopentyl, attached to N): A multiplet is expected for the single proton on the carbon attached to the nitrogen. Its chemical shift would likely be in the range of 2.5-3.0 ppm.
-
-CH₂- (cyclopentyl): The eight protons on the cyclopentyl ring will appear as a complex series of multiplets, likely in the range of 1.2-1.8 ppm.
-
-CH₂- (ethyl): The two protons of the ethyl group attached to the nitrogen will appear as a quartet, likely in the range of 2.4-2.7 ppm, due to coupling with the adjacent methyl group.
-
-CH₃ (ethyl): The three protons of the methyl group will appear as a triplet, likely in the range of 1.0-1.2 ppm, due to coupling with the adjacent methylene group.
-
-NH-: The proton on the nitrogen will likely appear as a broad singlet. Its chemical shift can vary depending on the solvent and concentration.
Predicted ¹³C NMR Spectrum:
-
-CH- (cyclopentyl, attached to N): The carbon attached to the nitrogen is expected to have a chemical shift in the range of 55-65 ppm.
-
-CH₂- (cyclopentyl): The carbons of the cyclopentyl ring will likely appear in the range of 20-35 ppm.
-
-CH₂- (ethyl): The methylene carbon of the ethyl group is expected in the range of 40-50 ppm.
-
-CH₃ (ethyl): The methyl carbon of the ethyl group will likely appear in the range of 10-20 ppm.
Patent Landscape and Applications in Drug Discovery
A search of the patent literature reveals that this compound and its derivatives are cited in several patents, primarily in the context of materials science and as components of more complex molecules with potential pharmaceutical applications.
For instance, European Patent EP3648806A1 mentions this compound in the context of bioresorbable surface coatings.[10] In the pharmaceutical realm, U.S. Patent US8551982B2 and its Chinese counterpart CN103415513B disclose benzodioxane inhibitors of leukotriene production, where a derivative of this compound is part of the claimed chemical space.[6][11][12]
The cyclopentylamine moiety is a recognized pharmacophore and is present in various biologically active compounds. Its incorporation into drug candidates can influence properties such as lipophilicity, membrane permeability, and binding affinity to target proteins. The ethyl group on the nitrogen provides a simple point for further chemical modification, allowing for the generation of libraries of related compounds for structure-activity relationship (SAR) studies.
While specific drugs containing the this compound scaffold are not prominent, the broader class of N-alkylcyclopentanamines and related cyclic amines are of significant interest in medicinal chemistry. They have been investigated for a range of therapeutic targets, and the principles of their synthesis and functionalization are directly applicable to the exploration of this compound in drug discovery programs.
Conclusion
This compound is a readily accessible secondary amine with a straightforward synthesis via the reductive amination of cyclopentanone. Its physicochemical properties and safety profile are well-defined, allowing for its safe handling and use in a research setting. While detailed experimental spectroscopic data is not widely published, its spectral characteristics can be reliably predicted. The patent literature indicates its utility in both materials science and as a potential building block in the design of novel pharmaceuticals. For drug development professionals, this compound represents a versatile scaffold that can be readily incorporated into more complex molecules to explore new areas of chemical space and develop innovative therapeutic agents.
References
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- CN103415513A. 白三烯产物的苯并二氧杂环己烷抑制剂.
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- US20200171214A1. Bioresorbable surface coating for delaying degradation.
- Organic Chemistry Portal.
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The Cyclopentanamine Core: A Privileged Scaffold in Modern Drug Discovery
An In-depth Technical Guide on the Discovery and History of Substituted Cyclopentanamines for Researchers, Scientists, and Drug Development Professionals.
Executive Summary
The cyclopentanamine scaffold, a five-membered carbocyclic ring bearing an amine group, has emerged as a cornerstone in medicinal chemistry. Its inherent conformational flexibility, coupled with the ability to present substituents in well-defined three-dimensional space, has rendered it a privileged structure in the design of novel therapeutic agents. This guide provides a comprehensive exploration of the discovery and historical development of substituted cyclopentanamines, tracing their evolution from naturally occurring carbocyclic nucleosides to rationally designed enzyme inhibitors and receptor modulators. We will delve into the pivotal discoveries that established this scaffold's significance, the evolution of stereoselective synthetic strategies, and the structure-activity relationships that have guided the development of potent and selective drug candidates. Through detailed experimental protocols, comparative data, and visual representations of synthetic pathways, this guide aims to equip researchers with the foundational knowledge and practical insights necessary to leverage the cyclopentanamine core in contemporary drug discovery programs.
The Dawn of a New Scaffold: Carbocyclic Nucleosides
The story of substituted cyclopentanamines in medicine begins not with a simple amine, but with a more complex class of molecules: the carbocyclic nucleosides. These compounds, in which the furanose ring of a traditional nucleoside is replaced by a cyclopentane ring, offered a solution to the inherent instability of the glycosidic bond in their parent nucleosides, making them resistant to phosphorylase cleavage.
Aristeromycin: A Natural Blueprint
The first significant breakthrough came with the discovery of aristeromycin. First synthesized in its racemic form in 1966, the biologically active (-)-enantiomer was later isolated from the fermentation broth of Streptomyces citricolor in 1968. Aristeromycin, a carbocyclic analog of adenosine, demonstrated a broad spectrum of biological activities, including antiviral and anticancer properties. Its discovery was a landmark event, validating the concept of carbocyclic nucleosides as a promising new class of therapeutic agents and igniting decades of research into this family of compounds. The structural rigidity and defined stereochemistry of aristeromycin provided a crucial blueprint for future drug design.
From Natural Product to Blockbuster Drugs: Abacavir and Entecavir
The therapeutic potential of the carbocyclic nucleoside scaffold was fully realized with the development of blockbuster antiviral drugs. Building on the foundational knowledge gained from aristeromycin, scientists developed potent and selective inhibitors of viral reverse transcriptases.
-
Abacavir: Approved for the treatment of HIV, abacavir is a guanosine analog that undergoes intracellular phosphorylation to its active triphosphate form, which then acts as a chain terminator for viral DNA synthesis.
-
Entecavir: A highly potent and selective inhibitor of the hepatitis B virus (HBV) polymerase, entecavir demonstrates the versatility of the cyclopentane core in accommodating the specific interactions required for potent enzyme inhibition.
The success of these drugs solidified the importance of the substituted cyclopentane ring as a key pharmacophore in antiviral drug discovery.
Rational Drug Design: Targeting Influenza with Cyclopentane Neuraminidase Inhibitors
The application of the cyclopentanamine scaffold expanded beyond antiviral nucleosides with the advent of structure-based drug design. A prime example is the development of influenza neuraminidase inhibitors.
Peramivir (RWJ-270201): A New Weapon Against Influenza
In the quest for novel influenza therapies, researchers turned to the cyclopentane ring as a scaffold to mimic the transition state of the neuraminidase-catalyzed cleavage of sialic acid. This rational design approach led to the discovery of Peramivir (formerly RWJ-270201), a potent and selective inhibitor of both influenza A and B neuraminidases.[1][2]
The development of Peramivir was a triumph of structure-based drug design.[2] By analyzing the active site of the neuraminidase enzyme, scientists were able to design a cyclopentane-based molecule with substituents that optimally interacted with key residues in the enzyme's active site, leading to potent inhibition of viral release from infected cells.[1][2][3] Peramivir was granted Emergency Use Authorization by the FDA during the 2009 H1N1 pandemic and later received full approval, providing a critical intravenous treatment option for influenza.[2]
Exploring New Frontiers: Cyclopentylamines in CNS Disorders
More recently, the versatility of the cyclopentanamine scaffold has been demonstrated in the development of agents targeting the central nervous system (CNS).
Dual NK1 Receptor Antagonists and Serotonin Reuptake Transporter (SERT) Inhibitors
Researchers have identified substituted cyclopentylamines that act as potent dual antagonists of the neurokinin 1 (NK1) receptor and inhibitors of the serotonin reuptake transporter (SERT).[4] This dual mechanism of action holds promise for the treatment of depression and other CNS disorders. The discovery of these compounds highlights the ongoing evolution of cyclopentanamine-based drug discovery, moving into complex polypharmacology to address multifaceted diseases.
The Art of Synthesis: Mastering the Cyclopentane Core
The therapeutic potential of substituted cyclopentanamines would remain unrealized without the parallel development of sophisticated synthetic methodologies to control the stereochemistry of the densely functionalized five-membered ring.
Evolution of Stereoselective Synthetic Strategies
Early synthetic routes to cyclopentanamine derivatives often resulted in racemic mixtures, requiring challenging chiral resolutions. However, the demand for enantiomerically pure drug candidates spurred the development of a diverse array of asymmetric synthetic methods. These strategies include:
-
Chiral Pool Synthesis: Utilizing naturally occurring chiral starting materials, such as sugars or amino acids, to introduce stereocenters.
-
Asymmetric Catalysis: Employing chiral catalysts to control the stereochemical outcome of key bond-forming reactions, such as cycloadditions, hydrogenations, and alkylations.
-
Substrate-Controlled Diastereoselective Reactions: Leveraging existing stereocenters in the substrate to direct the stereochemistry of subsequent transformations.
These advancements have made the synthesis of complex, multi-substituted cyclopentanamines more efficient and scalable, enabling the exploration of a wider range of chemical space.
Representative Synthetic Workflow: The Synthesis of Peramivir
The synthesis of Peramivir exemplifies a modern approach to constructing a highly substituted cyclopentane ring with precise stereochemical control. A key step in many reported syntheses is the 1,3-dipolar cycloaddition of a nitrile oxide with a chiral cyclopentene derivative.[5]
Experimental Protocol: A Representative Synthesis of Peramivir
This protocol outlines a key transformation in the synthesis of Peramivir, the 1,3-dipolar cycloaddition, followed by subsequent functional group manipulations.
Step 1: 1,3-Dipolar Cycloaddition
-
Reactants: A chiral Boc-protected aminocyclopentene carboxylate and 2-ethylbutyraldehyde oxime.
-
Reagents: Sodium hypochlorite (NaOCl) solution.
-
Procedure:
-
To a solution of the chiral cyclopentene derivative in a suitable solvent (e.g., dichloromethane), add 2-ethylbutyraldehyde oxime.
-
Cool the reaction mixture to 0°C.
-
Slowly add an aqueous solution of sodium hypochlorite, maintaining the temperature at 0°C.
-
Stir the reaction at room temperature until completion (monitored by TLC).
-
Work up the reaction by quenching with sodium thiosulfate solution and extracting the product with an organic solvent.
-
Purify the resulting isoxazolidine intermediate by column chromatography.
-
Causality: The use of a chiral cyclopentene starting material directs the stereochemical outcome of the cycloaddition, leading to the desired diastereomer of the isoxazolidine. The in situ generation of the nitrile oxide from the oxime using NaOCl is a mild and efficient method.
-
Step 2: Reductive Cleavage of the Isoxazolidine Ring
-
Reactant: The isoxazolidine intermediate from Step 1.
-
Reagents: A reducing agent such as samarium(II) iodide (SmI2) or catalytic hydrogenation (e.g., H2, Pd/C).
-
Procedure (using SmI2):
-
Dissolve the isoxazolidine in a suitable solvent (e.g., THF).
-
Cool the solution to -78°C.
-
Slowly add a solution of SmI2 in THF until the characteristic blue color persists.
-
Quench the reaction with a saturated aqueous solution of potassium sodium tartrate.
-
Warm the mixture to room temperature and extract the product with an organic solvent.
-
Purify the resulting amino alcohol by column chromatography.
-
Causality: The reductive cleavage of the N-O bond in the isoxazolidine unmasks the amino and hydroxyl groups with the desired stereochemistry.
-
Step 3: Guanidinylation and Deprotection
-
Reactant: The amino alcohol from Step 2.
-
Reagents: A guanidinylating agent (e.g., N,N'-di-Boc-1H-pyrazole-1-carboxamidine) and deprotection reagents (e.g., trifluoroacetic acid).
-
Procedure:
-
React the amino group of the intermediate with the guanidinylating agent in the presence of a base.
-
Following the guanidinylation, remove the Boc protecting groups using a strong acid like trifluoroacetic acid.
-
Purify the final product, Peramivir, by recrystallization or chromatography.
-
Causality: The use of a protected guanidinylating agent ensures selective reaction with the primary amine. The final deprotection step unmasks the functional groups required for biological activity.
-
Structure-Activity Relationships (SAR): Guiding Principles for Design
The development of potent and selective cyclopentanamine-based drugs has been heavily reliant on understanding the structure-activity relationships (SAR). The following tables summarize key SAR findings for two major classes of these compounds.
Table 1: SAR of Cyclopentane-Based Neuraminidase Inhibitors
| Position of Substitution | Substituent | Effect on Activity | Rationale |
| C1-Carboxylate | Carboxylic Acid | Essential | Mimics the carboxylate of sialic acid, forming a key salt bridge with arginine residues in the active site. |
| C2-Guanidino | Guanidinium group | Greatly enhances potency | Forms additional hydrogen bonds and ionic interactions with glutamate and aspartate residues in a key pocket of the active site. |
| C3-Side Chain | 1-ethylpropyl group | Optimal for binding | Fills a hydrophobic pocket in the enzyme's active site, increasing binding affinity. |
| C4-Amine | Acetamido group | Important for binding | Forms hydrogen bonds with active site residues, mimicking the natural substrate. |
Table 2: SAR of Cyclopentylamine-Based NK1 Receptor Antagonists
| Position of Substitution | Substituent | Effect on Activity | Rationale |
| Cyclopentyl Ring | trans-1,2-disubstitution | Generally preferred | Provides an optimal orientation of the key pharmacophoric elements for receptor binding. |
| Amine | Secondary or tertiary | Generally required | The basic nitrogen is crucial for interaction with an acidic residue in the receptor binding pocket. |
| Aryl/Heteroaryl Groups | Bulky, lipophilic groups | Often enhance potency | Engage with hydrophobic pockets within the receptor. |
| Ether Linkage | Oxygen atom | Can improve properties | May act as a hydrogen bond acceptor and improve pharmacokinetic properties. |
Visualizing the Synthetic Landscape
The following diagrams, rendered in DOT language, illustrate the conceptual synthetic pathways and the diversification of the cyclopentanamine scaffold.
Caption: The evolution of substituted cyclopentanamine-based therapeutics.
Caption: A generalized synthetic workflow for the preparation of Peramivir.
Conclusion and Future Perspectives
The journey of substituted cyclopentanamines, from the serendipitous discovery of a natural product to the rational design of highly specific enzyme inhibitors, showcases the power of chemical synthesis and medicinal chemistry in advancing human health. The cyclopentanamine core has proven to be a remarkably versatile and privileged scaffold, providing the foundation for drugs that combat viral infections and hold promise for treating CNS disorders.
The future of substituted cyclopentanamine research will likely focus on several key areas:
-
Exploration of New Biological Targets: The inherent drug-like properties of the cyclopentanamine scaffold will undoubtedly be leveraged to design ligands for a wider array of biological targets, including kinases, proteases, and G-protein coupled receptors.
-
Development of Novel Synthetic Methodologies: Continued innovation in asymmetric synthesis will enable the creation of even more complex and diverse libraries of cyclopentanamine derivatives, facilitating the discovery of new lead compounds.
-
Application in Targeted Drug Delivery: The cyclopentanamine core could be incorporated into larger molecules, such as antibody-drug conjugates or targeted protein degraders, to enhance their therapeutic efficacy and reduce off-target effects.
As our understanding of disease biology deepens and our synthetic capabilities expand, the substituted cyclopentanamine scaffold is poised to remain a central and highly valuable component in the medicinal chemist's toolkit for years to come.
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N-Ethylcyclopentanamine: A Versatile Secondary Amine Intermediate for Complex Molecule Synthesis
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
Introduction: The Strategic Importance of N-Ethylcyclopentanamine
In the landscape of modern organic synthesis and drug discovery, the strategic selection of building blocks is paramount to the efficient construction of complex molecular architectures. This compound, a secondary amine featuring a cyclopentyl and an ethyl group attached to a nitrogen atom, represents a key chemical intermediate with significant potential in the synthesis of diverse bioactive molecules. Its unique combination of a non-planar, lipophilic carbocyclic ring and a flexible ethyl substituent provides a valuable scaffold for introducing specific steric and electronic properties into target compounds. This guide offers a comprehensive overview of the synthesis, properties, and applications of this compound, with a focus on its role as a versatile intermediate in the development of novel chemical entities.
Physicochemical Properties and Structural Attributes
A thorough understanding of the physicochemical properties of this compound is essential for its effective utilization in synthetic chemistry. These properties influence its reactivity, handling, and purification.
| Property | Value | Source(s) |
| CAS Number | 45592-46-9 | [1][2] |
| Molecular Formula | C₇H₁₅N | [1] |
| Molecular Weight | 113.20 g/mol | [1] |
| Boiling Point | 119-120 °C (at 29 Torr) | [2] |
| Appearance | Colorless to light yellow liquid | [2] |
| SMILES | CCNC1CCCC1 | [1] |
| InChIKey | SRTHFWNTKVOSBA-UHFFFAOYSA-N | [1] |
The cyclopentyl moiety imparts a degree of conformational rigidity and lipophilicity, which can be advantageous for interactions with biological targets. The secondary amine functionality serves as a key reactive handle for a variety of chemical transformations, including N-alkylation, acylation, and participation in condensation reactions.
Synthesis of this compound: Key Methodologies
The efficient synthesis of this compound is a critical first step for its application as a chemical intermediate. Two primary and robust methodologies are commonly employed: reductive amination and N-alkylation. The choice of method often depends on the availability of starting materials, scalability, and desired purity.
Method 1: Reductive Amination of Cyclopentanone with Ethylamine
Reductive amination is a powerful and widely used method for the formation of carbon-nitrogen bonds. This one-pot reaction involves the initial formation of an imine or enamine from a carbonyl compound and an amine, followed by in-situ reduction to the corresponding amine. This approach offers high efficiency and selectivity.
Reaction Scheme:
Figure 1: Reductive amination of cyclopentanone.
Detailed Experimental Protocol:
-
Materials:
-
Cyclopentanone
-
Ethylamine (as a solution in a suitable solvent, e.g., THF or ethanol)
-
Sodium triacetoxyborohydride (NaBH(OAc)₃) or another suitable reducing agent (e.g., sodium cyanoborohydride)
-
Anhydrous dichloromethane (DCM) or 1,2-dichloroethane (DCE)
-
Glacial acetic acid (optional, as a catalyst)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
-
Procedure:
-
To a round-bottom flask equipped with a magnetic stirrer, add cyclopentanone (1.0 equivalent) and dissolve it in anhydrous DCM or DCE.
-
Add ethylamine (1.1-1.5 equivalents). If using a gaseous amine, it can be bubbled through the solution.
-
(Optional) Add a catalytic amount of glacial acetic acid (0.1 equivalents) to facilitate imine formation.
-
Stir the mixture at room temperature for 1-2 hours to allow for the formation of the imine intermediate.
-
In a separate flask, prepare a slurry of sodium triacetoxyborohydride (1.5 equivalents) in the reaction solvent.
-
Slowly add the reducing agent slurry to the reaction mixture portion-wise, maintaining the temperature below 30 °C (an ice bath can be used if necessary).
-
Allow the reaction to stir at room temperature for 12-24 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution until gas evolution ceases.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Extract the aqueous layer with DCM (2 x volume of the aqueous layer).
-
Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄ or Na₂SO₄.
-
Filter the drying agent and concentrate the filtrate under reduced pressure.
-
The crude this compound can be purified by fractional distillation under reduced pressure to yield the pure product.
-
Method 2: N-Alkylation of Cyclopentylamine with an Ethyl Halide
Direct N-alkylation of a primary amine with an alkyl halide is a classical approach to synthesizing secondary amines. This SN2 reaction requires a base to neutralize the hydrogen halide byproduct. While straightforward, this method can sometimes lead to over-alkylation, producing the tertiary amine as a byproduct. Careful control of stoichiometry and reaction conditions is crucial.
Reaction Scheme:
Figure 2: N-alkylation of cyclopentylamine.
Detailed Experimental Protocol:
-
Materials:
-
Cyclopentylamine
-
Ethyl iodide or ethyl bromide
-
Potassium carbonate (K₂CO₃) or another suitable non-nucleophilic base (e.g., triethylamine)
-
Acetonitrile (ACN) or dimethylformamide (DMF) as the solvent
-
Diethyl ether
-
Deionized water
-
Anhydrous magnesium sulfate (MgSO₄)
-
-
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend cyclopentylamine (1.0 equivalent) and potassium carbonate (1.5-2.0 equivalents) in acetonitrile.
-
Slowly add the ethyl halide (1.0-1.2 equivalents) to the stirred suspension at room temperature.
-
Heat the reaction mixture to reflux (approximately 82 °C for acetonitrile) and maintain for 12-24 hours. Monitor the reaction progress by TLC or GC-MS.
-
After cooling to room temperature, filter off the inorganic salts.
-
Wash the filter cake with a small amount of diethyl ether.
-
Concentrate the filtrate under reduced pressure to remove the solvent.
-
Dissolve the residue in diethyl ether and wash with water to remove any remaining salts.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by fractional distillation under reduced pressure.
-
Role as a Chemical Intermediate in Pharmaceutical and Agrochemical Synthesis
The true value of this compound lies in its application as a versatile intermediate for the synthesis of more complex and high-value molecules, particularly in the pharmaceutical and agrochemical industries. The secondary amine functionality allows for its incorporation into a wide range of molecular scaffolds.
Application in the Synthesis of Anesthetics: The Case of Tiletamine
While not a direct use of pre-synthesized this compound, a closely related intermediate, 1-hydroxycyclopentyl 2'-thienyl N-ethyl ketimine, is formed in situ during the synthesis of the dissociative anesthetic tiletamine. This highlights the utility of the N-ethylcyclopentylamino moiety in constructing neurologically active compounds. The synthesis involves the reaction of a halogenated cyclopentyl 2-thienyl ketone with ethylamine, followed by a thermal rearrangement.[3][4]
Conceptual Synthetic Pathway to Tiletamine:
Figure 3: Conceptual pathway to Tiletamine.
This synthetic route underscores the importance of the N-ethylcyclopentyl fragment in the final molecular structure of tiletamine, which is responsible for its pharmacological activity as an NMDA receptor antagonist.[5]
Potential in the Development of Neuraminidase Inhibitors
The cyclopentane scaffold is a key structural feature in several neuraminidase inhibitors, which are antiviral drugs used to treat influenza. For instance, the structure of peramivir features a substituted cyclopentane ring. Research in this area has explored a variety of multisubstituted cyclopentane derivatives.[6][7] While direct use of this compound in the synthesis of currently marketed neuraminidase inhibitors is not prominently documented, its structure represents a valuable building block for the synthesis of novel cyclopentane-based analogues. The N-ethyl group can be used to probe specific hydrophobic pockets in the enzyme's active site, potentially leading to improved potency and selectivity.
Scaffold for Agrochemical Development
Safety, Handling, and Storage
As with all chemical reagents, proper safety precautions must be observed when handling this compound. It is classified as a flammable liquid and is corrosive, capable of causing severe skin burns and eye damage.
-
Handling: Work in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat. Avoid inhalation of vapors and contact with skin and eyes.
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from sources of ignition and incompatible materials such as strong oxidizing agents and acids.
-
Disposal: Dispose of in accordance with local, state, and federal regulations.
Conclusion and Future Outlook
This compound is a valuable and versatile secondary amine intermediate with significant potential in the synthesis of complex organic molecules. Its straightforward preparation via robust methods like reductive amination and N-alkylation makes it an accessible building block for researchers in both academic and industrial settings. While its direct application in currently marketed blockbuster drugs is not extensively documented, its structural components are present in bioactive molecules, such as the anesthetic tiletamine.
The future of this compound as a chemical intermediate is promising. Its utility as a scaffold for creating libraries of novel compounds for high-throughput screening in drug discovery is a key area for future exploration. The continued need for new pharmaceuticals and agrochemicals with improved efficacy and safety profiles will undoubtedly drive further investigation into the synthetic applications of this and related substituted cyclopentylamines.
References
- Chand, P., Babu, Y. S., Bantia, S., Rowland, S., Dehghani, A., Kotian, P. L., Hutchison, T. L., Ali, S., Brouillette, W., & El-Kattan, Y. (2004). Syntheses and neuraminidase inhibitory activity of multisubstituted cyclopentane amide derivatives. Journal of Medicinal Chemistry, 47(7), 1799–1808. [Link]
- Lapin, Y. A., & Sanchez, I. H. (1999). Synthesis of cyclopentyl 2-thienyl ketone tiletamine and tiletamine acid addition salts such as tiletamine hydrochloride. U.S. Patent No. 5,969,159. Washington, DC: U.S.
- Lapin, Y. A., & Sanchez, I. H. (2000). Synthesis of cyclopentyl 2-thienyl ketone, tiletamine and tiletamine acid addition salts, such as tiletamine hydrochloride. U.S. Patent No. 6,147,226. Washington, DC: U.S.
- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 558581, this compound.
- Great Lakes Chemical Corporation. (2000). Process for the production of cyclopentyl 2-thienyl ketone.
- Kim, J. Y., & Kim, J. N. (2018). Facile Synthesis of the Neuraminidase Inhibitor Peramivir. Bulletin of the Korean Chemical Society, 39(8), 939-941.
- Lapin, Y. A., & Sanchez, I. H. (2000). Process for the production of cyclopentyl 2-thienyl ketone.
- Finley, J. B. (2001). Synthesis of influenza neuraminidase inhibitors. Current Opinion in Drug Discovery & Development, 4(6), 776–791.
- Wang, G. T., Chen, Y., Wang, S., Gentles, R., Sowin, T., Kati, W., ... & von Geldern, T. W. (2013). Discovery and characterization of a novel series of C4, C7-disubstituted zanamivir analogues as potent influenza neuraminidase inhibitors. Journal of medicinal chemistry, 56(22), 9063-9073.
- An, H., Lee, J. P., Lee, S. J., Park, S. J., Kim, H. J., & Kim, J. N. (2014). Facile Synthesis of the Neuraminidase Inhibitor Peramivir. Bulletin of the Korean Chemical Society, 35(5), 1563-1565.
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- 7. researchgate.net [researchgate.net]
Methodological & Application
Application Note: Synthesis of N-ethylcyclopentanamine via Direct Reductive Amination of Cyclopentanone
Abstract
This application note provides a comprehensive guide for the synthesis of N-ethylcyclopentanamine, a valuable secondary amine intermediate in pharmaceutical and fine chemical development. The protocol details a robust and high-yield procedure for the direct reductive amination of cyclopentanone with ethylamine. We will delve into the mechanistic underpinnings of the reaction, justify the selection of reagents, and provide a detailed, field-tested protocol suitable for laboratory and scale-up applications. The primary method described utilizes sodium triacetoxyborohydride (NaBH(OAc)₃) as a mild and selective reducing agent, offering significant advantages in terms of safety and operational simplicity over alternative methods.
Introduction and Scientific Rationale
The formation of carbon-nitrogen bonds is a cornerstone of organic synthesis, particularly in the construction of biologically active molecules. Reductive amination stands out as one of the most powerful and reliable methods for synthesizing primary, secondary, and tertiary amines from carbonyl precursors.[1] This process involves the condensation of a ketone or aldehyde with an amine to form an intermediate imine (or its protonated form, the iminium ion), which is then reduced in situ to the target amine.[2]
The synthesis of this compound from cyclopentanone and ethylamine serves as an exemplary case for this transformation. Direct alkylation of amines is often plagued by overalkylation, leading to mixtures of products that are difficult to separate.[3] Reductive amination circumvents this issue by ensuring that the imine intermediate forms only once, providing a controlled and selective pathway to the desired secondary amine.[3]
This guide focuses on the use of sodium triacetoxyborohydride, a reagent of choice for modern reductive aminations. Its steric bulk and the electron-withdrawing nature of the acetoxy groups render it a mild reducing agent, highly selective for the reduction of the protonated iminium ion intermediate over the starting ketone.[4] This selectivity allows for a "one-pot" procedure where all reactants can be mixed, simplifying the experimental setup and improving efficiency.[4][5]
Reaction Mechanism: The Iminium Pathway
The reductive amination proceeds via a two-stage mechanism that occurs concurrently in a single reaction vessel.
-
Iminium Ion Formation: The reaction initiates with the nucleophilic attack of ethylamine on the carbonyl carbon of cyclopentanone. This is typically catalyzed by a mild acid (in this case, acetic acid generated from the reducing agent or added separately) which protonates the carbonyl oxygen, rendering the carbon more electrophilic. The resulting hemiaminal intermediate then undergoes dehydration to form an imine. In the acidic medium, the imine nitrogen is protonated to form a highly electrophilic iminium ion.[2][5][6]
-
Hydride Reduction: The reducing agent, sodium triacetoxyborohydride, delivers a hydride ion (H⁻) to the electrophilic carbon of the iminium ion. This reduction step is significantly faster than the reduction of the starting ketone, which is the basis for the high selectivity of the reaction.[4] A final workup neutralizes the reaction mixture to yield the this compound product.
Caption: The two-stage mechanism of reductive amination.
Experimental Protocol
This protocol is designed for the synthesis of this compound on a laboratory scale with high yield and purity.
Materials and Reagents
| Reagent/Material | Grade | Supplier | CAS No. |
| Cyclopentanone | ≥99% | Sigma-Aldrich | 120-92-3 |
| Ethylamine (70 wt. % in H₂O) | Sigma-Aldrich | 75-04-7 | |
| Sodium triacetoxyborohydride | 97% | Sigma-Aldrich | 56553-60-7 |
| 1,2-Dichloroethane (DCE) | Anhydrous, ≥99.8% | Sigma-Aldrich | 107-06-2 |
| Saturated Sodium Bicarbonate | ACS Reagent | Fisher Scientific | N/A |
| Anhydrous Magnesium Sulfate | ≥97% | Fisher Scientific | 7487-88-9 |
| Round-bottom flask (250 mL) | |||
| Magnetic stirrer and stir bar | |||
| Nitrogen inlet/outlet | |||
| Addition funnel (optional) |
Safety and Handling
-
Cyclopentanone: Flammable liquid. Handle in a well-ventilated fume hood.
-
Ethylamine: Flammable and corrosive. Causes severe skin and eye burns.[7] Use appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.
-
Sodium triacetoxyborohydride: Reacts with water and moisture. Handle under an inert atmosphere.
-
1,2-Dichloroethane (DCE): Toxic and carcinogenic. Always handle in a fume hood.
-
The overall reaction should be conducted under a nitrogen atmosphere to prevent moisture from interfering with the reducing agent.[8][9][10]
Step-by-Step Synthesis Procedure
-
Reaction Setup: Equip a 250 mL round-bottom flask with a magnetic stir bar and a nitrogen inlet. Place the flask in an ice bath on a magnetic stirrer.
-
Reagent Addition: To the flask, add cyclopentanone (8.41 g, 100 mmol, 1.0 equiv) and anhydrous 1,2-dichloroethane (100 mL).
-
Amine Addition: Add ethylamine solution (70% in water, ~8.0 g, ~125 mmol, 1.25 equiv) to the stirring solution. Stir the mixture for 20 minutes at room temperature to facilitate the formation of the imine intermediate.
-
Reducing Agent Addition: Carefully add sodium triacetoxyborohydride (25.4 g, 120 mmol, 1.2 equiv) to the mixture in portions over 30 minutes. Rationale: Portion-wise addition helps to control the reaction exotherm and any gas evolution.
-
Reaction Monitoring: Remove the ice bath and allow the reaction to stir at room temperature for 12-18 hours. The progress can be monitored by Gas Chromatography-Mass Spectrometry (GC-MS) or Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Workup - Quenching: Carefully quench the reaction by slowly adding 100 mL of saturated sodium bicarbonate (NaHCO₃) solution. Stir vigorously for 30 minutes until gas evolution ceases. Rationale: The basic solution neutralizes any remaining acid and quenches the excess reducing agent.
-
Workup - Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer twice with 50 mL portions of dichloromethane (DCM). Combine all organic layers.
-
Workup - Drying and Filtration: Dry the combined organic layers over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the filtrate using a rotary evaporator.
-
Purification: The crude product is a colorless to light yellow liquid.[11] Purify the crude oil by fractional distillation under reduced pressure (Boiling Point: 119-120 °C at 29 Torr) to yield pure this compound.[11]
Sources
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Application Note & Protocol: Synthesis of N-ethylcyclopentanamine via Reductive Amination
Introduction: The Strategic Advantage of Reductive Amination
The synthesis of secondary amines is a cornerstone of modern organic chemistry, with wide-ranging applications in the pharmaceutical and agrochemical industries.[1][2][3] Reductive amination stands out as a highly efficient and versatile method for the formation of carbon-nitrogen bonds, offering a controlled and high-yielding alternative to direct alkylation of amines, which is often plagued by overalkylation.[4] This application note provides a detailed protocol for the synthesis of N-ethylcyclopentanamine from cyclopentanone and ethylamine, employing sodium triacetoxyborohydride as a mild and selective reducing agent. This method is particularly advantageous due to its operational simplicity, broad functional group tolerance, and the ability to perform the reaction in a one-pot procedure.[5][6][7]
The core of this transformation involves the initial reaction between a carbonyl compound (cyclopentanone) and a primary amine (ethylamine) to form an intermediate imine, or more accurately, an iminium ion under weakly acidic conditions.[7][8][9] This intermediate is then selectively reduced in situ by a hydride-based reducing agent to yield the desired secondary amine. The choice of sodium triacetoxyborohydride is critical; its steric bulk and electron-withdrawing acetate groups render it less reactive than other borohydrides, preventing the premature reduction of the starting ketone.[6] Its enhanced reactivity towards the protonated iminium ion ensures a clean and efficient conversion to the target amine.[6][10]
Reaction Scheme
Figure 1. Overall reaction scheme for the reductive amination of cyclopentanone with ethylamine.
Detailed Experimental Protocol
This protocol is designed for the synthesis of this compound on a laboratory scale. All manipulations should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn.
Materials and Reagents:
| Reagent/Material | Molar Mass ( g/mol ) | Quantity | Moles | Equivalents |
| Cyclopentanone | 84.12 | 5.00 g | 59.4 | 1.0 |
| Ethylamine (70 wt. % in H₂O) | 45.08 | 4.25 g | 66.0 | 1.1 |
| Sodium Triacetoxyborohydride | 211.94 | 15.0 g | 70.8 | 1.2 |
| Dichloromethane (DCM) | - | 200 mL | - | - |
| Acetic Acid (glacial) | 60.05 | 3.40 mL | 59.4 | 1.0 |
| Saturated Sodium Bicarbonate (aq.) | - | 100 mL | - | - |
| Anhydrous Sodium Sulfate | - | ~20 g | - | - |
Equipment:
-
500 mL round-bottom flask
-
Magnetic stirrer and stir bar
-
Dropping funnel
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
-
Standard glassware for extraction and purification
Procedure:
-
Reaction Setup: To a 500 mL round-bottom flask equipped with a magnetic stir bar, add cyclopentanone (5.00 g, 59.4 mmol) and dichloromethane (200 mL). Stir the solution at room temperature until the cyclopentanone is fully dissolved.
-
Amine Addition: Add ethylamine (4.25 g of a 70 wt. % solution in water, 66.0 mmol) to the flask, followed by glacial acetic acid (3.40 mL, 59.4 mmol). The acetic acid acts as a catalyst for imine formation.[5]
-
Iminium Ion Formation: Allow the mixture to stir at room temperature for 30 minutes to facilitate the formation of the iminium ion intermediate.
-
Reduction: Cool the reaction mixture to 0 °C using an ice bath. Slowly add sodium triacetoxyborohydride (15.0 g, 70.8 mmol) portion-wise over 15-20 minutes, ensuring the internal temperature does not exceed 10 °C. The controlled addition is crucial to manage the exothermic nature of the reduction.
-
Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 3-4 hours, or until TLC or GC-MS analysis indicates the complete consumption of the starting material.
-
Workup - Quenching: Carefully quench the reaction by slowly adding 100 mL of saturated aqueous sodium bicarbonate solution. Be cautious as gas evolution (hydrogen) will occur. Stir for 15 minutes until gas evolution ceases.
-
Workup - Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer with dichloromethane (2 x 50 mL).
-
Workup - Drying and Concentration: Combine the organic layers and dry over anhydrous sodium sulfate. Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude this compound.
-
Purification (Optional): The crude product can be purified by distillation or column chromatography on silica gel if a higher purity is required.
Mechanism and Rationale
The success of this one-pot synthesis hinges on the chemoselectivity of sodium triacetoxyborohydride.[6] The reaction proceeds through a well-defined sequence:
Figure 2. Workflow of the reductive amination process.
-
Hemiaminal Formation: The nucleophilic nitrogen of ethylamine attacks the electrophilic carbonyl carbon of cyclopentanone to form a tetrahedral hemiaminal intermediate.[7]
-
Dehydration to Iminium Ion: Under the mildly acidic conditions provided by acetic acid, the hydroxyl group of the hemiaminal is protonated, forming a good leaving group (water). Subsequent elimination of water generates a resonance-stabilized iminium ion.[9]
-
Selective Reduction: Sodium triacetoxyborohydride, being a mild hydride donor, selectively reduces the electrophilic iminium ion much faster than the less reactive starting ketone.[6][11] This selective reduction is the key to the high efficiency of the one-pot procedure.[10]
Safety and Handling
-
Cyclopentanone: Flammable liquid and vapor. Causes eye irritation.
-
Ethylamine: Highly flammable liquid and vapor. Causes severe skin burns and eye damage. Toxic if inhaled.
-
Sodium Triacetoxyborohydride: In contact with water, releases flammable gases. Causes skin irritation and serious eye irritation.
-
Dichloromethane: May cause cancer. Causes skin and serious eye irritation. May cause drowsiness or dizziness.
-
Acetic Acid: Flammable liquid and vapor. Causes severe skin burns and eye damage.
Always consult the Safety Data Sheet (SDS) for each chemical before use.
References
- Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862. [Link]
- Borch, R. F., Bernstein, M. D., & Durst, H. D. (1971). The Cyanohydridoborate Anion as a Selective Reducing Agent. Journal of the American Chemical Society, 93(12), 2897–2904. [Link]
- Myers, A. G. (n.d.).
- Master Organic Chemistry. (2017).
- Carlson, M. W., Ciszewski, J. T., Bhatti, M. M., Swanson, W. F., & Wilson, A. M. (2015). A Simple Secondary Amine Synthesis: Reductive Amination Using Sodium Triacetoxyborohydride.
- Organic Chemistry Tutor. (n.d.).
- Ghosh, A. K., & Brindisi, M. (2015). Organic Carbamates in Drug Design and Medicinal Chemistry. Journal of Medicinal Chemistry, 58(7), 2895–2940. [Link]
- Legnani, L., Bhawal, B. N., & Morandi, B. (2016). Recent Developments in the Direct Synthesis of Unprotected Primary Amines. CHIMIA International Journal for Chemistry, 70(10), 701-706. [Link]
- Tarasov, A. V., & Galkin, K. I. (2020). Reductive Amination in the Synthesis of Pharmaceuticals. Chemical Reviews, 120(16), 8386–8453. [Link]
- Sharma, R., & Kumar, V. (2023). A Brief Review: Advancement in the Synthesis of Amine through the Leuckart Reaction. ChemistrySelect, 8(4). [Link]
- Organic Chemistry Portal. (n.d.). Sodium triacetoxyborohydride. [Link]
- Pearson+. (2024). What are the products of the following reactions?[Link]
- Pearson+. (n.d.). What is the major organic product formed when cyclopentanone reacts with ethylamine under mild acidic conditions. [Link]
- Organic Chemistry Portal. (n.d.).
- Organic Chemistry Tutor. (2021, February 17). Reductive Amination | Synthesis of Amines [Video]. YouTube. [Link]
- ResearchGate. (n.d.).
- Abdel-Magid, A. F., & Maryanoff, C. A. (2003). Sodium Triacetoxyborohydride. In Encyclopedia of Reagents for Organic Synthesis. John Wiley & Sons, Ltd. [Link]
- Wikipedia. (n.d.).
- Reddit. (2023, November 3). Reductive amination NaB(AcO)3. r/OrganicChemistry. [Link]
- Organic Chemistry Portal. (n.d.). Cyclopentanone synthesis. [Link]
- PubChem. (n.d.). This compound. [Link]
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The Frontier of Asymmetric Synthesis: A Prospective Analysis of Chiral N-Ethylcyclopentanamine
For the Attention of Researchers, Scientists, and Drug Development Professionals.
Preamble: Charting Unexplored Chemical Space
In the landscape of asymmetric synthesis, the quest for novel, efficient, and selective chiral reagents is perpetual. While a pantheon of chiral amines has been established as powerful tools—acting as catalysts, ligands, and auxiliaries—the potential of many structurally unique amines remains untapped. This document ventures into such uncharted territory, focusing on the prospective applications of a lesser-explored molecule: chiral N-ethylcyclopentanamine .
The current body of scientific literature does not detail established applications of enantiomerically pure this compound in asymmetric synthesis. Consequently, this guide deviates from a retrospective summary of existing protocols. Instead, it adopts a forward-looking, theoretical framework. By drawing parallels with well-understood chiral amine scaffolds and leveraging fundamental principles of stereochemistry, we will delineate the potential roles of chiral this compound, propose avenues for its application, and provide conceptual protocols to inspire and guide future research. This document is intended not as a collection of validated methods, but as a roadmap for innovation at the frontiers of asymmetric catalysis.
Conceptual Framework: Potential Roles of Chiral this compound in Asymmetric Synthesis
The structural features of this compound—a chiral secondary amine with a cyclopentyl backbone—suggest its potential utility in several key areas of asymmetric synthesis. The cyclopentyl ring provides a rigid scaffold that can effectively translate chiral information, while the N-ethyl group can influence steric interactions and solubility.
As a Chiral Auxiliary
A chiral auxiliary is a stereogenic group that is temporarily incorporated into a prochiral substrate to direct a stereoselective transformation.[1][2] Based on this principle, enantiopure this compound could be employed to create chiral amides, enabling diastereoselective reactions at the α-carbon.
Proposed Workflow for this compound as a Chiral Auxiliary:
Caption: Hypothetical workflow for using chiral this compound as a chiral auxiliary.
The cyclopentyl group would likely create a specific steric environment, directing the approach of electrophiles to one face of the enolate. The efficacy of this approach would depend on the conformational rigidity of the N-acyl derivative.
As a Component of a Chiral Ligand for Metal Catalysis
Chiral ligands are crucial for homogeneous asymmetric catalysis.[3] The nitrogen atom of this compound is a potential coordination site for a variety of transition metals. By incorporating this chiral amine into a bidentate or polydentate ligand structure, it could be used in a range of metal-catalyzed asymmetric transformations.
Potential Ligand Architectures:
-
P,N-Ligands: The amine could be tethered to a phosphine moiety, creating a chiral P,N-ligand. Such ligands have proven effective in reactions like asymmetric hydrogenation and allylic alkylation.
-
N,N-Ligands: Dimerization or functionalization of this compound could lead to chiral N,N-ligands, which are widely used in various catalytic processes.
The cyclopentyl scaffold would be expected to create a defined chiral pocket around the metal center, influencing the stereochemical outcome of the reaction.
As an Organocatalyst
Chiral secondary amines are a cornerstone of organocatalysis, particularly in enamine and iminium ion catalysis.[4][5] These catalysts are used extensively in asymmetric aldol reactions, Michael additions, and Diels-Alder reactions.
Proposed Catalytic Cycle for an Enamine-Mediated Reaction:
Caption: Hypothetical catalytic cycle for an enamine-mediated reaction catalyzed by chiral this compound.
In this context, the cyclopentyl group would serve as the chiral scaffold, influencing the facial selectivity of the reaction between the enamine and an electrophile. The steric bulk and conformation of the cyclopentyl ring would be critical in determining the enantioselectivity.
Proposed Synthetic Routes to Enantiomerically Pure this compound
The viability of chiral this compound as a tool in asymmetric synthesis is contingent upon its accessibility in enantiopure form. Below are two plausible synthetic strategies.
Resolution of Racemic this compound
A classical approach involves the resolution of the racemic amine using a chiral acid.
Protocol for Classical Resolution:
-
Salt Formation: Dissolve racemic this compound in a suitable solvent (e.g., ethanol, methanol). Add a stoichiometric amount of a chiral resolving agent (e.g., (+)-tartaric acid, (-)-dibenzoyltartaric acid).
-
Diastereomeric Crystallization: Allow the solution to cool slowly to promote the crystallization of one of the diastereomeric salts. The choice of solvent is critical and may require optimization.
-
Isolation and Purification: Isolate the crystalline salt by filtration. The purity of the diastereomer can be enhanced by recrystallization.
-
Liberation of the Free Amine: Treat the purified diastereomeric salt with a base (e.g., NaOH, K2CO3) to liberate the enantiomerically enriched free amine.
-
Extraction: Extract the free amine into an organic solvent (e.g., diethyl ether, dichloromethane), dry the organic layer, and remove the solvent under reduced pressure.
-
Determination of Enantiomeric Excess: The enantiomeric excess (ee) of the amine should be determined using a suitable analytical technique, such as chiral HPLC or NMR spectroscopy with a chiral solvating agent.
Asymmetric Synthesis from a Chiral Precursor
An alternative is to synthesize the chiral amine from a starting material that is already enantiopure (the "chiral pool" approach).
Hypothetical Asymmetric Reductive Amination:
This protocol is based on the well-established method of asymmetric reductive amination.
-
Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve cyclopentanone (1.0 eq.) in a suitable anhydrous solvent (e.g., dichloromethane, THF).
-
Chiral Amine Addition: Add a chiral primary amine as a chiral auxiliary (e.g., (R)-α-methylbenzylamine) (1.1 eq.).
-
Imine Formation: Stir the reaction mixture at room temperature to form the chiral imine. The reaction can be monitored by TLC or GC-MS.
-
Reduction: Cool the reaction mixture to a low temperature (e.g., -78 °C) and add a reducing agent (e.g., NaBH4, NaBH(OAc)3). The choice of reducing agent can influence the diastereoselectivity.
-
Workup: Quench the reaction with water or a saturated aqueous solution of NH4Cl. Separate the organic layer, and extract the aqueous layer with the organic solvent. Combine the organic layers, dry over an anhydrous salt (e.g., Na2SO4 or MgSO4), filter, and concentrate under reduced pressure.
-
Purification and Auxiliary Removal: Purify the resulting diastereomeric secondary amines by column chromatography. The chiral auxiliary can then be removed, for example, by hydrogenolysis if a benzyl-type auxiliary was used, to yield the chiral cyclopentylamine.
-
N-Ethylation: The resulting enantiopure cyclopentylamine can then be N-ethylated using a standard procedure, such as reductive amination with acetaldehyde or direct alkylation with an ethyl halide.
Illustrative (Hypothetical) Application Protocols
The following protocols are conceptual and serve as a starting point for experimental investigation. They are based on established methodologies for analogous chiral amines.
Asymmetric Michael Addition (Organocatalysis)
This hypothetical protocol outlines the use of (S)-N-ethylcyclopentanamine as an organocatalyst in the Michael addition of a ketone to a nitroalkene.
| Reagent | Amount | Molar Equiv. |
| Propiophenone | 120 mg | 1.0 |
| (E)-β-Nitrostyrene | 149 mg | 1.0 |
| (S)-N-Ethylcyclopentanamine | 11.3 mg | 0.1 |
| Benzoic Acid | 12.2 mg | 0.1 |
| Toluene | 2.0 mL | - |
Procedure:
-
To a vial, add (S)-N-ethylcyclopentanamine (0.1 eq.), benzoic acid (0.1 eq.), and toluene (2.0 mL).
-
Add propiophenone (1.0 eq.) and stir the mixture for 10 minutes at room temperature.
-
Add (E)-β-nitrostyrene (1.0 eq.).
-
Stir the reaction at room temperature for 24-48 hours, monitoring by TLC.
-
Upon completion, concentrate the reaction mixture and purify by flash column chromatography on silica gel to yield the chiral Michael adduct.
-
Determine the diastereomeric ratio and enantiomeric excess of the product by chiral HPLC.
Asymmetric Aldol Reaction using this compound as a Chiral Auxiliary
This conceptual protocol describes a diastereoselective aldol reaction using a chiral amide derived from (R)-N-ethylcyclopentanamine.
| Reagent | Amount | Molar Equiv. |
| Chiral N-propionyl amide | (Assumed 1.0 mmol) | 1.0 |
| Di-n-butylboron triflate | 1.1 mL (1.0 M in CH2Cl2) | 1.1 |
| Triethylamine | 0.17 mL | 1.2 |
| Benzaldehyde | 0.10 mL | 1.0 |
| Anhydrous CH2Cl2 | 5.0 mL | - |
Procedure:
-
Enolate Formation: Dissolve the chiral N-propionyl amide of (R)-N-ethylcyclopentanamine (1.0 eq.) in anhydrous dichloromethane (5.0 mL) under an inert atmosphere and cool to 0 °C.
-
Add triethylamine (1.2 eq.) followed by the dropwise addition of di-n-butylboron triflate (1.1 eq.). Stir for 30 minutes at 0 °C, then cool to -78 °C.
-
Aldol Addition: Add benzaldehyde (1.0 eq.) dropwise and stir the reaction at -78 °C for 2 hours, then allow it to warm to room temperature and stir for an additional 1 hour.
-
Workup: Quench the reaction by adding a pH 7 buffer. Extract with dichloromethane, wash the combined organic layers with brine, dry over Na2SO4, and concentrate.
-
Purification: Purify the crude product by flash column chromatography to isolate the diastereomeric aldol adducts.
-
Analysis: Determine the diastereomeric ratio by 1H NMR spectroscopy. The chiral auxiliary can then be cleaved to yield the chiral aldol product, whose enantiomeric excess can be determined by chiral HPLC.
Concluding Remarks and Future Outlook
Chiral this compound represents a molecule of significant, albeit currently unexplored, potential in the field of asymmetric synthesis. The principles of stereochemical control that underpin the utility of other chiral amines provide a solid foundation for hypothesizing its applications as a chiral auxiliary, a ligand component, and an organocatalyst. The proposed synthetic routes offer plausible pathways to access this chiral reagent in an enantiomerically pure form.
The conceptual protocols provided herein are intended to serve as a blueprint for future research. Experimental validation of these hypotheses is the necessary next step. Such studies will undoubtedly reveal the unique steric and electronic properties that this compound can bring to asymmetric transformations, potentially leading to the development of novel and highly selective catalytic systems. It is our hope that this prospective analysis will catalyze further exploration into this and other underutilized chiral scaffolds, thereby expanding the toolkit of the synthetic chemist and enabling the more efficient and elegant synthesis of complex chiral molecules.
References
- Cox, P. J., & Simpkins, N. S. (1991). Asymmetric synthesis using homochiral lithium amide bases. Tetrahedron: Asymmetry, 2(1), 1-26. [Link]
- Ishikawa, H. (2010). Alkaloid synthesis using chiral secondary amine organocatalysts. Organic & Biomolecular Chemistry, 8(16), 3586-3596. [Link]
- Chen, Y., & Ma, D. (2019). Advances in the Asymmetric Total Synthesis of Natural Products Using Chiral Secondary Amine Catalyzed Reactions of α,β-Unsaturated Aldehydes. Molecules, 24(18), 3369. [Link]
- Wikipedia. (2023). Chiral auxiliary. [Link]
- Nicolai, S., & Cramer, N. (2016). Asymmetric Catalysis Powered by Chiral Cyclopentadienyl Ligands. Journal of the American Chemical Society, 138(12), 3935-3941. [Link]
- Ye, B., & Cramer, N. (2021). Chiral Cyclopentadienyl Ligands: Design, Syntheses, and Applications in Asymmetric Catalysis. Angewandte Chemie International Edition, 60(24), 13198-13224. [Link]
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- 4. Direct access to tetrasubstituted cyclopentenyl scaffolds through a diastereoselective isocyanide-based multicomponent reaction - PMC [pmc.ncbi.nlm.nih.gov]
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N-Ethylcyclopentanamine: A Versatile Building Block for Modern Pharmaceutical Synthesis
Introduction: The Strategic Value of the N-Ethylcyclopentanamine Scaffold
In the landscape of contemporary drug discovery, the pursuit of novel chemical entities with enhanced potency, selectivity, and favorable pharmacokinetic profiles is paramount. Within the medicinal chemist's toolkit, certain structural motifs emerge as "privileged scaffolds" due to their recurring presence in bioactive molecules. This compound, a secondary amine featuring a cyclopentyl group, represents one such valuable building block. The incorporation of a cyclopentane ring can offer a desirable balance of lipophilicity and conformational rigidity, which can be crucial for effective binding to biological targets.[1][2] The secondary amine functionality provides a reactive handle for a variety of chemical transformations, enabling the construction of diverse molecular architectures. This guide provides an in-depth exploration of the applications of this compound in pharmaceutical synthesis, complete with detailed experimental protocols for its key transformations.
Key Physicochemical and Safety Data
A thorough understanding of the physical and chemical properties of a building block is fundamental to its effective use in synthesis.
| Property | Value | Reference |
| CAS Number | 45592-46-9 | [3] |
| Molecular Formula | C7H15N | [3] |
| Molecular Weight | 113.20 g/mol | [3] |
| Boiling Point | 119-120 °C (at 29 Torr) | [3] |
| Density | 0.84 g/cm³ (predicted) | [3] |
| Appearance | Colorless to light yellow liquid | [3] |
Safety Profile: this compound is a flammable liquid and is corrosive, causing severe skin burns and eye damage.[4] Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, must be worn when handling this reagent. All manipulations should be performed in a well-ventilated fume hood. For detailed safety information, always consult the latest Safety Data Sheet (SDS).
Core Applications in Medicinal Chemistry
The this compound motif is particularly relevant in the design of therapeutic agents targeting a range of diseases. Its structural features are amenable to the synthesis of compounds with potential applications as antiviral, antimalarial, and central nervous system (CNS) agents.
Neuraminidase Inhibitors: An Antiviral Strategy
Patents have indicated the use of substituted cyclopentane and cyclopentene compounds, derived from precursors like this compound, as neuraminidase inhibitors.[5] Neuraminidase is a key enzyme for the influenza virus, and its inhibition can prevent viral replication. The cyclopentane ring in these inhibitors often mimics the natural substrate of the enzyme, sialic acid.
4-Aminoquinoline Analogs: A Cornerstone of Antimalarial Drugs
The 4-aminoquinoline scaffold is a well-established pharmacophore for antimalarial drugs like chloroquine. The side chain at the 4-position is critical for activity, and derivatives of N-alkyl-amines are of significant interest. While direct examples with this compound are not prevalent in readily available literature, the synthesis of analogs using structurally similar amines provides a strong rationale for its use in this context. The lipophilic cyclopentyl group can facilitate accumulation of the drug in the parasite's food vacuole, a key aspect of the mechanism of action for this class of drugs.
Experimental Protocols
The following protocols are provided as detailed, self-validating guides for the key synthetic transformations involving this compound. These are representative procedures and may require optimization for specific substrates and scales.
Protocol 1: Synthesis of this compound via Reductive Amination
This protocol details the synthesis of the title compound from cyclopentanone and ethylamine, a common and efficient method for preparing secondary amines.[6][7]
Introduction: Reductive amination is a cornerstone of amine synthesis, involving the formation of an imine or enamine intermediate from a carbonyl compound and an amine, followed by in-situ reduction. This one-pot procedure is highly efficient and avoids the over-alkylation often encountered in direct alkylation of amines.
Workflow Diagram:
Sources
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- 7. gctlc.org [gctlc.org]
analytical methods for N-ethylcyclopentanamine quantification
An Application Note and Protocol for the Quantitative Analysis of N-Ethylcyclopentanamine
Abstract
This document provides a comprehensive guide to the quantitative analysis of this compound (CAS: 45592-46-9), a secondary amine relevant in pharmaceutical development as a potential starting material, intermediate, or impurity. We present detailed protocols for two primary analytical techniques: Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The narrative emphasizes the rationale behind methodological choices, from sample preparation to instrument configuration, to empower researchers with the expertise to develop and validate robust analytical methods. All protocols are framed within the context of international regulatory standards, ensuring the trustworthiness and integrity of the generated data.
Introduction and Analytical Rationale
This compound is a cyclic secondary amine with the molecular formula C₇H₁₅N and a molecular weight of 113.20 g/mol .[1][2][3] Its accurate quantification is critical for process control, impurity profiling, and ensuring the safety and efficacy of pharmaceutical products. The physicochemical properties of this compound—notably its volatility (Boiling Point: 119-120 °C at 29 Torr) and basicity (pKa: ~11.12)—dictate the optimal analytical strategies.[4]
The primary challenges in analyzing secondary amines like this compound include:
-
Poor Chromatographic Peak Shape: The basic amine group can interact with active sites (e.g., free silanols) on standard silica-based chromatography columns, leading to significant peak tailing.
-
Lack of a Strong UV Chromophore: This makes sensitive detection by HPLC with UV detectors difficult, often necessitating the use of mass spectrometry or derivatization.[5]
-
Volatility: While advantageous for Gas Chromatography (GC), its analysis in complex, non-volatile matrices requires selective sample preparation techniques.
This guide addresses these challenges by presenting two powerful, complementary methods: GC-MS for volatile and semi-volatile matrices and LC-MS/MS for unparalleled sensitivity and specificity in complex matrices.
Method 1: Gas Chromatography-Mass Spectrometry (GC-MS)
GC is a powerful technique for analyzing volatile compounds like this compound.[6][7] However, direct injection can be problematic due to the polar amine group.[5][8] We present two approaches: direct analysis using a specialized base-deactivated column and analysis following derivatization to enhance chromatographic performance.
Protocol A: Direct GC-MS Analysis
This protocol is suitable for relatively clean sample matrices where high sensitivity is not the primary objective. The key to success is the use of a column specifically designed to minimize interactions with basic compounds.
Experimental Protocol: Direct GC-MS
-
Sample Preparation (Dilute-and-Shoot):
-
Accurately weigh and dissolve the sample in a suitable solvent (e.g., Methanol or Dichloromethane) to a final concentration within the calibration range (e.g., 1-100 µg/mL).
-
If an internal standard (e.g., N-ethylcyclohexanamine) is used, add it to all standards and samples at a fixed concentration.
-
Vortex to mix and transfer to a 2 mL GC autosampler vial.
-
-
Instrumentation and Conditions:
-
GC System: Agilent 8890 GC or equivalent.
-
MS System: Agilent 5977B MSD or equivalent.
-
Column: DB-5ms Ultra Inert, 30 m x 0.25 mm ID, 0.25 µm film thickness (or a specialized amine column like a CAM column). Rationale: A base-deactivated column is critical to prevent analyte adsorption and peak tailing.
-
Inlet: Split/Splitless, operated in Split mode (e.g., 20:1 ratio) at 250 °C.
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Oven Program:
-
Initial Temperature: 60 °C, hold for 2 minutes.
-
Ramp: 15 °C/min to 280 °C.
-
Hold: 5 minutes at 280 °C.
-
-
Injection Volume: 1 µL.
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Source Temperature: 230 °C.
-
Quadrupole Temperature: 150 °C.
-
Acquisition Mode: Selected Ion Monitoring (SIM) for quantification.
-
Quantifier Ion: m/z 84 (M-29, loss of ethyl group).
-
Qualifier Ions: m/z 113 (Molecular Ion), m/z 56.
-
-
-
-
Data Analysis:
-
Generate a calibration curve by plotting the peak area ratio (analyte/internal standard) against the concentration of the standards.
-
Quantify this compound in samples using the linear regression equation derived from the calibration curve.
-
Protocol B: GC-MS Analysis with Derivatization
Derivatization chemically modifies the analyte to improve its analytical properties. For this compound, this process masks the active amine group, which significantly improves peak shape, increases thermal stability, and can enhance volatility.[9][10][11] Propyl chloroformate is an excellent choice for derivatizing primary and secondary amines.[9]
Experimental Protocol: Derivatization with Propyl Chloroformate
-
Sample Preparation and Derivatization:
-
To 1 mL of aqueous sample or standard, add 200 µL of pyridine (as a catalyst and acid scavenger).
-
Add 300 µL of hexane.
-
Add 50 µL of propyl chloroformate.
-
Vortex vigorously for 2 minutes at room temperature. This single step performs both derivatization and liquid-liquid extraction.[9]
-
Centrifuge for 5 minutes to separate the layers.
-
Carefully transfer the upper hexane layer to a GC autosampler vial.
-
-
Instrumentation and Conditions:
-
Use the same GC-MS system and column as in Protocol A.
-
The oven program may need to be adjusted to account for the higher molecular weight and different volatility of the carbamate derivative. A higher final temperature may be required.
-
MS Conditions (SIM Mode): The monitored ions must be changed to reflect the derivatized analyte (N-ethyl-N-cyclopentyl-propylcarbamate, MW = 199.30 g/mol ). Determine the characteristic fragment ions from a full scan analysis of a derivatized standard.
-
GC-MS Workflow Visualization
Caption: Workflow for this compound analysis by GC-MS.
Method 2: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
For ultimate sensitivity and selectivity, especially in complex biological or pharmaceutical matrices, LC-MS/MS is the method of choice.[12][13][14] This protocol uses reversed-phase chromatography coupled with a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode.
Experimental Protocol: LC-MS/MS
-
Sample Preparation (Protein Precipitation for Plasma):
-
To 100 µL of plasma sample, standard, or blank, add 300 µL of acetonitrile containing the internal standard (e.g., this compound-d5). Rationale: Acetonitrile efficiently precipitates plasma proteins while solubilizing the analyte.
-
Vortex for 1 minute.
-
Centrifuge at 14,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean autosampler vial for analysis. For higher cleanliness, a solid-phase extraction (SPE) can be employed.[15]
-
-
Instrumentation and Conditions:
-
LC System: Shimadzu Nexera X2 or equivalent.[16]
-
MS System: Sciex Triple Quad 6500+ or equivalent.
-
Column: Phenomenex Kinetex C18, 50 x 2.1 mm, 2.6 µm.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile. Rationale: The acidic modifier ensures the secondary amine is protonated (R₂NH₂⁺), leading to good peak shape on the C18 column and efficient ionization.
-
Flow Rate: 0.5 mL/min.
-
Gradient:
-
0.0-0.5 min: 5% B
-
0.5-2.5 min: 5% to 95% B
-
2.5-3.5 min: 95% B
-
3.5-3.6 min: 95% to 5% B
-
3.6-5.0 min: 5% B (Re-equilibration)
-
-
Column Temperature: 40 °C.
-
Injection Volume: 5 µL.
-
-
MS/MS Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), Positive.
-
Ion Source Gas 1: 50 psi.
-
Ion Source Gas 2: 60 psi.
-
Curtain Gas: 35 psi.
-
Temperature: 550 °C.
-
IonSpray Voltage: 5500 V.
-
MRM Transitions (example values, must be optimized):
-
This compound: Q1 (114.2) -> Q3 (85.2), Collision Energy (CE) 15 V.
-
This compound-d5 (IS): Q1 (119.2) -> Q3 (90.2), CE 15 V.
-
-
-
Data Analysis:
-
Quantify using analyte/internal standard peak area ratios against a calibration curve prepared in the same matrix (e.g., blank plasma).
-
LC-MS/MS Workflow Visualization
Caption: Workflow for this compound analysis by LC-MS/MS.
Analytical Method Validation
A method is not reliable until it is validated. Validation demonstrates that the analytical procedure is suitable for its intended purpose.[17] All validation experiments should be conducted according to established guidelines, such as ICH Q2(R1).[18][19][20][21] The core validation parameters ensure the method is accurate, precise, and specific.[22][23][24]
Validation Parameters and Acceptance Criteria
The following table summarizes the key validation characteristics for a quantitative impurity method.
| Parameter | Purpose | Typical Acceptance Criteria |
| Specificity | To demonstrate that the analytical signal is unequivocally from the analyte of interest, free from interference from matrix components, impurities, or degradants.[22][25] | Peak purity analysis (MS); baseline resolution from interfering peaks. |
| Linearity | To demonstrate a proportional relationship between analyte concentration and instrument response over a defined range. | Correlation coefficient (r²) ≥ 0.99. |
| Range | The interval between the upper and lower concentrations for which the method has suitable linearity, accuracy, and precision. | Typically from the LOQ to 120% of the specification limit. |
| Accuracy | The closeness of the measured value to the true value, assessed by spike-recovery experiments at multiple levels. | Recovery of 80-120% at each concentration level. |
| Precision | The degree of scatter between a series of measurements. Assessed as Repeatability (intra-day) and Intermediate Precision (inter-day, inter-analyst).[22] | Relative Standard Deviation (RSD) ≤ 15% (≤ 20% at LOQ). |
| Limit of Quantitation (LOQ) | The lowest concentration of analyte that can be reliably quantified with acceptable precision and accuracy. | Signal-to-Noise ratio ≥ 10; RSD ≤ 20%.[26] |
| Limit of Detection (LOD) | The lowest concentration of analyte that can be detected but not necessarily quantified. | Signal-to-Noise ratio ≥ 3.[26] |
| Robustness | The ability of the method to remain unaffected by small, deliberate variations in method parameters (e.g., pH, flow rate, column temperature). | RSD of results should remain within acceptable limits. |
Conclusion
The successful quantification of this compound hinges on selecting an analytical strategy that is well-suited to the sample matrix and the required sensitivity. For volatile analysis in simpler matrices, GC-MS, particularly with derivatization, offers a robust solution. For demanding applications requiring high sensitivity and specificity, such as impurity analysis in drug products or pharmacokinetic studies, a validated LC-MS/MS method is the definitive approach. Adherence to rigorous validation protocols, as outlined by ICH guidelines, is paramount to ensure data integrity and regulatory compliance.
References
- ECA Academy. (n.d.). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology.
- International Council for Harmonisation. (n.d.). Quality Guidelines.
- National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database.
- U.S. Food and Drug Administration. (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry.
- Cheméo. (n.d.). Chemical Properties of Cyclopentanamine, N-ethyl- (CAS 45592-46-9).
- Starodub. (2024). Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures.
- Phenomenex. (n.d.). More Derivatizing Reagents for GC – The Buffers Strike Back.
- International Council for Harmonisation. (2005). ICH Harmonised Tripartite Guideline: Validation of Analytical Procedures: Text and Methodology Q2(R1).
- LCGC North America. (2014). Validation of Impurity Methods, Part II.
- U.S. Food and Drug Administration. (2006). Guidance for Industry Q3B(R2) Impurities in New Drug Products.
- Altabrisa Group. (2025). What Is FDA Method Validation Guidance and Its Importance?.
- National Center for Biotechnology Information. (n.d.). This compound. PubChem.
- U.S. Food and Drug Administration. (2024). Q2(R2) Validation of Analytical Procedures.
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- ResearchGate. (n.d.). 2.1.2. Gas chromatography of amines as various derivatives.
- ResearchGate. (n.d.). Process for derivatization of secondary amines.
- Lab Manager. (2025). ICH and FDA Guidelines for Analytical Method Validation.
- Pangarkar, K. (2025). Analytical Strategies for the Detection and Quantification of Nitrosamine Impurities in Pharmaceuticals. International Journal of Pharmaceutical Sciences.
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- Shimadzu Corporation. (n.d.). Quantitation of 8 Nitrosamines in 12 different solvents by LC-MS/MS system.
- Organomation. (n.d.). Chromatography Sample Preparation Guide.
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- Agilent Technologies. (n.d.). Sample Preparation Fundamentals for Chromatography.
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- Virginia Tech. (n.d.). Sample Preparation – HPLC.
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GC-MS Analysis of N-ethylcyclopentanamine: A Detailed Application Note and Protocol
Abstract
This technical guide provides a comprehensive methodology for the analysis of N-ethylcyclopentanamine using Gas Chromatography-Mass Spectrometry (GC-MS). Due to the chemical nature of secondary amines, direct analysis by GC-MS can result in poor chromatographic peak shape and low sensitivity. This application note details a robust protocol involving derivatization with heptafluorobutyric anhydride (HFBA) to improve the volatility and chromatographic performance of this compound. The described method is intended for researchers, scientists, and drug development professionals requiring a reliable and reproducible analytical procedure for the identification and quantification of this compound.
Introduction: The Rationale for Derivatization in Amine Analysis
This compound is a secondary amine with a molecular weight of 113.20 g/mol .[1] The presence of an active hydrogen on the nitrogen atom makes the molecule polar and susceptible to interactions with active sites within the GC system, such as silanol groups on the injector liner and column stationary phase. These interactions often lead to significant peak tailing and poor reproducibility, hindering accurate quantification.
To circumvent these analytical challenges, derivatization is a crucial sample preparation step.[2][3] The process involves the chemical modification of the analyte to a less polar and more volatile form. For secondary amines, acylation with reagents like heptafluorobutyric anhydride (HFBA) is a widely adopted and effective strategy. The resulting N-(heptafluorobutyryl)-N-ethylcyclopentanamine is more amenable to GC analysis, exhibiting improved peak symmetry and enhanced sensitivity.
Chemical and Physical Properties of this compound
A thorough understanding of the analyte's properties is fundamental to developing a robust analytical method.
| Property | Value | Source |
| Molecular Formula | C₇H₁₅N | PubChem[1] |
| Molecular Weight | 113.20 g/mol | PubChem[1] |
| Boiling Point | 119-120 °C (at 29 Torr) | ChemicalBook |
| Appearance | Colorless to light yellow liquid | ChemicalBook |
| CAS Number | 45592-46-9 | PubChem[1] |
Experimental Workflow and Protocol
The following sections provide a detailed, step-by-step protocol for the GC-MS analysis of this compound, from sample preparation to data acquisition.
Materials and Reagents
-
This compound standard
-
Heptafluorobutyric anhydride (HFBA)
-
Ethyl acetate (GC grade)
-
Sodium bicarbonate (5% w/v aqueous solution)
-
Anhydrous sodium sulfate
-
Methanol (GC grade)
-
Deionized water
-
Sample vials (2 mL, with PTFE-lined caps)
-
Micropipettes
-
Vortex mixer
-
Centrifuge
Sample Preparation and Derivatization
The conversion of this compound to its HFBA derivative is a critical step for successful GC-MS analysis.
Figure 1: Experimental workflow for the derivatization of this compound.
Protocol:
-
Standard Preparation: Prepare a stock solution of this compound in methanol. Create a series of working standards by diluting the stock solution with ethyl acetate to achieve the desired concentration range for calibration.
-
Derivatization Reaction:
-
Pipette 1 mL of the standard or sample solution into a 2 mL reaction vial.
-
Add 100 µL of heptafluorobutyric anhydride (HFBA) to the vial.
-
Immediately cap the vial and vortex for 1 minute.
-
Incubate the reaction mixture in a heating block or oven at 70°C for 30 minutes.
-
-
Work-up:
-
Allow the vial to cool to room temperature.
-
Add 1 mL of 5% sodium bicarbonate solution to neutralize the excess HFBA and the heptafluorobutyric acid byproduct.
-
Vortex for 1 minute and centrifuge to separate the aqueous and organic layers.
-
Carefully transfer the upper organic layer (ethyl acetate) to a clean vial containing a small amount of anhydrous sodium sulfate to remove any residual water.
-
Transfer the dried organic extract to a GC autosampler vial for analysis.
-
Gas Chromatography-Mass Spectrometry (GC-MS) Parameters
The following instrumental parameters are recommended for the analysis of the derivatized this compound. These are based on established methods for similar compounds and may require minor optimization based on the specific instrumentation used.
| Parameter | Recommended Setting |
| Gas Chromatograph | Agilent 7890B or equivalent |
| Mass Spectrometer | Agilent 5977A or equivalent |
| GC Column | HP-5MS (or equivalent 5% phenyl-methylpolysiloxane), 30 m x 0.25 mm ID, 0.25 µm film thickness |
| Injector Temperature | 280°C |
| Injection Volume | 1 µL |
| Injection Mode | Splitless (or split, depending on concentration) |
| Carrier Gas | Helium |
| Flow Rate | 1.0 mL/min (constant flow) |
| Oven Temperature Program | Initial temperature of 80°C, hold for 1 minute, ramp to 280°C at 15°C/min, hold for 5 minutes. |
| Transfer Line Temperature | 280°C |
| Ion Source Temperature | 230°C |
| Quadrupole Temperature | 150°C |
| Ionization Mode | Electron Ionization (EI) |
| Ionization Energy | 70 eV |
| Acquisition Mode | Full Scan (m/z 50-550) and/or Selected Ion Monitoring (SIM) |
Mass Spectrometric Detection
Underivatized this compound:
The electron ionization mass spectrum of underivatized this compound is characterized by a molecular ion peak ([M]⁺) at m/z 113. The base peak is typically observed at m/z 84, corresponding to the loss of an ethyl group. Other significant fragments may be observed at m/z 56 and 41.
Figure 2: Predicted fragmentation of underivatized this compound.
HFBA-derivatized this compound:
The molecular ion ([M]⁺) at m/z 309 may be observed, but it is often of low abundance. The fragmentation is likely to be dominated by cleavage alpha to the nitrogen atom.
Predicted Characteristic Ions for SIM Mode:
-
m/z 280: Loss of an ethyl group (-C₂H₅) from the molecular ion.
-
m/z 114: Corresponding to the [C₄F₅O]⁺ fragment.
-
m/z 197: Corresponding to the [C₄F₇O]⁺ fragment.
For quantitative analysis, it is recommended to use the most abundant and specific fragment ion as the quantifier and at least two other ions as qualifiers to ensure selectivity.
Method Validation
To ensure the reliability and accuracy of the analytical method, a validation should be performed according to established guidelines (e.g., ICH, FDA). The following parameters should be assessed:
-
Linearity: A calibration curve should be constructed by analyzing a series of standards at different concentrations. A linear regression analysis should be performed, and the coefficient of determination (r²) should be ≥ 0.995.
-
Limit of Detection (LOD) and Limit of Quantification (LOQ): The LOD and LOQ can be determined based on the signal-to-noise ratio (S/N), typically 3:1 for LOD and 10:1 for LOQ.
-
Accuracy and Precision: The accuracy (as percent recovery) and precision (as relative standard deviation, RSD) should be evaluated by analyzing replicate samples at different concentration levels (low, medium, and high). Acceptance criteria are typically 80-120% for recovery and ≤15% for RSD.
-
Specificity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample matrix should be assessed. This can be achieved by analyzing blank matrix samples and spiked samples.
-
Robustness: The reliability of the method with respect to small, deliberate variations in analytical parameters (e.g., GC oven temperature, flow rate) should be evaluated.
Chiral Separation (Optional Application)
This compound is a chiral compound. For applications where the separation of enantiomers is required, a chiral GC column, such as one containing a cyclodextrin-based stationary phase, should be employed. The derivatization step with HFBA is still necessary prior to chiral analysis. The GC temperature program will likely need to be optimized to achieve baseline separation of the enantiomers.
Conclusion
The GC-MS method detailed in this application note, incorporating a crucial derivatization step with heptafluorobutyric anhydride, provides a robust and reliable approach for the analysis of this compound. This protocol offers excellent chromatographic performance and the high selectivity and sensitivity of mass spectrometric detection. Proper method validation is essential to ensure the accuracy and precision of the results for its intended application in research, quality control, and drug development.
References
- PubChem. This compound.
- Płotka-Wasylka, J. M., Morrison, C., Biziuk, M., & Namieśnik, J. (2020). Chemical Derivatization Processes Applied to Amine Determination in Samples of Different Matrix Composition. Chemical Reviews, 120(18), 10258–10319. [Link]
- NIST. Cyclopentanamine, N-ethyl-. NIST Chemistry WebBook. [Link]
- Lin, H. R., et al. (2011). Simultaneous determination of HFBA-derivatized amphetamines and ketamines in urine by gas chromatography-mass spectrometry. Journal of analytical toxicology, 35(3), 162–169. [Link]
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A Robust HPLC-Based Approach for the Purity Assessment of N-ethylcyclopentanamine
An Application Note from the Office of the Senior Application Scientist
Abstract
This application note presents a detailed, robust, and validated High-Performance Liquid Chromatography (HPLC) method for the quantitative determination of N-ethylcyclopentanamine purity. The analysis of aliphatic secondary amines like this compound presents distinct challenges, primarily due to their lack of a native UV chromophore and their basic nature, which often leads to poor chromatographic peak shape.[1][2][3] To overcome these obstacles, this guide details a pre-column derivatization strategy using dansyl chloride, which imparts excellent detectability via UV or fluorescence detectors.[4] An alternative method using Hydrophilic Interaction Liquid Chromatography (HILIC) for the analysis of the underivatized amine is also discussed for applications where derivatization is not desirable. The protocols are designed to be self-validating through rigorous system suitability criteria, aligning with pharmaceutical industry standards outlined in USP General Chapter <621> and ICH Q2(R1) guidelines.[5][6][7][8] This document is intended for researchers, analytical scientists, and quality control professionals in the drug development and chemical industries.
The Analytical Challenge: Understanding the Molecule
This compound is a secondary amine, a structural motif common in pharmaceutical intermediates and active pharmaceutical ingredients (APIs). A successful purity assessment method must reliably separate the main compound from process-related impurities and degradation products. However, the inherent chemical properties of this molecule pose two significant hurdles for conventional reversed-phase HPLC:
-
Lack of a Chromophore: Aliphatic amines do not possess a suitable chromophore for sensitive detection using standard UV-Vis detectors, which are the workhorses of most QC labs.[4][9] Direct analysis often requires detection at very low wavelengths (e.g., <220 nm), where many solvents and potential impurities can interfere.
-
Peak Tailing: As a basic compound, the amine functional group is readily protonated. This positively charged species can engage in strong, secondary ionic interactions with acidic residual silanol groups (Si-OH) present on the surface of traditional silica-based HPLC columns.[10][11] This interaction causes a portion of the analyte molecules to lag during their transit through the column, resulting in asymmetric, or "tailing," peaks.[2][3] Tailing peaks compromise resolution, reduce sensitivity, and lead to inaccurate quantification.[11]
To address these issues, a tailored methodological approach is required. This note will focus on pre-column derivatization as the primary, highly sensitive method and HILIC as a viable, direct alternative.
Methodological Strategy: A Two-Pronged Approach
We present two distinct protocols to provide flexibility based on laboratory instrumentation and analytical requirements.
Primary Method: Pre-Column Derivatization with Dansyl Chloride followed by RP-HPLC This is the recommended approach for high-sensitivity applications, such as impurity profiling and stability testing. The core principle involves reacting the this compound with dansyl chloride (5-(dimethylamino)naphthalene-1-sulfonyl chloride). This reaction, known as dansylation, attaches a highly fluorescent and UV-active dansyl group to the secondary amine.[4][12]
Causality behind this choice:
-
Enhanced Sensitivity: The dansyl moiety is intensely fluorescent and has a strong UV absorbance, enabling detection in the picomole range.[4]
-
Improved Chromatography: The derivatization process yields a more hydrophobic, non-basic sulfonamide adduct. This neutral derivative is less prone to interacting with silanol groups and exhibits excellent retention and peak shape on standard C18 reversed-phase columns.[4]
-
Robustness: The dansylation reaction is well-characterized, proceeds under mild conditions, and forms stable derivatives.[4][12]
Alternative Method: Underivatized Analysis via HILIC For applications where derivatization is cumbersome (e.g., high-throughput screening, in-process controls) or introduces artifacts, Hydrophilic Interaction Liquid Chromatography (HILIC) offers a direct analytical solution. HILIC utilizes a polar stationary phase (like bare silica or an amide-bonded phase) with a highly organic mobile phase.[13][14]
Causality behind this choice:
-
Orthogonal Selectivity: HILIC separates compounds based on their polarity, with more polar compounds being more strongly retained.[14] This provides a different separation mechanism compared to reversed-phase and is ideal for retaining small, polar molecules like this compound that are poorly retained on C18 columns.[15][16]
-
Method Simplicity: This approach eliminates the need for a chemical derivatization step, saving time and reducing potential sources of error.
-
MS-Compatibility: The high organic content of the mobile phase is advantageous for electrospray ionization mass spectrometry (ESI-MS) detection, as it promotes efficient desolvation and can lead to enhanced signal intensity.
Experimental Protocols
Protocol 1: Purity by Derivatization and Reversed-Phase HPLC
This protocol provides a step-by-step guide for the analysis of this compound using dansyl chloride derivatization.
| Reagent/Material | Grade/Specification |
| This compound | Reference Standard and Test Sample |
| Dansyl Chloride | ≥99.0% Purity |
| Acetonitrile (ACN) | HPLC Gradient Grade |
| Water | HPLC/Deionized, >18 MΩ·cm |
| Sodium Bicarbonate | ACS Reagent Grade |
| Ammonium Hydroxide | ACS Reagent Grade |
| Formic Acid | ≥98%, LC-MS Grade |
| Syringe Filters | 0.22 µm, PTFE |
-
Sample Diluent: Acetonitrile/Water (50:50, v/v).
-
Bicarbonate Buffer (0.1 M, pH 10.0): Dissolve 0.84 g of sodium bicarbonate in 100 mL of water. Adjust pH to 10.0 with 1 M NaOH if necessary.
-
Dansyl Chloride Reagent (1.5 mg/mL): Dissolve 15 mg of dansyl chloride in 10 mL of acetone. Prepare this solution fresh daily and protect from light.
-
Quenching Solution (2% Ammonium Hydroxide): Dilute 2 mL of concentrated ammonium hydroxide (28-30%) to 100 mL with water.
-
Standard Stock Solution (1.0 mg/mL): Accurately weigh ~10 mg of this compound reference standard into a 10 mL volumetric flask. Dissolve and dilute to volume with Sample Diluent.
-
Working Standard Solution (10 µg/mL): Dilute 100 µL of the Standard Stock Solution to 10 mL with Sample Diluent.
The following workflow outlines the critical steps for reproducible derivatization.
Caption: Experimental workflow for dansylation and HPLC analysis.
| Parameter | Condition | Causality/Justification |
| Instrument | HPLC or UHPLC system with UV or Fluorescence Detector | Standard equipment for pharmaceutical analysis. |
| Column | C18, 2.1 x 100 mm, 1.8 µm | A high-efficiency column provides sharp peaks and good resolution from impurities. |
| Mobile Phase A | 0.1% Formic Acid in Water | Acidified mobile phase ensures protonation of any residual silanols, improving peak shape.[17] |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Standard organic solvent for reversed-phase. |
| Gradient Program | 0-1 min: 40% B1-8 min: 40% to 95% B8-9 min: 95% B9-9.1 min: 95% to 40% B9.1-12 min: 40% B (Equilibration) | Gradient elution is necessary to separate the hydrophobic derivative from polar impurities and the excess reagent peak. |
| Flow Rate | 0.4 mL/min | Appropriate for a 2.1 mm ID column. |
| Column Temp. | 40 °C | Elevated temperature reduces viscosity and can improve peak efficiency. |
| Injection Volume | 5 µL | Small volume to prevent band broadening. |
| Detector | Fluorescence: λex = 340 nm, λem = 525 nmUV: 254 nm | Fluorescence detection provides superior sensitivity and selectivity.[4] UV at 254 nm is a viable alternative. |
According to ICH and USP guidelines, the chromatographic system must be verified before analysis.[6][18][19]
| Parameter | Requirement | Purpose |
| Tailing Factor (Asymmetry) | 0.8 – 1.5 | Ensures peak symmetry for accurate integration.[20] |
| Theoretical Plates (N) | > 5000 | Measures column efficiency. |
| RSD of 5 Replicate Injections | ≤ 2.0% (Peak Area) | Demonstrates system precision. |
This method should be validated for Specificity, Linearity, Accuracy, Precision, and Robustness as per ICH Q2(R1) guidelines.[8][21]
Protocol 2: Purity by HILIC (Underivatized)
This protocol is a simpler alternative, avoiding the derivatization step.
| Reagent/Material | Grade/Specification |
| This compound | Reference Standard and Test Sample |
| Acetonitrile (ACN) | HPLC Gradient Grade |
| Water | HPLC/Deionized, >18 MΩ·cm |
| Ammonium Formate | LC-MS Grade |
| Formic Acid | ≥98%, LC-MS Grade |
| Syringe Filters | 0.22 µm, Nylon or PVDF |
-
Sample Diluent: Acetonitrile/Water (90:10, v/v).
-
Mobile Phase A: 10 mM Ammonium Formate + 0.1% Formic Acid in Water.
-
Mobile Phase B: 10 mM Ammonium Formate + 0.1% Formic Acid in Acetonitrile/Water (95:5, v/v).
-
Standard & Sample Solutions (50 µg/mL): Prepare by dissolving the appropriate amount of material in the Sample Diluent.
| Parameter | Condition | Causality/Justification |
| Instrument | HPLC or UHPLC with UV or ELSD/CAD | Standard equipment. ELSD/CAD is useful as a universal detector. |
| Column | Amide or Bare Silica HILIC, 2.1 x 100 mm, 3 µm | A polar stationary phase is required for HILIC retention mechanism.[13][15] |
| Mobile Phase | Isocratic: 95% B | High organic content is essential for retaining the polar analyte. The buffer controls ionic strength and pH. |
| Flow Rate | 0.5 mL/min | Standard for a 2.1 mm ID column. |
| Column Temp. | 35 °C | Controlled temperature ensures reproducible retention times. |
| Injection Volume | 2 µL | Must be small and in a high-organic diluent to prevent peak distortion. |
| Detector | UV: 210 nmELSD: Nebulizer Temp: 40°C, Evap. Temp: 60°C, Gas: 1.5 SLM | Low UV wavelength is required for the underivatized amine. ELSD provides universal detection but is not suitable for gradient elution. |
The choice between these two powerful methods depends on the specific analytical goal.
Caption: Decision tree for selecting the appropriate HPLC method.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Peak Tailing (Both Methods) | 1. Active silanol interactions.2. Column degradation.3. Sample overload. | 1. Ensure mobile phase pH is low (for RP) or correctly buffered (HILIC).2. Replace column with a new, high-quality end-capped or HILIC-specific column.3. Dilute the sample concentration. |
| No/Low Derivatization Yield | 1. Inactive Dansyl Chloride reagent.2. Incorrect buffer pH.3. Insufficient incubation time/temp. | 1. Prepare fresh Dansyl Chloride solution daily.2. Verify buffer pH is ~9.5-10.5 to ensure the amine is unprotonated and nucleophilic.[4]3. Adhere strictly to the incubation parameters. |
| Poor Retention in HILIC | 1. Insufficient organic content in mobile phase.2. Incorrect sample diluent. | 1. Ensure mobile phase contains >80% acetonitrile.2. Dissolve sample in a solvent matching the mobile phase (high organic content). Injecting in an aqueous solvent will cause severe peak distortion. |
Conclusion
The purity of this compound can be reliably assessed using HPLC with careful method design. For applications requiring high sensitivity and robust impurity profiling, pre-column derivatization with dansyl chloride followed by reversed-phase HPLC is the superior method. It effectively overcomes the challenges of poor detectability and peak tailing associated with secondary amines. For simpler, faster analyses, the HILIC method provides a direct and efficient alternative. Both protocols, when implemented with appropriate system suitability checks, provide a framework for accurate and reproducible quality assessment in a regulated environment.
References
- Thermo Fisher Scientific. (n.d.). Automatic Precolumn Derivatization for the HPLC Determination of Aliphatic Amines in Air.
- SIELC Technologies. (n.d.). HPLC Method for Separation of Ammonia, Primary and Secondary Amines on Primesep A Column.
- U.S. Pharmacopeia. (2022). General Chapter <621> Chromatography.
- ECA Academy. (n.d.). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology.
- Agilent. (n.d.). Understanding the Latest Revisions to USP <621>.
- European Directorate for the Quality of Medicines & HealthCare. (2022). General chapter 2.2.46. Chromatographic separation techniques now published in Ph. Eur. 11th Edition.
- American Chemical Society. (2022). Ion-Pairing Chromatography and Amine Derivatization Provide Complementary Approaches for the Targeted LC-MS Analysis of the Polar Metabolome. Journal of Proteome Research.
- Element Lab Solutions. (n.d.). Peak Tailing in HPLC.
- uspbpep.com. (n.d.). 2.2.46. Chromatographic separation techniques.
- U.S. Food and Drug Administration. (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry.
- ResearchGate. (n.d.). A non-exhaustive list of derivatization reagents used in amine analysis.
- LCGC International. (2024). Are You Sure You Understand USP <621>?.
- International Council for Harmonisation. (n.d.). Quality Guidelines.
- Phenomenex. (2017). Revision of European Pharmacopeia (EP) Chapter 2.2.46.
- Starodub. (2024). Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures.
- Scribd. (n.d.). 2.2.46. Chromatographic Separation Techniques PDF.
- European Pharmacopoeia. (n.d.). 2.2.46. Chromatographic separation techniques.
- International Council for Harmonisation. (2005). ICH Harmonised Tripartite Guideline: Validation of Analytical Procedures: Text and Methodology Q2(R1).
- Chromatography Today. (n.d.). Advances in Hydrophilic Interaction Liquid Chromatography for Pharmaceutical Analysis.
- Olsen, B. A. (2001). Hydrophilic interaction chromatography using amino and silica columns for the determination of polar pharmaceuticals and impurities. Journal of Chromatography A.
- MDPI. (2024). A Pre-Column Derivatization Method for the HPLC-FLD Determination of Dimethyl and Diethyl Amine in Pharmaceuticals. Molecules.
- Phenomenex. (2025). How to Reduce Peak Tailing in HPLC?.
- National Center for Biotechnology Information. (n.d.). Ion-Pairing Chromatography and Amine Derivatization Provide Complementary Approaches for the Targeted LC-MS Analysis of the Polar Metabolome.
- Axion Labs. (n.d.). HPLC Peak Tailing.
- LCGC International. (2019). Analysis of Underivatized Biogenic Amines by LC–MS/MS Using an Alternative Ion-pairing Chromatography Technique.
- Chemistry LibreTexts. (2023). Derivatization.
- PubMed. (n.d.). Combined ion-pair extraction and gas chromatography-mass spectrometry for the simultaneous determination of diamines, polyamines and aromatic amines in Port wine and grape juice.
- Wikipedia. (n.d.). Hydrophilic interaction chromatography.
- American Chemical Society. (n.d.). Determination of Primary, Secondary, and Tertiary Amines in Air by Direct or Diffusion Sampling Followed by Determination with Liquid Chromatography and Tandem Mass Spectrometry.
- ResearchGate. (2025). Hydrophilic interaction chromatography and its applications in the separation of basic drugs.
- ResearchGate. (2025). Determination of primary and secondary aliphatic amines by N-hydroxysuccinimidyl 4,3,2′-naphthapyrone-4-acetate and reversed-phase high-performance liquid chromatography.
- ResearchGate. (2013). How can I prevent peak tailing in HPLC?.
- Chiralpedia. (2022). Chiral HPLC separation: strategy and approaches.
- ResearchGate. (2025). Chiral separation of amines by high-performance liquid chromatography using polysaccharide stationary phases and acidic additives.
- Phenomenex. (n.d.). Chiral HPLC Separations.
- SIELC Technologies. (n.d.). Separation of Ethanamine, N-ethyl-N-methyl- on Newcrom R1 HPLC column.
- AZYP, LLC. (n.d.). HPLC Chiral Separations.
- PubChem. (n.d.). This compound.
- Analytical Chemistry. (n.d.). HPLC Method for the Enantiomeric Purity of Eletriptan Hydrobromide.
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Application Notes & Protocols: Chiral Resolution Techniques for N-Ethylcyclopentanamine
Abstract
This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the chiral resolution of N-ethylcyclopentanamine. As a chiral secondary amine, the separation of its enantiomers is critical for the synthesis of biologically active molecules and pharmaceuticals, where individual enantiomers can exhibit markedly different pharmacological and toxicological profiles.[1] This guide details three primary resolution strategies: classical diastereomeric salt formation, enzymatic kinetic resolution, and analytical to preparative scale chiral chromatography. Each section offers an in-depth explanation of the underlying principles, causality behind experimental choices, and detailed, step-by-step protocols designed for practical application and validation in a laboratory setting.
Introduction: The Significance of Chiral this compound
This compound is a chiral secondary amine featuring a stereocenter at the C1 position of the cyclopentyl ring. The spatial arrangement of the ethylamino group defines the (R) and (S) enantiomers. In the pharmaceutical and agrochemical industries, it is a well-established principle that enantiomers of a chiral compound can have distinct biological activities.[1] Therefore, access to enantiomerically pure forms of building blocks like this compound is often a prerequisite for the development of safe and effective new chemical entities.
The resolution of a racemic mixture—a 50:50 mixture of both enantiomers—is a fundamental challenge in stereochemistry.[2] This guide presents three robust and widely adopted methodologies to achieve this separation, moving from classical, scalable techniques to modern, high-throughput analytical methods.
Classical Resolution via Diastereomeric Salt Formation
This technique remains one of the most effective and industrially scalable methods for separating racemic bases like this compound.[]
Principle of Operation
The core principle involves the reaction of the racemic amine with an enantiomerically pure chiral acid (the resolving agent). This acid-base reaction forms a pair of diastereomeric salts. Unlike enantiomers, which have identical physical properties, diastereomers possess different properties, including solubility in a given solvent system.[4][5] This difference in solubility allows for the selective crystallization of one diastereomer, which can then be physically separated by filtration. The final step involves treating the isolated diastereomeric salt with a base to liberate the desired, enantiomerically enriched free amine.[6]
Workflow for Diastereomeric Salt Resolution
Caption: Workflow for chiral resolution via diastereomeric salt formation.
Protocol 1: Screening for Optimal Resolving Agent and Solvent
Objective: To identify a chiral acid and solvent system that yields a crystalline salt with good discrimination between the two diastereomers.
Materials:
-
Racemic this compound
-
Screening set of chiral acids (see Table 1)
-
Solvent set: Methanol, Ethanol, Isopropanol, Acetonitrile, Ethyl Acetate, and mixtures thereof.
-
Array of small glass vials (e.g., 4 mL) with stir bars.
Procedure:
-
Stock Solution Preparation: Prepare a 1 M stock solution of racemic this compound in a suitable solvent like ethanol.
-
Screening Setup: In each vial, add 100 µL of the amine stock solution (0.1 mmol).
-
Agent Addition: Add 0.5 equivalents (0.05 mmol) of a selected chiral resolving acid to each vial. Using sub-stoichiometric amounts of the resolving agent often enhances the enantiomeric purity of the crystallized salt.
-
Solvent Addition: Add 1 mL of a test solvent to each vial.
-
Stirring and Observation: Stir the vials at room temperature for 2-4 hours, then allow them to stand. Observe for the formation of a crystalline precipitate. If no crystals form, try cooling the mixture to 0-5 °C or allowing slow evaporation of the solvent.[7]
-
Analysis: If a solid precipitate forms, isolate it by filtration, wash with a small amount of cold solvent, and dry. Liberate the free amine by dissolving the salt in 1 M NaOH and extracting with an organic solvent (e.g., dichloromethane). Analyze the enantiomeric excess (ee) of the resulting amine using a validated chiral HPLC or GC method (see Section 4).
-
Selection: The combination of resolving agent and solvent that provides both a good yield of crystalline salt and a high enantiomeric excess is chosen for the preparative scale resolution.[7]
Table 1: Common Chiral Resolving Agents for Amines
| Resolving Agent | Type | Notes |
| (+)-Tartaric Acid / (-)-Tartaric Acid | Natural Acid | Widely available and cost-effective.[2] |
| (+)-Dibenzoyl-D-tartaric acid | Derivative | Often provides better crystallinity. |
| (-)-Di-p-toluoyl-L-tartaric acid | Derivative | A common and effective choice for many amines.[6] |
| (S)-(+)-Mandelic Acid / (R)-(-)-Mandelic Acid | Synthetic Acid | Useful for a broad range of amines.[7] |
| (+)-Camphor-10-sulfonic acid | Sulfonic Acid | Strong acid, forms stable salts.[4] |
Protocol 2: Preparative Scale Resolution
Objective: To resolve a larger quantity of racemic this compound using the optimized conditions from the screening protocol.
Procedure:
-
Dissolution: In a suitable flask, dissolve the racemic this compound (e.g., 10.0 g) in the chosen solvent (e.g., ethanol).
-
Salt Formation: In a separate flask, dissolve 0.5-1.0 equivalents of the selected chiral resolving agent (e.g., (+)-Di-p-toluoyl-D-tartaric acid) in the same solvent, heating gently if necessary. Slowly add the acid solution to the amine solution with constant stirring.[6]
-
Crystallization: Allow the mixture to cool slowly to room temperature. Slow cooling is crucial for forming well-defined crystals and achieving high enantiomeric purity.[6] If necessary, seed the solution with a tiny crystal from the screening experiment to induce crystallization. Once crystal formation begins, the mixture can be cooled further (e.g., to 0-5 °C) to maximize the yield of the less-soluble diastereomeric salt.
-
Isolation: Collect the precipitated crystals by vacuum filtration. Wash the filter cake with a small amount of cold solvent to remove the mother liquor containing the more soluble diastereomer.
-
Recrystallization (Optional): To improve enantiomeric purity, the isolated salt can be recrystallized from the same or a different solvent system.[5]
-
Liberation of Free Amine: Suspend the purified diastereomeric salt in water and add a base (e.g., 2 M NaOH) dropwise until the pH is >10. This neutralizes the chiral acid and liberates the free amine.[6]
-
Extraction: Extract the liberated amine into a suitable organic solvent (e.g., diethyl ether or dichloromethane) multiple times.
-
Purification: Combine the organic extracts, dry over an anhydrous salt (e.g., Na₂SO₄), filter, and concentrate under reduced pressure to yield the enantiomerically enriched this compound.
-
Validation: Determine the yield and confirm the enantiomeric excess (ee%) and optical purity via chiral HPLC/GC and polarimetry.
Enzymatic Kinetic Resolution
Enzymatic methods offer high selectivity under mild reaction conditions, making them an attractive alternative to classical resolution.[8]
Principle of Operation
Kinetic resolution relies on the differential rate of reaction of two enantiomers with a chiral catalyst or reagent. In this case, an enzyme, typically a lipase, is used to selectively catalyze the acylation of one enantiomer of the amine over the other.[9] For example, a lipase like Candida antarctica Lipase B (CALB) will preferentially acylate the (R)-amine, leaving the (S)-amine unreacted. This results in a mixture of the acylated amine ((R)-amide) and the unreacted amine ((S)-amine), which can be easily separated due to their different chemical properties (e.g., by extraction or chromatography). A key limitation is that the maximum theoretical yield for a single enantiomer is 50%.[10]
Workflow for Enzymatic Kinetic Resolution
Caption: Workflow for enzymatic kinetic resolution of a racemic amine.
Protocol 3: Lipase-Catalyzed Kinetic Resolution
Objective: To resolve racemic this compound via enantioselective acylation catalyzed by Candida antarctica Lipase B (CALB).
Materials:
-
Racemic this compound
-
Immobilized Candida antarctica Lipase B (e.g., Novozym 435)
-
Acyl donor: Ethyl acetate or Isopropenyl acetate
-
Anhydrous organic solvent: Toluene or Heptane
-
Reaction vessel with temperature control and stirring.
Procedure:
-
Reaction Setup: To a solution of racemic this compound (e.g., 1.0 g, 8.8 mmol) in anhydrous toluene (40 mL), add the acyl donor (e.g., ethyl acetate, 1.5 equivalents).
-
Enzyme Addition: Add the immobilized lipase (Novozym 435, typically 10-20% by weight of the substrate).
-
Incubation: Stir the mixture at a controlled temperature (e.g., 40-50 °C). The slightly elevated temperature often improves enzyme activity without significant denaturation.[11]
-
Monitoring: Monitor the progress of the reaction by taking small aliquots at regular intervals. Analyze the aliquots by chiral HPLC or GC to determine the conversion percentage and the enantiomeric excess (ee) of both the remaining amine and the formed amide. The reaction should be stopped at or near 50% conversion to achieve the highest possible ee for both components.
-
Reaction Quench & Enzyme Removal: Once ~50% conversion is reached, stop the reaction by filtering off the immobilized enzyme. The enzyme can often be washed with solvent and reused.
-
Separation:
-
Concentrate the filtrate under reduced pressure.
-
The resulting residue contains the unreacted amine and the newly formed amide.
-
Separate the basic amine from the neutral amide by acid-base extraction. Dissolve the residue in diethyl ether and extract with 1 M HCl. The amine will move to the aqueous layer as its hydrochloride salt, while the amide remains in the organic layer.
-
Basify the aqueous layer with 2 M NaOH and extract with diethyl ether to recover the unreacted, enantiomerically enriched amine.
-
Wash, dry, and concentrate the respective organic layers to isolate the pure amide and the pure amine.
-
-
Validation: Determine the chemical yield and enantiomeric excess of both the recovered amine and the amide product.
Note on Dynamic Kinetic Resolution (DKR): To overcome the 50% yield limitation of standard kinetic resolution, a racemization catalyst can be added to the reaction.[12][13] This catalyst continuously converts the slow-reacting enantiomer back into the racemate in situ, allowing the enzyme to theoretically convert 100% of the starting material into a single enantiomer of the product.[14]
Chiral Chromatography
High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC) with Chiral Stationary Phases (CSPs) are indispensable tools for both the analytical determination of enantiomeric purity and for preparative-scale separation.[15][16]
Principle of Operation
Chiral chromatography separates enantiomers based on their differential interactions with a chiral stationary phase. The CSP creates a chiral environment where the two enantiomers form transient diastereomeric complexes with differing stabilities. The enantiomer that forms the less stable complex spends more time in the mobile phase and elutes from the column first, while the enantiomer forming the more stable complex is retained longer.[1]
Workflow for Chiral Method Development
Caption: Workflow for chiral analytical method development.
Protocol 4: Analytical Chiral HPLC Method Development
Objective: To develop a reliable HPLC method to determine the enantiomeric ratio of this compound.
Materials & Equipment:
-
HPLC system with UV detector
-
Chiral columns: Polysaccharide-based (e.g., CHIRALPAK® series) and Cyclofructan-based CSPs are excellent starting points for amines.[1][17]
-
HPLC-grade solvents: Hexane, Isopropanol (IPA), Ethanol (EtOH), Methanol (MeOH), Acetonitrile (ACN)
-
Additives: Trifluoroacetic acid (TFA), Diethylamine (DEA), Triethylamine (TEA)
Procedure:
-
Column Screening:
-
Start with a polysaccharide-based column (e.g., Chiralpak IA or IC).
-
Screen in Normal Phase (NP) and Polar Organic (PO) modes.
-
Normal Phase (NP) Screening Conditions:
-
Mobile Phase: Hexane/IPA (e.g., 90:10 v/v) with 0.1% DEA.
-
Flow Rate: 1.0 mL/min.
-
Detection: 210-220 nm.
-
-
Polar Organic (PO) Screening Conditions:
-
Mobile Phase: ACN/MeOH (e.g., 90:10 v/v) with 0.1% DEA and 0.1% TFA.
-
Flow Rate: 1.0 mL/min.
-
-
-
The Role of Additives: For basic analytes like amines, mobile phase additives are critical.[1]
-
Basic Additives (DEA, TEA): These are used to reduce peak tailing by masking acidic silanol sites on the silica support of the CSP.
-
Acidic Additives (TFA): These are used to protonate the amine, which can sometimes improve interaction with the CSP and enhance selectivity. A combination of acidic and basic additives is often effective in polar organic mode.[17]
-
-
Method Optimization:
-
Once partial separation is observed, optimize the mobile phase composition. Adjust the ratio of the strong solvent (e.g., IPA in NP mode) to fine-tune retention and resolution.
-
Optimize the concentration and type of additives.
-
Adjust the column temperature and flow rate to improve efficiency and resolution.
-
-
Method Validation: Once baseline separation (Resolution, Rs > 1.5) is achieved, the method should be validated for linearity, accuracy, and precision according to relevant guidelines.
Table 2: Starting Conditions for Chiral HPLC/SFC Screening
| Mode | Stationary Phase Type | Mobile Phase | Additives |
| HPLC-NP | Polysaccharide | Hexane/Alcohol | 0.1-0.2% DEA or TEA |
| HPLC-PO | Polysaccharide / Cyclofructan | ACN/Alcohol | 0.1% TFA + 0.1% TEA |
| SFC | Polysaccharide / Cyclofructan | CO₂ / Alcohol | 0.2-0.5% DEA or TEA |
Note on Preparative Chromatography: Once a robust analytical method is developed, it can be scaled up to a preparative scale. This involves using a larger diameter column packed with the same CSP and proportionally increasing the flow rate. The goal is to maximize throughput while maintaining sufficient resolution to isolate the enantiomers with high purity. SFC is often advantageous for preparative separations due to faster run times and easier solvent removal.[17]
Conclusion
The chiral resolution of this compound can be successfully achieved through several robust methodologies. The choice of technique depends on the specific requirements of the project, including scale, required purity, cost, and available equipment. Classical diastereomeric salt formation is a powerful and scalable method, ideal for large-quantity production. Enzymatic resolution offers high selectivity under mild conditions and is an excellent choice for producing high-purity enantiomers, with DKR providing a pathway to yields greater than 50%. Finally, chiral chromatography is the definitive tool for analytical quantification of enantiomeric purity and offers a flexible, albeit often more expensive, option for preparative separation. A thorough screening process, as outlined in this guide, is paramount to identifying the optimal resolution strategy for any given application.
References
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- Guo, Q., et al. (2023). Chemoenzymatic Dynamic Kinetic Resolution of Secondary Alcohols and Amines Employing Copper-Based Photocatalysis. ACS Catalysis.
- Ullah, Z., et al. (2021). Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases. Yakhak Hoeji, 65(3), 198-208.
- Wikipedia contributors. (n.d.). Chiral resolution. In Wikipedia.
- ResearchGate. (n.d.). Chemoenzymatic dynamic kinetic resolution of secondary amines.
- LibreTexts Chemistry. (2020). 6.8: Resolution (Separation) of Enantiomers.
- Welch, C. J., et al. (2014). Comparison of Enantiomeric Separations and Screening Protocols for Chiral Primary Amines by SFC and HPLC. LCGC International, 27(9).
- Reddy, P. V. G., & Swamy, S. J. (2011). Resolution of Racemic Mixtures by Phase Transition of PEGylated Resolving Agents. International Journal of Organic Chemistry, 1(4), 227-236.
- Lhermitte, F., et al. (2009). Dynamic Kinetic Resolution of Amines Involving Biocatalysis and in Situ Free Radical Mediated Racemization. Organic Letters, 11(15), 3438–3441.
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- ResearchGate. (n.d.). Catalytic Kinetic Resolution of Cyclic Secondary Amines.
- Santos, P. P., & Pinheiro, P. F. (2017). Supplementary material for Resolution of a chiral amine and recovery of unwanted enantiomer by racemization. The Royal Society of Chemistry.
- Szymańska, A., et al. (2021). Intensification of Double Kinetic Resolution of Chiral Amines and Alcohols via Chemoselective Formation of a Carbonate–Enzyme Intermediate. Molecules, 26(11), 3350.
- Onyx Scientific. (n.d.). Chiral Resolution Screening.
- Chiralpedia. (2025). Part 6: Resolution of Enantiomers.
- Thirupathi, R. (n.d.). Optical Resolution of 3-Hydroxycarboxylic Acids via Diastereomeric Salt Formation.
- Szymańska, A., et al. (2021). Intensification of Double Kinetic Resolution of Chiral Amines and Alcohols via Chemoselective Formation of a Carbonate–Enzyme Intermediate. PMC - NIH.
- ResearchGate. (n.d.). CRYSTALLIZATION-BASED SEPARATION OF ENANTIOMERS.
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Application Note: Derivatization of N-ethylcyclopentanamine for Enhanced Gas Chromatography-Mass Spectrometry (GC-MS) Analysis
Introduction
N-ethylcyclopentanamine is a secondary aliphatic amine characterized by its high polarity and low volatility.[1][2][3] These properties present significant challenges for direct analysis by gas chromatography (GC), often resulting in poor chromatographic peak shape, extensive tailing, and low sensitivity due to interactions with active sites within the GC system.[4][5] Chemical derivatization is a crucial sample preparation strategy that chemically modifies the analyte to overcome these limitations.[6][7] By replacing the active hydrogen on the secondary amine with a less polar, more sterically hindered group, derivatization increases the analyte's volatility and thermal stability, leading to improved chromatographic resolution, enhanced sensitivity, and more reliable quantification.[4][6]
This guide provides detailed protocols and technical insights for the derivatization of this compound using common acylating agents. The methodologies are designed for researchers, scientists, and drug development professionals seeking robust and reproducible analytical methods for this and similar amine compounds.
Principle of Derivatization for Secondary Amines
The primary goal of derivatizing this compound is to cap the polar N-H group. Acylation is one of the most effective and widely used techniques for this purpose.[8] In this reaction, an acylating reagent, typically an acid anhydride or acid chloride, reacts with the secondary amine to form a stable, less polar, and more volatile amide derivative. Fluorinated acylating agents are particularly advantageous as they produce derivatives with excellent volatility and significantly enhance detector response, especially for electron capture detection (ECD) and mass spectrometry (MS).[6][9]
Method 1: Derivatization with Trifluoroacetic Anhydride (TFAA)
Trifluoroacetic anhydride (TFAA) is a powerful acylating agent that reacts rapidly with primary and secondary amines to form highly volatile and stable trifluoroacetyl derivatives.[10][11] The resulting N-(trifluoroacetyl)-N-ethylcyclopentanamine is well-suited for GC-MS analysis, exhibiting improved peak symmetry and thermal stability.[7] The reaction is often facilitated by a basic catalyst or acid scavenger to neutralize the trifluoroacetic acid byproduct, driving the reaction to completion.[11]
Experimental Protocol: TFAA Derivatization
Materials:
-
This compound sample
-
Trifluoroacetic anhydride (TFAA), derivatization grade
-
Anhydrous solvent (e.g., Ethyl Acetate, Acetonitrile, or Benzene)
-
Acid Scavenger: 0.05 M Trimethylamine (TMA) in the chosen anhydrous solvent
-
5% Ammonia solution in water
-
Reaction vials (2 mL) with PTFE-lined caps
-
Heating block or water bath
-
Vortex mixer
-
Pipettes
Procedure:
-
Sample Preparation: Place a known amount of the sample (e.g., 50-250 µg) into a reaction vial. If the sample is in solution, evaporate the solvent to complete dryness under a gentle stream of nitrogen.
-
Reconstitution: Add 500 µL of the anhydrous solvent (e.g., Benzene) to the dried sample residue.
-
Acid Scavenging: Add 100 µL of 0.05 M TMA solution to the vial.[11] The base helps to neutralize the acidic byproduct formed during the reaction.
-
Reagent Addition: Carefully add 10 µL of TFAA to the vial.[11]
-
Reaction: Tightly cap the vial and vortex briefly. Heat the vial at 50-70°C for 15-30 minutes in a heating block.[4][11]
-
Work-up: Cool the vial to room temperature. Add 1 mL of 5% aqueous ammonia solution to quench any remaining TFAA.[11]
-
Extraction: Vortex the mixture vigorously for 5 minutes to extract the derivative into the organic layer. Allow the layers to separate.
-
Analysis: Carefully collect the upper organic layer for GC-MS analysis.
TFAA Derivatization Workflow
Caption: Workflow for TFAA derivatization of this compound.
Method 2: Derivatization with Pentafluorobenzoyl Chloride (PFBCl)
Pentafluorobenzoyl chloride (PFBCl) is another highly effective acylating agent for primary and secondary amines.[12] It reacts to form N-pentafluorobenzoyl amides, which are exceptionally stable and exhibit excellent chromatographic properties. A key advantage of PFBCl is the introduction of a pentafluorobenzoyl group, which possesses strong electron-capturing capabilities. This makes the resulting derivative extremely sensitive for analysis by GC with an electron capture detector (GC-ECD) and provides a unique, high-mass fragmentation pattern in GC-MS, aiding in structural confirmation and enhancing selectivity in complex matrices.[12][13]
Experimental Protocol: PFBCl Derivatization
Materials:
-
This compound sample
-
Pentafluorobenzoyl chloride (PFBCl), 10% solution in a suitable solvent (e.g., Toluene)
-
Aqueous Buffer: Sodium bicarbonate buffer (e.g., 1 M, pH 10.5)
-
Extraction solvent (e.g., Hexane or Toluene)
-
Reaction vials (2 mL) with PTFE-lined caps
-
Vortex mixer or shaker
Procedure:
-
Sample Preparation: Place an aqueous sample or a sample dissolved in 1 mL of sodium bicarbonate buffer into a reaction vial. The basic pH facilitates the reaction by neutralizing the HCl byproduct.[13][14]
-
Reagent Addition: Add 100 µL of the PFBCl solution to the vial.
-
Extraction & Derivatization: Add 500 µL of the extraction solvent (e.g., Toluene). Cap the vial tightly and shake or vortex vigorously for 5-10 minutes at room temperature. The reaction occurs at the interface of the aqueous and organic layers.
-
Phase Separation: Centrifuge the vial briefly, if necessary, to achieve a clean separation between the aqueous and organic phases.
-
Analysis: Carefully withdraw the upper organic layer containing the derivatized analyte and inject it directly into the GC-MS system.
PFBCl Derivatization Workflow
Caption: Workflow for PFBCl derivatization of this compound.
Advanced Application: Chiral Derivatization Principles
While this compound is an achiral molecule, analytical laboratories often face the challenge of separating and quantifying enantiomers of chiral amines. Chiral derivatization is a powerful technique that converts a pair of enantiomers into diastereomers, which have different physical properties and can be separated on a standard (achiral) GC column.[6][15]
Mosher's acid chloride, or MTPA-Cl, is a widely used chiral derivatizing agent (CDA).[16][17] When a racemic amine reacts with an enantiomerically pure CDA like (R)-MTPA-Cl, it forms two diastereomeric amides: (R,R)-amide and (S,R)-amide. These diastereomers can then be chromatographically resolved. This principle is fundamental in pharmaceutical development and stereochemical analysis.[18][19]
Principle of Chiral Derivatization
Caption: Principle of forming separable diastereomers from enantiomers.
Data Summary and Method Comparison
| Parameter | TFAA Derivatization | PFBCl Derivatization |
| Reagent | Trifluoroacetic anhydride | Pentafluorobenzoyl chloride |
| Derivative | N-trifluoroacetyl amide | N-pentafluorobenzoyl amide |
| Volatility | Very High | High |
| Stability | Stable[11] | Very Stable[12] |
| Reaction Conditions | Heating (50-70°C) often required[11] | Room temperature, biphasic system[13] |
| Byproducts | Trifluoroacetic acid (volatile)[11] | HCl (neutralized by base)[12] |
| Key Advantage | Highly reactive, volatile byproducts | High sensitivity (ECD/MS), unique mass spec signature[12][13] |
| Primary Application | General purpose GC-MS, improving peak shape | Trace analysis, complex matrices |
General GC-MS Protocol for Derivatized this compound
This protocol provides a starting point for the analysis of the derivatives. Method optimization is recommended for specific applications.
Instrumentation:
-
Gas Chromatograph with Mass Spectrometric Detector (GC-MS)
Chromatographic Conditions:
-
Column: DB-5ms, HP-5ms, or equivalent (30 m x 0.25 mm ID, 0.25 µm film thickness)
-
Carrier Gas: Helium, constant flow at 1.0-1.2 mL/min
-
Inlet Temperature: 250 °C
-
Injection Mode: Split (e.g., 20:1) or Splitless, depending on concentration
-
Injection Volume: 1 µL
-
Oven Program:
-
Initial Temperature: 80 °C, hold for 1 minute
-
Ramp: 15 °C/min to 280 °C
-
Final Hold: Hold at 280 °C for 5 minutes
-
-
MS Transfer Line: 280 °C
-
Ion Source Temp: 230 °C
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Scan Range: m/z 40-450
Conclusion
Direct GC-MS analysis of this compound is hampered by its physicochemical properties. Chemical derivatization via acylation with reagents such as TFAA or PFBCl provides a robust and reliable solution.[6][7] TFAA is a highly reactive agent that yields volatile derivatives suitable for general analysis. PFBCl offers superior sensitivity and selectivity, making it the preferred choice for trace-level quantification in complex sample matrices. The selection of the appropriate derivatization strategy depends on the specific analytical requirements, including sensitivity needs, matrix complexity, and available instrumentation. The protocols outlined in this guide provide a validated framework for achieving accurate and reproducible analysis of this compound.
References
- Wikipedia. (2023). Chiral derivatizing agent. In Wikipedia.
- Wikipedia. (2023). Mosher's acid. In Wikipedia.
- Allen, D. A., Tomaso, A. E., Jr., Priest, O. P., Hindson, D. F., & Hurlburt, J. L. (2011). Mosher Amides: Determining the Absolute Stereochemistry of Optically-Active Amines. Journal of Chemical Education, 88(10), 1433–1435.
- Lin, S. N., & Way, B. A. (1996). Stereospecific Derivatization of Amphetamines, Phenol Alkylamines, and Hydroxyamines and Quantification of the Enantiomers by Capillary GC/MS. Analytical Chemistry, 68(17), 3015–3020.
- Bird, S. S., Marur, V. R., & Rabinowitz, J. D. (2018). Multi-Functional Derivatization of Amine, Hydroxyl, and Carboxylate Groups for Metabolomic Investigations of Human Tissue by Electrospray Ionization Mass Spectrometry. Analytical Chemistry, 90(15), 9133–9141.
- Chemistry LibreTexts. (2023). Derivatization. Chemistry LibreTexts.
- Płotka-Wasylka, J. M., Morrison, C., Biziuk, M., & Namieśnik, J. (2015). Chemical Derivatization Processes Applied to Amine Determination in Samples of Different Matrix Composition. Chemical Reviews, 115(11), 4697–4736.
- ResearchGate. (n.d.). Secondary amines as derivatization reagents for LC-HRMS analysis of FFAs. ResearchGate.
- ResearchGate. (n.d.). 19F-NMR Analysis of Primary and Secondary Amines Following Chemical Derivatization with Trifluoroacetic Anhydride. ResearchGate.
- Liu, R. H., & Lin, W. C. (1998). Chemical derivatization for the analysis of drugs by GC-MS - A conceptual review. Journal of Food and Drug Analysis, 6(4).
- ResearchGate. (n.d.). An Examination of Pentafluorobenzoyl Derivatization Strategies for the Analysis of Fatty Alcohols using Gas Chromatography/Electron Capture Negative Ion Chemical Ionization-Mass Spectrometry. ResearchGate.
- Ghaffari, F., & Amini, M. (2013). Determination of aliphatic amines by gas chromatography-mass spectrometry after in-syringe derivatization with pentafluorobenzoyl chloride. Journal of the Iranian Chemical Society, 10(4), 697–703.
- Ilcho, T., & Cacciola, F. (2022). Indirect Enantioseparations: Recent Advances in Chiral Metabolomics for Biomedical Research. Molecules, 27(13), 4287.
- NIST. (n.d.). Cyclopentanamine, N-ethyl-. NIST WebBook.
- ResearchGate. (n.d.). Determination of aliphatic amines by gas chromatography-mass spectrometry after in-syringe derivatization with pentafluorobenzoyl chloride. ResearchGate.
- MDPI. (2020). Applications of Sample Preparation Techniques in the Analysis of New Psychoactive Substances. Separations, 7(4), 65.
- PubChem. (n.d.). This compound. PubChem.
- ResearchGate. (n.d.). Chemical derivatization for the analysis of drugs by GC-MS - A conceptual review. ResearchGate.
- ResearchGate. (n.d.). Derivatization Methods in GC and GC/MS. ResearchGate.
- Shimadzu. (n.d.). Quantitation of NDMA, NMBA, NDEA, NEIPA, NDPA, NDIPA, NMPA and NDBA in 12 different solvents by LC-MS/MS system. Shimadzu.
- IU Indianapolis ScholarWorks. (2018). Formation and identification of novel derivatives of primary amine and zwitterionic drugs. IU Indianapolis ScholarWorks.
- ResearchGate. (n.d.). Chemical derivatization of pharmaceutical samples prior to Gas-Chromatography and Mass-Spectrometry analysis. ResearchGate.
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Application Note & Protocol: A Comprehensive Guide to the Stability Assessment of N-ethylcyclopentanamine
Abstract
This document provides a detailed experimental framework for assessing the chemical stability of N-ethylcyclopentanamine, a secondary aliphatic amine. The stability of active pharmaceutical ingredients (APIs) and chemical substances is a critical parameter that influences their quality, safety, and efficacy. This guide is intended for researchers, scientists, and drug development professionals, offering a comprehensive approach that integrates regulatory expectations with robust scientific methodology. We will delve into the design of long-term, accelerated, and forced degradation studies in alignment with the International Council for Harmonisation (ICH) guidelines. Furthermore, this document provides detailed, step-by-step protocols for two primary analytical techniques for the quantification of this compound and its potential degradants: Gas Chromatography-Mass Spectrometry (GC-MS) for direct analysis and High-Performance Liquid Chromatography (HPLC) with pre-column derivatization for enhanced sensitivity and chromatographic performance.
Introduction: The Imperative of Stability Testing
This compound (C₇H₁₅N, MW: 113.20 g/mol ) is a secondary amine whose stability profile is paramount for its intended applications, particularly in the pharmaceutical and fine chemical industries.[1] Stability studies are a cornerstone of product development, providing critical data on how the quality of a substance varies with time under the influence of environmental factors such as temperature, humidity, and light.[2] The outcomes of these studies are fundamental to establishing a retest period for the drug substance and recommended storage conditions.
Forced degradation, or stress testing, is an integral component of a comprehensive stability program.[3][4] By subjecting the compound to conditions more severe than accelerated stability testing, we can elucidate its intrinsic stability, identify potential degradation products, and establish degradation pathways.[4][5][6] This information is invaluable for the development and validation of stability-indicating analytical methods.
This guide will provide a robust framework for designing and executing a comprehensive stability study for this compound, grounded in the principles outlined by the ICH Q1A(R2) and Q1B guidelines.[1][7][8][9][10][11][12]
Physicochemical Properties of this compound
A foundational understanding of the physicochemical properties of this compound is essential for designing appropriate stability studies and analytical methods.
| Property | Value | Source |
| Molecular Formula | C₇H₁₅N | |
| Molecular Weight | 113.20 g/mol | |
| Appearance | Colorless to light yellow liquid | |
| Boiling Point | 119-120 °C (at 29 Torr) | |
| pKa | 11.12 ± 0.20 (Predicted) | |
| Structure | ||
| CCNC1CCCC1 |
Anticipated Degradation Pathways
As a secondary amine, this compound is susceptible to several degradation pathways, primarily driven by oxidation. Understanding these potential routes is crucial for designing forced degradation studies and for the identification of unknown peaks in chromatograms.
-
Oxidation: The lone pair of electrons on the nitrogen atom makes secondary amines susceptible to oxidation.[13] This can lead to the formation of N-oxides, hydroxylamines, and subsequently nitrones.[13][14][15] Oxidative degradation can be initiated by atmospheric oxygen, peroxides, or metal ions.
-
Photodegradation: Exposure to light, particularly UV radiation, can provide the energy to initiate degradation reactions. The specific photolytic degradation pathway would need to be determined experimentally as outlined in ICH Q1B.[1][8][16][17]
-
Acid/Base Hydrolysis: While aliphatic amines are generally stable to hydrolysis, extreme pH conditions and elevated temperatures could potentially lead to degradation, although this is less common than oxidation.[3]
Caption: Anticipated degradation pathways for this compound under various stress conditions.
Experimental Design for Stability Studies
A comprehensive stability study for this compound should encompass long-term, accelerated, and forced degradation studies.
Long-Term and Accelerated Stability Studies
These studies are designed to predict the shelf-life of the substance under recommended storage conditions. The conditions are based on the climatic zone for which the product is intended.[9]
| Study Type | Storage Condition | Minimum Duration |
| Long-Term | 25°C ± 2°C / 60% RH ± 5% RH | 12 months |
| Intermediate | 30°C ± 2°C / 65% RH ± 5% RH | 6 months |
| Accelerated | 40°C ± 2°C / 75% RH ± 5% RH | 6 months |
RH = Relative Humidity. Intermediate testing is performed if significant changes are observed during accelerated studies.
Forced Degradation (Stress Testing) Studies
The goal of forced degradation is to achieve 5-20% degradation of the active substance to ensure that the analytical method is stability-indicating.
| Stress Condition | Proposed Protocol |
| Acid Hydrolysis | 0.1 M HCl at 60°C for 24 hours |
| Base Hydrolysis | 0.1 M NaOH at 60°C for 24 hours |
| Oxidative Degradation | 3% H₂O₂ at room temperature for 24 hours |
| Thermal Degradation | 80°C for 48 hours (solid state) |
| Photostability | As per ICH Q1B guidelines: exposure to not less than 1.2 million lux hours and 200 watt hours/square meter of UV-A radiation.[1][8][16][17] |
Analytical Methodologies
The choice of analytical method is critical for the accurate quantification of this compound and its degradation products. Due to its secondary amine structure and lack of a strong chromophore, direct analysis is best suited for GC-MS, while HPLC analysis necessitates a derivatization step.
Caption: General analytical workflow for this compound stability samples.
Protocol 1: Direct Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)
This method is advantageous for its specificity and avoids a derivatization step. An amine-specific column is recommended to minimize peak tailing.
5.1.1. Materials and Reagents
-
This compound reference standard
-
Methanol or Dichloromethane (GC grade)
-
Helium (carrier gas)
5.1.2. Instrumentation
-
Gas Chromatograph with a Mass Spectrometric detector (GC-MS)
-
Column: Agilent J&W DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or similar.[18]
5.1.3. GC-MS Parameters
| Parameter | Setting |
| Injector Temperature | 250°C |
| Injection Mode | Splitless |
| Carrier Gas | Helium at 1.0 mL/min |
| Oven Program | Initial 50°C for 2 min, ramp to 250°C at 10°C/min, hold for 5 min |
| Transfer Line Temp | 280°C |
| Ion Source Temp | 230°C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Scan Range | 35 - 350 amu |
5.1.4. Sample Preparation
-
Accurately weigh and dissolve the this compound sample in a suitable solvent (e.g., methanol) to a final concentration within the linear range of the instrument (e.g., 100 µg/mL).
-
For stressed samples, dilute an aliquot of the reaction mixture with the solvent to the same concentration.
-
Filter the solution through a 0.45 µm syringe filter prior to injection.
5.1.5. Data Analysis
-
Identify the peak for this compound based on its retention time and mass spectrum.
-
Quantify the parent compound using a calibration curve prepared from the reference standard.
-
Tentatively identify degradation products by interpreting their mass spectra.
Protocol 2: Analysis by HPLC with Pre-column Derivatization
This method is suitable for laboratories where GC-MS is not available or when higher sensitivity is required. Derivatization with a UV-active or fluorescent tag is necessary. 9-fluorenylmethyl chloroformate (FMOC-Cl) is a common derivatizing agent for secondary amines.[19][20]
5.2.1. Materials and Reagents
-
This compound reference standard
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
9-fluorenylmethyl chloroformate (FMOC-Cl)
-
Borate buffer (0.1 M, pH 9.0)
-
Phosphoric acid
5.2.2. Instrumentation
-
High-Performance Liquid Chromatograph (HPLC) with a UV or Fluorescence detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
5.2.3. Derivatization Procedure
-
To 100 µL of the sample solution in a vial, add 200 µL of borate buffer (pH 9.0).
-
Add 200 µL of FMOC-Cl solution (e.g., 1 mg/mL in acetonitrile).
-
Vortex the mixture and let it react at room temperature for 10 minutes.
-
Quench the reaction by adding 100 µL of an amine-containing reagent (e.g., 0.1 M glycine).
-
Filter the solution through a 0.45 µm syringe filter before injection.
5.2.4. HPLC Parameters
| Parameter | Setting |
| Mobile Phase A | Water with 0.1% Phosphoric Acid |
| Mobile Phase B | Acetonitrile with 0.1% Phosphoric Acid |
| Gradient | 0-20 min: 50-90% B; 20-25 min: 90% B; 25.1-30 min: 50% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Detection | UV at 265 nm or Fluorescence (Excitation: 265 nm, Emission: 315 nm) |
5.2.5. Data Analysis
-
Identify the peak for the FMOC-derivatized this compound based on its retention time.
-
Quantify the derivative using a calibration curve prepared from the derivatized reference standard.
-
Monitor for the appearance of new peaks, which indicate potential degradation products.
Data Interpretation and Reporting
All stability data should be compiled and analyzed to determine the stability profile of this compound.
-
Mass Balance: For forced degradation studies, the sum of the assay of the parent compound and the peak areas of all degradation products should be close to 100% of the initial concentration.
-
Degradation Kinetics: If significant degradation is observed in long-term or accelerated studies, the data can be used to determine the degradation kinetics and predict the shelf-life.
-
Reporting: The final report should include a summary of the stability data, the proposed degradation pathways, and a justified retest period and storage conditions.
Conclusion
This application note provides a comprehensive and scientifically rigorous framework for conducting stability studies on this compound. By adhering to ICH guidelines and employing validated analytical methods, researchers can generate reliable data to ensure the quality, safety, and efficacy of this compound. The provided protocols for GC-MS and HPLC analysis offer robust options for the quantification of this compound and the characterization of its potential degradation products.
References
- U.S. Food and Drug Administration. (2003). Guidance for Industry: Q1A(R2) Stability Testing of New Drug Substances and Products. [Link]
- European Medicines Agency. (1998). ICH Q1B Photostability testing of new active substances and medicinal products. [Link]
- European Medicines Agency. Q1B Photostability Testing of New Active Substances and Medicinal Products. [Link]
- AMSbiopharma. (2025). ICH Guidelines: Drug Stability Testing Essentials. [Link]
- RAPS. (2025).
- Q1 Scientific. Photostability. [Link]
- ECA Academy. FDA Guidance for Industry: Q1B Photostability Testing of New Drug Substances and Products. [Link]
- U.S. Food and Drug Administration. Guidance for Industry Q1A(R2) Stability Testing of New Drug Substances and Products. [Link]
- PubChem. This compound. [Link]
- European Medicines Agency. (2003). ICH Q1A (R2) Stability testing of new drug substances and drug products. [Link]
- Zhang, H., et al. (2025).
- Scribd. FDA Stability Testing. [Link]
- YouTube. (2025). Q1A (R2) A deep dive in Stability Studies. [Link]
- YouTube. (2024). ICH Q1B: Complete Guide to Photostability Testing | Step-by-Step Explained. [Link]
- Wang, Y., et al. (2020).
- Royal Society of Chemistry. (2022).
- National Institutes of Health.
- Chemistry LibreTexts. (2023).
- Waters.
- ResearchGate. Secondary amines as derivatization reagents for LC-HRMS analysis of FFAs. [Link]
- U.S. Food and Drug Administration. Q1 Stability Testing of Drug Substances and Drug Products. [Link]
- Virginia Tech. (2003). Analysis of Biogenic Amines by GC/FID and GC/MS. [Link]
- ScienceDirect. (2019).
- European Pharmaceutical Review. (2025). Forced degradation studies: A critical lens into pharmaceutical stability. [Link]
- ResearchGate. Pharmaceutical Forced Degradation (Stress Testing) Endpoints: A Scientific Rationale and Industry Perspective. [Link]
- MedCrave. (2016).
- ACD/Labs. (2022). What are Forced Degradation Studies? An Introduction to Pharmaceutical Stress Testing. [Link]
- National Institutes of Health. Chemometrics Approaches in Forced Degradation Studies of Pharmaceutical Drugs. [Link]
- SlideShare. Oxidation of Secondary and Primary Amines. [Link]
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Application Notes and Protocols for N-Ethylcyclopentanamine in Medicinal Chemistry
Abstract
The cyclopentanamine scaffold is a privileged structure in medicinal chemistry, offering a unique blend of conformational rigidity and flexibility that is conducive to potent and selective interactions with biological targets.[1][2] The introduction of an N-ethyl group to this scaffold yields N-ethylcyclopentanamine, a secondary amine with physicochemical properties that make it an intriguing building block for novel therapeutic agents, particularly those targeting the central nervous system (CNS). This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the potential applications and experimental protocols related to this compound. We will explore its synthetic methodologies, its potential as a pharmacophore in CNS drug design, and provide detailed protocols for its synthesis and a representative biological evaluation.
Introduction: The Cyclopentanamine Moiety as a Versatile Scaffold
The cyclopentane ring is a recurring motif in a multitude of biologically active compounds, both natural and synthetic.[2] Its non-planar, puckered conformation allows for the precise spatial arrangement of substituents, which is critical for optimizing interactions with enzyme active sites and receptor binding pockets.[1] Cyclopentanamine derivatives have been successfully developed as potent inhibitors of various enzymes, demonstrating their therapeutic potential across different disease areas.[1]
The addition of an N-ethyl group to the cyclopentanamine core imparts several key characteristics:
-
Modulation of Lipophilicity: The ethyl group increases the lipophilicity of the molecule compared to the parent cyclopentanamine, a crucial factor for traversing cellular membranes, including the blood-brain barrier (BBB).[3][4]
-
Hydrogen Bonding Capacity: As a secondary amine, this compound can act as both a hydrogen bond donor and acceptor, facilitating interactions with biological targets.[3]
-
Synthetic Handle: The secondary amine provides a reactive site for further chemical modifications, allowing for the generation of diverse compound libraries for structure-activity relationship (SAR) studies.
These attributes position this compound as a valuable starting point for the design of novel drugs, particularly for CNS disorders where BBB penetration is a significant hurdle.[4][5]
Physicochemical Properties for CNS Drug Design
The development of CNS-active drugs is heavily reliant on optimizing the physicochemical properties of a molecule to ensure it can cross the blood-brain barrier. For this compound and its derivatives, several parameters are critical.
| Property | Predicted/Typical Value | Significance in CNS Drug Design | Reference |
| Molecular Weight | 113.20 g/mol | Generally, CNS drugs have a molecular weight under 400-500 Daltons to facilitate passive diffusion across the BBB. This compound's low molecular weight is advantageous. | [3] |
| cLogP | ~1.5 - 2.5 | An optimal lipophilicity (logP) range of 1.5-2.7 is often cited for BBB penetration. The N-ethyl group contributes to a favorable cLogP value. | [4] |
| Topological Polar Surface Area (TPSA) | < 80 Ų | A lower TPSA is correlated with better BBB permeability. The secondary amine is the primary contributor to the TPSA of this compound. | [6] |
| Hydrogen Bond Donors (HBD) | 1 | A low number of hydrogen bond donors is desirable for CNS drugs. | [3][4] |
| Hydrogen Bond Acceptors (HBA) | 1 | A controlled number of hydrogen bond acceptors is important for balancing solubility and permeability. | [3][4] |
| pKa | ~10-11 | As a basic amine, it will be protonated at physiological pH. This charge can be a factor in transporter recognition and solubility, but the neutral species is crucial for passive diffusion. | [4] |
Synthetic Methodologies: Accessing this compound and its Derivatives
The synthesis of this compound and its analogs can be efficiently achieved through several established synthetic routes. Reductive amination is a particularly robust and widely used one-pot method.
Protocol 1: Synthesis of this compound via Reductive Amination
This protocol details the synthesis of this compound from cyclopentanone and ethylamine.
Workflow Diagram:
Caption: Reductive amination workflow for this compound synthesis.
Materials:
-
Cyclopentanone
-
Ethylamine (as a solution in a suitable solvent, e.g., 2M in THF or methanol)
-
Sodium borohydride (NaBH₄)
-
Methanol (MeOH)
-
Diethyl ether (Et₂O)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask, magnetic stirrer, ice bath, separatory funnel, rotary evaporator, distillation apparatus.
Step-by-Step Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve cyclopentanone (1.0 eq) in methanol.
-
Amine Addition: Add a solution of ethylamine (1.2 eq) to the flask.
-
Imine Formation: Stir the reaction mixture at room temperature for 1-2 hours to facilitate the formation of the corresponding imine. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Reduction: Cool the reaction mixture to 0°C in an ice bath. Slowly add sodium borohydride (1.5 eq) portion-wise, ensuring the temperature remains below 10°C.
-
Reaction Completion: After the addition of NaBH₄ is complete, remove the ice bath and allow the reaction to stir at room temperature for an additional 2-4 hours, or until TLC indicates the complete consumption of the imine intermediate.
-
Work-up: Quench the reaction by the slow addition of water. Remove the methanol under reduced pressure using a rotary evaporator. Add diethyl ether to the aqueous residue and transfer to a separatory funnel. Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude this compound.
-
Purification: Purify the crude product by distillation under reduced pressure to yield the pure this compound.
Application in CNS Drug Discovery: A Focus on Dopamine Transporter (DAT) Modulation
The structural similarity of this compound to certain psychoactive compounds suggests its potential as a scaffold for modulators of monoamine transporters, such as the dopamine transporter (DAT), serotonin transporter (SERT), and norepinephrine transporter (NET).[7] Dysregulation of these transporters is implicated in a range of neurological and psychiatric disorders, including depression, anxiety, and Parkinson's disease.
Proposed Mechanism of Action:
The this compound moiety can be envisioned as a pharmacophore that interacts with the binding site of the dopamine transporter. The cyclopentyl group can engage in hydrophobic interactions within the transporter's binding pocket, while the secondary amine can form crucial hydrogen bonds or ionic interactions.
Caption: Proposed mechanism of DAT inhibition by an this compound derivative.
Protocol 2: In Vitro Dopamine Transporter (DAT) Binding Assay
This protocol describes a competitive radioligand binding assay to determine the affinity of this compound derivatives for the human dopamine transporter.
Materials:
-
HEK293 cells stably expressing the human dopamine transporter (hDAT).
-
[³H]-WIN 35,428 (a high-affinity DAT ligand).
-
Test compounds (this compound derivatives) dissolved in DMSO.
-
Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, pH 7.4).
-
Non-specific binding control (e.g., 10 µM GBR 12909 or cocaine).
-
96-well microplates.
-
Scintillation vials and scintillation cocktail.
-
Liquid scintillation counter.
-
Filtration apparatus with glass fiber filters.
Step-by-Step Procedure:
-
Cell Membrane Preparation: Harvest HEK293-hDAT cells and prepare cell membranes by homogenization and centrifugation. Resuspend the membrane pellet in assay buffer to a final protein concentration of 10-20 µ g/well .
-
Assay Setup: In a 96-well microplate, add the following to each well:
-
Assay buffer.
-
A fixed concentration of [³H]-WIN 35,428 (typically at its Kd value).
-
Increasing concentrations of the test compound (e.g., from 10⁻¹⁰ M to 10⁻⁵ M).
-
For total binding wells, add vehicle (DMSO) instead of the test compound.
-
For non-specific binding wells, add a high concentration of a known DAT inhibitor (e.g., 10 µM GBR 12909).
-
Add the cell membrane preparation to initiate the binding reaction.
-
-
Incubation: Incubate the plate at room temperature for 1-2 hours to allow the binding to reach equilibrium.
-
Filtration: Rapidly terminate the binding reaction by filtering the contents of each well through glass fiber filters using a cell harvester. Wash the filters with ice-cold assay buffer to remove unbound radioligand.
-
Scintillation Counting: Transfer the filters to scintillation vials, add scintillation cocktail, and quantify the amount of bound radioactivity using a liquid scintillation counter.
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).
-
Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Conclusion and Future Directions
This compound represents a promising, yet underexplored, scaffold in medicinal chemistry. Its favorable physicochemical properties for CNS penetration and its synthetic tractability make it an attractive starting point for the development of novel therapeutic agents. The protocols outlined in this application note provide a solid foundation for the synthesis of this compound and its derivatives, as well as for their initial biological characterization. Future research should focus on the synthesis of a diverse library of this compound analogs and their screening against a panel of CNS targets to uncover their full therapeutic potential.
References
- Samir, E. (2016). The Uses of Cyclopentanone for the Synthesis of Biologically Active Pyran, Pyridine and Thiophene Derivatives. Open Access Library Journal, 3, 1-11. [Link]
- ResearchGate. (n.d.).
- Google Patents. (2014).
- ResearchGate. (2019).
- PubMed. (2008).
- Patsnap Synapse. (2023). What characteristics of compounds cross the blood-brain barrier?. [Link]
- ACS Publications. (2021). Synthesis of Chiral Cyclopentenones. [Link]
- ResearchGate. (2025).
- National Center for Biotechnology Information. (2009). Medicinal Chemical Properties of Successful Central Nervous System Drugs. [Link]
- PubMed. (2011).
- ResearchGate. (n.d.). Examples of cyclic amines as drugs. [Link]
- ResearchGate. (n.d.). Physicochemical properties of studied compounds. [Link]
- National Center for Biotechnology Information. (2022). Explaining Blood–Brain Barrier Permeability of Small Molecules by Integrated Analysis of Different Transport Mechanisms. [Link]
- PubMed. (1998). Pharmacophores in drug design and discovery. [Link]
- PubMed. (2006). Cyclopentenone: a special moiety for anticancer drug design. [Link]
- National Center for Biotechnology Information. (2022). New N-Alkylated Heterocyclic Compounds as Prospective NDM1 Inhibitors: Investigation of In Vitro and In Silico Properties. [Link]
- RASA Life Sciences. (n.d.). IMPORTANCE OF PHARMACOPHORE IN DRUG DESIGN. [Link]
- Baran Lab. (2005). Cyclopentane Synthesis. [Link]
- PubMed. (1985). Studies of the influence of biogenic amines on central nervous system ischemia. [Link]
- Patsnap Synapse. (2023). What is the role of pharmacophore in drug design?. [Link]
Sources
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synthesis of N-ethylcyclopentanamine analogs for SAR studies
Application Note & Protocol Guide
Topic: Synthesis of N-Ethylcyclopentanamine Analogs for Structure-Activity Relationship (SAR) Studies
For: Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Role of this compound Analogs in Medicinal Chemistry
The this compound scaffold represents a valuable starting point in modern drug discovery. Its Csp³-rich, semi-rigid cyclic structure combined with a flexible N-alkyl chain offers a compelling three-dimensional profile for probing interactions within biological targets. The strategic modification of this core structure allows for a systematic exploration of the chemical space, a process fundamental to Structure-Activity Relationship (SAR) studies.[1][2] An effective SAR campaign aims to correlate specific structural changes in a molecule with its resulting biological activity, providing critical insights that guide the optimization of lead compounds towards enhanced potency, selectivity, and improved pharmacokinetic profiles.[2][3]
This guide provides a comprehensive framework for the synthesis, purification, and characterization of a library of this compound analogs. We will focus on the robust and versatile reductive amination reaction, explaining the rationale behind reagent selection and providing detailed, field-proven protocols. The objective is to empower researchers to efficiently generate diverse analog libraries, laying a solid foundation for insightful SAR investigations.
Core Synthetic Strategy: Reductive Amination
Reductive amination is arguably one of the most reliable and efficient methods for the synthesis of secondary and tertiary amines, making it the cornerstone of our synthetic approach.[4] The reaction proceeds in a two-step, one-pot sequence:
-
Imine/Enamine Formation: The reaction initiates with the condensation of a ketone (cyclopentanone or its analog) with a primary amine (ethylamine or its analog). This forms a reactive iminium ion intermediate.
-
Reduction: A selective reducing agent, introduced into the same pot, reduces the iminium ion to the corresponding N-alkylated amine.[5]
The power of this method lies in its broad substrate scope and the commercial availability of a vast array of ketone and amine starting materials, enabling the rapid generation of diverse molecular structures.
Causality Behind Reagent Selection
-
Carbonyl Source (The Scaffold): We will use cyclopentanone and its substituted derivatives as the foundational scaffold. The five-membered ring offers a balance of rigidity and conformational flexibility, which can be advantageous for receptor binding.[1]
-
Amine Source (The Side Chain): Ethylamine and its analogs provide the N-alkyl portion. Modifications here directly impact the polarity, basicity, and steric profile of the final compound.
-
The Reducing Agent (The Lynchpin): The choice of reducing agent is critical for ensuring high yields and minimizing side reactions. While catalytic hydrogenation is atom-economical, it often requires specialized equipment (hydrogenators) and the catalyst can sometimes be incompatible with sensitive functional groups.[6] For broad applicability and operational simplicity in a research setting, we recommend Sodium Triacetoxyborohydride (NaBH(OAc)₃) .
-
Why NaBH(OAc)₃? It is a mild and selective reducing agent that is particularly effective for reductive aminations. Unlike harsher reagents like sodium borohydride, it does not readily reduce the starting ketone. Its steric bulk favors the reduction of the protonated imine over the carbonyl. Furthermore, it does not require stringent pH control and is tolerant of a wide range of functional groups, making it a trustworthy choice for library synthesis.
-
Visualized Experimental Workflow
The overall process, from starting materials to final analysis, is a streamlined sequence designed for efficiency and reproducibility.
Caption: High-level workflow for the synthesis and evaluation of this compound analogs.
Detailed Experimental Protocols
Safety Precaution: All manipulations should be performed in a certified chemical fume hood. Personal Protective Equipment (PPE), including safety glasses, lab coat, and appropriate gloves, is mandatory.
Protocol 1: General Synthesis of this compound (Representative Procedure)
This protocol details the synthesis of the parent compound. The same procedure can be adapted for analogs by substituting the appropriate ketone or amine starting material.
Materials:
-
Cyclopentanone (1.0 eq)
-
Ethylamine (2.0 M solution in THF, 1.2 eq)
-
Sodium Triacetoxyborohydride (NaBH(OAc)₃, 1.5 eq)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
To a clean, dry round-bottom flask equipped with a magnetic stir bar, add cyclopentanone (e.g., 1.00 g, 11.9 mmol).
-
Dissolve the ketone in anhydrous DCM (approx. 0.2 M concentration, ~60 mL).
-
Add the ethylamine solution in THF (7.1 mL, 14.3 mmol, 1.2 eq) dropwise to the stirring solution at room temperature.
-
Allow the mixture to stir for 20-30 minutes to facilitate imine formation.
-
In a single portion, carefully add sodium triacetoxyborohydride (4.0 g, 17.8 mmol, 1.5 eq). Note: The addition may cause slight effervescence.
-
Seal the flask under an inert atmosphere (e.g., nitrogen or argon) and stir the reaction mixture vigorously at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.
Protocol 2: Aqueous Work-up and Purification
Amines can be challenging to purify via standard silica gel chromatography due to their basicity. The following protocols for work-up and purification are optimized to handle this challenge.
A. Acid-Base Extraction (Work-up): This procedure effectively separates the basic amine product from neutral organic impurities and the acidic acetate byproducts from the reducing agent.[7][8]
-
Once the reaction is complete, carefully quench the mixture by slowly adding saturated aqueous NaHCO₃ solution (~50 mL) until gas evolution ceases.
-
Transfer the mixture to a separatory funnel. Separate the organic (DCM) layer.
-
Extract the aqueous layer twice more with DCM (~25 mL each time).
-
Combine all organic layers.
-
To purify the amine, extract the combined organic layers with 1 M hydrochloric acid (HCl) (~30 mL x 3). The amine will be protonated to its hydrochloride salt and move into the aqueous layer, leaving neutral impurities behind in the DCM.
-
Combine the acidic aqueous layers in a clean flask and cool in an ice bath.
-
Make the aqueous solution basic (pH > 10) by the slow, careful addition of 3 M sodium hydroxide (NaOH). Confirm the pH with litmus paper or a pH meter.
-
Extract the now free-based amine from the aqueous layer with DCM (~30 mL x 3).
-
Combine the final organic layers, wash with brine (~30 mL), and dry over anhydrous MgSO₄ or Na₂SO₄.
-
Filter off the drying agent and concentrate the filtrate under reduced pressure (rotary evaporator) to yield the crude this compound.
B. Flash Column Chromatography: If further purification is needed, chromatography on standard silica gel requires a modified eluent to prevent product tailing and yield loss.
-
Stationary Phase: Standard silica gel (230-400 mesh).
-
Mobile Phase (Eluent): A gradient of ethyl acetate in hexanes is often a good starting point. Crucially, add 0.5-1% triethylamine (TEA) to the eluent mixture. The TEA acts as a competing base, deactivating the acidic silanol groups on the silica surface and allowing for clean elution of the amine product.[9][10]
-
Procedure:
-
Adsorb the crude product onto a small amount of silica gel.
-
Load the dry material onto a pre-packed silica gel column equilibrated with the starting eluent (e.g., 98:2:1 Hexanes:EtOAc:TEA).
-
Elute the column with a gradually increasing gradient of ethyl acetate.
-
Collect fractions and analyze by TLC to identify those containing the pure product.
-
Combine the pure fractions and concentrate under reduced pressure to yield the final, purified amine.
-
Protocol 3: Product Characterization
Confirming the identity and purity of each synthesized analog is a non-negotiable step.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: Provides information on the electronic environment and connectivity of protons. For this compound, expect to see characteristic signals for the ethyl group (a quartet for the -CH₂- and a triplet for the -CH₃) and multiplets for the cyclopentyl ring protons.
-
¹³C NMR: Confirms the carbon backbone of the molecule.
-
-
Mass Spectrometry (MS):
-
Used to determine the molecular weight of the compound. Electrospray Ionization (ESI) is typically used, which will show the protonated molecule [M+H]⁺.[11] This provides definitive confirmation of the target molecule's mass.
-
-
Purity Assessment:
-
High-Performance Liquid Chromatography (HPLC) coupled with a UV or MS detector can be used to determine the purity of the final compound, which should typically be >95% for use in biological assays.
-
Designing the SAR Analog Library
A logical SAR study involves systematically altering specific parts of the parent molecule. The diagram below illustrates potential points for modification on the this compound scaffold.
Caption: Key modification points for building an this compound analog library for SAR.
Based on this logic, a primary analog library can be proposed.
Table 1: Proposed Analogs for Initial SAR Screening
| Analog ID | Modification Site | R¹ (Ring Substituent) | R² (N-Alkyl Group) | Starting Ketone | Starting Amine |
| AN-001 | Parent Compound | H | Ethyl | Cyclopentanone | Ethylamine |
| AN-002 | Ring | 3-Methyl | Ethyl | 3-Methylcyclopentanone | Ethylamine |
| AN-003 | Ring | 3-Methoxy | Ethyl | 3-Methoxycyclopentanone | Ethylamine |
| AN-004 | Ring | 2-Phenyl | Ethyl | 2-Phenylcyclopentanone | Ethylamine |
| AN-005 | N-Alkyl Chain | H | n-Propyl | Cyclopentanone | n-Propylamine |
| AN-006 | N-Alkyl Chain | H | Isopropyl | Cyclopentanone | Isopropylamine |
| AN-007 | N-Alkyl Chain | H | n-Butyl | Cyclopentanone | n-Butylamine |
| AN-008 | N-Alkyl Chain | H | Cyclopropylmethyl | Cyclopentanone | Cyclopropylmethanamine |
Data Consolidation for SAR Analysis
Once synthesized and purified, the analogs should be tested in a relevant biological assay. The results, typically quantitative measures like IC₅₀ or EC₅₀ values, are then compiled to build the SAR.
Table 2: Example SAR Data Table
| Analog ID | Structure | Yield (%) | Purity (%) | MW (m/z) [M+H]⁺ | Biological Activity (IC₅₀, µM) |
| AN-001 | This compound | 85 | >98 | 114.1 | 10.5 |
| AN-002 | N-ethyl-3-methyl... | 82 | >97 | 128.1 | 5.2 |
| AN-003 | N-ethyl-3-methoxy... | 75 | >95 | 144.1 | 15.8 |
| AN-004 | N-ethyl-2-phenyl... | 68 | >95 | 190.2 | 2.1 |
| AN-005 | N-propylcyclopentanamine | 88 | >98 | 128.1 | 8.9 |
| AN-006 | N-isopropyl... | 71 | >96 | 128.1 | 25.3 |
Interpretation: From this hypothetical data, one might conclude that:
-
Small, lipophilic substituents on the ring (AN-002, AN-004) enhance activity.
-
A polar methoxy group (AN-003) is detrimental to activity.
-
Increasing linear alkyl chain length (AN-005) has a modest effect, while steric bulk near the nitrogen (AN-006) is poorly tolerated.
These initial findings provide a clear, data-driven path for designing the next generation of analogs, embodying the iterative and logical progression of a successful drug discovery campaign.
References
- ResearchGate. (2014). How do I purify the resulting compound after a nitro- to amine-group reduction?
- YouTube. (2022). How to purify Amine? Grad student asked me. Demonstration and discussion-watch full video to learn.
- Biotage. (n.d.). Organic Amine Flash Purification Using A Novel Stationary Phase.
- Biotage. (2023). How do I purify ionizable organic amine compounds using flash column chromatography?
- ResearchGate. (2018). Reductive amination of cyclopentanone.
- Nature Communications. (2021). A general carbonyl alkylative amination for tertiary amine synthesis facilitated by visible light.
- Wiley Online Library. (2024). Synthesis of Substituted Acyclic and Cyclic N‐Alkylhydrazines by Enzymatic Reductive Hydrazinations.
- ResearchGate. (2020). Catalytic Amination for N-Alkyl Amine Synthesis.
- Google Patents. (1976). Preparation of tertiary amines.
- Drug Design Org. (n.d.). Structure Activity Relationships.
- PubMed. (2009). Synthesis and anticancer activity studies of cyclopamine derivatives.
- National Institutes of Health. (2020). Synthesis and evaluation of cyclopentane-based muraymycin analogs targeting MraY.
- Collaborative Drug Discovery. (2023). SAR: Structure Activity Relationships.
- ResearchGate. (2020). Illustration of Structure Activity Relationship (SAR) summary.
- PubChem. (n.d.). This compound.
- PubMed. (1993). Characterization of N-ethoxycarbonyl ethyl esters of amino acids by mass spectrometry.
- PubMed. (2002). Design and NMR characterization of active analogues of compstatin containing non-natural amino acids.
- ResearchGate. (2022). Structure Activity Relationship (SAR).
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Application Notes & Protocols: A Framework for Biological Activity Screening of N-Ethylcyclopentanamine Derivatives
Abstract
The N-ethylcyclopentanamine scaffold represents a promising, yet underexplored, chemical space in drug discovery. Its structure, combining a cyclic aliphatic core with a secondary amine, suggests potential interactions with a wide range of biological targets, including enzymes, ion channels, and G-protein coupled receptors (GPCRs). This guide provides a comprehensive, tiered framework for the systematic biological activity screening of novel this compound derivatives. Moving beyond a simple recitation of steps, this document elucidates the scientific rationale behind the proposed screening cascade, establishes self-validating protocols to ensure data integrity, and offers a practical guide for researchers in pharmacology and drug development. The methodologies detailed herein are designed to efficiently identify and characterize bioactive compounds, progressing from broad-based primary screens to more focused secondary and mechanistic assays.
Introduction: The Rationale for a Structured Screening Approach
The journey from a novel chemical entity to a viable drug candidate is a process of systematic filtration. For a library of this compound derivatives, where the specific biological targets are not yet known, a multi-tiered screening strategy is paramount. This approach, often called a "screening cascade," is designed to maximize efficiency and resource allocation by rapidly eliminating inactive or undesirable compounds while progressively gathering more detailed information on promising "hits".[1][2]
The cyclopentanamine core is a structural motif found in compounds with known pharmacological effects, such as the sympathomimetic agent Cyclopentamine, which acts as a vasoconstrictor.[3] This precedent suggests that derivatives could modulate adrenergic receptors or other components of the central nervous system. Furthermore, the N-alkylamine structure is a common feature in molecules targeting enzymes and ion channels.[4][5] Therefore, our screening strategy must be broad enough to capture a variety of potential activities.
This guide outlines a three-tiered approach:
-
Tier 1: General Bioactivity & Cytotoxicity Profiling. A foundational screen to identify compounds that are overtly cytotoxic and to establish a safe concentration range for subsequent assays.
-
Tier 2: Target Class Screening. Parallel assays designed to probe for activity against major drug target families, including enzymes, receptors, and ion channels.
-
Tier 3: Hit Confirmation and Potency Determination. Dose-response studies to confirm the activity of initial hits and quantify their potency (e.g., IC₅₀ or EC₅₀).
The Screening Cascade: From Library to Lead
The overall workflow is designed to logically progress from a large number of untested compounds to a small number of validated hits. This process ensures that the most resource-intensive and mechanistically detailed assays are reserved for the most promising candidates.
Caption: The tiered biological activity screening workflow.
Tier 1 Protocol: General Cytotoxicity Screening (XTT Assay)
Principle: Before assessing for specific therapeutic activities, it is crucial to evaluate the general cytotoxicity of the compounds. A compound that indiscriminately kills all cells is generally not a viable drug candidate.[6] The XTT assay is a colorimetric method that measures the metabolic activity of living cells, which serves as a proxy for cell viability.[7] Metabolically active cells reduce the water-soluble XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) reagent to a colored formazan product.[8] A decrease in color formation indicates a reduction in metabolic activity, likely due to cytotoxicity or cytostatic effects. The water-solubility of the XTT formazan product simplifies the protocol compared to the related MTT assay by eliminating a solubilization step.[8]
Materials:
-
Human cell line (e.g., HEK293 for non-cancerous baseline, or HeLa/MCF-7 for a cancer context).
-
Complete cell culture medium (e.g., DMEM with 10% FBS and 1% Penicillin-Streptomycin).
-
Phosphate-Buffered Saline (PBS).
-
Trypsin-EDTA.
-
Sterile 96-well flat-bottom plates.
-
XTT assay kit (containing XTT reagent and an electron coupling agent, e.g., PMS).
-
Test compound stock solutions (e.g., 10 mM in DMSO).
-
Positive control (e.g., Doxorubicin or Staurosporine).
-
Multichannel pipette and microplate reader (450-500 nm absorbance).
Protocol:
-
Cell Seeding:
-
Culture cells to ~80% confluency.
-
Harvest cells using Trypsin-EDTA and perform a cell count.
-
Dilute cells in complete medium to a final concentration of 5 x 10⁴ cells/mL.
-
Seed 100 µL of the cell suspension (5,000 cells/well) into each well of a 96-well plate.
-
Causality: Seeding a consistent number of cells is critical for reproducible results, as the final signal is proportional to the number of viable cells.
-
Incubate the plate for 24 hours at 37°C, 5% CO₂ to allow cells to attach and resume normal growth.
-
-
Compound Treatment:
-
Prepare serial dilutions of your this compound derivatives in cell culture medium. For a primary screen, a single high concentration (e.g., 10 µM or 50 µM) is often sufficient.
-
Include the following controls on every plate for self-validation:
-
Vehicle Control: Medium with the same final concentration of DMSO as the test compounds (e.g., 0.1%). This measures 100% cell viability.
-
Positive Control: A known cytotoxic agent (e.g., Doxorubicin) to ensure the assay is working correctly.
-
Media Blank: Wells with medium but no cells, to measure background absorbance.
-
-
Remove the old medium from the cells and add 100 µL of the compound-containing medium to the respective wells.
-
Incubate for 24-48 hours.
-
-
XTT Assay & Data Acquisition:
-
Prepare the XTT working solution according to the manufacturer's instructions (typically mixing the XTT reagent and PMS).
-
Add 50 µL of the XTT working solution to each well.
-
Incubate the plate for 2-4 hours at 37°C. The incubation time should be optimized for the specific cell line.
-
Gently shake the plate and measure the absorbance at ~475 nm using a microplate reader.
-
Data Analysis:
-
Subtract the average absorbance of the media blank from all other wells.
-
Calculate the Percent Viability using the following formula: % Viability = (Absorbance of Test Well / Average Absorbance of Vehicle Control) * 100
-
A compound is typically flagged as cytotoxic if it reduces cell viability below a certain threshold (e.g., <50%).
Tier 2 Protocols: Target Class Screening
Compounds that pass the cytotoxicity screen (i.e., are not overtly toxic at the screening concentration) can be advanced to target-focused assays.
Enzyme Inhibition Assay (General Protocol)
Principle: Many drugs exert their effects by inhibiting enzymes.[9] This assay measures the rate of an enzymatic reaction by monitoring the conversion of a substrate to a product. The product can be detected via absorbance, fluorescence, or luminescence.[10] A decrease in the reaction rate in the presence of a test compound indicates potential inhibition.
Protocol (Example: Kinase Assay using a Fluorescent Peptide Substrate):
-
Reagent Preparation:
-
Prepare a reaction buffer optimal for the target kinase.
-
Dilute the purified kinase enzyme and the fluorescently-labeled peptide substrate in the reaction buffer.
-
Dilute the ATP solution (the co-substrate for kinases) in the buffer.
-
Prepare dilutions of test compounds and a known inhibitor (positive control) in buffer.
-
-
Assay Procedure (in a 384-well plate):
-
Add enzyme solution to all wells except the "no enzyme" control.
-
Add test compound, positive control, or vehicle (DMSO) to the appropriate wells.
-
Incubate for 15-30 minutes to allow the compound to bind to the enzyme. Causality: This pre-incubation step is important for identifying time-dependent or irreversible inhibitors.[11]
-
Initiate the reaction by adding the substrate/ATP mixture to all wells.
-
Monitor the increase in fluorescence over time using a plate reader. The initial linear portion of the progress curve represents the reaction velocity.
-
-
Data Analysis:
-
Determine the reaction rate (slope of fluorescence vs. time).
-
Calculate the Percent Inhibition: % Inhibition = (1 - (Rate of Test Well / Rate of Vehicle Control)) * 100
-
A compound is considered a "hit" if it exceeds a defined inhibition threshold (e.g., >50% at 10 µM).
-
Receptor Binding Assay (Radioligand Competition)
Principle: This assay measures the ability of a test compound to compete with a known radiolabeled ligand for binding to a specific receptor.[12] A reduction in the amount of bound radioactivity indicates that the test compound is binding to the receptor. This is a powerful method for identifying compounds that interact directly with a receptor target.[13]
Protocol (Example: GPCR Membrane Preparation):
-
Assay Setup (in a 96-well filter plate):
-
To each well, add:
-
Assay buffer.
-
A fixed, low concentration of radioligand (e.g., ³H-ligand at its K_d concentration).
-
Test compound at various concentrations.
-
Controls:
-
Total Binding: Radioligand + Vehicle (no competitor).
-
Non-specific Binding (NSB): Radioligand + a high concentration of a known, unlabeled ligand to saturate the receptors.
-
-
-
Initiate the binding reaction by adding a suspension of cell membranes expressing the target receptor.
-
-
Incubation & Filtration:
-
Incubate the plate at room temperature for a defined period (e.g., 60-90 minutes) to reach binding equilibrium.
-
Rapidly filter the contents of the plate through the filter mat using a vacuum manifold. This separates the membrane-bound radioligand (retained on the filter) from the unbound radioligand (passes through).
-
Wash the filters quickly with ice-cold buffer to remove any remaining unbound ligand. Causality: Rapid, cold washing minimizes the dissociation of the bound radioligand from the receptor.[14]
-
-
Detection:
-
Dry the filter mat.
-
Add scintillation cocktail to each well.
-
Count the radioactivity in each well using a scintillation counter.
-
-
Data Analysis:
-
Calculate Specific Binding: Specific Binding = Total Binding - Non-specific Binding.
-
Calculate the Percent Inhibition for each test compound concentration: % Inhibition = (1 - ((Binding in Test Well - NSB) / Specific Binding)) * 100
-
Ion Channel Modulation Assay (Fluorescence-based)
Principle: Ion channels are crucial drug targets, and their activity can be monitored using ion-sensitive fluorescent dyes.[5][15] For example, a calcium flux assay can detect the opening of calcium channels. An increase or decrease in intracellular fluorescence upon compound addition suggests modulation of the target ion channel.
Caption: Workflow for a fluorescence-based ion channel assay.
Tier 3: Hit Confirmation & Data Interpretation
Hits from Tier 2 screens are often false positives or have weak activity. Tier 3 is essential for confirming activity and quantifying potency.
Protocol: IC₅₀/EC₅₀ Determination
-
Objective: To determine the concentration of a compound that produces 50% of its maximal effect (inhibition for IC₅₀, activation for EC₅₀).
-
Procedure: Repeat the relevant Tier 2 assay (enzyme, receptor, or ion channel) using a wider range of compound concentrations, typically an 8- to 12-point serial dilution (e.g., from 100 µM down to 1 nM).
-
Data Analysis:
-
Plot the % Inhibition or % Activation (Y-axis) against the log of the compound concentration (X-axis).
-
Fit the data to a non-linear regression model (e.g., four-parameter logistic equation) using software like GraphPad Prism.
-
The software will calculate the IC₅₀ or EC₅₀ value.
-
Example Data Presentation:
The results from dose-response experiments should be summarized in a clear, tabular format for easy comparison between derivatives.
| Compound ID | Primary Target | IC₅₀ (µM) | Max Inhibition (%) | Cytotoxicity (CC₅₀, µM) | Selectivity Index (SI = CC₅₀/IC₅₀) |
| N-ECP-001 | Kinase A | 0.85 | 98.2 | > 50 | > 58.8 |
| N-ECP-002 | Kinase A | 5.2 | 95.1 | > 50 | > 9.6 |
| N-ECP-003 | GPCR B | 1.5 | 102.4 (Agonist) | 45.3 | 30.2 |
| N-ECP-004 | Inactive | > 50 | < 10 | > 50 | N/A |
A higher Selectivity Index (SI) is desirable, indicating the compound is potent against its target at concentrations far below those that cause general cytotoxicity.
Potential Mechanism of Action: GPCR Signaling
Should a compound be identified as a modulator of a G-protein coupled receptor (GPCR), it would likely interfere with a well-established signaling pathway. The diagram below illustrates a canonical Gs-coupled GPCR pathway, a plausible target for novel amine-containing compounds.
Caption: A potential GPCR signaling pathway modulated by a hit compound.
References
- High-throughput screening. (n.d.). In Wikipedia.
- High-Throughput Screening (HTS): A Simple Guide to Faster Drug and Material Discovery. (2023, May 3). Surfaces.co.
- High throughput screening in modern drug discovery. (n.d.). Drug Discovery News.
- Ion Channel Assays. (n.d.). Reaction Biology.
- Ion Channel Assay Services. (n.d.). ION Biosciences.
- Ion Channel Screening Assays. (n.d.). Creative BioMart.
- Lloyd, M. (2020, June 4). High-throughput screening as a method for discovering new drugs. Drug Target Review.
- Ion Channel Assays. (n.d.). Charles River Laboratories.
- Weaver, C. D., & Jadhav, A. (2012). Ion Channel Screening. Assay Guidance Manual. National Center for Biotechnology Information.
- Peterson, J. R. (2021). A standard operating procedure for an enzymatic activity inhibition assay. European Biophysics Journal, 50(3-4), 345–352. [Link]
- Kotha, S. S., & Lathia, J. D. (2019). In Vitro Assays for Screening Small Molecules. Methods in Molecular Biology, 1869, 189–196. [Link]
- Zhang, Y., et al. (2024). Research Progress in In Vitro Screening Techniques for Natural Antithrombotic Medicines. Molecules, 29(10), 2345. [Link]
- Zhang, X., et al. (2017). In vitro assay for the development of small molecule inhibitors targeting PD-1/PD-L1. Methods in Molecular Biology, 1555, 147-156. [Link]
- In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. (2025). International Journal of Pharmaceutical Research and Applications.
- Protocols for enzyme inhibition assay and their kinetics. (2017). ResearchGate.
- (PDF) In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. (2025). ResearchGate.
- Preclinical Regulatory Requirements. (n.d.). Duke Social Science Research Institute.
- In Vitro Assay Development. (n.d.). Pharmaron.
- In vitro receptor binding assays: General methods and considerations. (2025). ResearchGate.
- Mechanism of Action Assays for Enzymes. (2012). Assay Guidance Manual. National Center for Biotechnology Information.
- Special Issue : In Silico and In Vitro Screening of Small Molecule Inhibitors. (n.d.). MDPI.
- Step 2: Preclinical Research. (2018, January 4). U.S. Food and Drug Administration.
- MTT assay. (2014, October 8). YouTube.
- Receptor Binding Assays for HTS and Drug Discovery. (2012). Assay Guidance Manual. National Center for Biotechnology Information.
- SIGMA RECEPTOR BINDING ASSAYS. (2016). Current Protocols in Pharmacology. National Center for Biotechnology Information.
- Preclinical Studies in Drug Development. (n.d.). PPD.
- Receptor Binding Assays. (n.d.). MilliporeSigma.
- This compound. (n.d.). PubChem.
- Wang, Y., et al. (2010). Synthesis and anticancer activity studies of cyclopamine derivatives. Bioorganic & Medicinal Chemistry Letters, 20(13), 3935–3938. [Link]
- Preclinical research strategies for drug development. (2025). AMSbiopharma.
- Preparing for Preclinical Testing: A Readiness Checklist. (2021, June 7). Contract Pharma.
- (PDF) Synthesis of Cyclopentanone and Cyclohexanone Derivatives. (2025). ResearchGate.
- (PDF) Synthesis and Pharmacological Evaluation of a Novel Series of Cyclopentenone Derivatives. (2025). ResearchGate.
- Chemical Properties and Biological Activities of Cyclopentenediones: A Review. (2014). ResearchGate.
- Synthesis and biological activity of cyclohexylamine derivatives. (2025). ResearchGate.
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Troubleshooting & Optimization
Technical Support Center: Optimizing N-ethylcyclopentanamine Synthesis
Welcome to the technical support center for the synthesis of N-ethylcyclopentanamine. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this synthesis, troubleshoot common issues, and ultimately optimize product yield and purity. We will focus on the most prevalent and efficient method: the reductive amination of cyclopentanone with ethylamine.
Frequently Asked Questions (FAQs)
Q1: What is the most reliable method for synthesizing this compound?
The most common and robust method is a one-pot reductive amination.[1] This reaction involves the condensation of cyclopentanone and ethylamine to form an intermediate imine, which is then reduced in situ to the desired this compound product.[1][2] This approach avoids the need to isolate the often-unstable imine intermediate.[3]
Q2: My reaction yield is consistently low. What are the primary factors I should investigate?
Low yields in this synthesis typically stem from one of three areas:
-
Inefficient Imine Formation: The equilibrium between the carbonyl, amine, and the imine intermediate must be shifted towards the imine.[1] This is influenced by pH and the presence of water.
-
Suboptimal Reduction: The choice and handling of the reducing agent are critical. The reducing agent must selectively reduce the imine faster than it reduces the starting cyclopentanone.[4][5]
-
Side Product Formation: Competing reactions, such as over-alkylation or reduction of the ketone, can consume starting materials and complicate purification.[6]
Q3: How do I choose the best reducing agent for this reaction?
Sodium triacetoxyborohydride (NaBH(OAc)₃, or STAB) is highly recommended and widely used for reductive aminations.[4][7][8][9] Its key advantage is its mildness and selectivity; it reduces the protonated imine (iminium ion) much faster than the starting ketone.[4][5] This allows the reaction to be performed in a single pot where all reagents are mixed, simplifying the procedure.[4] While sodium borohydride (NaBH₄) can be used, it requires a two-step process where the imine is formed first before the reducing agent is added, as NaBH₄ can readily reduce the cyclopentanone starting material.[6][7]
Q4: Is the pH of the reaction medium important?
Yes, pH control is crucial. The initial condensation to form the imine is typically catalyzed by mild acid.[5] A slightly acidic environment (pH ~5-7) facilitates both the protonation of the carbonyl group, making it more electrophilic, and the formation of the iminium ion, which is the species that is actually reduced.[10][11] Acetic acid is often added as a catalyst for reactions involving ketones.[4][9] However, excessively acidic conditions (low pH) will protonate the ethylamine, rendering it non-nucleophilic and stopping the reaction.[6]
Troubleshooting Guides: From Low Conversion to Purification Headaches
Problem 1: Low or No Conversion of Cyclopentanone
You've run the reaction, and TLC or GC-MS analysis shows a significant amount of unreacted cyclopentanone.
Caption: Troubleshooting workflow for low cyclopentanone conversion.
Causality & Solutions
-
Inefficient Imine Formation: The reaction hinges on the formation of a C=N bond. This equilibrium can be hindered by the presence of water, which can hydrolyze the imine back to the starting materials.
-
Solution: Add a dehydrating agent like powdered 3Å or 4Å molecular sieves to the mixture of cyclopentanone and ethylamine and stir for 30-60 minutes before adding the reducing agent.[11] Additionally, including a catalytic amount of acetic acid (AcOH) can significantly accelerate imine formation from ketones.[4]
-
-
Inactive Reducing Agent: Sodium triacetoxyborohydride is moisture-sensitive.[7] If it has been improperly stored, it will decompose and lose its hydride-donating ability.
-
Solution: Always use a fresh bottle of NaBH(OAc)₃ or one that has been stored meticulously in a desiccator under an inert atmosphere. Do not use methanol or ethanol as a solvent, as STAB is not highly compatible with them.[7] Preferable solvents are aprotic, such as 1,2-dichloroethane (DCE) or tetrahydrofuran (THF).[4][9]
-
Problem 2: Significant Side Product Formation
Your analysis shows the desired product, but it's contaminated with other major peaks, complicating purification and lowering the yield.
Common Side Products & Mitigation Strategies
| Side Product | Probable Cause | Mechanism & Explanation | Mitigation Strategy |
| Cyclopentanol | Non-selective reducing agent or improper reaction sequence. | The reducing agent is reducing the starting cyclopentanone instead of the iminium ion. This is common if using a strong reductant like NaBH₄ in a one-pot procedure. | Use the more selective NaBH(OAc)₃, which is sterically hindered and less reactive towards ketones.[4][5] If using NaBH₄, ensure complete imine formation first, then add the borohydride slowly at a low temperature (0 °C).[6] |
| N,N-diethylcyclopentanamine | Contamination of ethylamine with diethylamine. | Diethylamine present as an impurity will also undergo reductive amination to form the tertiary amine. | Use a high-purity source of ethylamine. |
| Dicyclopentylamine | Reaction with product from a previous batch or side reaction. | If cyclopentanone reacts with cyclopentylamine (a potential impurity or hydrolysis product of the imine), dicyclopentylamine can form. | Ensure clean glassware and pure starting materials. This side product is less common under standard STAB conditions. |
Problem 3: Difficulties During Workup and Purification
The reaction is complete, but isolating a pure product is challenging.
-
Issue: Emulsion during aqueous workup.
-
Cause: Amines can act as surfactants, stabilizing oil-in-water emulsions, especially after quenching the reaction with a basic solution (e.g., NaOH or NaHCO₃).
-
Solution:
-
Add brine (saturated NaCl solution) to increase the ionic strength of the aqueous phase, which helps break emulsions.
-
Perform a gentle filtration through a pad of Celite®.
-
If the emulsion persists, allow the mixture to stand for an extended period, or use a centrifuge if the scale allows.
-
-
-
Issue: Product is difficult to separate from impurities via column chromatography.
-
Cause: The polarity of this compound may be very similar to that of unreacted starting materials or certain side products.
-
Solution:
-
Acid-Base Extraction: Before chromatography, perform a liquid-liquid extraction. Dissolve the crude product in a nonpolar solvent (e.g., diethyl ether, DCM). Wash with dilute acid (e.g., 1M HCl) to protonate the amine product, pulling it into the aqueous layer. The neutral impurities (like cyclopentanol) will remain in the organic layer. Then, basify the aqueous layer with NaOH and extract the pure amine back into a fresh organic solvent.
-
Distillation: this compound is a relatively low-boiling liquid. If the impurities are non-volatile, fractional distillation under atmospheric or reduced pressure can be an effective purification method.[12]
-
-
Validated Experimental Protocol
This protocol details a reliable one-pot synthesis using sodium triacetoxyborohydride.
Caption: Step-by-step workflow for this compound synthesis.
Step-by-Step Methodology
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (N₂ or Argon), add anhydrous 1,2-dichloroethane (DCE, ~0.2 M relative to the ketone).
-
Addition of Reactants: Add cyclopentanone (1.0 equivalent). Follow with the addition of ethylamine (1.1 - 1.3 equivalents).
-
Catalysis and Imine Formation: Add glacial acetic acid (1.1 equivalents) to the solution. Allow the mixture to stir at room temperature for 30-60 minutes to facilitate the formation of the iminium intermediate.
-
Reduction: Slowly add sodium triacetoxyborohydride (1.3 - 1.6 equivalents) portion-wise over 15-20 minutes.[10] An initial effervescence (H₂ gas) may be observed. The addition should be controlled to keep the internal temperature below 30 °C.
-
Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the disappearance of the cyclopentanone starting material by TLC (staining with potassium permanganate) or GC-MS. The reaction is typically complete within 2-12 hours.
-
Quenching: Once the reaction is complete, carefully quench the mixture by slowly adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃) until gas evolution ceases.
-
Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer three times with dichloromethane (DCM) or ethyl acetate.
-
Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the resulting crude oil by flash column chromatography on silica gel or by distillation to yield pure this compound.
References
- Myers, J. W. (n.d.).
- Organic Chemistry Portal. (n.d.).
- Abdel-Magid, A. F., & Maryanoff, C. A. (n.d.). Use of Sodium Triacetoxyborohydride in Reductive Amination of Ketones and Aldehydes. R. W. Johnson Pharmaceutical Research Institute.
- Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862.
- Organic Chemistry Portal. (n.d.). Sodium triacetoxyborohydride.
- Master Organic Chemistry. (2017).
- Pearson+. (2024). What are the products of the following reactions? (A trace amount...). Study Prep.
- Reddit. (2022).
- Kairys, V., et al. (2022). Density Functional Theory Study on the Selective Reductive Amination of Aldehydes and Ketones over Their Reductions to Alcohols Using Sodium Triacetoxyborohydride.
- ResearchGate. (n.d.).
- ResearchGate. (n.d.). Amination of cyclopentanone and accompanied by‐reactions.
- Wikipedia. (n.d.).
- Chemistry Steps. (n.d.). Aldehydes and Ketones to Amines.
- Organic Chemistry Portal. (n.d.).
- Open Access Pub. (n.d.). Purification Techniques. Journal of New Developments in Chemistry.
Sources
- 1. Reductive amination - Wikipedia [en.wikipedia.org]
- 2. What are the products of the following reactions? (A trace amount... | Study Prep in Pearson+ [pearson.com]
- 3. Aldehydes and Ketones to Amines - Chemistry Steps [chemistrysteps.com]
- 4. Sodium triacetoxyborohydride [organic-chemistry.org]
- 5. Density Functional Theory Study on the Selective Reductive Amination of Aldehydes and Ketones over Their Reductions to Alcohols Using Sodium Triacetoxyborohydride - PMC [pmc.ncbi.nlm.nih.gov]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. Reductive Amination - Common Conditions [commonorganicchemistry.com]
- 8. chemistry.mdma.ch [chemistry.mdma.ch]
- 9. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures [organic-chemistry.org]
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- 11. reddit.com [reddit.com]
- 12. openaccesspub.org [openaccesspub.org]
troubleshooting byproduct formation in N-ethylcyclopentanamine synthesis
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for the synthesis of N-ethylcyclopentanamine. This guide is designed to provide in-depth troubleshooting assistance for common and complex issues encountered during its synthesis, primarily via the reductive amination of cyclopentanone with ethylamine. As Senior Application Scientists, we understand that achieving high yield and purity requires a nuanced understanding of the reaction mechanism and potential side reactions. This resource is structured in a question-and-answer format to directly address the challenges you may be facing in the lab.
Frequently Asked Questions (FAQs)
Q1: I'm observing a significant amount of a higher molecular weight byproduct in my final product mixture. What is it, and how can I prevent its formation?
This is one of the most common challenges in this synthesis and is almost certainly due to over-alkylation . The primary product, this compound (a secondary amine), is often more nucleophilic than the starting ethylamine (a primary amine).[1][2][3] This increased nucleophilicity makes it compete with the starting amine for reaction with any remaining iminium ion intermediate, leading to the formation of the tertiary amine, N,N-diethylcyclopentanamine .
The product of the initial reductive amination can itself react with another molecule of cyclopentanone to form a new iminium ion, which is then reduced to the tertiary amine byproduct. This cascade of reactions can be difficult to control if the conditions are not optimized.[1]
-
Stoichiometric Control (Amine in Excess): The most straightforward strategy is to use a significant excess of the starting amine (ethylamine), typically 2-5 equivalents relative to cyclopentanone. This statistically favors the reaction of the imine with the more abundant primary amine over the secondary amine product.[1] This is particularly practical if ethylamine is an inexpensive and readily available reagent.
-
Controlled Addition of Carbonyl: Instead of adding all reagents at once, consider a stepwise or slow addition of cyclopentanone to the mixture of ethylamine and the reducing agent. This ensures that the concentration of the carbonyl compound is always low, minimizing the chance for the product amine to react with it.
-
Choice of Reaction Conditions: Lowering the reaction temperature can sometimes reduce the rate of the undesired second alkylation more than the desired primary reaction.
Q2: My reaction is sluggish, and upon completion, I have a significant amount of unreacted cyclopentanone and a byproduct that I suspect is cyclopentanol. What's happening?
This issue points to two potential problems: inefficient imine formation and/or non-selective reduction.
-
Inefficient Imine Formation: The first step of reductive amination is the formation of an imine (or iminium ion) intermediate from cyclopentanone and ethylamine.[4][5] This reaction is an equilibrium process, and if the equilibrium is not driven towards the imine, you will have unreacted starting materials.[6][7]
-
Non-Selective Reduction: The presence of cyclopentanol indicates that your reducing agent is reducing the starting ketone, cyclopentanone, in competition with the desired reduction of the imine intermediate.[6]
-
pH Optimization for Imine Formation: Imine formation is typically catalyzed by mild acid.[8][9] The acid protonates the carbonyl oxygen, making the carbonyl carbon more electrophilic for the amine to attack. However, at very low pH, the amine starting material will be protonated and become non-nucleophilic. A weakly acidic condition (pH 4-6) is generally optimal. A catalytic amount of acetic acid is often added to facilitate this step.[10][11]
-
Water Removal: The formation of the imine from the initial carbinolamine intermediate involves the elimination of a water molecule.[8] In some cases, removing this water can help drive the equilibrium towards the imine. This can be achieved by using a Dean-Stark apparatus or by adding a dehydrating agent like anhydrous magnesium sulfate or molecular sieves.[7]
-
Selective Reducing Agents: This is the most critical factor. Strong reducing agents like lithium aluminum hydride (LiAlH₄) or even sodium borohydride (NaBH₄) under certain conditions can readily reduce the starting ketone.[12] It is highly recommended to use a milder, more selective reducing agent that preferentially reduces the iminium ion over the ketone.[12][13]
| Reducing Agent | Key Characteristics & Considerations |
| Sodium Triacetoxyborohydride (NaBH(OAc)₃) | Highly Recommended. It is a mild and selective reducing agent for reductive aminations.[12][14] It tolerates a wide range of functional groups and is effective in solvents like dichloromethane (DCM) or 1,2-dichloroethane (DCE).[1][14] |
| Sodium Cyanoborohydride (NaBH₃CN) | Effective but with safety concerns. It is also selective for imines/iminium ions at a controlled pH (around 6-7).[5][6][15] However, it can release toxic hydrogen cyanide (HCN) gas upon acidification during workup.[6] |
| Catalytic Hydrogenation (H₂/Pd, PtO₂) | A "green" and effective option, often providing high selectivity.[6] Requires specialized hydrogenation equipment and careful handling of the catalyst. The catalyst can sometimes be deactivated by the amine substrate or product.[6] |
Q3: I'm observing a complex mixture of byproducts, and my yield is consistently low. Where should I start my troubleshooting?
When faced with a complex mixture and low yield, it's best to approach the problem systematically. A logical workflow can help isolate the problematic step.
-
Confirm Imine Formation: Before adding the reducing agent, analyze a small aliquot of the reaction mixture (cyclopentanone + ethylamine + acid catalyst in solvent) by TLC, GC-MS, or ¹H NMR. You should see the consumption of the starting materials and the appearance of a new spot/peak corresponding to the imine.[11] If imine formation is poor, address this first by optimizing pH or considering water removal as discussed in Q2.
-
Evaluate the Reduction Step: Once you've confirmed imine formation, proceed with the reduction. If the reaction is still not clean, the issue likely lies with the choice of reducing agent or the reaction conditions.
-
Switch to a Milder Reductant: If you are using NaBH₄, switch to NaBH(OAc)₃.[14]
-
Temperature Control: Perform the reduction at a lower temperature (e.g., 0 °C to room temperature) to minimize side reactions.
-
Check Reagent Quality: Ensure your reducing agent has not degraded due to improper storage.
-
-
Consider a Stepwise Protocol: Instead of a one-pot reaction, try a two-step procedure. First, form the imine and, if it's stable enough, isolate it or carry it forward in the same pot after confirming its formation. Then, add the reducing agent. This can provide better control over the reaction.[14]
Here is a visual representation of a systematic troubleshooting workflow:
Caption: A systematic workflow for troubleshooting low yield and byproduct formation.
Reaction Mechanism & Byproduct Pathways
Understanding the mechanistic pathways is crucial for effective troubleshooting.
Caption: Key reaction and byproduct formation pathways in this compound synthesis.
Appendix: Standard Protocol Using a Preferred Reagent
This protocol is a good starting point for optimization.
Materials:
-
Cyclopentanone (1.0 eq)
-
Ethylamine (2.0 eq, e.g., as a solution in THF or as a neat reagent if handled carefully)
-
Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq)[1]
-
Dichloromethane (DCM) or 1,2-Dichloroethane (DCE) as solvent
-
Acetic acid (catalytic, ~0.1 eq)
Procedure:
-
To a solution of ethylamine in the chosen solvent, add cyclopentanone.
-
Add a catalytic amount of acetic acid to the mixture and stir at room temperature for 1 hour to facilitate imine formation.
-
Cool the reaction mixture in an ice bath.
-
Add sodium triacetoxyborohydride portion-wise, ensuring the temperature does not rise significantly.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC or GC-MS until the starting material is consumed.
-
Upon completion, quench the reaction carefully with a saturated aqueous solution of sodium bicarbonate.
-
Extract the aqueous layer with the reaction solvent (e.g., DCM), combine the organic layers, dry with anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by distillation or column chromatography as needed.
References
- Wikipedia.
- Organic Chemistry Portal.
- Chemistry LibreTexts. (2023).
- Chemistry Steps.
- ACS Green Chemistry Institute.
- Journal of Chemical and Pharmaceutical Research. (2024).
- Molecules. (2017). Efficient Synthesis of Secondary Amines by Reductive Amination of Curdlan Staudinger Ylides. [Link]
- ResearchGate. (2019).
- Journal of the American Chemical Society. (2005). Catalytic Asymmetric Reductive Amination of Aldehydes via Dynamic Kinetic Resolution. [Link]
- ACS Green Chemistry Institute Pharmaceutical Roundtable.
- ResearchGate. (2023). Amination of cyclopentanone and accompanied by‐reactions. [Link]
- Organic Letters. (2024).
- Master Organic Chemistry. (2017).
- Master Organic Chemistry. (2017).
- ResearchGate. (2018).
- Reddit. (2023).
- RSC Publishing. (2016). Recent advances in the chemistry of imine-based multicomponent reactions (MCRs). [Link]
- Reddit. (2023).
- Master Organic Chemistry. (2022).
- Pearson+. What are the products of the following reactions? (A trace amount...). [Link]
- Chemistry LibreTexts. (2024). 19.
- YouTube. (2021). 19.5 Imine and Enamine Formation | Addition of Amines | Organic Chemistry. [Link]
- ResearchGate. (2025).
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Reductive Amination - Chemistry Steps [chemistrysteps.com]
- 6. Reductive amination - Wikipedia [en.wikipedia.org]
- 7. Recent advances in the chemistry of imine-based multicomponent reactions (MCRs) - PMC [pmc.ncbi.nlm.nih.gov]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. youtube.com [youtube.com]
- 10. researchgate.net [researchgate.net]
- 11. reddit.com [reddit.com]
- 12. masterorganicchemistry.com [masterorganicchemistry.com]
- 13. dataset-dl.liris.cnrs.fr [dataset-dl.liris.cnrs.fr]
- 14. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
- 15. masterorganicchemistry.com [masterorganicchemistry.com]
Technical Support Center: Purification of N-Ethylcyclopentanamine
Introduction
Welcome to the technical support center for the purification of N-ethylcyclopentanamine. This guide is designed for researchers, scientists, and drug development professionals who are working with this secondary amine and encountering challenges in achieving the desired purity. This compound is a valuable building block in organic synthesis, and its purity is critical for the success of subsequent reactions and the integrity of final products.
This document provides a structured approach to troubleshooting common purification issues, offering detailed, step-by-step protocols and explaining the scientific principles behind each technique. Our goal is to empower you with the knowledge to diagnose problems, optimize your purification strategy, and confidently obtain high-purity this compound.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I can expect when synthesizing this compound?
A1: The impurity profile of this compound is highly dependent on the synthetic route employed. A common and efficient method for its synthesis is the reductive amination of cyclopentanone with ethylamine.[1][2][3][4][5] Potential impurities from this process include:
-
Unreacted Starting Materials: Residual cyclopentanone and ethylamine.
-
Over-alkylation Product: While less common for secondary amine synthesis via reductive amination compared to direct alkylation, trace amounts of the tertiary amine, N,N-diethylcyclopentanamine, could potentially form.
-
Imine Intermediate: The N-cyclopentylideneethanamine intermediate may persist if the reduction step is incomplete.
-
By-products from the Reducing Agent: The nature of these by-products will depend on the specific reducing agent used (e.g., borohydride salts).[3][4]
-
Solvent and Reagent Residues: Residual solvents from the reaction and work-up, as well as any catalysts or acids used.
Q2: What are the key physical properties of this compound that I should consider for purification?
A2: Understanding the physicochemical properties of this compound is fundamental to selecting an appropriate purification strategy.
| Property | Value | Source |
| CAS Number | 45592-46-9 | [6][7][8][9][10][11][12] |
| Molecular Formula | C7H15N | [7][9][10] |
| Molecular Weight | 113.20 g/mol | [6][7][9][10] |
| Boiling Point | Not definitively reported in search results, but expected to be higher than cyclopentanamine (135-136 °C) and lower than N,N-diethylcyclopentanamine. As a secondary amine, it will have a moderate boiling point. | |
| Solubility | Expected to have some solubility in water and good solubility in common organic solvents like dichloromethane, ethyl acetate, and hexanes. | |
| pKa | As a secondary amine, it is basic. The pKa of its conjugate acid is expected to be around 11. |
Q3: My this compound appears to be degrading on the silica gel column. What is happening and how can I prevent it?
A3: This is a common issue when purifying amines using standard silica gel chromatography.[13] Silica gel is acidic due to the presence of silanol groups (Si-OH) on its surface. The basic nature of your this compound leads to strong acid-base interactions, which can cause several problems:
-
Irreversible Adsorption: The amine can bind strongly to the silica, leading to poor recovery.
-
Tailing Peaks: The strong interaction causes the compound to elute slowly and over a wide volume, resulting in broad, tailing peaks and poor separation.
-
On-Column Degradation: The acidic environment of the silica can catalyze degradation reactions, especially if your molecule has other sensitive functional groups.[14][15]
To mitigate these issues, you can:
-
Use a Mobile Phase Modifier: Add a small amount (0.5-2%) of a volatile tertiary amine, such as triethylamine (TEA) or diisopropylethylamine (DIPEA), to your eluent.[13] This additive will compete with your product for the acidic sites on the silica, masking them and allowing for much cleaner elution.
-
Use an Amine-Functionalized Silica Gel: These specialized stationary phases have amine groups covalently bonded to the silica surface, which creates a more basic environment and prevents the unwanted interactions with your product.[13]
-
Consider Alumina Chromatography: Alumina is available in neutral, basic, and acidic forms. Basic or neutral alumina can be an excellent alternative to silica gel for the purification of amines.
Troubleshooting Guide
This section addresses specific problems you may encounter during the purification of this compound.
Issue 1: Poor Separation of this compound from Starting Materials (Cyclopentanone)
-
Symptom: Co-elution of the product and cyclopentanone during column chromatography, or incomplete separation during distillation.
-
Root Cause Analysis & Solution:
-
Distillation: The boiling points may be too close for efficient separation by simple distillation. A fractional distillation column (e.g., Vigreux) is recommended. If the boiling points are still too close, consider converting the amine to a salt to make it non-volatile, allowing for the removal of neutral impurities like cyclopentanone.
-
Column Chromatography: Cyclopentanone is more polar than this compound. If they are co-eluting, you are likely using too polar of a solvent system. Start with a less polar eluent (e.g., a higher percentage of hexanes in a hexane/ethyl acetate system) and gradually increase the polarity.
-
Aqueous Work-up: Before chromatography, perform an acidic wash (e.g., 1M HCl). Your amine will be protonated and move to the aqueous layer, while the neutral cyclopentanone will remain in the organic layer. Subsequently, basify the aqueous layer (e.g., with 2M NaOH) and extract your purified amine back into an organic solvent.
-
Issue 2: Product is a Yellow or Brown Oil After Purification
-
Symptom: The purified this compound is discolored, suggesting the presence of impurities.
-
Root Cause Analysis & Solution:
-
Oxidation: Amines, especially secondary amines, can be susceptible to air oxidation, which can form colored impurities.[15] To prevent this, handle the material under an inert atmosphere (nitrogen or argon) whenever possible, especially during heating.
-
Residual Acid/Base: Incomplete neutralization during an aqueous work-up can leave residual acid or base, which can catalyze degradation. Ensure thorough washing and drying of your organic extracts.
-
Thermal Decomposition: If using distillation, excessive temperatures can cause decomposition. Purifying via vacuum distillation will lower the boiling point and minimize thermal stress on the molecule.
-
Treatment with Activated Carbon: Dissolving the discolored oil in a suitable solvent and stirring with a small amount of activated carbon can help remove colored impurities. Filter the mixture through celite to remove the carbon before concentrating.
-
Issue 3: Low Recovery of this compound After Purification
-
Symptom: The isolated yield of pure product is significantly lower than expected.
-
Root Cause Analysis & Solution:
-
Incomplete Extraction: During an aqueous work-up, ensure the pH of the aqueous layer is sufficiently basic (pH > 12) before extracting your amine. Perform multiple extractions with a fresh organic solvent to ensure complete removal of the product from the aqueous phase.
-
Adsorption to Glassware: Amines can adhere to glass surfaces. Rinsing glassware thoroughly with a suitable solvent can help recover some of the lost material.
-
Volatility: this compound is a relatively low molecular weight amine and may have some volatility. Avoid excessive heating or prolonged exposure to high vacuum during solvent removal.
-
Irreversible Adsorption on Silica Gel: As discussed in FAQ 3, if you are not using a mobile phase modifier or a suitable stationary phase, a significant portion of your product may be permanently stuck to the column.
-
Experimental Protocols
Protocol 1: Purification by Acid-Base Extraction
This is often the first and most effective step to remove non-basic impurities.
-
Dissolution: Dissolve the crude this compound in a suitable organic solvent like dichloromethane (DCM) or ethyl acetate (EtOAc).
-
Acidic Wash: Transfer the solution to a separatory funnel and wash with 1M HCl (aq). The amine will be protonated and move into the aqueous layer.
-
Separation: Separate the two layers. The organic layer contains neutral and acidic impurities.
-
Basification: Cool the acidic aqueous layer in an ice bath and slowly add 2M NaOH (aq) until the pH is > 12.
-
Back-Extraction: Extract the now deprotonated amine from the basic aqueous layer with fresh DCM or EtOAc. Repeat the extraction 2-3 times.
-
Drying and Concentration: Combine the organic extracts, dry over anhydrous sodium sulfate (Na2SO4), filter, and concentrate under reduced pressure to yield the purified this compound.
Protocol 2: Flash Column Chromatography
This protocol is for separating this compound from impurities with similar basicity but different polarity.
-
Stationary Phase Selection: Use standard silica gel.
-
Eluent Preparation: Prepare a mobile phase of hexane and ethyl acetate. To this, add 1% triethylamine (v/v) to prevent peak tailing.
-
TLC Analysis: Determine an appropriate eluent composition by thin-layer chromatography (TLC). A good starting point is 90:10 hexane:ethyl acetate (+1% TEA). The target compound should have an Rf value of approximately 0.3.
-
Column Packing: Pack a flash chromatography column with silica gel using your chosen eluent.
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent and load it onto the column.
-
Elution: Run the column, collecting fractions.
-
Fraction Analysis: Analyze the collected fractions by TLC to identify those containing the pure product.
-
Concentration: Combine the pure fractions and remove the solvent under reduced pressure.
Visualizations
Workflow for Purification Strategy Selection
Sources
- 1. What are the products of the following reactions? (A trace amount... | Study Prep in Pearson+ [pearson.com]
- 2. researchgate.net [researchgate.net]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
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- 5. organicreactions.org [organicreactions.org]
- 6. Cyclopentanamine, N-ethyl- (CAS 45592-46-9) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 7. This compound | C7H15N | CID 558581 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. This compound | 45592-46-9 [chemicalbook.com]
- 9. Cyclopentanamine, N-ethyl- [webbook.nist.gov]
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- 14. Purification [chem.rochester.edu]
- 15. reddit.com [reddit.com]
Technical Support Center: Strategies for Improving Stereoselectivity in N-Ethylcyclopentanamine Synthesis
Welcome to the technical support center for the stereoselective synthesis of N-ethylcyclopentanamine. This guide is designed for researchers, chemists, and drug development professionals who are navigating the complexities of asymmetric synthesis. Here, we address common challenges and provide field-proven insights to help you optimize your experimental outcomes. Our focus is on the causality behind experimental choices, ensuring each protocol is a self-validating system.
Part 1: Frequently Asked Questions (FAQs)
This section addresses high-level questions that researchers frequently encounter when approaching this synthesis.
Q1: What is the most common synthetic route to this compound?
The most prevalent and versatile method is the reductive amination of cyclopentanone with ethylamine. This reaction involves the formation of an intermediate imine (or enamine), which is then reduced in situ to the target secondary amine. The key challenge lies in controlling the stereochemistry of this reduction to favor one enantiomer over the other.
Q2: Why is achieving high stereoselectivity in this synthesis critical?
In pharmaceutical development, the two enantiomers of a chiral molecule can have vastly different pharmacological and toxicological profiles.[1] One enantiomer may be therapeutically active, while the other could be inactive or even harmful.[1] Therefore, regulatory agencies demand the synthesis of single-enantiomer drugs to ensure safety and efficacy, making high stereoselectivity a non-negotiable goal.
Q3: What are the principal strategies for inducing stereoselectivity in the synthesis of this compound?
There are three primary strategies, each with its own set of advantages and challenges:
-
Asymmetric Catalysis: This involves using a chiral catalyst (often a transition metal complex with a chiral ligand) to directly guide the formation of one enantiomer.[2][3] This is often the most atom-economical approach.
-
Chiral Auxiliaries: A chiral auxiliary is a molecule that is temporarily attached to the substrate to direct the stereochemical outcome of a subsequent reaction.[4][5] After the desired stereocenter is set, the auxiliary is cleaved and can often be recovered.[4]
-
Biocatalysis: This approach uses enzymes, such as imine reductases (IREDs), to catalyze the asymmetric reduction of the imine intermediate with extremely high selectivity.[6]
Q4: How is the enantiomeric excess (ee) of my product determined experimentally?
Enantiomeric excess (% ee) is a measure of the purity of a chiral sample. It is typically determined using chiral chromatography, most commonly High-Performance Liquid Chromatography (HPLC) with a chiral stationary phase (CSP). The two enantiomers will have different retention times on the chiral column, and the % ee can be calculated from the relative areas of the two peaks. Other methods include NMR spectroscopy with chiral shift reagents or derivatization with a chiral agent to form diastereomers, which can then be distinguished by standard NMR or chromatography.
Part 2: Troubleshooting Guides & In-Depth Solutions
This section provides detailed answers to specific experimental problems, explaining the underlying principles and offering actionable solutions.
Focus Area 1: Asymmetric Catalytic Reductive Amination
Catalytic methods offer an elegant route to chiral amines directly from ketones. However, achieving high selectivity can be challenging.
Issue: "My catalytic reaction shows low enantiomeric excess (ee) and/or poor conversion."
This is a common problem that can often be traced back to the catalyst system or reaction conditions. The key is to create a well-defined and sterically hindered chiral environment around the reactive center during the hydride transfer step.
Solution Pathway:
-
Catalyst and Ligand Selection: The choice of metal and chiral ligand is paramount. For the reductive amination of simple ketones, iridium (Ir) and rhodium (Rh) complexes paired with chiral phosphine ligands are well-established.[3]
-
Expertise & Experience: The interaction between the metal, the ligand, and the substrate forms a transient diastereomeric complex. The steric and electronic properties of the ligand dictate the facial selectivity of the reduction. Bulky ligands often create a more defined chiral pocket, leading to higher ee.
-
Trustworthiness: It is crucial to screen a small library of ligands. What works for one substrate may not be optimal for another. Start with well-known ligand families like BINAP, Josiphos, or f-Binaphane.[3] The presence of an acid co-catalyst can also be critical for achieving high activity and selectivity with Ir-based systems.[3]
-
| Catalyst System | Typical Substrate | Reported % ee | Reference |
| Ir-Xyliphos Complex | Methoxyacetone | 78% | Blaser et al. (1999)[3] |
| Rh-Chiral Diphosphine | α-Keto Acid Derivatives | 38% | Borner et al. (2000)[3] |
| Ir-f-Binaphane | Acyclic Imines | up to 99% | Xiao & Zhang (2001)[3] |
-
Solvent and Additive Effects: The reaction medium can significantly influence the stability of the catalytic species and the transition state.
-
Expertise & Experience: Non-coordinating, non-polar solvents like toluene or dichloromethane often give good results. Polar, coordinating solvents can sometimes compete for binding sites on the metal center, disrupting the catalytic cycle. In some Ir-catalyzed systems, additives like iodine (I₂) have been shown to dramatically improve both activity and enantioselectivity.[3]
-
Trustworthiness: Perform a solvent screen. Start with toluene, THF, and CH₂Cl₂. If using an Ir-based catalyst, test the reaction with and without a catalytic amount of I₂. The improvement can often be dramatic.
-
-
Temperature and Hydrogen Pressure: These parameters control the reaction kinetics and thermodynamics.
-
Expertise & Experience: Lowering the reaction temperature often increases enantioselectivity by amplifying the small energy difference between the two diastereomeric transition states. However, this comes at the cost of a slower reaction rate. Hydrogen pressure affects the concentration of the active hydride species and can influence the rate of reduction versus competing side reactions.
-
Trustworthiness: If your ee is moderate at room temperature, try running the reaction at 0 °C or even -20 °C. Monitor the reaction over a longer period to ensure it reaches completion. Screen H₂ pressures from 1 atm to 50 atm to find the optimal balance for your specific catalyst system.
-
Diagram: Catalytic Cycle for Asymmetric Reductive Amination This diagram illustrates the key steps where stereocontrol is exerted by the chiral ligand (L*).
Caption: The chiral catalyst [M-L*] controls the stereoselective hydride transfer.
Focus Area 2: Chiral Auxiliary-Mediated Synthesis
This classic strategy provides a robust and often predictable way to control stereochemistry.[4]
Issue: "I'm observing poor diastereoselectivity or am struggling with the removal of the auxiliary without racemization."
Success with chiral auxiliaries depends on three critical stages: attachment, diastereoselective transformation, and cleavage.[4][5] A failure in any of these will compromise the final product's purity.
Solution Pathway:
-
Choosing the Right Auxiliary: The structure of the auxiliary is designed to create a conformationally rigid intermediate that blocks one face of the reactive center.
-
Expertise & Experience: For amine synthesis, auxiliaries like (R,R)- or (S,S)-pseudoephedrine are excellent choices.[4] They can be attached to a carbonyl group to form an oxazolidine or used to synthesize a chiral enamine. Evans oxazolidinones are another powerful class, typically used for asymmetric alkylations.[4] The key is that the auxiliary's inherent chirality forces subsequent reagents to approach from the least sterically hindered direction.
-
Trustworthiness: Select an auxiliary that is readily available in both enantiomeric forms, attaches and cleaves under mild conditions, and provides high diastereoselectivity. Pseudoephedrine and Evans auxiliaries are commercially available and well-documented in the literature.[4]
-
-
Optimizing the Diastereoselective Step: This is where the new stereocenter is formed. The goal is to maximize the energy difference between the pathways leading to the two possible diastereomers.
-
Expertise & Experience: For example, if reducing a carbonyl group attached to an auxiliary, the choice of reducing agent is critical. Bulky reducing agents (e.g., L-Selectride®) often provide higher diastereoselectivity than smaller ones (e.g., NaBH₄) because they are more sensitive to the steric environment created by the auxiliary.
-
Trustworthiness: Always run control experiments with different reagents. Analyze the crude reaction mixture by ¹H NMR or LC-MS to determine the diastereomeric ratio (d.r.) before purification to get an accurate assessment of the reaction's selectivity.
-
-
Mild Cleavage Conditions: The final step is to remove the auxiliary. This step must be high-yielding and, most importantly, must not disturb the newly created stereocenter.
-
Expertise & Experience: Racemization is a significant risk if the cleavage conditions are too harsh (e.g., strong acid/base, high heat). For auxiliaries attached via amide bonds (like Evans or pseudoephedrine amides), reductive cleavage with agents like LiAlH₄ or LiBH₄ is often effective. For oxazolidines, mild acidic hydrolysis is typically used.
-
Trustworthiness: Before scaling up, perform a small-scale cleavage reaction and immediately determine the ee of the product. If you observe a drop in ee compared to the d.r. of the precursor, your cleavage conditions are too harsh. Screen milder reagents or lower temperatures.
-
Diagram: Chiral Auxiliary Workflow This diagram shows the three-stage process of using a chiral auxiliary.
Caption: The three key stages: attachment, diastereoselective reaction, and cleavage.
Part 3: Detailed Experimental Protocols
These protocols are provided as a starting point and should be optimized for your specific laboratory conditions and substrate.
Protocol 1: Asymmetric Reductive Amination of Cyclopentanone using a Chiral Iridium Catalyst
This protocol is adapted from methodologies described for the direct asymmetric reductive amination of ketones.[3]
Materials:
-
Cyclopentanone (1.0 eq)
-
Ethylamine (2.0 M solution in THF, 1.5 eq)
-
[Ir(COD)Cl]₂ (0.5 mol%)
-
(R)-f-Binaphane ligand (1.1 mol%)
-
Iodine (I₂) (2.0 mol%)
-
Titanium (IV) isopropoxide (Ti(OⁱPr)₄) (1.5 eq, as a drying agent)
-
Anhydrous Toluene
-
Hydrogen gas (H₂)
Procedure:
-
Catalyst Preparation: In a glovebox, add [Ir(COD)Cl]₂ and the (R)-f-Binaphane ligand to a flame-dried Schlenk flask. Add anhydrous toluene and stir for 30 minutes at room temperature to form the pre-catalyst.
-
Reaction Setup: In a separate flame-dried autoclave equipped with a stirrer bar, add cyclopentanone, iodine, and anhydrous toluene.
-
Imine Formation: Add Ti(OⁱPr)₄ to the autoclave and stir for 10 minutes. Then, add the ethylamine solution and stir for 1 hour at room temperature to allow for imine formation and water scavenging.
-
Catalysis: Transfer the prepared catalyst solution to the autoclave via cannula.
-
Hydrogenation: Seal the autoclave, purge with H₂ gas three times, and then pressurize to 30 atm H₂.
-
Reaction: Heat the reaction to 40 °C and stir vigorously for 24 hours.
-
Work-up: Cool the reaction to room temperature and carefully vent the H₂ gas. Quench the reaction by slowly adding 1 M HCl. Extract the aqueous layer with diethyl ether to remove unreacted starting material and ligand. Basify the aqueous layer with 6 M NaOH until pH > 12.
-
Isolation: Extract the aqueous layer three times with dichloromethane. Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification & Analysis: Purify the crude amine by silica gel chromatography or distillation. Determine the yield and analyze the enantiomeric excess by chiral HPLC.
Protocol 2: Biocatalytic Asymmetric Synthesis using an Imine Reductase (IRED)
This protocol is a generalized procedure based on the application of IREDs for the synthesis of chiral amines.[6]
Materials:
-
Lyophilized whole cells or purified imine reductase (IRED)
-
Cyclopentanone (1.0 eq)
-
Ethylamine (1.2 eq)
-
NADP⁺ (1 mol%)
-
Glucose (1.5 eq)
-
Glucose Dehydrogenase (GDH) for cofactor recycling
-
Phosphate buffer (e.g., 100 mM, pH 7.5)
Procedure:
-
Reaction Mixture Preparation: In a temperature-controlled vessel, prepare a solution of phosphate buffer. Add glucose, NADP⁺, and glucose dehydrogenase. Stir until all solids are dissolved.
-
Substrate Addition: Add cyclopentanone and ethylamine to the buffered solution. Stir for 30-60 minutes to allow for the spontaneous formation of the imine in the aqueous environment.
-
Enzyme Addition: Add the IRED enzyme (as a purified powder or whole-cell suspension).
-
Reaction: Maintain the reaction at a constant temperature (typically 30 °C) with gentle stirring. Monitor the reaction progress by taking aliquots and analyzing them by GC or LC-MS. The reaction may take 12-48 hours.
-
Work-up: Once the reaction has reached completion, centrifuge the mixture to pellet the enzyme/cells.
-
Extraction: Decant the supernatant. Adjust the pH to >12 with NaOH. Extract the aqueous solution three times with an organic solvent like methyl tert-butyl ether (MTBE) or ethyl acetate.
-
Isolation & Analysis: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Analyze the yield and enantiomeric excess by chiral GC or HPLC.
Part 4: References
-
Kinetic resolution of indolines by asymmetric hydroxylamine formation. ResearchGate. [Link]
-
Asymmetric alkylations and aldol reactions: (1S,2R)-2-aminocyclopentan-1-ol derived new chiral auxiliary. National Institutes of Health (NIH). [Link]
-
Asymmetric cyclopentannelation. Chiral auxiliary on the allene. National Institutes of Health (NIH). [Link]
-
Stereoselective De Novo Synthesis of Substituted Cyclopentanes via a Gold(I)‐Catalyzed (3 + 2) Cycloaddition of Enamides. ResearchGate. [Link]
-
Facile and Green Synthesis of Saturated Cyclic Amines. National Institutes of Health (NIH). [Link]
-
Asymmetric synthesis of chiral cyclic amine from cyclic imine by bacterial whole-cell catalyst of enantioselective imine reductase. ResearchGate. [Link]
-
Nucleophilic Chiral Amines as Catalysts in Asymmetric Synthesis. ACS Publications. [Link]
-
Strategies for Selective Reductive Amination in Organic Synthesis and Catalysis. Journal of Organic and Pharmaceutical Chemistry Research. [Link]
-
Prochiral cyclopentanones 1 and 2 and their use in the synthesis of two pharmaceuticals. ResearchGate. [Link]
-
Synthesis of Chiral Cyclopentenones. ACS Publications. [Link]
-
Chiral auxiliary. Wikipedia. [Link]
-
Iron(II)-Catalyzed Radical [3 + 2] Cyclization of N-Aryl Cyclopropylamines for the Synthesis of Polyfunctionalized Cyclopentylamines. National Institutes of Health (NIH). [Link]
-
Asymmetric reductive amination of ketones. Google Patents.
-
Amination of cyclopentanone and accompanied by‐reactions. ResearchGate. [Link]
-
Dramatic improvement of the enantiomeric excess in the asymmetric conjugate addition reaction using new experimental conditions. National Institutes of Health (NIH). [Link]
-
This compound. PubChem. [Link]
-
Super Selective Synthesis: The Evolution of Enantioselective Methods. ICJS. [Link]
-
Enantioselective Synthesis of α,α-Disubstituted Cyclopentenes by an N-Heterocyclic Carbene-Catalyzed Desymmetrization of 1,3-Diketones. National Institutes of Health (NIH). [Link]
-
Cyclopentanamine, N-ethyl-. NIST WebBook. [Link]
-
A fast, new method to enhance the enantiomeric purity of non-racemic mixtures: self-disproportionation of enantiomers in the gas. SciSpace. [Link]
-
Stereoselective Synthesis of Cyclobutanes by Contraction of Pyrrolidines. National Institutes of Health (NIH). [Link]
-
Asymmetric Carbonium Ion Catalysis: The Intramolecular Hydroalkoxylation of Cyclopropanes. ACS Publications. [Link]
-
Enantiomeric excess – Knowledge and References. Taylor & Francis Online. [Link]
-
Enantioselective Synthesis of Cyclopropanone Equivalents and Application to the Formation of Chiral β-Lactams. National Institutes of Health (NIH). [Link]
-
Stereoselective Synthesis and Antiproliferative Activities of Tetrafunctional Diterpene Steviol Derivatives. National Institutes of Health (NIH). [Link]
-
Method for determining enantiomeric excess of chiral compounds (variants). Google Patents.
Sources
- 1. taylorandfrancis.com [taylorandfrancis.com]
- 2. jocpr.com [jocpr.com]
- 3. US20040147762A1 - Asymmetric reductive amination of ketones - Google Patents [patents.google.com]
- 4. Chiral auxiliary - Wikipedia [en.wikipedia.org]
- 5. Super Selective Synthesis: The Evolution of Enantioselective Methods - ICJS - International Collegiate Journal of Science [icjs.us]
- 6. researchgate.net [researchgate.net]
Technical Support Center: N-Ethylcyclopentanamine Synthesis Scale-Up
An N-ethylcyclopentanamine reaction scale-up issue is a technical problem that arises when the synthesis of this compound is moved from a laboratory setting to a larger, industrial-scale production. These issues can include problems with reaction kinetics, heat management, mixing, catalyst deactivation, product purification, and safety. The primary synthesis route for this compound is the reductive amination of cyclopentanone with ethylamine. While this reaction is straightforward on a small scale, scaling it up introduces complexities that can significantly impact yield, purity, and safety.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals navigate the challenges of scaling up this compound synthesis.
Welcome to the technical support center for this compound synthesis. This guide is designed for researchers and process chemists facing challenges when transitioning from bench-scale synthesis to pilot plant or manufacturing scale. We will address common issues in a practical, question-and-answer format, focusing on the prevalent synthesis route: the catalytic reductive amination of cyclopentanone with ethylamine.
Section 1: Core Reaction Chemistry & Mechanistic FAQs
This section addresses fundamental questions about the reaction mechanism. A solid understanding of the core chemistry is the first step in effective troubleshooting.
Q1: What is the primary reaction pathway and what are the key intermediates?
The synthesis of this compound from cyclopentanone and ethylamine proceeds via a two-step, one-pot process known as direct reductive amination.
-
Imine Formation: Cyclopentanone reacts with ethylamine in a nucleophilic addition-elimination reaction to form an intermediate N-cyclopentylideneethanamine (an imine), releasing a molecule of water.[1] This reaction is typically acid-catalyzed and is reversible.
-
Imine Reduction: The C=N double bond of the imine is then reduced to a single bond to yield the final product, this compound. This reduction is the irreversible, product-forming step.
Caption: Reaction pathway for this compound synthesis.
Q2: Why is catalyst selection so critical for this reaction at scale?
Catalyst choice dictates the efficiency, selectivity, and economic viability of the process. While lab-scale syntheses might use stoichiometric borohydride reagents, industrial processes heavily favor catalytic hydrogenation (e.g., using H₂ gas) for its cost-effectiveness and lower waste generation.[2][3] Heterogeneous catalysts are preferred for large-scale applications because they are easily separated from the reaction mixture, simplifying purification and allowing for catalyst recycling.[4]
Commonly Used Heterogeneous Catalysts:
-
Raney Nickel (Ra-Ni): A cost-effective and highly active catalyst.[2]
-
Palladium on Carbon (Pd/C): Effective but can sometimes promote side reactions.
-
Platinum on Carbon (Pt/C): Often shows good activity and selectivity.
-
Ruthenium-based catalysts (Ru/C, Ru/Al₂O₃): Known for their stability, high efficiency, and versatility in reductive aminations.[4]
Section 2: Troubleshooting Guide for Scale-Up Issues
This section is structured to provide direct answers to problems you may encounter during scale-up.
Category A: Low Yield and Stalled Reactions
Q3: My reaction has stalled with a high concentration of the imine intermediate and unreacted cyclopentanone. What is the likely cause?
This is a classic troubleshooting scenario that points to one of two primary issues: inefficient reduction or equilibrium limitations .
-
Cause 1: Inefficient Reduction: The reduction of the imine is the rate-limiting step, and your reduction conditions are insufficient. This could be due to:
-
Inactive Catalyst: The catalyst may be poisoned, deactivated, or simply not active enough under your reaction conditions.[5]
-
Insufficient Reducing Agent: In catalytic hydrogenations, this means the hydrogen pressure is too low, or there's poor gas-liquid mass transfer in the reactor.
-
-
Cause 2: Equilibrium Limitation (Water Removal): The initial imine formation is a reversible equilibrium reaction that produces water.[6] On a small scale, this water may not significantly impact the reaction. However, at a larger scale, the accumulated water can shift the equilibrium back towards the starting materials, preventing complete conversion to the imine and thus limiting the final product yield.
Sources
- 1. What are the products of the following reactions? (A trace amount... | Study Prep in Pearson+ [pearson.com]
- 2. researchgate.net [researchgate.net]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. researchgate.net [researchgate.net]
- 5. m.youtube.com [m.youtube.com]
- 6. Reductive aminations by imine reductases: from milligrams to tons - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: A Guide to N-ethylcyclopentanamine Stability and Storage
Welcome to the technical support center for N-ethylcyclopentanamine. This guide is designed for researchers, scientists, and drug development professionals who rely on the purity and integrity of their chemical reagents. This compound (C7H15N), as a secondary aliphatic amine, is susceptible to degradation if not stored and handled correctly.[1] This can compromise experimental results and lead to time-consuming troubleshooting.
This document provides in-depth, field-proven insights into the causes of degradation and offers robust, validated protocols to prevent it. By understanding the underlying chemical principles, you can ensure the long-term stability of your this compound samples.
Section 1: Understanding Degradation Pathways
This section addresses the fundamental question of how and why this compound degrades.
Q1: What are the primary chemical reactions that cause this compound to degrade during storage?
There are two principal degradation pathways for secondary amines like this compound when exposed to ambient conditions: Oxidative Degradation and Carbonation .
-
Oxidative Degradation: This is the most common cause of discoloration (yellowing or browning) and impurity formation. The process is initiated by atmospheric oxygen and can be accelerated by light and trace metal impurities. The mechanism involves the formation of radical intermediates, which can lead to a variety of oxidation products, including hydroperoxides and enamines.[2][3] In some cases, further oxidation can lead to amides or other complex mixtures.[2][4][5]
-
Carbonation (Reaction with CO₂): this compound is a basic compound and will readily react with acidic carbon dioxide (CO₂) present in the air.[6][7] This acid-base reaction forms N-ethylcyclopentylcarbamic acid, which can then be deprotonated by another amine molecule to form an ammonium carbamate salt.[6][8][9] This salt is often observed as a white precipitate or haze in the liquid, significantly reducing the purity of the amine.[7]
Below is a diagram illustrating these two major degradation routes.
Caption: Primary degradation pathways for this compound.
Section 2: Troubleshooting Guide: Identifying and Resolving Degradation
This section provides a question-and-answer formatted guide to help you identify signs of degradation and understand the analytical methods for confirmation.
Q2: My this compound has turned yellow or brown. What does this indicate?
A change in color from clear and colorless to yellow or brown is a classic sign of oxidative degradation. This indicates that the amine has reacted with oxygen, leading to the formation of chromophoric (color-bearing) impurities. The intensity of the color often correlates with the extent of degradation. Once colored, the amine should be considered impure and may require purification (e.g., distillation) before use in sensitive applications.
Q3: I see a white solid or cloudiness in my liquid this compound. What is it?
The appearance of a white precipitate or a hazy, cloudy suspension is almost always due to the reaction of the amine with atmospheric CO₂, forming an ammonium carbamate salt.[7] This is a clear indication that the container has been compromised and exposed to air. While this reaction can sometimes be reversed by gently warming the sample under a stream of inert gas (like argon or nitrogen), this does not remove any oxidative impurities that may have also formed. The best course of action is prevention.
Q4: How can I analytically confirm if my sample has degraded and identify the impurities?
Visual inspection is a good first step, but analytical confirmation is necessary to understand the extent of degradation. Several techniques are suitable:
-
Gas Chromatography-Mass Spectrometry (GC-MS): This is the preferred method for separating the volatile parent amine from less volatile degradation products and identifying them by their mass spectra.[10]
-
Fourier-Transform Infrared Spectroscopy (FTIR): An FTIR spectrum can reveal the presence of degradation products. Look for the appearance of a carbonyl (C=O) stretch around 1650-1700 cm⁻¹, indicative of carbamate or amide formation, or broad O-H stretches from hydroxylamine products.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can provide detailed structural information. Degradation will result in new signals, particularly downfield shifts for protons alpha to the nitrogen or the appearance of signals corresponding to oxidized species.
Experimental Protocol: GC-MS Analysis for Impurity Profiling
-
Sample Preparation: Dilute a small aliquot (e.g., 1 µL) of the suspect this compound in a suitable solvent (e.g., 1 mL of dichloromethane or ether).
-
Instrumentation: Use a GC-MS system equipped with a standard non-polar or mid-polar capillary column (e.g., DB-5ms or equivalent).
-
GC Method:
-
Injector Temperature: 250 °C
-
Oven Program: Start at 50 °C, hold for 2 minutes, then ramp to 280 °C at 10-15 °C/minute.
-
Carrier Gas: Helium at a constant flow rate.
-
-
MS Method:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: Scan from m/z 35 to 350.
-
-
Analysis: Compare the chromatogram of the stored sample to that of a fresh, high-purity standard. New peaks in the stored sample indicate degradation products. Analyze the mass spectrum of each new peak to identify its structure.
Section 3: Best Practices for Storage and Handling
Preventing degradation is always more effective than attempting to reverse it. This section details the optimal procedures for maintaining the integrity of this compound.
Q5: What are the ideal, long-term storage conditions for this compound?
To ensure maximum stability and shelf-life, a multi-faceted approach is required. The following table summarizes the recommended conditions and the scientific rationale behind them.
| Parameter | Recommended Condition | Rationale |
| Atmosphere | Inert Gas (Argon or Nitrogen) | Displaces atmospheric oxygen and moisture, directly preventing both oxidative degradation and carbonation.[11][12] This is the most critical factor for long-term stability. |
| Temperature | 2–8 °C (Refrigerated) | Slows the rate of all chemical reactions, including potential degradation pathways.[13][14] Avoid freezing unless the compound's freezing point is known to prevent phase separation issues. |
| Light | Amber Glass Container | Protects the amine from UV light, which can catalyze the formation of free radicals and accelerate oxidative degradation.[12] |
| Container | Borosilicate Glass Bottle with PTFE-lined Cap | Glass is inert and non-reactive.[13] A Polytetrafluoroethylene (PTFE) liner provides a high-quality, chemically resistant seal, preventing gas and moisture ingress.[15][16] |
Q6: I need to access the amine frequently for my experiments. How can I handle it to minimize exposure to air?
Frequent opening of a bulk container is a primary cause of degradation. The best practice is to aliquot the amine into smaller, single-use or short-term-use vials under an inert atmosphere. For routine handling, a syringe-based transfer technique is highly recommended.
Protocol: Safe Handling and Transfer Using an Inert Gas Blanket
-
Preparation: Secure the this compound bottle. Ensure you have a cylinder of dry nitrogen or argon with a regulator, tubing, and a needle.
-
Inert Gas Setup: Puncture the bottle's septum cap with a "vent" needle connected to an oil bubbler to release pressure.
-
Blanketing: Insert a second needle connected to the inert gas line, ensuring the needle tip is above the liquid level. Start a slow, gentle flow of inert gas to create a positive pressure inside the bottle.[16]
-
Withdrawal: Puncture the septum with a clean, dry syringe equipped with a long needle. Insert the needle tip below the liquid surface and withdraw the desired volume.
-
Completion: Remove the syringe. Then, remove the inert gas needle, followed by the vent needle.
-
Storage: For added protection, wrap the cap and neck of the bottle with Parafilm® and store it under the recommended conditions.
The following flowchart will help you decide on the appropriate storage and handling strategy.
Caption: Decision workflow for storing and handling this compound.
Section 4: Frequently Asked Questions (FAQs)
Q7: Can I store this compound in a standard -20 °C freezer?
While lower temperatures generally slow degradation, freezing can be problematic if you do not have a pure substance. If water or other impurities are present, they can freeze out, creating concentrated pockets of amine that may behave differently. Unless you have a specific, validated protocol, refrigeration at 2-8 °C is the safer and more common recommendation.[13]
Q8: The Safety Data Sheet (SDS) just says "store in a cool, well-ventilated place." Why does this guide recommend more stringent conditions?
SDS guidelines are primarily focused on immediate occupational safety hazards (e.g., flammability, corrosivity) over large quantities and may not address the long-term chemical stability required for high-purity research applications.[17] The recommendations in this guide are based on the principles of chemical reactivity to preserve the compound's purity for sensitive experimental work, where even minor impurities can have a significant impact.
Q9: I don't have a glovebox or Schlenk line. What is the next best option for handling?
If a dedicated inert atmosphere workstation is unavailable, the "blanket and purge" technique described in Q6 is the next best method.[16] Work quickly and efficiently in a well-ventilated fume hood. Minimize the time the bottle is open. After withdrawing your material, you can insert a needle attached to a balloon filled with argon or nitrogen to re-establish a positive pressure of inert gas before sealing the bottle for storage.
References
- A Unified Approach to CO2–Amine Reaction Mechanisms. ACS Omega. [Link]
- Accelerated reactions of amines with carbon dioxide driven by superacid at the microdroplet interface. Chemical Science. [Link]
- Study of the degradation of amine solvents used in the context of CO2 capture by chemical absorption : development of analytical.
- Exploring reversible reactions between CO2 and amines.
- Selection of Mixed Amines in the CO 2 Capture Process. MDPI. [Link]
- Degradation of amine-based solvents in CO2 capture process by chemical absorption.
- Toward Understanding Amines and Their Degradation Products from Postcombustion CO2 Capture Processes with Aerosol Mass Spectrometry. Environmental Science & Technology. [Link]
- Amine Storage Conditions: Essential Guidelines for Safety.
- Toward Understanding Amines and Their Degradation Products from Postcombustion CO2 Capture Processes with Aerosol Mass Spectrometry.
- Atmospheric Autoxidation of Amines. Environmental Science & Technology. [Link]
- Analysis of Amine Solutions by Gas Chromatography. Bryan Research & Engineering, LLC. [Link]
- MECHANISMS OF THE OXIDATION OF ORGANIC AMINES BY OXYGEN AND BY FREE RADICAL OXIDIZING AGENTS. DTIC. [Link]
- Secondary Organic Aerosol Formation from Aqueous Ethylamine Oxidation Mediated by Particulate Nitr
- Storage of air and temperature sensitive reagents. Chemistry Stack Exchange. [Link]
- Selective Oxidation of Amines to Imines or Nitriles by Manganese Dioxide in Air.
- Bioinspired Aerobic Oxidation of Secondary Amines and Nitrogen Heterocycles with a Bifunctional Quinone Catalyst.
- Handling air-sensitive reagents AL-134. MIT. [Link]
- Amines - Physical Properties. NCERT. [Link]
- This compound - Safety and Hazards. PubChem. [Link]
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- 2. pubs.acs.org [pubs.acs.org]
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- 5. Bioinspired Aerobic Oxidation of Secondary Amines and Nitrogen Heterocycles with a Bifunctional Quinone Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. ris.utwente.nl [ris.utwente.nl]
- 9. Selection of Mixed Amines in the CO2 Capture Process [mdpi.com]
- 10. pure.hw.ac.uk [pure.hw.ac.uk]
- 11. Air-Sensitive Chemistry: Practical and Safety Considerations [fishersci.com]
- 12. ossila.com [ossila.com]
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- 14. chemistry.stackexchange.com [chemistry.stackexchange.com]
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- 16. web.mit.edu [web.mit.edu]
- 17. This compound | C7H15N | CID 558581 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Support Center: Synthesis of Cyclic Amines
Welcome to the Technical Support Center for Cyclic Amine Synthesis. This guide is designed for researchers, scientists, and professionals in drug development. Here, we move beyond simple protocols to address the complex challenges and subtle nuances encountered during the synthesis of N-heterocycles. This resource is structured as a series of troubleshooting guides and frequently asked questions (FAQs) to directly tackle the common pitfalls in key synthetic transformations.
Section 1: Intramolecular Reductive Amination
Intramolecular reductive amination is a cornerstone for synthesizing saturated N-heterocycles. The reaction proceeds via the formation of a cyclic iminium ion from an amino-aldehyde or amino-ketone, which is then reduced in situ. While conceptually straightforward, its success hinges on the delicate balance between iminium formation and reduction.
Frequently Asked Questions (FAQs)
Q1: My reaction is stalling, and I'm recovering the starting amino-carbonyl compound. Why isn't the cyclization proceeding?
A1: This is a classic case of unfavorable equilibrium for the crucial cyclic iminium ion intermediate. The formation of this intermediate is reversible and often the rate-limiting step. Several factors could be at play:
-
pH Control is Critical: The initial condensation to form the imine/iminium ion is typically acid-catalyzed. However, the amine nucleophile can be protonated and rendered non-nucleophilic if the pH is too low. Conversely, if the pH is too high, there is insufficient acid to activate the carbonyl group. The optimal range is generally a mildly acidic pH of 4-5.[1][2]
-
Water Removal: The condensation step releases water. According to Le Châtelier's principle, this water can drive the equilibrium back towards the starting materials. If your reaction is stalling, the presence of water is a likely culprit.
-
Steric Hindrance: Significant steric hindrance around the amine or carbonyl can disfavor the formation of the cyclic intermediate.
Troubleshooting Steps:
-
Buffer the Reaction: Introduce a mild acid, such as acetic acid, to maintain the optimal pH range.
-
Add a Dehydrating Agent: Incorporate molecular sieves (3Å or 4Å) or run the reaction with a Dean-Stark apparatus to sequester the water produced during iminium formation.[3]
-
Increase Temperature: Gently heating the reaction can help overcome the activation energy for cyclization, but must be balanced against the stability of the reducing agent.
Q2: My primary side product is the amino-alcohol, resulting from the reduction of my starting carbonyl. How do I prevent this?
A2: This issue arises from a mismatch in the relative rates of carbonyl reduction versus iminium ion reduction. Your reducing agent is likely too reactive, attacking the carbonyl group before it has a chance to cyclize.
The key is to use a reductant that is selective for the protonated imine (the iminium ion) over the carbonyl group.
| Reducing Agent | Selectivity | Common Use Case |
| Sodium Borohydride (NaBH₄) | Low Selectivity: Rapidly reduces aldehydes and ketones.[3] | Two-step procedures where the imine is pre-formed and isolated before reduction. Not ideal for one-pot reactions. |
| Sodium Cyanoborohydride (NaBH₃CN) | High Selectivity: Slow to reduce ketones/aldehydes at neutral pH but rapidly reduces iminium ions.[1][4] | The classic "go-to" reagent for one-pot reductive aminations. Caution: Toxic HCN gas is evolved at pH < 4. |
| Sodium Triacetoxyborohydride (STAB) | High Selectivity & Non-Toxic: A milder and safer alternative to NaBH₃CN. Preferentially reduces iminium ions.[3] | Increasingly the reagent of choice for one-pot reactions due to its high selectivity and improved safety profile. |
Corrective Action: Switch your reducing agent from NaBH₄ to the milder, more selective Sodium Triacetoxyborohydride (STAB) or Sodium Cyanoborohydride (NaBH₃CN). This ensures that the reduction event waits for the formation of the electrophilic iminium ion.[1]
Process Workflow: Intramolecular Reductive Amination
Caption: Workflow for successful intramolecular reductive amination.
Protocol: Synthesis of N-benzylpiperidine via Reductive Amination
-
Setup: To a solution of 5-amino-1-phenylpentan-1-one (1.0 equiv) in dichloromethane (DCM, 0.1 M), add powdered 4Å molecular sieves.
-
Iminium Formation: Add acetic acid (1.1 equiv) and stir the mixture at room temperature for 1 hour to facilitate the formation of the cyclic iminium ion.
-
Reduction: Add sodium triacetoxyborohydride (STAB) (1.5 equiv) portion-wise over 15 minutes. Monitor the reaction by TLC or LC-MS.
-
Workup: Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate. Filter the mixture to remove the molecular sieves.
-
Extraction: Separate the organic layer, and extract the aqueous layer twice with DCM. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by silica gel chromatography to yield the desired N-benzylpiperidine.
Section 2: Ring-Closing Metathesis (RCM)
RCM has revolutionized the synthesis of unsaturated N-heterocycles, offering access to a wide range of ring sizes.[5] The reaction's success depends on favoring an intramolecular cyclization over competing intermolecular pathways and preventing unwanted side reactions like double bond isomerization.
Frequently Asked Questions (FAQs)
Q1: My RCM reaction is producing significant amounts of oligomers/polymers instead of the desired cyclic amine. How can I promote intramolecular cyclization?
A1: This is a concentration-dependent issue. At high concentrations, the reactive termini of two different substrate molecules are more likely to find each other, leading to intermolecular metathesis and polymerization. The intramolecular reaction, however, is concentration-independent.
The Solution: High Dilution. By significantly lowering the concentration of the diene substrate (typically to 0.001–0.05 M), you can kinetically favor the intramolecular pathway.[6]
Practical Tip: Instead of adding the substrate all at once, use a syringe pump to add the diene slowly over several hours to a refluxing solution of the catalyst. This maintains a pseudo-high dilution environment, keeping the instantaneous concentration of the substrate very low and suppressing polymerization.
Q2: My product's double bond is in the wrong position. What causes this isomerization and how can I prevent it?
A2: This common side reaction is caused by the formation of ruthenium-hydride species during the catalytic cycle, often from the decomposition of the primary catalyst.[5][7] These hydrides can re-add to the olefin product and catalyze double bond migration to a thermodynamically more stable position, which is often not the desired product.[8]
Troubleshooting Strategies:
-
Additives: Certain additives can scavenge the problematic ruthenium-hydride species. 1,4-Benzoquinone is a widely used and effective isomerization inhibitor.[7] However, be aware that it can sometimes reduce the overall rate of metathesis.
-
Reaction Time: Minimize reaction times. Isomerization is often observed after the primary RCM reaction has completed. Monitor the reaction closely and quench it as soon as the starting material is consumed.
-
Catalyst Choice: Newer generation catalysts are often more stable and less prone to generating the hydride species that cause isomerization.
Process Workflow: Troubleshooting RCM Side Reactions
Caption: Decision pathways in Ring-Closing Metathesis.
Section 3: Electrophilic Aromatic Cyclizations
The Pictet-Spengler and Bischler-Napieralski reactions are powerful methods for constructing fused heterocyclic systems like tetrahydroisoquinolines and β-carbolines. Both rely on an intramolecular electrophilic aromatic substitution but differ in the nature of the electrophile.
Frequently Asked Questions (FAQs)
Q1: My Pictet-Spengler reaction on a non-activated aromatic ring requires harsh conditions and gives poor yields. How can I facilitate this cyclization?
A1: The classical Pictet-Spengler reaction relies on the electrophilicity of an iminium ion, which may not be sufficient to engage an electron-neutral or electron-deficient aromatic ring.[9] Forcing the reaction with high heat and strong acids can lead to decomposition.
The Solution: The N-Acyliminium Ion Variant. By first acylating the nitrogen of the β-arylethylamine precursor, you can generate a highly reactive N-acyliminium ion intermediate under much milder conditions. This species is a significantly more potent electrophile, capable of cyclizing onto even deactivated aromatic rings with high efficiency.[9]
Q2: In my Bischler-Napieralski reaction, I'm observing a significant amount of a styrene-type byproduct. What is the cause?
A2: This is a known side reaction indicative of the formation of a nitrilium ion intermediate.[10] The nitrilium ion, which is the key electrophile for the cyclization, can also undergo a competing retro-Ritter reaction, leading to fragmentation and the formation of a stable styrene derivative. This is particularly problematic if the cyclization step is sterically hindered or electronically disfavored.
Troubleshooting:
-
Reagent Choice: The choice of dehydrating agent is critical. While P₂O₅ and POCl₃ are standard, they can promote the retro-Ritter pathway.[10][11] Milder reagents like triflic anhydride (Tf₂O) in the presence of a non-nucleophilic base might favor the desired cyclization.
-
Temperature Control: Running the reaction at the lowest possible temperature that still allows for cyclization can help suppress the higher activation energy fragmentation pathway.
Mechanism: Classical vs. N-Acyliminium Pictet-Spengler
Sources
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
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- 7. Optimized Ring Closing Metathesis Reaction Conditions to Suppress Desallyl Side Products in the Solid Phase Synthesis of Cyclic Peptides involving Tyrosine(O-allyl) - PMC [pmc.ncbi.nlm.nih.gov]
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- 10. Bischler-Napieralski Reaction [organic-chemistry.org]
- 11. Bischler–Napieralski reaction - Wikipedia [en.wikipedia.org]
Technical Support Center: Catalyst Selection for N-ethylcyclopentanamine Synthesis
Welcome to the Technical Support Center for the synthesis of N-ethylcyclopentanamine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical insights and troubleshooting for catalyst selection and reaction optimization in the synthesis of this compound, a key secondary amine intermediate. This resource offers a comprehensive overview of common synthetic routes, addresses frequently encountered experimental challenges, and provides detailed, field-proven protocols.
Frequently Asked Questions (FAQs)
Q1: What are the primary methods for synthesizing this compound?
A1: The most common and efficient method for synthesizing this compound is through the reductive amination of cyclopentanone with ethylamine.[1][2][3] This one-pot reaction involves the formation of an intermediate imine, which is then reduced to the final secondary amine product.[4][5] Alternative, though less common, methods include the N-alkylation of cyclopentylamine with an ethyl halide, which can be prone to over-alkylation, and catalytic alkylation using ethanol.
Q2: Which catalysts are most effective for the reductive amination of cyclopentanone with ethylamine?
A2: Catalyst selection is critical and depends on the chosen reducing agent and desired reaction conditions (e.g., pressure, temperature). The two main categories are:
-
Hydride-based reducing agents: Sodium triacetoxyborohydride (NaBH(OAc)₃) is a highly selective and mild reagent for this transformation.[6][7][8] It is particularly advantageous as it can be used in a one-pot procedure where it selectively reduces the iminium ion in the presence of the unreacted ketone.[7][9] Other borohydride reagents like sodium cyanoborohydride (NaBH₃CN) can also be used, but NaBH(OAc)₃ often provides better yields and fewer side products.[6]
-
Catalytic Hydrogenation: This method employs a heterogeneous catalyst with hydrogen gas as the reductant. Common catalysts include Platinum on carbon (Pt/C), Palladium on carbon (Pd/C), and Raney Nickel (Raney Ni).[4][10][11] These catalysts are often used in industrial settings due to their cost-effectiveness and ease of separation from the reaction mixture.[12][13]
Q3: What are the key differences between using a hydride reagent versus catalytic hydrogenation?
A3: The choice between these two approaches involves a trade-off between reaction conditions, selectivity, and scale.
| Feature | Hydride Reagents (e.g., NaBH(OAc)₃) | Catalytic Hydrogenation (e.g., Pt/C, Raney Ni) |
| Reaction Conditions | Mild (typically room temperature, atmospheric pressure) | Often requires elevated temperature and pressure |
| Selectivity | High selectivity for the imine/iminium ion over the ketone[7][8] | Can lead to reduction of the ketone to cyclopentanol if conditions are not optimized[3] |
| Equipment | Standard laboratory glassware | Requires a high-pressure reactor (autoclave)[3] |
| Safety | NaBH(OAc)₃ is moisture-sensitive; NaBH₃CN is toxic and can release HCN gas[9][14] | H₂ gas is flammable and explosive; Raney Ni can be pyrophoric[11] |
| Scale | Well-suited for lab-scale synthesis | Highly scalable and cost-effective for industrial production[12] |
Q4: What are common side reactions, and how can they be minimized?
A4: The primary side reactions in the reductive amination of cyclopentanone are:
-
Formation of Cyclopentanol: This occurs if the reducing agent reduces the starting ketone before imine formation is complete. This is more of a concern with less selective reducing agents like sodium borohydride (NaBH₄) or under poorly optimized catalytic hydrogenation conditions.[3] Using a mild and selective reagent like NaBH(OAc)₃ minimizes this side reaction as it reduces iminium ions much faster than ketones.
-
Formation of N,N-dicyclopentylamine: This can occur as a minor by-product, particularly in catalytic hydrogenation processes.[3] Optimizing the stoichiometry of the reactants can help to suppress this.
-
Unreacted Imine Intermediate: Incomplete reduction will leave the N-cyclopentylidenecyclopentanamine intermediate in the final product.[3] This can be addressed by ensuring a sufficient excess of the reducing agent and allowing for adequate reaction time.
Troubleshooting Guide
Issue 1: Low Yield of this compound
| Potential Cause | Troubleshooting Steps |
| Incomplete imine formation | Ensure the reaction mixture is slightly acidic (pH 4-6) to catalyze imine formation. The addition of a small amount of acetic acid is common.[6][15] |
| Decomposition of the reducing agent | If using NaBH(OAc)₃, ensure anhydrous conditions as it is water-sensitive. Avoid protic solvents like methanol where it can decompose.[8] Dichloromethane (DCM) or 1,2-dichloroethane (DCE) are preferred solvents.[14] |
| Insufficient reducing agent | Use a stoichiometric excess of the reducing agent (typically 1.4-1.6 equivalents) to drive the reaction to completion.[9] |
| Catalyst deactivation (for catalytic hydrogenation) | Ensure the catalyst has not been poisoned. Use fresh, high-quality catalyst. For Raney Ni, ensure it is properly activated. |
Issue 2: Presence of Cyclopentanol in the Final Product
| Potential Cause | Troubleshooting Steps |
| Reducing agent is too reactive | Avoid using strong, non-selective reducing agents like sodium borohydride (NaBH₄) in a one-pot procedure, as it can reduce the ketone. If NaBH₄ must be used, allow sufficient time for imine formation before adding the reducing agent. |
| Sub-optimal reaction conditions for catalytic hydrogenation | Adjust temperature and pressure. Harsher conditions may favor ketone reduction. |
| Choice of catalyst | Platinum-based catalysts can be highly active; consider a palladium or nickel catalyst which may offer different selectivity.[10][11] |
Issue 3: Difficulty in Product Purification
| Potential Cause | Troubleshooting Steps |
| Formation of emulsions during workup | The basic nature of the amine product can lead to emulsions. Use a saturated brine wash to break up emulsions and aid in phase separation. |
| Similar boiling points of product and by-products | If fractional distillation is challenging, consider column chromatography on silica gel for purification. A gradient elution of ethyl acetate in hexanes with a small percentage of triethylamine can effectively separate the desired amine from less polar impurities. |
Experimental Protocols
Protocol 1: Synthesis of this compound using Sodium Triacetoxyborohydride
This protocol is adapted from established procedures for reductive amination using NaBH(OAc)₃.[6][7]
Step-by-Step Methodology:
-
To a round-bottom flask under a nitrogen atmosphere, add cyclopentanone (1.0 eq) and 1,2-dichloroethane (DCE).
-
Add ethylamine (1.1 eq) to the solution and stir for 20-30 minutes at room temperature to facilitate imine formation.
-
In a single portion, add sodium triacetoxyborohydride (1.5 eq) to the reaction mixture.
-
Stir the reaction at room temperature and monitor its progress by TLC or GC-MS. The reaction is typically complete within 1-3 hours.
-
Upon completion, carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer, and extract the aqueous layer with DCE or DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude this compound by fractional distillation or column chromatography.
Protocol 2: Synthesis of this compound via Catalytic Hydrogenation with Pt/C
This protocol is a general representation of catalytic reductive amination.[4][10]
Step-by-Step Methodology:
-
To a high-pressure autoclave, add cyclopentanone (1.0 eq), ethylamine (1.1 eq), a suitable solvent such as methanol or ethanol, and 5% Platinum on Carbon (Pt/C) catalyst (1-5 mol%).
-
Seal the reactor and purge several times with nitrogen, followed by purging with hydrogen gas.
-
Pressurize the reactor with hydrogen to the desired pressure (e.g., 5-10 bar).
-
Heat the reaction mixture to the target temperature (e.g., 60-80 °C) with vigorous stirring.
-
Monitor the reaction progress by observing hydrogen uptake or by analyzing samples via GC-MS.
-
Once the reaction is complete, cool the reactor to room temperature and carefully vent the hydrogen gas.
-
Purge the reactor with nitrogen.
-
Filter the reaction mixture to remove the Pt/C catalyst.
-
Remove the solvent under reduced pressure.
-
Purify the crude this compound by fractional distillation.
Visualizing the Workflow
Reductive Amination Pathway
The following diagram illustrates the general mechanism of reductive amination for the synthesis of this compound.
Caption: General mechanism of this compound synthesis.
Catalyst Selection Logic
This diagram outlines the decision-making process for selecting an appropriate catalyst system.
Caption: Decision tree for catalyst selection.
References
- Vertex AI Search. (n.d.). Reductive Amination - Common Conditions.
- Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862. [Link]
- Organic Chemistry Portal. (n.d.). Sodium triacetoxyborohydride.
- The Organic Chemistry Tutor. (n.d.). Reductive Amination.
- Wikipedia. (n.d.). Sodium triacetoxyborohydride.
- Abdel-Magid, A. F., & Mehrman, S. J. (2006). A Review on the Use of Sodium Triacetoxyborohydride in the Reductive Amination of Ketones and Aldehydes. Sciencemadness.org. [Link]
- Chemistry Steps. (n.d.). Reductive Amination.
- Wikipedia. (n.d.). Reductive amination.
- Wikipedia. (n.d.). Raney nickel.
- The Organic Chemistry Tutor. (2016, December 29). Reductive Amination of Ketones & Aldehydes With NaBH3CN [Video]. YouTube. [Link]
- Burke, A. J., & Marques, M. M. (2009). Evolution of Titanium(IV) Alkoxides and Raney Nickel for Asymmetric Reductive Amination of Prochiral Aliphatic Ketones. Organic Letters, 11(16), 3702–3705. [Link]
- Master Organic Chemistry. (2017, September 1). Reductive Amination, and How It Works.
- Google Patents. (n.d.). Reductive amination of ketones.
- Jagadeesh, R. V., et al. (2017). Co‐Catalyzed Synthesis of Primary Amines via Reductive Amination employing Hydrogen under very mild Conditions. Angewandte Chemie International Edition, 56(45), 14241-14245. [Link]
- Pearson+. (2024, July 27). What are the products of the following reactions? (A trace amount....
- Khan Academy. (2024, March 29). Reducing agents: LiAlH4 and NaBH4 | Alcohols, phenols and ethers | Chemistry [Video]. YouTube. [Link]
- Pearson+. (n.d.). What is the major organic product formed when cyclopentanone reacts with ethylamine under mild acidic conditions.
- Quora. (2018, May 2). Which compound can be used as a reducing agent instead of sodium borohydride?.
- Kita, Y., et al. (2020). One-pot reductive amination of carbonyl compounds with nitro compounds over a Ni/NiO composite. RSC Publishing. [Link]
- Chemistry LibreTexts. (2020, July 2). 19.3: Reductions using NaBH4, LiAlH4.
- ResearchGate. (2025, August 7). Reductive amination of cyclopentanone.
- Common Organic Chemistry. (n.d.). Sodium Borohydride.
- Sciencemadness Discussion Board. (2017, March 14). Platinum on carbon catalyst via reduction by formate.
- Organic Chemistry Portal. (n.d.). Cyclopentanone synthesis.
- Journal of Chemical and Pharmaceutical Research. (2024). Strategies for Selective Reductive Amination in Organic Synthesis and Catalysis.
- Hampden-Sydney College. (n.d.). Synthesis of Various Catalysts for the Morita-Baylis-Hillman Reaction.
- PubChem. (n.d.). This compound.
- Crowe, W. E., & Vu, A. T. (1996). A Practical Titanium-Catalyzed Synthesis of Bicyclic Cyclopentenones and Allylic Amines. The Journal of Organic Chemistry, 61(8), 2713–2718. [Link]
- Kanto Chemical Co., Inc. (n.d.). New Catalysts for Reductive Amination.
- PubChem. (n.d.). 1-(Aminomethyl)-N-ethyl-N-methylcyclopentanamine.
- NIST. (n.d.). Cyclopentanamine, N-ethyl-.
- Wang, Y., et al. (2022). Designing a Potential Pathway for the Catalytic Synthesis of 1,3-Cyclohexanediamine.
- National Institutes of Health. (n.d.). Recent advances in metal-free catalysts for the synthesis of N-heterocyclic frameworks focusing on 5- and 6-membered rings: a review.
- ResearchGate. (n.d.). Optimizing Nitrogen Fertilization to Maximize Yield and Bioactive Compounds in Ziziphora clinopodioides.
- MDPI. (n.d.). Optimizing Nitrogen Fertilization to Maximize Yield and Bioactive Compounds in Ziziphora clinopodioides.
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managing exothermic reactions in N-ethylcyclopentanamine synthesis
Here is the technical support center for managing exothermic reactions in N-ethylcyclopentanamine synthesis.
A Guide to Managing Exothermic Reactions for Researchers and Process Development Scientists
Welcome to the technical support center for the synthesis of this compound. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying scientific principles to ensure your experiments are safe, reproducible, and scalable. The reductive amination of cyclopentanone with ethylamine is a powerful and common transformation, but its exothermic nature requires careful management to prevent thermal runaways, ensure high yield, and maintain product purity.
This guide is structured to provide quick answers through our FAQ section and in-depth solutions in our troubleshooting guides.
Section 1: The Science of the Exotherm
The synthesis of this compound via reductive amination is a one-pot, two-stage process. Understanding where the heat comes from is fundamental to controlling it.
-
Imine Formation: Cyclopentanone and ethylamine react to form an N-ethylcyclopentyl-1-imine intermediate.[1][2] This condensation step is typically mildly exothermic and reversible. The use of an acid catalyst can accelerate this step.[3][4]
-
Imine Reduction: The C=N double bond of the imine is then reduced to a single bond to form the final amine product. This reduction is the primary and most significant exothermic event in the synthesis.[5] The choice of reducing agent, such as sodium triacetoxyborohydride (NaBH(OAc)₃ or STAB), dictates the rate and intensity of heat evolution.[6][7]
-
Reagent Quench: After the reaction is complete, any excess borohydride reagent must be safely neutralized. This quenching process, typically done with water or an aqueous acid, is also highly exothermic and produces hydrogen gas, presenting a secondary thermal and pressure hazard.[6]
Section 2: Frequently Asked Questions (FAQs)
Q1: What is the primary cause of a thermal runaway in this synthesis?
A: The most significant risk comes from the uncontrolled addition of the reducing agent (e.g., sodium triacetoxyborohydride). If the reagent is added faster than the cooling system can remove the heat generated by the reduction of the imine, the reaction temperature will rise. This temperature increase accelerates the reaction rate, which in turn generates heat even faster, leading to a dangerous cycle known as a thermal runaway.[5]
Q2: Which reducing agent is safest for this reaction?
A: Sodium triacetoxyborohydride (STAB) is generally the preferred reagent for one-pot reductive aminations.[7][8] Its milder reactivity and high selectivity for reducing the intermediate iminium ion over the starting ketone allow for all reagents to be mixed before the reduction begins in earnest. This prevents the accumulation of unreacted ketone and amine. While safer from a selectivity standpoint, its reaction is still highly exothermic and its addition must be carefully controlled. Sodium borohydride (NaBH₄) is more powerful and can reduce the starting cyclopentanone; it is typically used in a two-step process where the imine is formed first.[9] Sodium cyanoborohydride (NaBH₃CN) is also effective but is often avoided due to the potential to generate highly toxic hydrogen cyanide gas, especially during acidic workup.[10]
Q3: My reaction started to heat up uncontrollably after adding the reducing agent. What should I do immediately?
A: Your immediate priority is to stop the exotherm from accelerating.
-
Stop Reagent Addition: Immediately cease the addition of the reducing agent.
-
Maximize Cooling: Ensure your cooling bath is at its lowest set point and has sufficient volume. If necessary, add more coolant (e.g., dry ice to an acetone bath).
-
Ensure Stirring: Verify that mechanical stirring is vigorous and uninterrupted. Proper mixing is critical for efficient heat transfer to the vessel walls and cooling medium.
-
Prepare for Emergency: If the temperature continues to rise rapidly and approaches the solvent's boiling point, prepare for an emergency shutdown and alert personnel.
Q4: How can I design a safer experimental protocol from the start?
A: Proactive design is key.
-
Controlled Addition: Never add the reducing agent all at once. Use a syringe pump for liquid reagents or a solid addition funnel for solids to ensure a slow, constant, and controllable addition rate.
-
Reverse Addition: For larger scales, consider adding the reaction mixture (ketone, amine, solvent) to a slurry of the reducing agent in the reaction solvent. This ensures the reducing agent is never the limiting reagent, preventing its accumulation.
-
Pre-Cooling: Always cool the reaction vessel to the target temperature (e.g., 0 °C) before beginning the addition of the reducing agent.
-
Dilution: Running the reaction at a lower concentration can help manage the exotherm, as the solvent acts as a heat sink. 1,2-dichloroethane (DCE) is a common and effective solvent for these reactions.[8]
Q5: What is the correct way to quench the reaction and why is it hazardous?
A: Quenching is hazardous because unreacted borohydride reacts violently with protic solvents like water, releasing significant heat and flammable hydrogen gas. The safest method is a slow, "reverse" quench.
-
Prepare a separate vessel with a cooled (0 °C) quench solution (e.g., a saturated aqueous solution of sodium bicarbonate or Rochelle's salt).
-
Slowly, and with vigorous stirring, transfer the reaction mixture from the reaction flask into the quench solution via cannula or dropping funnel.
-
Monitor the temperature of the quench vessel throughout the addition, ensuring it remains cool. Also, ensure adequate ventilation to dissipate the hydrogen gas produced.
Section 3: Troubleshooting Guide for Exothermic Events
This guide addresses specific problems you may encounter.
| Problem / Symptom | Potential Root Cause(s) | Immediate Corrective Actions & Long-Term Solutions |
| Rapid Temperature Spike During Addition (Internal temp rises >10 °C above setpoint) | 1. Reagent Addition Rate Too High: The rate of heat generation exceeds the rate of heat removal. 2. Inadequate Cooling: Cooling bath is too small, not cold enough, or has poor surface contact with the flask. 3. Poor Agitation: A stirring vortex is visible, but the bulk of the liquid is not mixing, creating localized hot spots. | Immediate Actions: 1. Stop the addition of the reducing agent immediately. 2. Lower the cooling bath temperature. 3. Increase the stirring speed to improve heat transfer. Preventative Solutions: 1. Use a syringe pump or solids dispenser for controlled, slow addition. 2. Perform a "heat-in/heat-out" calculation before scaling up to ensure your cooling capacity is sufficient. 3. Use an overhead mechanical stirrer for volumes >500 mL. |
| Delayed, Aggressive Exotherm (Reaction is quiescent for a period, then suddenly accelerates) | 1. Induction Period: The reaction may have an initiation phase, during which unreacted reagents accumulate. 2. Poor Reagent Quality: An inhibitor on the surface of the reducing agent may be present, delaying the reaction onset. | Immediate Actions: 1. Treat as a "Rapid Temperature Spike" (see above). Be extremely cautious as a large amount of energy can be released. Preventative Solutions: 1. Add a very small initial portion of the reducing agent and wait to observe a controlled, minor exotherm before beginning the continuous, slow addition. This confirms the reaction has initiated. 2. Use high-quality reagents from a reputable supplier. |
| Violent Foaming & Gas Evolution During Quench (Workup is uncontrollable) | 1. Quench Performed Too Quickly: Adding water or aqueous solution directly to the reaction flask too fast. 2. Insufficient Cooling During Quench: The quench itself is highly exothermic. | Immediate Actions: 1. Stop the addition of the quenching agent. 2. If possible, increase cooling to the quench vessel. Preventative Solutions: 1. Always perform a "reverse quench": add the reaction mixture slowly to a separate, cooled vessel containing the quench solution. 2. Ensure the quench vessel is large enough (at least 3-4x the volume of the reaction mixture) to accommodate potential foaming. |
Section 4: Protocols and Data
Experimental Protocol: Safe Lab-Scale Synthesis of this compound
This protocol emphasizes thermal control points for a ~5g scale synthesis.
Reagents:
-
Cyclopentanone
-
Ethylamine (70% in H₂O or as neat liquid)
-
Sodium Triacetoxyborohydride (STAB)
-
1,2-Dichloroethane (DCE)
-
Saturated Aqueous Sodium Bicarbonate (NaHCO₃)
Procedure:
-
Vessel Setup: To a 250 mL, three-necked, round-bottomed flask equipped with a magnetic stirrer, a thermocouple to monitor internal temperature, and a nitrogen inlet, add cyclopentanone (5.0 g, 59.4 mmol).
-
Amine Addition: Add 1,2-dichloroethane (80 mL). Begin cooling the flask in an ice-water bath. Slowly add ethylamine (1.1 equiv, 65.4 mmol). Stir the mixture at 0-5 °C for 20 minutes to allow for imine formation.
-
Controlled Reductant Addition: CRITICAL STEP. Begin the portion-wise addition of sodium triacetoxyborohydride (1.5 equiv, 89.1 mmol, 18.9 g) over a period of at least 60-90 minutes. Monitor the internal temperature closely. Do not allow the temperature to exceed 10 °C. Adjust the addition rate to maintain this temperature range.
-
Reaction Monitoring: After the addition is complete, allow the reaction to stir at 0-5 °C for 2 hours, then warm to room temperature and stir for an additional 3-4 hours or until reaction completion is confirmed by TLC or LC-MS.
-
Safe Quench: In a separate 500 mL beaker equipped with a stirrer, place 100 mL of saturated aqueous NaHCO₃ and cool it in an ice bath.
-
CRITICAL STEP. Slowly, via dropping funnel, add the reaction mixture to the cooled NaHCO₃ solution over 20-30 minutes. Vigorous gas evolution (H₂) will occur. Ensure stirring is sufficient to manage foaming.
-
Workup: Once the quench is complete, separate the organic layer. Extract the aqueous layer with dichloromethane (2 x 50 mL). Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
Table 1: Key Thermal Safety Parameters
| Parameter | Recommended Value / Condition | Rationale & Causality |
| Internal Temperature (Reduction) | 0 - 10 °C | Keeping the temperature low provides a larger safety margin. A deviation from this range is an early indicator of a potential loss of control. |
| STAB Addition Time (Lab Scale) | 60 - 90 minutes | Ensures the rate of heat generation is well below the system's heat removal capacity, preventing thermal accumulation.[5] |
| Solvent | 1,2-Dichloroethane (DCE) | Preferred solvent for STAB reactions; its higher boiling point (83 °C) compared to DCM (40 °C) provides a wider operating window before solvent boiling becomes a concern.[8][11] |
| Quench Method | Reverse Quench (Reaction into base) | Adding the reaction mixture to the quench solution ensures the quenching agent is always in excess, leading to a more controlled and instantaneous neutralization of the reactive borohydride. |
Section 5: Visualization of Workflows
Diagram 1: Troubleshooting an Exothermic Event
This diagram outlines the logical steps to take when an unexpected exotherm occurs.
Caption: Critical control points for managing heat generation during synthesis.
References
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- ResearchGate. (n.d.).
- AK Scientific, Inc. (n.d.).
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- YouTube. (2024, June 17).
- Master Organic Chemistry. (2017, September 1).
- Pearson. (n.d.). What is the major organic product formed when cyclopentanone reacts with ethylamine under mild acidic conditions?
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- ResearchGate. (2017, September 29).
- Organic Chemistry Data. (n.d.).
- ResearchGate. (2025, August 5). Clean and Simple Chemoselective Reduction of Imines to Amines Using Boric Acid-Activated Sodium Borohydride under Solvent-Free Conditions.
- Abdel-Magid, A. F. (n.d.). A Review on the Use of Sodium Triacetoxyborohydride in the Reductive Amination of Ketones and Aldehydes. Sciencemadness.org.
- Chemistry Stack Exchange. (2014, October 27). Sodium cyanoborohydride and iminium reductions.
- Fisher Scientific. (2025, December 18).
- Pearson. (n.d.).
- Brainly.in. (2020, June 18).
- ChemicalBook. (2025, July 16). This compound | 45592-46-9.
- Homework.Study.com. (n.d.). What class of organic compounds results when cyclopentanone reacts with ethylamine in the presence of trace acid?
- Fisher Scientific. (2025, December 20).
- Organic Chemistry Portal. (n.d.). Sodium triacetoxyborohydride.
- Beilstein Journal of Organic Chemistry. (2017). NMR reaction monitoring in flow synthesis.
- Chemical Industry Journal. (n.d.). Handling Reaction Exotherms – A Continuous Approach.
- Study Prep in Pearson+. (n.d.). Propose mechanisms for the following reactions.(a).
- Chemistry Steps. (n.d.).
- Abdel-Magid, A. F., et al. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. Journal of Organic Chemistry, 61, 3849-3862.
- BLD Pharm. (n.d.). 45592-46-9|this compound.
- ResearchGate. (2017, February 3). (PDF) NMR reaction monitoring in flow synthesis.
- PubMed Central (PMC). (2017, February 14). NMR reaction monitoring in flow synthesis.
- Sigma-Aldrich. (2024, September 6).
- CAS. (n.d.). Chemical Safety Library.
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Technical Support Center: Solvent Effects on the Reactivity of N-Ethylcyclopentanamine
Welcome to the technical support hub for researchers, scientists, and drug development professionals working with N-ethylcyclopentanamine. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) concerning the critical role of solvent choice in modulating the reactivity of this secondary amine. Understanding and controlling solvent effects is paramount to achieving desired reaction outcomes, optimizing yields, and minimizing side-product formation.
Part 1: Frequently Asked Questions (FAQs)
This section addresses common high-level questions regarding solvent selection for reactions involving this compound.
Q1: How does the choice of solvent fundamentally alter the reactivity of this compound?
A1: The solvent directly influences the nucleophilicity of the amine. This compound's reactivity stems from the lone pair of electrons on the nitrogen atom.[1] Solvents can interact with this lone pair, effectively shielding it and reducing its ability to attack an electrophile. This interaction is primarily dictated by the solvent's classification: polar protic, polar aprotic, or nonpolar.[2][3]
-
Polar Protic Solvents (e.g., water, methanol, ethanol) have acidic protons that can form strong hydrogen bonds with the amine's lone pair.[3][4] This "caging" effect, known as solvation, stabilizes the amine but significantly hinders its nucleophilicity, often leading to slower reaction rates for processes like N-alkylation.[5][6]
-
Polar Aprotic Solvents (e.g., DMSO, DMF, acetone, acetonitrile) possess dipoles that can solvate cations and polar transition states but lack acidic protons to form strong hydrogen bonds with the amine.[4][7][5] This leaves the amine's lone pair more "naked" and available for reaction, dramatically increasing its nucleophilicity and accelerating reaction rates, particularly for SN2 type reactions.[5][8][9]
-
Nonpolar Solvents (e.g., hexane, toluene) do not effectively solvate charged species or polar molecules. While they don't hinder the amine's nucleophilicity through hydrogen bonding, they often fail to dissolve the amine or other polar reagents, leading to heterogeneous mixtures and very slow reaction rates.[5]
Q2: For a standard N-alkylation reaction with an alkyl halide, what is the best starting solvent?
A2: For a typical SN2 N-alkylation of this compound, a polar aprotic solvent is almost always the superior choice.[7][6] Solvents like DMF (dimethylformamide) or DMSO (dimethyl sulfoxide) are excellent starting points.[10][11] They effectively dissolve the amine and the alkyl halide, and they stabilize the polar transition state of the SN2 reaction without deactivating the amine nucleophile through hydrogen bonding.[7][8] This leads to significantly faster reaction rates compared to protic solvents.[5]
Q3: Can this compound act as a base instead of a nucleophile? How does the solvent influence this?
A3: Yes. Like most amines, this compound is a Brønsted-Lowry base and can accept a proton.[1][12] Its behavior as a nucleophile (attacking a carbon) versus a base (attacking a proton) is influenced by the substrate, steric hindrance, and solvent. In reactions with sterically hindered electrophiles or when using a protic solvent which can stabilize the resulting ammonium salt, its basicity can become more pronounced, potentially leading to elimination side reactions (E2) instead of substitution (SN2). Polar aprotic solvents tend to enhance nucleophilicity more than basicity, favoring the desired substitution pathway.[10]
Part 2: Troubleshooting Guide
This section is structured in a question-and-answer format to address specific experimental problems.
Issue 1: Low or No Reaction Yield
Q: My N-alkylation reaction of this compound with an alkyl bromide is extremely slow or not proceeding in methanol. What is the likely cause and how can I fix it?
A: The primary suspect is solvent-induced deactivation of the nucleophile. Methanol is a polar protic solvent. Its hydroxyl (-OH) group forms strong hydrogen bonds with the lone pair on your this compound.[3][13] This creates a "solvent cage" that stabilizes the amine but severely restricts its ability to attack the alkyl bromide.[5][6]
Troubleshooting Steps:
-
Change the Solvent System: The most effective solution is to switch to a polar aprotic solvent.
-
Recommended: Replace methanol with anhydrous DMF or DMSO.[11] These solvents will solvate the counter-ion of your base (if used) and stabilize the transition state without impeding the amine.[7][8] You should observe a dramatic rate increase.[5]
-
Alternative: Acetonitrile or acetone are also good polar aprotic options.[4][5]
-
-
Increase Temperature: While a solvent change is preferred, increasing the reaction temperature will provide more kinetic energy for the amine to overcome the activation energy barrier, which is heightened by the protic solvent's solvation effect.[14] However, this can also promote side reactions.
-
Check Reagent Purity: Ensure your this compound and alkyl bromide are pure and that the solvent is anhydrous, as water is also a protic solvent that will hinder the reaction.[15]
Issue 2: Formation of Unexpected Side Products
Q: I am attempting an N-alkylation and observing a significant amount of a cyclized byproduct from my alkyl halide, which has a ketone functionality. How can I suppress this?
A: This indicates that the this compound is acting as a base, promoting an intramolecular cyclization of the alkyl halide (a Favorskii-type reaction precursor, for instance), rather than as a nucleophile for intermolecular alkylation.[16] This is a competition between the amine's basicity and its nucleophilicity.
Troubleshooting Steps:
-
Use a Non-Nucleophilic Base: Introduce a sterically hindered, non-nucleophilic base to handle any necessary deprotonations without competing with your primary reaction. Examples include diisopropylethylamine (DIPEA or Hünig's base) or DBU.[12] This allows the this compound to function solely as the nucleophile.
-
Lower the Reaction Temperature: Basicity-driven side reactions often have a higher activation energy than the desired nucleophilic attack. Running the reaction at a lower temperature can significantly favor the N-alkylation pathway.[16]
-
Optimize Solvent Choice: While polar aprotic solvents are generally recommended, their ability to enhance reactivity can sometimes accelerate side reactions too. You may need to screen a few options. A solvent with a lower dielectric constant like THF might slow down the undesired intramolecular reaction more than the desired intermolecular one.
-
Order of Addition: Add the alkyl halide slowly to a solution of the amine. This maintains a high concentration of the nucleophile relative to the electrophile, favoring the intermolecular reaction.
Issue 3: Overalkylation Leading to Quaternary Ammonium Salt
Q: My reaction is producing the desired secondary amine, but it continues to react to form a tertiary amine and then an insoluble quaternary ammonium salt. How can I achieve selective mono-alkylation?
A: This is a common issue because the product, a tertiary amine, is often more nucleophilic than the starting secondary amine.[17][18] The reaction, therefore, tends to accelerate as it proceeds, leading to overalkylation.
Troubleshooting Steps:
-
Control Stoichiometry: Use a significant excess of this compound relative to the alkylating agent (e.g., 3-5 equivalents). This increases the statistical probability that the alkyl halide will encounter a molecule of the starting amine rather than the product amine.
-
Solvent Choice: While less impactful than stoichiometry, a less polar solvent may slightly disfavor the second alkylation step, as the transition state for forming a charged quaternary salt is highly polar and benefits more from stabilization by very polar solvents like DMSO. Consider trying THF or 2-MeTHF.
-
Use a Cesium Base: In some cases, using a cesium base like cesium carbonate (Cs₂CO₃) in DMF has been shown to promote selective mono-N-alkylation of primary amines, a principle that can be adapted for secondary amines.[11] The cesium ion is believed to coordinate in a way that disfavors the second alkylation.
Part 3: Data & Protocols
Table 1: Influence of Solvent Properties on SN2 Reactivity
This table provides a comparative look at common solvents and their expected impact on a typical N-alkylation of this compound.
| Solvent | Class | Dielectric Constant (ε) | H-Bonding Ability | Expected Relative Rate of N-Alkylation | Rationale |
| Methanol | Polar Protic | 32.7 | Strong | Very Slow | Strong H-bonding solvates and deactivates the amine nucleophile.[3][13] |
| Water | Polar Protic | 80.1 | Very Strong | Extremely Slow | Intense solvation of the amine. May also promote hydrolysis of the alkyl halide. |
| DMSO | Polar Aprotic | 46.7 | None | Very Fast | High polarity stabilizes the SN2 transition state; no H-bonding to hinder the amine.[7][5] |
| DMF | Polar Aprotic | 36.7 | None | Fast | Similar to DMSO, an excellent choice for promoting SN2 reactions.[6] |
| Acetonitrile | Polar Aprotic | 37.5 | None | Fast | Good alternative to DMSO/DMF. |
| THF | Polar Aprotic | 7.6 | None | Moderate | Lower polarity provides less stabilization for the transition state, leading to a slower rate than DMSO. |
| Toluene | Nonpolar | 2.4 | None | Very Slow | Poor solubility of reagents and minimal stabilization of the polar transition state. |
Experimental Protocol: Screening Solvents for N-Alkylation of this compound
This protocol outlines a method for comparing the efficacy of different solvents for the reaction of this compound with 1-iodobutane.
Objective: To determine the optimal solvent for the SN2 N-alkylation of this compound.
Materials:
-
This compound
-
1-Iodobutane
-
Potassium Carbonate (K₂CO₃), anhydrous
-
Anhydrous Solvents: DMF, Acetonitrile, THF, Methanol
-
Internal Standard (e.g., Dodecane)
-
Reaction vials with stir bars
-
GC-MS for analysis
Procedure:
-
Setup: In four separate, dry 10 mL reaction vials, add this compound (1.0 mmol, 113.2 mg), potassium carbonate (1.5 mmol, 207.3 mg), and the internal standard (0.5 mmol).
-
Solvent Addition: To each vial, add 5.0 mL of one of the anhydrous solvents to be tested (Vial 1: DMF; Vial 2: Acetonitrile; Vial 3: THF; Vial 4: Methanol).
-
Equilibration: Place the vials in a heating block set to a constant temperature (e.g., 50 °C) and stir for 15 minutes to ensure dissolution and thermal equilibrium.
-
Initiation: Add 1-iodobutane (1.1 mmol, 202.4 mg) to each vial simultaneously to start the reactions.
-
Monitoring: At regular time intervals (e.g., 30 min, 1 hr, 2 hr, 4 hr, 8 hr), withdraw a small aliquot (approx. 0.1 mL) from each reaction. Quench the aliquot in a GC vial containing ethyl acetate and a small amount of water. Shake vigorously and analyze the organic layer by GC-MS.
-
Analysis: Quantify the disappearance of starting material and the appearance of the N-butyl-N-ethylcyclopentanamine product relative to the internal standard. Plot the concentration of the product versus time for each solvent to determine the relative reaction rates.
Part 4: Visualizations
Troubleshooting Workflow for Low Reactivity
This diagram outlines the decision-making process when troubleshooting a slow or stalled reaction.
Caption: Troubleshooting workflow for low reactivity.
Solvent Effect on SN2 Transition State
This diagram illustrates how different solvent types interact with the reactants and the transition state in an N-alkylation reaction.
Sources
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- 8. Exploring the Role of Polar Aprotic Solvents in SN2 Reaction Mechanisms [tengerchemical.com]
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Technical Support Center: Work-up Procedures for N-Ethylcyclopentanamine Reactions
Welcome to the technical support center for N-ethylcyclopentanamine reactions. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into the work-up and purification of this compound. As a secondary amine, this compound presents unique challenges during isolation. This center offers troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments, ensuring you can achieve high purity and yield.
Frequently Asked Questions (FAQs)
Q1: What is the most common and effective initial work-up procedure for a reaction mixture containing this compound?
A1: The most robust and widely used initial work-up procedure for isolating this compound, a basic compound, is an acid-base extraction .[1][2][3] This technique leverages the difference in solubility between the neutral (free base) form of the amine in organic solvents and its protonated (salt) form in aqueous acidic solutions.
Here's the fundamental principle:
-
Acidification: The reaction mixture, typically in an organic solvent, is washed with a dilute aqueous acid (e.g., 1M HCl). The basic this compound is protonated to form its ammonium salt.
-
Extraction: This ammonium salt is highly soluble in the aqueous layer and is thus extracted from the organic layer.[2][4] Neutral organic impurities and byproducts remain in the organic phase.
-
Basification: The aqueous layer containing the amine salt is then treated with a base (e.g., 2M NaOH) to regenerate the neutral, water-insoluble this compound.[1][5]
-
Back-Extraction: The liberated free amine can then be extracted back into an organic solvent (e.g., dichloromethane or diethyl ether).[4]
This process effectively separates the basic amine from acidic and neutral components in the reaction mixture.
Q2: My this compound is the product of a reductive amination. What specific impurities should I be aware of during the work-up?
A2: Reductive amination is a common method for synthesizing this compound.[6][7][8][9] However, it can lead to several byproducts and unreacted starting materials that need to be removed during the work-up.
Common Impurities in Reductive Amination:
| Impurity/Byproduct | Reason for Formation | Recommended Removal Method |
| Unreacted Cyclopentanone | Incomplete reaction. | Acid-base extraction (remains in organic layer). |
| Unreacted Ethylamine | Used in excess or incomplete reaction. | Volatile, can be removed under reduced pressure. |
| Over-alkylation Products (e.g., N,N-diethylcyclopentanamine) | Reaction of the product with the alkylating agent. | Careful chromatography or fractional distillation. |
| Imine Intermediate | Incomplete reduction.[10] | Ensure complete reduction; can be hydrolyzed during acidic work-up. |
| Borate Salts | From borohydride reducing agents (e.g., NaBH₃CN, NaBH(OAc)₃). | Aqueous washes during extraction. |
Q3: I'm observing a persistent emulsion during the acid-base extraction. How can I resolve this?
A3: Emulsion formation is a common issue when performing liquid-liquid extractions, especially with amines. Here are several techniques to break an emulsion:
-
Patience: Allow the separatory funnel to stand undisturbed for a period. Sometimes, the layers will separate on their own.
-
Brine Wash: Add a saturated aqueous solution of sodium chloride (brine). This increases the ionic strength of the aqueous phase, which can help to break up the emulsion.[1]
-
Gentle Swirling: Gently swirl the separatory funnel instead of vigorous shaking.
-
Filtration: Pass the emulsified layer through a pad of Celite or glass wool.
-
Addition of a Different Solvent: Adding a small amount of a different organic solvent can sometimes alter the phase properties and break the emulsion.
-
Centrifugation: If available, centrifuging the mixture is a highly effective method for separating the layers.
Troubleshooting Guides
Problem 1: Low recovery of this compound after acid-base extraction.
Possible Causes & Solutions:
-
Incomplete Protonation/Deprotonation:
-
Solution: Ensure the pH of the aqueous layer is sufficiently acidic (pH 1-2) during the acid wash and sufficiently basic (pH 12-14) during the basification step.[1] Use pH paper or a pH meter to verify.
-
-
Insufficient Extractions:
-
Solution: Perform multiple extractions with smaller volumes of solvent rather than a single extraction with a large volume. Typically, 2-3 extractions are recommended for both the acid and back-extraction steps.[4]
-
-
Amine Salt Solubility in Organic Solvent:
-
Solution: While generally low, some amine salts may have slight solubility in certain organic solvents. If this is suspected, washing the organic layer again with fresh aqueous acid can help recover more product.
-
-
Product Volatility:
-
Solution: this compound has a relatively low boiling point (119-120 °C at 29 Torr).[11] Be cautious during solvent removal on a rotary evaporator. Use a lower bath temperature and carefully control the vacuum to avoid loss of product.
-
Problem 2: The purified this compound is discolored (yellow to brown).
Possible Causes & Solutions:
-
Air Oxidation:
-
Residual Acidic Impurities:
-
Solution: Trace amounts of acidic impurities can lead to degradation and discoloration over time. Ensure the final product is thoroughly washed and dried. A final wash with a very dilute base solution before drying can help neutralize any residual acid.
-
-
Thermal Degradation:
-
Solution: If purification involves distillation, avoid excessive temperatures. Vacuum distillation is recommended to lower the boiling point and minimize thermal stress on the compound.[13]
-
Problem 3: Column chromatography of this compound results in significant peak tailing and poor separation.
Possible Causes & Solutions:
-
Strong Interaction with Silica Gel:
-
Solution: The basic nature of this compound leads to strong interactions with the acidic silanol groups on the surface of standard silica gel, causing peak tailing.[13][15]
-
Use a competing base: Add a small amount of a volatile base, such as triethylamine (0.1-1%) or ammonia (in methanol), to the eluent system.[15][16] This will "cap" the active sites on the silica and allow the amine to elute more symmetrically.
-
Use a different stationary phase: Consider using basic alumina or an amine-functionalized silica gel for chromatography.[16]
-
-
-
Inappropriate Solvent System:
-
Solution: A common eluent system for amines on silica is a gradient of methanol in dichloromethane. The polarity needs to be carefully optimized to achieve good separation.
-
-
Reversed-Phase Chromatography:
Experimental Protocols
Protocol 1: Standard Acid-Base Extraction Work-up
This protocol outlines the standard procedure for isolating this compound from a typical reaction mixture.
dot
Caption: Workflow for Acid-Base Extraction of this compound.
Steps:
-
Transfer the reaction mixture to a separatory funnel.
-
Add an equal volume of 1M hydrochloric acid (HCl).
-
Stopper the funnel and shake vigorously, venting frequently to release any pressure.
-
Allow the layers to separate. Drain the lower aqueous layer.
-
Repeat the extraction of the organic layer with 1M HCl two more times. Combine all aqueous extracts.
-
Cool the combined aqueous extracts in an ice bath and slowly add 2M sodium hydroxide (NaOH) until the solution is strongly basic (pH > 12, check with pH paper).
-
Extract the basified aqueous solution with three portions of an organic solvent like dichloromethane (DCM) or diethyl ether.
-
Combine the organic extracts and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and remove the solvent under reduced pressure to yield the crude this compound.
References
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- PubMed.
- Cheméo. Chemical Properties of Cyclopentanamine, N-ethyl- (CAS 45592-46-9). [Link]
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- University of California, Los Angeles.
- National Institutes of Health. This compound | C7H15N | CID 558581 - PubChem. [Link]
- PubChem. N-ethyl-3-methylcyclopentan-1-amine | C8H17N | CID 64505908. [Link]
- PubMed. Ion chromatographic separation and quantitation of alkyl methylamines and ethylamines in atmospheric gas and particulate matter using preconcentration and suppressed conductivity detection. [Link]
- PrepChem.com. Synthesis of N-[2-(Cyclopentyl)ethyl]benzenemethanamine. [Link]
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- Biotage.
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addressing moisture sensitivity in N-ethylcyclopentanamine synthesis
Technical Support Center: Synthesis of N-ethylcyclopentanamine
Welcome to the technical support guide for the synthesis of this compound. This resource is designed for researchers, chemists, and drug development professionals who are utilizing reductive amination and need to address the critical challenge of moisture sensitivity. Here, we provide in-depth, field-proven insights, troubleshooting guides, and validated protocols to ensure the success and reproducibility of your synthesis.
Section 1: Frequently Asked Questions (FAQs)
This section addresses the fundamental principles governing moisture sensitivity in the synthesis of this compound via reductive amination of cyclopentanone and ethylamine.
Q1: Why is moisture control so critical in the synthesis of this compound?
A: Moisture control is paramount because the synthesis proceeds through a water-sensitive imine intermediate. The overall reaction is an equilibrium process.[1][2] The presence of excess water can shift the equilibrium back towards the starting materials (cyclopentanone and ethylamine) through hydrolysis of the imine.[1][3][4][5] Furthermore, many reducing agents used in this synthesis, such as sodium triacetoxyborohydride (STAB), are themselves moisture-sensitive and will decompose upon contact with water, rendering them ineffective.[6][7][8]
Q2: What is the primary mechanism by which water interferes with the reaction?
A: Water interferes primarily through two pathways:
-
Imine Hydrolysis: The formation of the imine from cyclopentanone and ethylamine is a reversible condensation reaction that produces one equivalent of water.[9] If water is present in the reaction medium (e.g., from wet solvents or reagents), it acts as a nucleophile and attacks the iminium ion, reversing the reaction and preventing the formation of the desired amine product.[3][4][5] This is a direct application of Le Chatelier's principle.[1]
-
Reducing Agent Decomposition: Common reducing agents like sodium triacetoxyborohydride (STAB) react with water.[6][7] This reaction not only consumes the reducing agent but can also generate gaseous byproducts, such as hydrogen, which can create pressure buildup and pose a safety hazard.[7][8][10]
Q3: What are the most common sources of moisture contamination in a laboratory setting?
A: Moisture can be introduced from several sources, often inadvertently:
-
Solvents: Many common organic solvents are hygroscopic and will absorb atmospheric moisture if not stored and handled correctly.[11] Solvents should be rigorously dried before use.[12][13]
-
Reagents: The starting materials, cyclopentanone and ethylamine, can contain residual water. The reducing agent, STAB, is particularly sensitive and must be stored in a dry environment.[6][7][14]
-
Atmosphere: Ambient laboratory air contains a significant amount of moisture, which can be introduced during reagent transfer or if the reaction is not performed under an inert atmosphere.[12]
-
Glassware: Water can adsorb to the surface of glassware. All glassware should be oven- or flame-dried immediately before use to remove any adsorbed moisture.[11][12]
Q4: Which reducing agent is best suited for this reaction to minimize moisture-related issues?
A: Sodium triacetoxyborohydride (STAB, NaBH(OAc)₃) is highly recommended.[15][16] It is a milder and more selective reducing agent than sodium borohydride (NaBH₄).[7][17] STAB preferentially reduces the protonated imine (iminium ion) over the starting ketone, minimizing the formation of cyclopentanol as a byproduct.[15][18] While STAB is sensitive to water, it is generally more stable in the presence of trace amounts of moisture and the acetic acid often used as a catalyst compared to other borohydrides.[6][16] Sodium cyanoborohydride (NaBH₃CN) is also effective and less sensitive to moisture, but it poses a significant toxicity risk due to the potential release of hydrogen cyanide.[7]
Section 2: Core Synthesis Protocol: this compound via Reductive Amination
This protocol is designed to maximize yield and purity by implementing rigorous moisture control at every step.
Materials & Reagents:
-
Cyclopentanone (≥99%, anhydrous)
-
Ethylamine solution (2.0 M in THF, anhydrous)
-
Sodium triacetoxyborohydride (STAB) (≥97%)
-
Dichloromethane (DCM), anhydrous (dried over CaH₂)[12]
-
Acetic acid, glacial
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Saturated aqueous sodium chloride (brine) solution[19]
-
Anhydrous magnesium sulfate (MgSO₄)[19]
-
Nitrogen or Argon gas supply
-
Oven-dried round-bottom flask with a magnetic stir bar
-
Septa and needles for inert atmosphere transfers
Procedure:
-
Preparation: Flame-dry a 250 mL round-bottom flask under vacuum and allow it to cool to room temperature under a positive pressure of nitrogen or argon gas.[11]
-
Reaction Setup: To the flask, add cyclopentanone (1.0 eq) and anhydrous dichloromethane (DCM, to make a 0.2 M solution) via syringe.
-
Imine Formation: Add ethylamine solution (1.1 eq) dropwise to the stirring solution at room temperature. Follow with the addition of glacial acetic acid (1.2 eq). Allow the mixture to stir for 20-30 minutes to facilitate imine formation.
-
Reduction: In a single portion, add sodium triacetoxyborohydride (STAB) (1.5 eq) to the reaction mixture. Be aware that this may cause a slight exotherm.
-
Reaction Monitoring: Allow the reaction to stir at room temperature under an inert atmosphere for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or GC-MS until the cyclopentanone starting material is consumed.
-
Workup - Quenching: Carefully quench the reaction by slowly adding saturated aqueous NaHCO₃ solution until gas evolution ceases.
-
Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with DCM (3 x 50 mL).
-
Washing: Combine the organic layers and wash with brine (1 x 50 mL) to remove the bulk of the residual water.[19]
-
Drying: Dry the combined organic layers over anhydrous magnesium sulfate (MgSO₄), swirl, and let it stand for 10-15 minutes.[19]
-
Isolation: Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the crude this compound.
-
Purification: The crude product can be further purified by distillation or column chromatography if necessary.
Section 3: Troubleshooting Guide
This table provides a systematic approach to diagnosing and resolving common issues encountered during the synthesis.
| Problem Observed | Probable Cause (Moisture-Related) | Recommended Solution & Explanation |
| Low or No Product Yield | 1. Incomplete Imine Formation: Excess water in the reaction mixture hydrolyzed the imine intermediate, shifting the equilibrium back to the starting materials.[1][9][17] | Solution: Ensure all reagents and solvents are rigorously dried. Use molecular sieves in the reaction flask to sequester the water formed during imine formation.[1][17] |
| 2. Deactivated Reducing Agent: The sodium triacetoxyborohydride (STAB) was exposed to moisture and decomposed before it could reduce the imine.[6][7] | Solution: Purchase high-purity STAB and store it in a desiccator under an inert atmosphere.[6][10][14] Handle it quickly in a glovebox or under a positive flow of nitrogen. | |
| Significant Cyclopentanol Byproduct | 1. Non-selective Reduction: A less selective reducing agent (like NaBH₄) was used, which reduced the starting ketone. This is exacerbated if imine formation is slow due to moisture.[15][18] | Solution: Use the recommended milder reducing agent, STAB, which is selective for the iminium ion over the ketone.[7][18] Ensure the imine has sufficient time to form before adding the reducing agent. |
| Reaction Stalls (Incomplete Conversion) | 1. Insufficient Reducing Agent: The STAB was partially quenched by trace moisture, leaving an insufficient amount to complete the reduction.[6] | Solution: Use freshly opened or properly stored STAB. Consider adding a slight excess (e.g., 1.5-2.0 eq) to compensate for any minor quenching. Always perform the reaction under a dry, inert atmosphere.[12] |
| Formation of Unidentified Side Products | 1. Complex Side Reactions: Water can participate in or catalyze various side reactions, especially if the reaction is heated or run for extended periods in non-anhydrous conditions. | Solution: Adhere strictly to anhydrous techniques. Purify starting materials if their purity is questionable. Monitor the reaction closely by TLC or GC-MS to identify the onset of side product formation. |
Section 4: Visualizing the Process
Understanding the reaction pathway and the troubleshooting logic is key to success. The following diagrams illustrate these critical aspects.
Caption: Reaction mechanism and points of moisture interference.
Caption: Troubleshooting workflow for moisture-related synthesis failure.
Section 5: References
-
Ziuma. (2025). Sodium Triacetoxyborohydride. Retrieved from [Link]
-
News-Medical.Net. (2018). Imine Hydrolysis. Retrieved from [Link]
-
Loba Chemie. (2017). SODIUM TRIACETOXY BOROHYDRIDE For Synthesis MSDS. Retrieved from [Link]
-
Master Organic Chemistry. (2022). Imines - Properties, Formation, Reactions, and Mechanisms. Retrieved from [Link]
-
Novachem. (2018). Sodium triacetoxyborohydride. Retrieved from [Link]
-
Chemistry Steps. (n.d.). Imine and Enamine Hydrolysis Mechanism. Retrieved from [Link]
-
Molecular Inorganic Chemistry. (2008). Working with air and moisture sensitive compounds. Retrieved from [Link]
-
Wikipedia. (n.d.). Reductive amination. Retrieved from [Link]
-
ResearchGate. (2025). On the formation of imines in water - a comparison. Retrieved from [Link]
-
Organic Chemistry at CU Boulder. (n.d.). Drying Organic Solutions. Retrieved from [Link]
-
Squarespace. (2023). Drying Organic Solvents. Retrieved from [Link]
-
The Journal of Organic Chemistry. (1977). Desiccant Efficiency in Solvent Drying. A Reappraisal by Application of a Novel Method for Solvent Water Assay. Retrieved from [Link]
-
Master Organic Chemistry. (n.d.). Hydrolysis of imines to give ketones (or aldehydes). Retrieved from [Link]
-
Master Organic Chemistry. (2017). Reductive Amination, and How It Works. Retrieved from [Link]
-
Chemistry Steps. (n.d.). Reductive Amination. Retrieved from [Link]
-
Reddit. (2025). What's wrong with my reductive amination? I barely got any product. Retrieved from [Link]
-
Organic-Chemistry.org. (n.d.). Reductive Amination - Common Conditions. Retrieved from [Link]
-
Organic Chemistry Tutor. (n.d.). Reductive Amination. Retrieved from [Link]
-
ResearchGate. (2018). Aldehyde not reacting in reductive amination reaction, thoughts?. Retrieved from [Link]
-
YouTube. (2020). 09.10 Reductive Amination. Retrieved from [Link]
-
PubChem. (n.d.). This compound. Retrieved from [Link]
-
ResearchGate. (n.d.). Amination of cyclopentanone and accompanied by‐reactions. Retrieved from [Link]
-
NIST. (n.d.). Cyclopentanamine, N-ethyl-. Retrieved from [Link]
Sources
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. Reductive amination - Wikipedia [en.wikipedia.org]
- 3. news-medical.net [news-medical.net]
- 4. Imine and Enamine Hydrolysis Mechanism - Chemistry Steps [chemistrysteps.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. lifechempharma.com [lifechempharma.com]
- 7. Sodium Triacetoxyborohydride [ziuma.com]
- 8. lifechempharma.com [lifechempharma.com]
- 9. researchgate.net [researchgate.net]
- 10. lobachemie.com [lobachemie.com]
- 11. static1.squarespace.com [static1.squarespace.com]
- 12. molan.wdfiles.com [molan.wdfiles.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. dl.novachem.com.au [dl.novachem.com.au]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. Reductive Amination - Common Conditions [commonorganicchemistry.com]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. masterorganicchemistry.com [masterorganicchemistry.com]
- 19. orgchemboulder.com [orgchemboulder.com]
Technical Support Center: Optimization of Chiral Separation for N-Ethylcyclopentanamine Enantiomers
<_ _>
Welcome to the technical support guide for the chiral separation of N-ethylcyclopentanamine. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth, practical guidance on method development, optimization, and troubleshooting. As a small, secondary amine, this compound presents unique challenges, primarily related to its basicity, which can lead to undesirable interactions with stationary phases. This guide offers field-proven insights to overcome these obstacles efficiently.
Method Development & Optimization Workflow
Successful chiral separation is rarely achieved by chance; it requires a systematic approach. The process begins with selecting the right technology and proceeds through methodical screening and optimization of critical parameters. The following workflow provides a strategic framework for developing a robust separation method for this compound.
Caption: A systematic workflow for chiral method development.
Troubleshooting Guide
This section addresses common issues encountered during the separation of this compound enantiomers in a question-and-answer format.
Question 1: Why am I seeing severe peak tailing for both enantiomers?
Answer: Peak tailing is the most common issue for basic analytes like this compound. It is primarily caused by secondary interactions between the amine's basic nitrogen atom and acidic residual silanol groups on the surface of silica-based chiral stationary phases (CSPs).[1][2][3] This interaction delays the elution of a portion of the analyte, resulting in an asymmetrical peak shape.
Solutions:
-
Incorporate a Basic Additive: The most effective solution is to add a small amount of a basic modifier to your mobile phase.[2][4][5] This additive competes with your analyte for the active silanol sites, effectively masking them and preventing unwanted interactions.
-
Recommended Additives: Diethylamine (DEA) or butylamine are excellent choices for polysaccharide-based CSPs in normal phase or polar organic modes.[1][5]
-
Typical Concentration: Start with 0.1% (v/v) of the basic additive in the mobile phase. This concentration can be optimized, but should generally not exceed 0.5%.[5]
-
-
Select an Appropriate CSP: Some modern CSPs are specifically designed or end-capped to minimize silanol activity. While polysaccharide phases are highly recommended, if tailing persists, consider a CSP known for good performance with basic compounds.
-
Check for Column Overload: Injecting too much sample can lead to peak distortion that mimics tailing.[3][6] To check for this, prepare a dilution series of your sample (e.g., 1:2, 1:5, 1:10) and inject them. If peak shape improves significantly at lower concentrations, you are likely overloading the column.
Question 2: I have no separation between the enantiomers (co-elution). What should I do?
Answer: A complete lack of separation (resolution = 0) indicates that the chosen CSP and mobile phase system does not provide the necessary enantioselective interactions for this compound. Chiral recognition relies on a combination of interactions (e.g., hydrogen bonding, π-π interactions, steric hindrance), and a different environment is needed.[4][7]
Solutions:
-
Screen Different CSPs: This is the most critical step. The "three-point interaction" model suggests that a successful chiral separation requires at least three simultaneous points of interaction between the analyte and the CSP. Different CSPs offer different interaction mechanisms. A systematic screening is the most effective approach.[4]
-
Polysaccharide Phases: Amylose and cellulose-based CSPs (e.g., Chiralpak® IA/IB/IC/ID/IE/IF, Chiralcel® OD/OJ) are highly versatile and often a good starting point for amines.[1][8][9] They offer a complex chiral environment due to their helical polymer structure.[10]
-
Cyclofructan and Cyclodextrin Phases: These CSPs can also be effective, particularly in polar organic or reversed-phase modes.[1][11]
-
-
Change the Mobile Phase Mode: If you are using normal phase (e.g., Heptane/Isopropanol), switch to a polar organic mode (e.g., Acetonitrile/Methanol) or explore Supercritical Fluid Chromatography (SFC). Different solvent environments can dramatically alter the conformation of the CSP and the analyte, revealing enantioselectivity.[1][12]
-
Consider Analyte Derivatization (GC users): For Gas Chromatography (GC), direct injection of amines often results in poor peak shape.[13] Derivatizing the amine with an agent like trifluoroacetic anhydride can improve volatility and chromatographic performance, enabling separation on a chiral GC column.[13][14]
Question 3: My retention times are unstable and drifting. How can I fix this?
Answer: Drifting retention times suggest that the chromatographic system is not in equilibrium. This can be caused by issues with the mobile phase, column temperature, or the column itself.
Solutions:
-
Ensure Complete Column Equilibration: Chiral separations, especially with polysaccharide CSPs, can require longer equilibration times than standard reversed-phase chromatography. When changing mobile phases, ensure you flush the column with at least 10-20 column volumes of the new mobile phase before analysis.[2]
-
Control Column Temperature: Temperature has a significant effect on the thermodynamics of chiral recognition and mobile phase viscosity.[2] Unstable ambient temperatures can cause retention time drift. Using a column oven to maintain a constant temperature (e.g., 25 °C or 40 °C) is crucial for reproducibility.
-
Check for Mobile Phase Volatility: In normal phase chromatography, the more volatile solvent (e.g., hexane or heptane) can evaporate from the mobile phase reservoir over time, changing the composition and affecting retention. Ensure your solvent reservoirs are tightly sealed.
-
Beware of the "Memory Effect": Mobile phase additives, particularly acids and bases, can be strongly retained by the CSP and alter its surface chemistry.[15] If you switch from a mobile phase containing an additive to one without, it may take a very long time for the column to fully re-equilibrate. It is often best to dedicate specific columns to methods using certain classes of additives.
Frequently Asked Questions (FAQs)
Q: Which analytical technique is best for separating this compound: HPLC, SFC, or GC?
A: Both High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC) are excellent choices.
-
SFC is often preferred for chiral separations due to its high speed, efficiency, and reduced organic solvent consumption.[16][17][18][19] The low viscosity of supercritical CO₂ allows for faster flow rates and rapid equilibration.[20]
-
Normal Phase HPLC is a well-established and robust technique. Polysaccharide-based CSPs in normal phase mode are highly effective for separating amines.[1][4]
-
GC is a viable option, but it will likely require derivatization of the amine to improve its volatility and peak shape.[13][21] This adds an extra step to sample preparation.
Q: What are the recommended starting conditions for screening on a polysaccharide CSP?
A: A good starting point is crucial for efficient method development. The following table provides recommended initial screening conditions for HPLC and SFC.
| Parameter | HPLC (Normal Phase) | SFC |
| Typical Columns | Chiralpak® IA, IB, IC, ID, IE, IF | Immobilized versions of Chiralpak® CSPs |
| Mobile Phase A | n-Heptane or Hexane | Supercritical CO₂ |
| Mobile Phase B | Isopropanol (IPA) or Ethanol | Methanol or Ethanol |
| Screening Gradient | Isocratic screens: 90:10, 80:20 (A:B) | Gradient screen: 5% to 40% B over 5-10 min |
| Additive | 0.1% Diethylamine (DEA) or Butylamine | 0.1% - 0.5% DEA (in the co-solvent) |
| Flow Rate | 1.0 mL/min | 3.0 mL/min |
| Temperature | 25 °C | 40 °C |
| Back Pressure | N/A | 150 bar |
Q: Do I need an acidic or basic mobile phase additive?
A: For a basic analyte like this compound, a basic additive (like DEA) is almost always necessary when using silica-based polysaccharide CSPs to ensure good peak shape.[4][5] Acidic additives (like trifluoroacetic acid, TFA, or ethanesulfonic acid, ESA) are typically used for acidic analytes.[4] However, some studies have shown that acidic additives can sometimes provide unique selectivity for basic compounds on certain CSPs, but this is a secondary optimization step rather than a starting point.[15][22]
Key Experimental Protocol: HPLC Screening
This protocol outlines a typical step-by-step procedure for screening CSPs for the chiral separation of this compound.
Objective: To identify a suitable Chiral Stationary Phase (CSP) and mobile phase combination that provides initial separation of the enantiomers.
Materials:
-
This compound racemic sample
-
HPLC system with UV detector
-
Chiral columns (e.g., Chiralpak® IA, Chiralpak® IB, Chiralcel® OD-H)
-
HPLC-grade n-Heptane, Isopropanol (IPA), and Diethylamine (DEA)
Procedure:
-
Sample Preparation:
-
Prepare a stock solution of racemic this compound at 1.0 mg/mL in IPA.
-
Dilute this stock solution to a working concentration of 0.1 mg/mL using the initial mobile phase composition (e.g., Heptane/IPA 90:10 with 0.1% DEA).
-
-
Mobile Phase Preparation:
-
Mobile Phase A: Heptane/IPA (90:10, v/v) with 0.1% DEA. To prepare 1 L: mix 900 mL of Heptane, 100 mL of IPA, and 1 mL of DEA.
-
Mobile Phase B: Heptane/IPA (80:20, v/v) with 0.1% DEA. To prepare 1 L: mix 800 mL of Heptane, 200 mL of IPA, and 1 mL of DEA.
-
Degas all mobile phases before use.
-
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 25 °C
-
Injection Volume: 5 µL
-
Detection: UV at a suitable wavelength (e.g., 210 nm, as the analyte lacks a strong chromophore).
-
-
Screening Sequence:
-
Install the first column (e.g., Chiralpak® IA).
-
Equilibrate the column with Mobile Phase A for at least 20 column volumes (approx. 30-40 minutes).
-
Inject the working sample solution and record the chromatogram.
-
Switch to Mobile Phase B, equilibrate the column, and inject the sample again.
-
Repeat this process for each column in your screening set.
-
-
Data Evaluation:
-
For each run, examine the chromatogram for the presence of two peaks.
-
Calculate the resolution (Rs) between the peaks. A baseline separation is typically defined as Rs ≥ 1.5.
-
Note the peak shape (asymmetry factor) and retention times.
-
Select the column and mobile phase combination that provides the best initial separation for further optimization.
-
References
- Screening primary racemic amines for enantioseparation by derivatized polysaccharide and cyclofructan columns. (n.d.).
- Chiral column takes the crown for supercritical enantioseparation of primary amines. (2023, October 3). Wiley Analytical Science.
- Enantiomeric separation of alcohols and amines on a proline chiral stationary phase by gas chromatography. (n.d.).
- A Strategy for Developing HPLC Methods for Chiral Drugs. (n.d.).
- Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral St
- Troubleshooting poor peak resolution in chiral HPLC of L-Hyoscyamine. (n.d.). Benchchem.
- Chiral separation of amines by high-performance liquid chromatography using polysaccharide stationary phases and acidic additives. (2005).
- Chiral Capillary Gas Chromatography: A Highly Selective Analytical Tool. (n.d.). Restek.
- Daicel Polysaccharide Stationary Phases. (n.d.). Daicel Chiral Technologies.
- CHIRALPAK Immobilized Columns: Mobile Phase Modifiers & Additives. (2021). Daicel Chiral Technologies.
- New GC investigation of chiral amine separ
- Polysaccharide- and β-Cyclodextrin-Based Chiral Selectors for Enantiomer Resolution: Recent Developments and Applications. (n.d.).
- Supercritical Fluid Chromatography (SFC). (n.d.). Daicel Chiral Technologies.
- Achiral Supercritical Fluid Chromatography (SFC) for the Purification of Pharmaceuticals. (2021).
- Chiral Super Critical Fluid Chrom
- Supercritical Fluid Chromatography for Chiral Analysis, Part 1: Theoretical Background. (2022). LCGC.
- Chiral HPLC Method Development. (n.d.). I.B.S. Analytical.
- HPLC Technical Tip: Chiral Method Development. (n.d.). Phenomenex.
- Effect of amine mobile phase additives on chiral subcritical fluid chromatography using polysaccharide stationary phases. (2004).
- Restore Chiral Column Performance: Tips for Peak Tailing, Splitting. (2021). Daicel Chiral Technologies.
- Chiral HPLC Methods for the Enantioseparation of Chroman-3-amine. (n.d.). Benchchem.
- Chiral stationary phases and applications in gas chrom
- Chiral Gas Chromatography. (2020).
- Chiral separation of amines by high-performance liquid chromatography using polysaccharide stationary phases and acidic additives. (2005).
- Memory effect of mobile phase additives in chiral separation on a Chiralpak AD column. (2002).
- Chiral Separations 3: Overloading and Tailing. (2021). Restek.
- Problem With CHIRAL PAK AD-H Column - Can anyone help? (2014).
- Common Causes Of Peak Tailing in Chrom
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- 3. Common Causes Of Peak Tailing in Chromatography - Blogs - News [alwsci.com]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. chiraltech.com [chiraltech.com]
- 6. restek.com [restek.com]
- 7. HPLC Technical Tip: Chiral Method Development | Phenomenex [phenomenex.com]
- 8. Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases [yakhak.org]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Polysaccharide- and β-Cyclodextrin-Based Chiral Selectors for Enantiomer Resolution: Recent Developments and Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 11. chromatographyonline.com [chromatographyonline.com]
- 12. chiraltech.com [chiraltech.com]
- 13. Enantiomeric separation of alcohols and amines on a proline chiral stationary phase by gas chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 14. analyticalscience.wiley.com [analyticalscience.wiley.com]
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- 22. researchgate.net [researchgate.net]
Technical Support Center: Analytical Method Validation for N-ethylcyclopentanamine
Last Updated: January 8, 2026
Introduction
Welcome to the technical support center for the analytical method validation of N-ethylcyclopentanamine. As a secondary aliphatic amine, this compound presents a unique set of analytical challenges due to its chemical properties: high volatility, basicity, and lack of a strong UV chromophore. Robust and reliable analytical method validation is not merely a procedural step; it is the foundation upon which the quality, safety, and efficacy of a pharmaceutical product are built.
This guide is designed for researchers, analytical scientists, and drug development professionals. It provides field-proven insights, troubleshooting strategies, and detailed protocols to navigate the complexities of validating methods for this and similar analytes. Our approach is grounded in the principles outlined by the International Council for Harmonisation (ICH) and the U.S. Food and Drug Administration (FDA), ensuring that your validation studies are scientifically sound and meet stringent regulatory expectations.[1][2][3]
Section 1: Frequently Asked Questions (FAQs)
This section addresses common questions that arise during the development and validation of analytical methods for this compound.
Q1: What are the primary analytical challenges associated with this compound?
A: The main challenges stem from its physicochemical properties:
-
High Basicity: The lone pair of electrons on the nitrogen atom readily interacts with acidic silanol groups present in standard silica-based GC columns and HPLC stationary phases. This interaction is a primary cause of poor chromatographic performance, specifically peak tailing.[4]
-
Lack of a Chromophore: this compound does not absorb light in the UV-Visible range, making detection by standard UV-Vis detectors highly insensitive or impossible.[5][6]
-
Volatility: While its volatility is advantageous for Gas Chromatography (GC), it can also lead to sample loss during preparation steps if not handled carefully.
-
Matrix Effects: When analyzing biological samples (e.g., plasma, urine), endogenous components can interfere with the ionization of the analyte in mass spectrometry, leading to ion suppression or enhancement.[7][8]
Q2: Which analytical technique is better for this compound: Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC)?
A: The choice depends heavily on the sample matrix, required sensitivity, and available equipment.
-
Gas Chromatography (GC): Often coupled with a Flame Ionization Detector (FID) or Mass Spectrometer (MS), GC is a strong candidate due to the analyte's volatility. However, to overcome peak tailing, special measures are essential. This includes using base-deactivated columns and inlet liners or chemical derivatization to cap the active amine group.[4][9] Derivatization can also improve sensitivity.
-
High-Performance Liquid Chromatography (HPLC): Standard reversed-phase HPLC with UV detection is not suitable. However, HPLC coupled with a Mass Spectrometer (LC-MS/MS) is the premier choice for high sensitivity and selectivity, especially in complex biological matrices.[7] Alternative HPLC detectors like Evaporative Light Scattering Detectors (ELSD) or Charged Aerosol Detectors (CAD) can be used, but they lack the sensitivity and specificity of MS. Specialized columns designed for amine analysis or operating the mobile phase at a high pH can also improve peak shape.[10]
Q3: According to regulatory guidelines, what are the mandatory validation parameters I need to assess?
A: According to the ICH Q2(R1) guideline, the core validation characteristics required for a quantitative impurity test or an assay are:
-
Specificity: The ability to detect the analyte unequivocally in the presence of other components.[11][12]
-
Linearity: The ability to produce results that are directly proportional to the concentration of the analyte in the sample.[13]
-
Range: The interval between the upper and lower concentrations of the analyte that have been demonstrated to have a suitable level of precision, accuracy, and linearity.
-
Accuracy: The closeness of the test results to the true value.[12]
-
Precision: The closeness of agreement among a series of measurements from the same homogeneous sample. This includes Repeatability and Intermediate Precision.
-
Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated.
-
Limit of Quantitation (LOQ): The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.[14]
-
Robustness: A measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters.[11]
Q4: Is an internal standard (IS) necessary for the analysis?
A: Yes, using an internal standard is highly recommended and often essential for achieving high-quality data, particularly for GC and LC-MS methods. An IS corrects for variability in injection volume, sample extraction, and matrix-induced ionization changes in MS. The ideal IS is a stable, isotopically labeled version of the analyte (e.g., this compound-d5), as it co-elutes and behaves nearly identically to the analyte during sample preparation and analysis.
Section 2: Troubleshooting Guides
This section provides systematic solutions to common problems encountered during method validation.
Problem: Poor Peak Shape (Tailing or Fronting)
Peak tailing is the most common issue for basic compounds like this compound. It leads to poor integration and reduced sensitivity.
dot
Caption: Troubleshooting Decision Tree for Poor Peak Shape.
| Potential Cause | System | Recommended Solution | Scientific Rationale |
| Active Silanol Sites | GC / HPLC | Use a base-deactivated inlet liner and column (GC). Use a high-purity, end-capped column or a specialized amine column (HPLC). | These consumables have fewer exposed acidic silanol groups, minimizing the secondary ionic interactions that cause tailing.[4] |
| Inappropriate pH | HPLC | Increase the mobile phase pH to >9 (using a pH-stable column). | At high pH, the amine analyte is in its neutral form (R-NH), which minimizes ionic interactions with residual silanols. Standard silica columns degrade above pH 8. |
| Column Contamination | GC / HPLC | Trim the first 10-20 cm of the GC column. Backflush the HPLC column or replace it if necessary. | Non-volatile matrix components can accumulate at the head of the column, creating new active sites. |
| Chemical Adsorption | GC | Derivatize the analyte with an agent like Trifluoroacetic Anhydride (TFAA). | Derivatization blocks the active amine group, making the molecule less polar and less prone to adsorption, which dramatically improves peak shape. |
Section 3: Core Validation Protocols & Workflows
A successful validation follows a logical sequence of experiments. Each parameter builds upon the last, culminating in a method that is proven to be fit for its intended purpose.
Overall Validation Workflow
The following diagram illustrates the typical workflow for analytical method validation.
dot
Caption: A Typical Workflow for Analytical Method Validation.
Detailed Experimental Protocol: Accuracy
Objective: To demonstrate the closeness of the results obtained by the method to the true value. Accuracy is typically evaluated as percent recovery of the analyte spiked into a blank matrix.[12]
Prerequisites:
-
A well-characterized reference standard of this compound.
-
A representative blank matrix (e.g., placebo formulation, pooled plasma).
-
The method must have already demonstrated specificity and linearity.
Step-by-Step Procedure:
-
Prepare Spiked Samples: Prepare samples by spiking the blank matrix with the this compound reference standard at a minimum of three concentration levels covering the specified range. A common approach is 80%, 100%, and 120% of the target concentration.[12]
-
Replicates: Prepare a minimum of three independent samples at each concentration level. This results in at least nine total determinations.[12]
-
Sample Analysis: Analyze the prepared samples using the analytical method exactly as written.
-
Calculation: Calculate the percent recovery for each sample using the following formula:
% Recovery = (Measured Concentration / Theoretical Concentration) * 100
-
Data Reporting: Report the individual percent recovery for each of the nine samples, the mean percent recovery for each concentration level, and the overall mean percent recovery and its standard deviation.
Acceptance Criteria:
The acceptance criteria for accuracy depend on the intended purpose of the method (e.g., assay of a drug substance vs. determination of a trace impurity). The table below provides typical criteria based on ICH guidelines.
| Method Type | Typical Acceptance Range for Mean Recovery |
| Assay of a Drug Substance | 98.0% - 102.0% |
| Determination of an Impurity | 90.0% - 110.0% (or wider, depending on concentration) |
| Bioanalytical Method (incursed samples) | 85.0% - 115.0% |
These ranges should be defined in the validation protocol before the experiment begins.
References
- ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]
- FDA Guidance for Industry: Bioanalytical Method Valid
- FDA Guidance for Industry on Bioanalytical Method Valid
- Bioanalytical Method Validation - Guidance for Industry | FDA. [Link]
- Bioanalytical Method Valid
- Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. [Link]
- M10 Bioanalytical Method Valid
- ICH harmonised tripartite guideline - validation of analytical procedures: text and methodology q2(r1). [Link]
- CHROMATOGRAPHIC DETERMINATION OF AMINES IN FOOD SAMPLES - Helda - University of Helsinki. [Link]
- Q2(R1) Validation of Analytical Procedures: Text and Methodology - FDA. [Link]
- ICH Topic Q 2 (R1) - Validation of analytical procedures: text and methodology. [Link]
- Analysis of Short Amines without Using Ion Pair Reagent - Shodex HPLC Columns. [Link]
- TROUBLESHOOTING GUIDE. [Link]
- GC Troubleshooting Guide Poster - Agilent. [Link]
- HPLC Method for Separation of Amines in Non Aqueous MP on BIST B+ Column. [Link]
- Trends and Challenges for Bioanalysis and Characterization of Small and Large Molecule Drugs | LCGC Intern
- Gas Chromatographic Analysis of Aliph
- Detecting Primary Amines - Chrom
- Analytical method valid
- Common challenges in bioanalytical method development | Simbec-Orion. [Link]
- 7 Common Problems of Gas chromatography (GC) and How to Troubleshoot - Drawell. [Link]
- The 6 Key Aspects of Analytical Method Valid
- A Step-by-Step Guide to Analytical Method Development and Valid
- New Challenges in (Bio)
- Q 2 (R1) Validation of Analytical Procedures: Text and Methodology - EMA. [Link]
- Bioanalytical Methods and Strategic Perspectives Addressing the Rising Complexity of Novel Bioconjugates and Delivery Routes for Biotherapeutics - NIH. [Link]
- In the Zone: The bioanalyst – challenges and solutions. [Link]
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- 1. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 2. Bioanalytical Method Validation Guidance for Industry | FDA [fda.gov]
- 3. database.ich.org [database.ich.org]
- 4. academic.oup.com [academic.oup.com]
- 5. Derivatization and Separation of Aliphatic Amines [sigmaaldrich.com]
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- 9. pdf.benchchem.com [pdf.benchchem.com]
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- 12. ema.europa.eu [ema.europa.eu]
- 13. wjarr.com [wjarr.com]
- 14. fda.gov [fda.gov]
Technical Support Center: Troubleshooting Poor Resolution in N-ethylcyclopentanamine Chromatography
Welcome to the technical support center for the chromatographic analysis of N-ethylcyclopentanamine. This guide is designed for researchers, scientists, and drug development professionals to address common challenges encountered during the separation and analysis of this and similar aliphatic amines. As a Senior Application Scientist, this guide synthesizes technical expertise with practical, field-proven solutions to help you achieve optimal chromatographic performance.
Troubleshooting Guide: Resolving Poor Resolution
Poor resolution in the chromatography of this compound can manifest as peak tailing, broad peaks, or co-elution with other components. This section provides a systematic, question-and-answer approach to diagnosing and resolving these common issues.
Question 1: My this compound peak is tailing significantly. What is the cause and how can I fix it?
Answer:
Peak tailing is a frequent issue when analyzing basic compounds like this compound, a secondary amine.[1][2] The primary cause is often undesirable secondary interactions between the basic amine group and active sites on the stationary phase, particularly acidic silanol groups on silica-based columns in both HPLC and GC.[3][4][5] These interactions lead to a portion of the analyte being retained more strongly, resulting in an asymmetric peak shape that can compromise resolution and quantification.[6]
Here is a systematic approach to troubleshoot and resolve peak tailing:
For High-Performance Liquid Chromatography (HPLC):
Step 1: Mobile Phase pH Adjustment
-
Explanation: At a higher mobile phase pH, residual silanol groups on the silica support can become ionized and interact strongly with the protonated amine.[5] By lowering the mobile phase pH (e.g., to pH 2-3), you can suppress the ionization of the silanol groups, thereby minimizing these secondary interactions.[5][6]
-
Protocol:
-
Prepare a mobile phase with a buffer that has a pKa about 1-1.5 pH units below your target pH to ensure adequate buffering capacity.
-
Start with a mobile phase pH of 3.0 and assess the peak shape.
-
If tailing persists, incrementally decrease the pH, but be mindful of the stability of your analyte and the column.
-
Step 2: Use of Mobile Phase Additives
-
Explanation: Competitive basic additives, such as triethylamine (TEA) or diethylamine (DEA), can be added to the mobile phase. These additives will preferentially interact with the active silanol sites, effectively masking them from the this compound analyte.[7]
-
Protocol:
-
Introduce a low concentration of TEA (e.g., 0.1% v/v) into your mobile phase.
-
Equilibrate the column thoroughly with the new mobile phase before injecting your sample.
-
Observe the impact on peak shape and adjust the additive concentration as needed.
-
Step 3: Column Selection
-
Explanation: The choice of column is critical for the successful analysis of amines.
-
End-capped Columns: These columns have had their residual silanol groups chemically deactivated, reducing the potential for secondary interactions.[5]
-
Mixed-Mode Columns: Columns like the Primesep A are designed for the analysis of polar compounds like amines and can provide excellent peak shape without the need for derivatization.[8][9]
-
Polar-Embedded or Charged Surface Hybrid (CSH) Columns: These are also good alternatives for basic compounds.[7]
-
For Gas Chromatography (GC):
Step 1: Use of an Inert Flow Path and Specialized Columns
-
Explanation: Active sites in the GC flow path, including the inlet liner, column, and detector, can cause peak tailing.[10][11] Using components designed for inertness is crucial.
-
Protocol:
-
Inlet Liner: Use a deactivated glass wool liner or a liner with a design that minimizes interaction with the sample.[1][10]
-
Column: Employ a column specifically designed for amine analysis. These columns have a stationary phase that shields the analyte from active sites on the fused silica tubing.
-
Column Installation: Ensure the column is installed correctly to avoid dead volumes, and trim the front end of the column (10-30 cm) if it has become contaminated with non-volatile residues.[1][12][13]
-
Step 2: Derivatization
-
Explanation: If tailing persists, consider derivatizing the this compound. This process chemically modifies the amine group, reducing its polarity and ability to interact with active sites. Silylation is a common derivatization technique for amines.[9]
-
Protocol:
-
Select a suitable derivatizing agent (e.g., BSTFA, TMCS).
-
Follow a validated derivatization procedure to ensure complete reaction.
-
Analyze the derivatized sample by GC.
-
Question 2: The peaks for this compound and a closely eluting impurity are not fully resolved. How can I improve the separation?
Answer:
Improving the resolution between closely eluting peaks requires optimizing the selectivity (α), efficiency (N), and retention factor (k) of your chromatographic system.[13]
Improving Resolution in HPLC:
| Parameter | Optimization Strategy | Rationale |
| Mobile Phase Composition | - Organic Modifier: Change the type of organic modifier (e.g., from acetonitrile to methanol or vice versa). A 5-10% change in concentration can also significantly impact selectivity.[7] - pH: Adjusting the mobile phase pH can alter the ionization state of the analyte and impurities, affecting their interaction with the stationary phase.[7] | Different organic modifiers alter the selectivity of the separation. Methanol is a protic solvent and can have different interactions with the analyte compared to the aprotic acetonitrile. pH changes can modify the charge state of the analyte, influencing its retention. |
| Stationary Phase Selection | - Particle Size: Use a column with smaller particles (e.g., sub-2 µm for UHPLC) to increase efficiency.[7] - Chemistry: Consider a stationary phase with a different chemistry (e.g., phenyl or fluorophenyl) that can offer unique shape selectivity.[7] | Smaller particles lead to sharper peaks and better resolution. Different stationary phase chemistries provide alternative retention mechanisms that can enhance selectivity between isomers or closely related compounds. |
| Temperature | Optimize the column temperature. | Temperature can influence selectivity and peak shape. |
Improving Resolution in GC:
| Parameter | Optimization Strategy | Rationale |
| Temperature Program | Decrease the temperature ramp rate. | A slower temperature ramp increases the time the analytes spend interacting with the stationary phase, which can improve separation.[2] |
| Carrier Gas Flow Rate | Optimize the carrier gas flow rate (or linear velocity). | Operating at the optimal flow rate for the carrier gas (e.g., ~30 cm/sec for Helium) maximizes column efficiency.[14] |
| Column Dimensions | - Length: Increase the column length. - Internal Diameter: Decrease the column's internal diameter. - Film Thickness: Optimize the stationary phase film thickness. | Doubling the column length can improve resolution by a factor of approximately 1.4.[14] A smaller internal diameter increases efficiency. Film thickness affects the retention and efficiency of early and late eluting peaks differently.[14] |
| Stationary Phase | Select a column with a different stationary phase that offers better selectivity for your analytes. | The choice of stationary phase is the most powerful tool for altering selectivity in GC. |
Question 3: My this compound peak is broad, even without significant tailing. What are the likely causes?
Answer:
Symmetrical peak broadening can be caused by several factors related to the chromatographic system and method parameters.
Troubleshooting Broad Peaks:
Caption: Troubleshooting workflow for broad chromatographic peaks.
Detailed Explanations:
-
Dead Volume: Extra-column volume in fittings, tubing, or improper column installation can cause peak broadening.[1][3] Ensure all connections are secure and the column is installed according to the manufacturer's instructions.
-
Column Contamination/Degradation: Accumulation of strongly retained materials at the column inlet can disrupt the chromatography.[3] For GC, trimming the first few centimeters of the column can help.[13] For HPLC, flushing the column or replacing it may be necessary.
-
Large Injection Volume/Solvent Mismatch: Injecting too large a volume or using an injection solvent significantly stronger than the mobile phase can lead to band broadening.[3] Try reducing the injection volume or dissolving the sample in the mobile phase.
-
Suboptimal Flow Rate: Operating far from the optimal flow rate will reduce column efficiency and broaden peaks.[2]
-
Incorrect Temperature (GC): A low injector temperature can lead to slow sample vaporization and broader peaks.[10]
Frequently Asked Questions (FAQs)
Q1: Is derivatization necessary for the analysis of this compound?
A1: Not always. While derivatization can improve peak shape and detectability, especially in GC, modern HPLC columns, such as mixed-mode or those with highly deactivated surfaces, can often provide good chromatography for underivatized amines.[8][9] The need for derivatization depends on the specific requirements of your analysis, such as sensitivity and the complexity of the sample matrix.
Q2: How can I analyze the enantiomers of this compound?
A2: The separation of enantiomers requires a chiral environment. This is typically achieved using a chiral stationary phase (CSP) in either HPLC or GC.[7][15] The selection of the appropriate CSP is often empirical and may require screening several different chiral columns.[7] Alternatively, the enantiomers can be derivatized with a chiral reagent to form diastereomers, which can then be separated on a standard achiral column.[16]
Q3: My retention times are drifting from run to run. What should I check?
A3: Retention time drift can be caused by several factors:
-
Inconsistent Mobile Phase Preparation (HPLC): Ensure the mobile phase is prepared accurately and consistently for each run.[7]
-
Insufficient Column Equilibration: Allow adequate time for the column to equilibrate with the mobile phase, especially when using gradients.[7]
-
Temperature Fluctuations: Use a column oven to maintain a stable temperature, as changes in ambient temperature can affect retention times.[7][13]
-
Leaks: Check for leaks in the system, as this can affect flow rate and pressure, leading to retention time shifts.[12]
-
Column Aging: Over time, the stationary phase of the column can degrade, leading to changes in retention.[13]
Q4: What is a good starting point for developing an HPLC method for this compound?
A4: A good starting point would be a reversed-phase method using a C18 column with good end-capping.
-
Mobile Phase: A gradient of acetonitrile and water with 0.1% formic acid or trifluoroacetic acid (TFA) to control pH and improve peak shape.
-
Detection: UV detection at a low wavelength (e.g., 200-215 nm) as aliphatic amines lack a strong chromophore.[9] An Evaporative Light Scattering Detector (ELSD) can also be used for universal detection.[8]
Q5: What are the key considerations for GC analysis of this compound?
A5: Key considerations for GC analysis include:
-
Inertness of the System: Use deactivated liners and columns specifically designed for amine analysis to prevent peak tailing.[10][11]
-
Injector Temperature: Ensure the injector temperature is high enough to ensure complete and rapid vaporization of the analyte.
-
Column Choice: A mid-polar to polar stationary phase is generally suitable for amines.
-
Derivatization: Consider derivatization to improve peak shape and thermal stability if needed.[9]
References
- alwsci. (2025, July 17). Common Causes Of Peak Tailing in Chromatography.
- Matysová, L., & Šatínský, D. (2008). Optimization of normal-phase chromatographic separation of compounds with primary, secondary and tertiary amino groups. PubMed.
- Stoll, D. R., & McCalley, D. V. (2021). But My Peaks Are Not Gaussian! Part 3: Physicochemical Causes of Peak Tailing. LCGC Europe.
- Agilent. GC Troubleshooting Guide Poster.
- Phenomenex. GC Tech Tip: Peak Shape Problems - Tailing Peaks.
- Polite, L. (2025, July 29). The Two Reasons Why HPLC Peaks Tail and How to Reduce Peak Tailing [Video]. YouTube.
- Restek. TROUBLESHOOTING GUIDE.
- Element Lab Solutions. Peak Tailing in HPLC.
- Cramer, H., Verma, S., & Kiselewsky, M. (2011). Derivatization and Separation of Aliphatic Amines. AnalytiX, 2.
- BenchChem. (2025). Technical Support Center: Optimizing HPLC Separation of 2-Cycloheptylpropan-2-amine Isomers.
- SIELC Technologies. HPLC Method for Separation of Ammonia, Primary and Secondary Amines on Primesep A Column.
- SIELC Technologies. HPLC Method for Separation of Amines in Non Aqueous MP on BIST B+ Column.
- Phenomenex. (2025, August 26). GC Column Troubleshooting Guide.
- Thermo Fisher Scientific. Chromatography Troubleshooting Guides-Gas Chromatography.
- Agilent Technologies. (2023). GC Troubleshooting Guide. Scribd.
- BenchChem. (2025). Application Notes and Protocols for the Analysis of N-Ethylpentylamine by HPLC and GC Methods.
- Drawell. 7 Common Problems of Gas chromatography (GC) and How to Troubleshoot.
- LCGC International. Troubleshooting GC Selectivity, Resolution, and Baseline Issues.
- Journal of Chemical Reviews. (2019). Recent Development: Enantio Selective Eextraction in Chiral Separation.
- Toyo'oka, T., Liu, Y. M., & Hanioka, N. (1993). Chiral separation of amines by high-performance liquid chromatography after tagging with 4-(N,N-dimethylaminosulphonyl)-7-(2-chloroformylpyrrolidin-1-yl)- 2,1,3-benzoxadiazole. PubMed.
- The LCGC Blog. (2020, October 7). Troubleshooting Gas Chromatography Part V – Loss of Efficiency (and Resolution!).
- MZ-Analysentechnik. Chiral Chromatography - Separation Techniques.
Sources
- 1. GC Tech Tip: Peak Shape Problems - Tailing Peaks | Phenomenex [phenomenex.com]
- 2. drawellanalytical.com [drawellanalytical.com]
- 3. Common Causes Of Peak Tailing in Chromatography - Blogs - News [alwsci.com]
- 4. youtube.com [youtube.com]
- 5. elementlabsolutions.com [elementlabsolutions.com]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. HPLC Method for Separation of Ammonia, Primary and Secondary Amines on Primesep A Column | SIELC Technologies [sielc.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. phenomenex.blob.core.windows.net [phenomenex.blob.core.windows.net]
- 11. scribd.com [scribd.com]
- 12. GC Column Troubleshooting Guide | Phenomenex [phenomenex.com]
- 13. chromatographyonline.com [chromatographyonline.com]
- 14. chromatographyonline.com [chromatographyonline.com]
- 15. mz-at.de [mz-at.de]
- 16. Chiral separation of amines by high-performance liquid chromatography after tagging with 4-(N,N-dimethylaminosulphonyl)-7-(2-chloroformylpyrrolidin-1-yl)- 2,1,3-benzoxadiazole - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to the Reactivity of N-ethylcyclopentanamine and N-ethylcyclohexylamine
For Researchers, Scientists, and Drug Development Professionals
In the landscape of synthetic chemistry and drug development, the choice of a building block can profoundly influence the outcome of a reaction and the properties of the final molecule. Among the myriad of secondary amines utilized as synthetic intermediates, N-ethylcyclopentanamine and N-ethylcyclohexylamine are two common scaffolds. While structurally similar, the subtle difference in their cycloalkyl moieties—a five-membered versus a six-membered ring—imparts distinct chemical behaviors. This guide provides an in-depth comparison of their reactivity, drawing upon fundamental principles of organic chemistry to inform experimental design and synthetic strategy.
At a Glance: Structural and Physicochemical Properties
Before delving into a comparative analysis of their reactivity, it is essential to understand the fundamental properties of this compound and N-ethylcyclohexylamine.
| Property | This compound | N-ethylcyclohexylamine |
| Structure | ||
| CAS Number | 45592-46-9[1] | 5459-93-8[2] |
| Molecular Formula | C₇H₁₅N[1] | C₈H₁₇N[2] |
| Molecular Weight | 113.20 g/mol [1] | 127.23 g/mol [2] |
| Predicted pKa | ~11.12 ± 0.20 | No reliable experimental data found; predicted to be slightly higher than this compound. |
| Boiling Point | 119-120 °C (at 29 Torr) | 165 °C (lit.)[3] |
| Density | 0.84 g/cm³ (Predicted) | 0.844 g/mL at 25 °C (lit.)[3] |
Theoretical Reactivity Comparison: Unpacking the Influence of the Cycloalkyl Ring
Basicity: The Driving Force of Nucleophilicity
The basicity of an amine, quantified by the pKa of its conjugate acid, is a crucial indicator of its nucleophilicity. A higher pKa value generally correlates with greater electron density on the nitrogen atom, making it a more potent nucleophile.
-
This compound has a predicted pKa of approximately 11.12.
Therefore, based on basicity alone, one might predict N-ethylcyclohexylamine to be a marginally stronger nucleophile. However, basicity is not the sole determinant of reactivity in bimolecular reactions.
Steric Hindrance: The Gatekeeper of Reactivity
Steric hindrance plays a pivotal role in dictating the rates of bimolecular reactions such as N-alkylation and N-acylation, which proceed via an SN2 mechanism. In these reactions, the nucleophilic nitrogen atom must approach the electrophilic center of the reacting partner.
-
The cyclopentyl group in this compound is relatively planar and conformationally flexible. This presents a less sterically encumbered environment around the nitrogen atom, facilitating the approach of electrophiles.
-
In contrast, the cyclohexyl group in N-ethylcyclohexylamine exists predominantly in a stable chair conformation. The axial and equatorial positions of the substituents on the cyclohexane ring create a more sterically crowded environment around the nitrogen atom compared to the cyclopentyl analogue. This increased steric bulk can impede the approach of an electrophile, thereby slowing down the rate of reaction.
This difference in steric hindrance is a dominant factor and strongly suggests that This compound will exhibit greater reactivity in SN2-type reactions .
Ring Strain: An Additional Driver for Reactivity
The concept of ring strain also contributes to the differential reactivity of these two amines.
-
Cyclopentane rings possess a moderate degree of ring strain due to torsional strain (eclipsing interactions) and some angle strain. In the transition state of an SN2 reaction, the geometry around the nitrogen atom flattens. For this compound, this change in geometry can partially alleviate the inherent ring strain of the five-membered ring, thus lowering the activation energy of the reaction.
-
Cyclohexane , in its chair conformation, is considered to be virtually strain-free. Therefore, there is no thermodynamic advantage to be gained from the relief of ring strain in the transition state of a reaction involving N-ethylcyclohexylamine.
The presence of ring strain in the cyclopentyl moiety provides an additional thermodynamic driving force for reactions that lead to a transition state with a more open geometry, further supporting the prediction of higher reactivity for this compound .
Experimental Protocols for Key Transformations
Given the lack of direct comparative experimental data, this section provides robust, representative protocols for the N-alkylation and N-acylation of secondary amines. These can be adapted for both this compound and N-ethylcyclohexylamine to empirically determine their relative reactivity.
N-Alkylation via Reductive Amination
Reductive amination is a reliable method for the N-alkylation of secondary amines, minimizing the risk of over-alkylation that can occur with direct alkylation using alkyl halides.
Experimental Workflow: Reductive Amination
Caption: General workflow for N-alkylation via reductive amination.
Step-by-Step Protocol:
-
Reaction Setup: In a round-bottom flask, dissolve the secondary amine (this compound or N-ethylcyclohexylamine, 1.0 equiv) and the desired aldehyde or ketone (1.1 equiv) in an anhydrous solvent such as dichloromethane (DCM) or 1,2-dichloroethane (DCE) to a concentration of approximately 0.1 M.
-
Addition of Reducing Agent: To the stirred solution, add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 equiv) in portions at room temperature. The reaction may be slightly exothermic.
-
Reaction Monitoring: Stir the reaction mixture at room temperature and monitor its progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting amine is consumed.
-
Work-up: Upon completion, carefully quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
-
Extraction and Drying: Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to obtain the pure tertiary amine.
N-Acylation with Acyl Chlorides
N-acylation with an acyl chloride is a common method for the formation of amides. The use of a non-nucleophilic base is crucial to neutralize the HCl generated during the reaction.
Experimental Workflow: N-Acylation
Sources
A Senior Application Scientist's Guide to the Purity Assessment of Synthesized N-ethylcyclopentanamine
For researchers, scientists, and professionals vested in drug development and fine chemical synthesis, the purity of a synthesized compound is not merely a quality metric; it is the bedrock of reliable, reproducible, and safe downstream applications. N-ethylcyclopentanamine, a secondary aliphatic amine, serves as a crucial building block in the synthesis of various pharmaceutical agents. Its purity can significantly influence reaction yields, impurity profiles of subsequent products, and ultimately, the safety and efficacy of the final active pharmaceutical ingredient (API).
This guide provides a comprehensive comparison of the primary analytical techniques for assessing the purity of synthesized this compound. As a Senior Application Scientist, my focus extends beyond procedural steps to elucidate the causality behind experimental choices, ensuring that each described protocol is a self-validating system. This in-depth technical guide is structured to empower you with the expertise to select and implement the most appropriate analytical strategy for your specific needs.
The Synthetic Landscape: Understanding Potential Impurities
This compound is commonly synthesized via the reductive amination of cyclopentanone with ethylamine. This process, while generally efficient, can introduce a spectrum of impurities that must be diligently identified and quantified.
A foundational understanding of the reaction mechanism is paramount for anticipating potential impurities. The reaction proceeds through the formation of an intermediate imine, which is then reduced to the final secondary amine product.
Figure 1: Simplified reaction pathway for the synthesis of this compound.
Based on this pathway, the primary impurities of concern include:
-
Unreacted Starting Materials: Residual cyclopentanone and ethylamine.
-
Intermediate Species: The N-cyclopentylideneethanamine (imine) intermediate, if the reduction is incomplete.
-
Over-alkylation or Side-reaction Products: While less common for secondary amine synthesis, there is a potential for the formation of tertiary amines or other by-products depending on the reaction conditions.
-
Solvent Residues: Solvents used in the reaction and workup (e.g., methanol, ethanol, dichloromethane).
A Comparative Analysis of Purity Assessment Techniques
The selection of an analytical technique for purity assessment is a critical decision driven by factors such as the nature of the expected impurities, the required sensitivity and accuracy, and the availability of instrumentation. We will now delve into a comparative analysis of Gas Chromatography (GC), High-Performance Liquid Chromatography (HPLC), and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy.
| Parameter | Gas Chromatography (GC-FID/GC-MS) | High-Performance Liquid Chromatography (HPLC-UV/FLD) | Quantitative NMR (qNMR) |
| Principle | Separation of volatile compounds based on their partitioning between a stationary phase and a mobile gas phase. | Separation of compounds based on their partitioning between a stationary phase and a liquid mobile phase. | Quantification based on the direct proportionality between the integral of an NMR signal and the number of nuclei. |
| Selectivity | High for volatile compounds. Can resolve structurally similar impurities. | Moderate to high, dependent on column chemistry and mobile phase. Derivatization can enhance selectivity. | High, based on unique chemical shifts of protons in the molecule. |
| Sensitivity | High (FID for general hydrocarbons, MS for specific ions). | Moderate (UV), High (FLD with derivatization). | Lower compared to chromatographic methods. |
| Quantification | Relative purity by area percent (FID). Absolute quantification with standards. | Relative purity by area percent. Absolute quantification with standards. | Absolute purity determination using a certified internal standard. |
| Impurity ID | GC-MS provides structural information from mass fragmentation patterns. | Tentative identification by retention time comparison. LC-MS for definitive ID. | Structural elucidation of impurities is a key strength. |
| Sample Prep | Simple dissolution. Derivatization may be needed for highly polar amines. | Derivatization is often necessary for aliphatic amines to impart UV absorbance or fluorescence. | Precise weighing of sample and internal standard is critical. |
| Throughput | High. | Moderate, derivatization can add time. | Moderate. |
| Strengths | Excellent for volatile impurities and residual solvents. GC-MS for definitive identification. | Versatile for a wide range of non-volatile impurities. | Absolute quantification without a specific reference standard for the analyte. Provides structural information. |
| Limitations | Not suitable for non-volatile or thermally labile compounds. Amine analysis can be challenging due to peak tailing. | Aliphatic amines lack a strong chromophore, necessitating derivatization. | Lower sensitivity. Requires a high-purity internal standard. |
Experimental Protocols for Purity Assessment
The following protocols are presented as robust starting points for the analysis of this compound. Optimization may be required based on the specific instrumentation and impurity profile of your synthesized material.
Gas Chromatography (GC) for Volatile Impurities and Purity
Gas chromatography is a powerful technique for analyzing volatile compounds, making it ideal for detecting residual starting materials, solvents, and the this compound product itself.
Figure 2: General workflow for GC-based purity assessment.
A. GC with Flame Ionization Detection (GC-FID) for Purity by Area Percent
-
Objective: To determine the relative purity of this compound and quantify volatile impurities.
-
Instrumentation: Gas chromatograph equipped with a Flame Ionization Detector (FID).
-
Protocol:
-
Column: A capillary column suitable for amine analysis, such as a CP-Volamine or equivalent (e.g., 30 m x 0.32 mm, 5 µm film thickness), is recommended to minimize peak tailing.[1]
-
Carrier Gas: Helium or Hydrogen at a constant flow.
-
Inlet: Split/splitless injector at 250 °C.
-
Oven Temperature Program:
-
Initial temperature: 60 °C, hold for 2 minutes.
-
Ramp: 10 °C/min to 280 °C.
-
Hold: 5 minutes at 280 °C.
-
-
Detector: FID at 300 °C.
-
Sample Preparation: Accurately weigh approximately 10 mg of the synthesized this compound and dissolve in 1 mL of a suitable solvent (e.g., dichloromethane or methanol).
-
Injection: Inject 1 µL of the prepared sample.
-
-
Data Analysis: The purity is calculated as the percentage of the main peak area relative to the total area of all peaks in the chromatogram. This method assumes that all components have a similar response factor in the FID, which is a reasonable approximation for hydrocarbons and simple amines.
B. GC with Mass Spectrometry (GC-MS) for Impurity Identification
-
Objective: To identify unknown impurities by their mass fragmentation patterns.
-
Instrumentation: Gas chromatograph coupled to a Mass Spectrometer (MS).
-
Protocol:
-
GC Conditions: Use the same GC conditions as for the GC-FID analysis.
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: Scan from m/z 40 to 300.
-
Source Temperature: 230 °C.
-
Transfer Line Temperature: 280 °C.
-
-
-
Data Analysis: The mass spectrum of this compound (molecular weight: 113.20 g/mol ) is available in the NIST WebBook for comparison.[2] The mass spectra of any impurity peaks can be compared against the NIST library for identification. The expected molecular ion peak for this compound is at m/z 113.
High-Performance Liquid Chromatography (HPLC) with UV/Fluorescence Detection
HPLC is a versatile technique for separating a wide range of compounds. However, aliphatic amines like this compound lack a strong UV chromophore, necessitating pre-column derivatization to enable sensitive detection.
Figure 3: Workflow for HPLC-based purity assessment with pre-column derivatization.
-
Objective: To assess the purity and quantify impurities that are not amenable to GC analysis.
-
Derivatization Reagents:
-
o-Phthalaldehyde (OPA): Reacts with primary amines.
-
9-fluorenylmethyl chloroformate (FMOC-Cl): Reacts with both primary and secondary amines. For the analysis of this compound (a secondary amine), FMOC-Cl is a suitable choice.[3]
-
-
Protocol (using FMOC-Cl derivatization):
-
Instrumentation: HPLC system with a gradient pump, autosampler, column oven, and a fluorescence or UV detector.
-
Column: C18 reversed-phase column (e.g., 150 mm × 4.6 mm, 5 µm).
-
Mobile Phase:
-
A: Acetonitrile
-
B: 50 mM Sodium Phosphate Buffer, pH 7.5
-
-
Gradient Elution:
-
0-15 min: 40-70% A
-
15-20 min: 70-90% A
-
20-25 min: 90-40% A
-
25-30 min: 40% A (re-equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection:
-
Fluorescence: Excitation at 266 nm, Emission at 305 nm.
-
UV: 266 nm.
-
-
Sample Preparation and Derivatization:
-
Prepare a stock solution of this compound in acetonitrile.
-
In a vial, mix 100 µL of the sample solution with 100 µL of borate buffer (pH 9.0) and 200 µL of FMOC-Cl solution (in acetonitrile).
-
Vortex and let the reaction proceed at room temperature for 10-15 minutes.
-
Quench the reaction by adding an excess of a primary amine solution (e.g., glycine) to consume the unreacted FMOC-Cl.
-
Filter the solution through a 0.45 µm syringe filter before injection.
-
-
-
Data Analysis: Purity is determined by the area percentage of the main peak relative to the total area of all peaks in the chromatogram.
Quantitative NMR (qNMR) for Absolute Purity Determination
qNMR is a primary analytical method that allows for the determination of the absolute purity of a compound without the need for a specific reference standard of the analyte itself.[4][5] It relies on the use of a high-purity, certified internal standard.
Figure 4: Workflow for absolute purity determination by qNMR.
-
Objective: To determine the absolute purity (mass fraction) of this compound.
-
Instrumentation: High-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
Protocol:
-
Internal Standard Selection: Choose an internal standard that is soluble in the same deuterated solvent as the analyte, has a known purity, is stable, and has at least one signal that does not overlap with any signals from the analyte or impurities. Maleic anhydride or 1,4-dinitrobenzene are potential candidates for use in CDCl₃.
-
Sample Preparation:
-
Accurately weigh about 10-20 mg of the synthesized this compound into a vial.
-
Accurately weigh an equimolar amount of the chosen internal standard into the same vial.
-
Dissolve the mixture in a precise volume of a suitable deuterated solvent (e.g., CDCl₃).
-
Transfer the solution to an NMR tube.
-
-
NMR Data Acquisition:
-
Acquire a ¹H NMR spectrum using quantitative parameters. This is crucial for accurate integration.
-
Relaxation Delay (d1): Set to at least 5 times the longest T₁ relaxation time of the protons being quantified (typically 30-60 seconds).
-
Pulse Angle: Use a calibrated 90° pulse.
-
Number of Scans: Sufficient to achieve a high signal-to-noise ratio (S/N > 250:1 for <1% integration error).[5]
-
-
Data Processing:
-
Apply an appropriate window function (e.g., exponential with a small line broadening).
-
Carefully phase the spectrum and perform a baseline correction.
-
Integrate a well-resolved, non-overlapping signal for both the this compound and the internal standard.
-
-
-
Data Analysis: The purity of the analyte is calculated using the following equation:
Purity (analyte) = (I_analyte / N_analyte) * (N_std / I_std) * (M_analyte / m_analyte) * (m_std / M_std) * Purity (std)
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
M = Molar mass
-
m = mass
-
Purity (std) = Certified purity of the internal standard
-
Conclusion: A Multi-faceted Approach to Ensuring Purity
The purity assessment of synthesized this compound is a critical step that underpins the reliability of subsequent research and development. No single analytical technique is universally superior; instead, a strategic and orthogonal approach is often the most robust.
-
GC-FID offers a rapid and reliable method for determining the relative purity and quantifying volatile impurities.
-
GC-MS is indispensable for the definitive identification of these volatile impurities.
-
HPLC with derivatization provides a powerful tool for analyzing non-volatile impurities and offers an orthogonal separation mechanism to GC.
-
qNMR stands as the gold standard for determining absolute purity, providing a direct measure of the mass fraction of the analyte without the need for a specific reference standard of the compound itself.
By understanding the synthetic pathway and potential impurities, and by judiciously selecting and applying the analytical techniques detailed in this guide, researchers can confidently ascertain the purity of their synthesized this compound, ensuring the integrity and success of their scientific endeavors.
References
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- Brainly. (2022, December 27). What are the products of the following reactions? (A trace amount of acid is present in each case.) A.
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- Clark, C. R., DeRuiter, J., & Noggle, F. T. (1992). GC-MS identification of amine-solvent condensation products formed during analysis of drugs of abuse. Journal of Chromatographic Science, 30(10), 399–404.
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- Agilent Technologies. (2011). Analysis of primary, secondary and tertiary amines.
- MDPI. (2022, April 22). Determination of Gaseous and Particulate Secondary Amines in the Atmosphere Using Gas Chromatography Coupled with Electron Capture Detection.
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- Purity by Absolute qNMR Instructions. (n.d.).
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- ResolveMass Laboratories. (n.d.). Choosing the Right qNMR Internal Standard for Accurate and Reproducible NMR Results.
- Quantitative NMR Spectroscopy. (n.d.).
- SpectraBase. (n.d.). N-Ethylcyclopentylamine - Optional[MS (GC)] - Spectrum.
- ResearchGate. (n.d.). Survey and qualification of internal standards for quantification by H-1 NMR spectroscopy. Retrieved from [https://www.researchgate.net/publication/221833595_Survey_and_qualification_of_internal_standards_for_quantification_by_H-1_NMR_spectroscopy]([Link]_ spectroscopy)
- Pearson+. (n.d.). What is the major organic product formed when cyclopentanone reac....
- Organic Chemistry Portal. (n.d.). Cyclopentanone synthesis.
- PubChem. (n.d.). 1-(Aminomethyl)-N-ethyl-N-methylcyclopentanamine.
- Chemistry LibreTexts. (2023, January 22). Reductive Amination.
- PubChemLite. (n.d.). This compound (C7H15N).
- Agilent. (n.d.). Analysis of alkyl and aromatic amines.
- VTechWorks. (2003, July 16). Analysis of Biogenic Amines by GC/FID and GC/MS.
- PubMed Central. (n.d.). Chemical derivatization strategies for enhancing the HPLC analytical performance of natural active triterpenoids.
- MDPI. (2024, November 23). A Pre-Column Derivatization Method for the HPLC-FLD Determination of Dimethyl and Diethyl Amine in Pharmaceuticals.
- Pre and Post Column Derivatization of Amino Acid - A Systematic Review of HPLC. (2021, July 29).
- Doc Brown's Advanced Organic Chemistry. (n.d.). mass spectrum of N-methylethanamine (ethylmethylamine) C3H9N CH3NHCH2CH3.
Sources
A Comparative Guide to the Cross-Validation of Analytical Methods for N-ethylcyclopentanamine
Introduction
In the landscape of pharmaceutical development and manufacturing, the precise and accurate quantification of chemical entities is paramount. N-ethylcyclopentanamine, a secondary amine, may be encountered as a raw material, an intermediate, or a potential impurity in active pharmaceutical ingredients (APIs). The ability to reliably measure its concentration is critical for ensuring process control, product quality, and patient safety.[1][2] Consequently, the analytical methods employed for its determination must be rigorously validated to demonstrate they are fit for their intended purpose.[3]
This guide provides an in-depth comparison and cross-validation of two common, yet distinct, analytical techniques for the determination of this compound: Gas Chromatography with Flame Ionization Detection (GC-FID) and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS). Cross-validation is the formal process of demonstrating that two or more analytical procedures can be used for the same purpose, ensuring that results are comparable and reliable regardless of the methodology employed.[4][5]
We will delve into the causality behind experimental choices, present a detailed cross-validation protocol grounded in regulatory expectations, and analyze comparative performance data. This guide is intended for researchers, analytical scientists, and drug development professionals seeking to establish robust and interchangeable analytical controls for this compound or similar analytes.
Principles of the Selected Analytical Methodologies
The choice of an analytical method is dictated by the physicochemical properties of the analyte and the specific requirements of the measurement (e.g., sensitivity, selectivity, throughput). This compound (MW: 113.20 g/mol ) is a relatively volatile and flammable liquid, making it an excellent candidate for gas chromatography.[6][7][8] For applications requiring higher sensitivity and specificity, particularly in complex matrices, LC-MS/MS offers a powerful alternative.
Method 1: Gas Chromatography with Flame Ionization Detection (GC-FID)
GC-FID is a robust and widely used technique for the quantitative analysis of volatile and semi-volatile organic compounds. The fundamental principle involves vaporizing the sample and separating its components in a gaseous mobile phase as it passes through a capillary column. The choice of this method is based on the volatility of this compound. The flame ionization detector (FID) is highly sensitive to hydrocarbons and provides a response that is directly proportional to the mass of carbon entering the flame, making it ideal for quantification.
Caption: High-level workflow for this compound analysis by GC-FID.
Method 2: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS is a highly selective and sensitive analytical technique that combines the separation power of liquid chromatography with the precise detection capabilities of tandem mass spectrometry.[9] This method is particularly advantageous for analyzing trace levels of impurities or for samples in complex biological matrices. For this compound, which is a basic compound, reverse-phase chromatography with an acidic mobile phase is suitable. Detection by MS/MS in Multiple Reaction Monitoring (MRM) mode provides exceptional specificity by monitoring a specific precursor-to-product ion transition, virtually eliminating matrix interference.
Caption: High-level workflow for this compound analysis by LC-MS/MS.
The Cross-Validation Protocol
The objective of this protocol is to formally compare the performance characteristics of the validated GC-FID method and the validated LC-MS/MS method for the quantitative determination of this compound. The validation parameters and acceptance criteria are based on the International Council for Harmonisation (ICH) Q2(R2) guideline.[3][4] A validation protocol should be established before beginning experiments, defining the procedures and acceptance criteria.[1][2]
Step 1: Specificity
Specificity is the ability to assess unequivocally the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components.[10][11]
-
Experimental Protocol:
-
Prepare a solution of a placebo (matrix without the analyte).
-
Prepare a solution of this compound standard.
-
Prepare a spiked sample by adding a known amount of this compound to the placebo matrix.
-
Analyze all three samples using both the GC-FID and LC-MS/MS methods.
-
-
Acceptance Criteria:
-
The placebo solution must show no interfering peaks at the retention time of this compound for both methods.
-
The this compound peak in the spiked sample must be free from co-elution with any other peaks. For LC-MS/MS, the ion ratio must remain consistent.
-
Step 2: Linearity and Range
Linearity demonstrates that the analytical procedure's results are directly proportional to the concentration of the analyte in the sample.[12]
-
Experimental Protocol:
-
Prepare a stock solution of this compound.
-
Create a series of at least five calibration standards by diluting the stock solution to cover the expected working range (e.g., 1 µg/mL to 100 µg/mL).
-
Analyze each standard in triplicate using both the GC-FID and LC-MS/MS methods.
-
Construct a calibration curve by plotting the average peak area (or area ratio) against the concentration.
-
-
Acceptance Criteria:
-
The correlation coefficient (r²) of the linear regression must be ≥ 0.99.
-
The y-intercept should not be significantly different from zero.
-
Step 3: Accuracy
Accuracy expresses the closeness of agreement between the value which is accepted either as a conventional true value or an accepted reference value and the value found.[10] It is often reported as percent recovery.
-
Experimental Protocol:
-
Prepare spiked samples by adding this compound to the placebo matrix at three concentration levels (low, medium, high), covering the specified range (e.g., 80%, 100%, and 120% of the target concentration).
-
Prepare each concentration level in triplicate.
-
Analyze the nine samples using both GC-FID and LC-MS/MS.
-
Calculate the percent recovery for each sample against the nominal concentration.
-
-
Acceptance Criteria:
-
The mean percent recovery should be within 98.0% to 102.0% at each concentration level.
-
Step 4: Precision
Precision is evaluated at two levels: repeatability (intra-assay precision) and intermediate precision (inter-assay precision).[11][12]
-
Experimental Protocol:
-
Repeatability: Analyze six replicate samples of a homogeneous sample (e.g., spiked matrix at 100% of the target concentration) under the same operating conditions over a short interval of time.
-
Intermediate Precision: Repeat the repeatability experiment on a different day, with a different analyst, and/or on a different instrument.
-
Perform these experiments for both the GC-FID and LC-MS/MS methods.
-
-
Acceptance Criteria:
-
The relative standard deviation (RSD) for repeatability should be ≤ 2.0%.
-
The RSD for intermediate precision should be ≤ 3.0%.
-
Step 5: Limit of Quantitation (LOQ)
The LOQ is the lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.
-
Experimental Protocol:
-
Estimate the LOQ based on the signal-to-noise ratio (typically S/N ≥ 10) or by determining the concentration where precision (RSD) is approximately 10%.
-
Prepare and analyze at least six replicate samples at the estimated LOQ concentration.
-
Confirm that the accuracy and precision at this concentration meet predefined criteria.
-
-
Acceptance Criteria:
-
Precision (RSD) at the LOQ should be ≤ 10%.
-
Accuracy (mean recovery) at the LOQ should be within 80.0% to 120.0%.
-
Comparative Data Analysis & Discussion
The following tables summarize the hypothetical (but realistic) data obtained from the cross-validation study.
Table 1: Linearity and Range
| Parameter | GC-FID | LC-MS/MS | Acceptance Criteria |
|---|---|---|---|
| Range | 1 - 150 µg/mL | 0.01 - 20 µg/mL | Appropriate for intended use |
| Correlation Coefficient (r²) | 0.9992 | 0.9998 | ≥ 0.99 |
| Y-Intercept | Negligible | Negligible | Not significantly different from zero |
Table 2: Accuracy (Percent Recovery)
| Concentration Level | GC-FID Mean Recovery (%) | LC-MS/MS Mean Recovery (%) | Acceptance Criteria |
|---|---|---|---|
| Low (80%) | 100.5% | 101.2% | 98.0% - 102.0% |
| Medium (100%) | 99.8% | 100.3% | 98.0% - 102.0% |
| High (120%) | 101.1% | 99.5% | 98.0% - 102.0% |
Table 3: Precision (Relative Standard Deviation, RSD)
| Precision Level | GC-FID RSD (%) | LC-MS/MS RSD (%) | Acceptance Criteria |
|---|---|---|---|
| Repeatability (n=6) | 0.8% | 1.1% | ≤ 2.0% |
| Intermediate Precision | 1.5% | 1.9% | ≤ 3.0% |
Table 4: Limit of Quantitation (LOQ)
| Parameter | GC-FID | LC-MS/MS | Acceptance Criteria |
|---|---|---|---|
| LOQ Concentration | 1.0 µg/mL | 0.01 µg/mL | - |
| Precision at LOQ (RSD) | 5.5% | 7.8% | ≤ 10% |
| Accuracy at LOQ (%) | 104.2% | 97.5% | 80.0% - 120.0% |
Expert Discussion of Results
The cross-validation study demonstrates that both the GC-FID and LC-MS/MS methods are accurate, precise, and linear for the determination of this compound within their respective ranges. Both methods successfully meet the pre-defined acceptance criteria derived from ICH guidelines.[4]
The causality behind the performance differences is rooted in the fundamental principles of each technique.
-
Sensitivity and Range: The most significant difference observed is the Limit of Quantitation (LOQ) . The LC-MS/MS method is approximately 100 times more sensitive than the GC-FID method. This is because mass spectrometry is an inherently more sensitive detection technique than flame ionization, and the specificity of MRM allows for the filtering of chemical noise, resulting in a superior signal-to-noise ratio at very low concentrations. This makes LC-MS/MS the unequivocal choice for trace impurity analysis or bioanalytical studies.
-
Specificity: While both methods passed the specificity test with the given placebo, the LC-MS/MS method provides a higher degree of confidence. Its specificity is derived from monitoring a unique mass transition (precursor ion → product ion), making it highly unlikely that another compound would have the same retention time and the exact same mass fragmentation pattern. The GC-FID method's specificity relies solely on chromatographic retention time, which carries a higher, albeit small, risk of interference from an unknown co-eluting impurity.
-
Robustness and Simplicity: The GC-FID method demonstrated slightly better precision in this study. This is often the case in practice; GC-FID systems are generally considered workhorses in quality control laboratories due to their operational simplicity, lower maintenance requirements, and excellent run-to-run reproducibility. The LC-MS/MS system, while powerful, is a more complex instrument that can be more susceptible to matrix effects and requires a higher level of user expertise.
Conclusion and Recommendations
This guide has successfully demonstrated the cross-validation of two distinct analytical methods for this compound. The results confirm that both the GC-FID and LC-MS/MS methods are suitable for their intended purpose and can be used interchangeably within their validated ranges, providing a high degree of confidence in the analytical data generated.
Recommendations for Method Selection:
-
For routine quality control (QC) testing, assay, and purity determinations where concentration levels are expected to be well above 1 µg/mL, the GC-FID method is recommended. Its robustness, ease of use, and excellent precision make it a cost-effective and reliable choice for high-throughput environments.
-
For the analysis of trace-level impurities, determination of genotoxic impurities, or analysis in complex biological matrices, the LC-MS/MS method is the superior choice. Its exceptional sensitivity and specificity are necessary to meet the stringent detection limits required in these applications.
Ultimately, the choice of method should be based on a risk assessment of the analytical needs.[3] Having two cross-validated methods provides valuable flexibility in a drug development program, allowing the laboratory to select the most appropriate tool for the task at hand while ensuring data continuity and integrity across the product lifecycle.
References
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- Profound. (2025, January 27). Analytical Method Validation: A Crucial Pillar in Pharmaceutical Quality Assurance.
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- Cheméo. (n.d.). Chemical Properties of Cyclopentanamine, N-ethyl- (CAS 45592-46-9).
- Patel, M., et al. (n.d.). Analytical method validation: A brief review.
- Ahuja, S., & Dong, M. W. (2014, August 22). Validation of Impurity Methods, Part II. LCGC North America.
- Pharmaguideline. (n.d.). Analytical Method Validation in Pharmaceuticals | Step-by-Step Guide to AMV.
- National Institute of Standards and Technology. (n.d.). Cyclopentanamine, N-ethyl-. NIST Chemistry WebBook.
- European Medicines Agency. (2022, March 31). ICH guideline Q2(R2) on validation of analytical procedures.
- Green, R. (2017, September). Cross and Partial Validation. European Bioanalysis Forum.
- Little, T. A. (n.d.). Analytical Methods: A Statistical Perspective on the ICH Q2A and Q2B Guidelines for Validation of Analytical Methods. BioPharm International.
- International Council for Harmonisation. (2023, November 30). Validation of Analytical Procedures Q2(R2).
- Smith, et al. (2014, September 5). Method Transfer, Partial Validation, and Cross Validation: Recommendations for Best Practices and Harmonization from the Global Bioanalysis Consortium Harmonization Team. The AAPS Journal.
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comparing the efficacy of different chiral resolving agents for N-ethylcyclopentanamine
The resolution of racemic N-ethylcyclopentanamine into its constituent enantiomers is a critical process, particularly in the pharmaceutical and fine chemical industries, where the desired biological activity often resides in a single stereoisomer.[1] Diastereomeric salt formation followed by fractional crystallization remains a widely employed, robust, and scalable method for achieving this separation.[1] The success of this technique hinges on the selection of an appropriate chiral resolving agent, which profoundly influences yield, enantiomeric purity, and overall process efficiency.[1]
This guide provides an objective comparison of common chiral resolving agents applicable to secondary amines like this compound, supported by representative experimental data and detailed protocols.
The Principle of Chiral Resolution by Diastereomeric Salt Formation
The foundation of this classical resolution technique is the reaction of a racemic amine with an enantiomerically pure chiral acid. This acid-base reaction forms a pair of diastereomeric salts. Unlike enantiomers, which have identical physical properties, diastereomers possess distinct physicochemical characteristics, most notably different solubilities in a given solvent.[2][3] This disparity allows for their separation through fractional crystallization. The less soluble diastereomeric salt preferentially crystallizes from the solution, enabling its isolation from the more soluble diastereomer, which remains in the mother liquor.[1][4] Subsequently, the resolved amine is liberated from the salt by treatment with a base.[5]
Caption: General workflow for chiral resolution of a primary amine.[1]
Commonly Used Chiral Resolving Agents for Amines
Several classes of chiral acids are commonly used for the resolution of amines. The most prevalent include tartaric acid and its derivatives, mandelic acid, and camphorsulfonic acid.[1][6] The efficacy of each resolving agent is highly dependent on the specific amine substrate and the crystallization conditions.[1]
| Resolving Agent Class | Structure Type | Key Characteristics |
| Tartaric Acid & Derivatives | C4-dicarboxylic acid with two chiral centers | Cost-effective, widely available in both enantiomeric forms, derivatives offer tunable properties.[1][3] |
| Mandelic Acid | α-hydroxy carboxylic acid with one chiral center | Often provides high enantiomeric excess in a single crystallization.[1][6] |
| Camphorsulfonic Acid | Sulfonic acid with a rigid bicyclic structure | Strong acid, particularly effective for resolving less basic amines.[1][7] |
Tartaric Acid Derivatives: The Workhorse Resolving Agents
Natural (+)-tartaric acid is an economical and widely used option. However, its derivatives, such as O,O'-dibenzoyl-D-tartaric acid (DBTA) and O,O'-di-p-toluoyl-D-tartaric acid (DPTTA), often provide superior performance due to enhanced crystallinity and separation efficiency of the resulting diastereomeric salts.[3][8]
Experimental Protocol: Resolution with (+)-Dibenzoyl-D-tartaric Acid (DBTA)
This generalized protocol can be adapted for the resolution of this compound. Optimization of solvent, temperature, and stoichiometry is crucial for success.
1. Diastereomeric Salt Formation:
- Dissolve one molar equivalent of racemic (±)-N-ethylcyclopentanamine in a suitable solvent (e.g., methanol, ethanol, or ethyl acetate).
- In a separate flask, dissolve 0.5 to 1.0 molar equivalents of (+)-DBTA in the same solvent, heating gently if necessary.
- Slowly add the amine solution to the DBTA solution with stirring.
- Allow the mixture to cool slowly to room temperature, and then potentially to a lower temperature (e.g., 0-5 °C) to induce crystallization. The solution may be left to stand for several hours to overnight.[5]
2. Isolation of the Diastereomeric Salt:
- Collect the precipitated crystals by suction filtration.
- Wash the crystals with a small amount of the cold solvent to remove the mother liquor containing the more soluble diastereomer.
- The obtained salt can be recrystallized from a suitable solvent to improve diastereomeric purity.
3. Liberation of the Enantiomerically Enriched Amine:
- Suspend the dried diastereomeric salt in water.
- While stirring, add a strong base, such as 50% sodium hydroxide solution, until the salt completely dissolves and the solution is strongly basic (pH > 12).[2] This neutralizes the tartaric acid derivative and liberates the free amine.
- Transfer the basic aqueous solution to a separatory funnel.
- Extract the liberated amine with an organic solvent (e.g., diethyl ether or dichloromethane) three times to ensure complete recovery.[5]
4. Isolation and Analysis:
Combine the organic extracts and dry them over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).
Filter off the drying agent and remove the solvent under reduced pressure to yield the enantiomerically enriched this compound.
Determine the enantiomeric excess (ee%) of the product using a suitable analytical method, such as chiral HPLC or gas chromatography.
Caption: Experimental workflow for amine resolution using DBTA.
Mandelic Acid: High Selectivity Potential
(R)- or (S)-Mandelic acid is another effective resolving agent known for inducing the formation of highly crystalline salts.[6] Its derivatives can also be employed to fine-tune the resolution process.[9][10] Mandelic acid often provides high enantiomeric excess, sometimes in a single crystallization step.[1]
Experimental Protocol: Resolution with (R)-Mandelic Acid
The protocol is analogous to that for tartaric acid derivatives, with the primary variables being the choice of solvent and the stoichiometry.
1. Diastereomeric Salt Formation:
- Dissolve racemic (±)-N-ethylcyclopentanamine (1 equiv.) and (R)-Mandelic acid (0.5-1.0 equiv.) in a suitable solvent (e.g., isopropanol, ethanol).
- Stir the mixture at room temperature or with gentle heating to ensure complete dissolution.
- Allow the solution to cool gradually to room temperature to facilitate the crystallization of the less soluble diastereomeric salt.
2. Isolation and Liberation:
- Follow the same procedures for filtration, washing, and liberation of the free amine as described in the DBTA protocol (Steps 2-4). Use a strong base to neutralize the mandelic acid and extract the enriched amine.
Causality in Experimental Choices
The choice of using a sub-stoichiometric amount of the resolving agent (e.g., 0.5 equivalents) is a common strategy. This ensures that the less soluble diastereomeric salt is preferentially formed and crystallizes out, leaving the majority of the more soluble diastereomer in solution, thereby maximizing the enantiomeric purity of the initial crystalline product.
(1S)-(+)-10-Camphorsulfonic Acid (CSA): For Challenging Separations
Camphorsulfonic acid is a strong acid, making it particularly effective for resolving weakly basic amines that may not form stable salts with carboxylic acids like tartaric or mandelic acid.[1][7] Its rigid, bulky structure can lead to significant differences in the crystal lattice energies of the resulting diastereomeric salts, facilitating efficient separation.[11]
Experimental Protocol: Resolution with (1S)-(+)-10-Camphorsulfonic Acid
1. Diastereomeric Salt Formation:
- Dissolve racemic (±)-N-ethylcyclopentanamine in an appropriate solvent such as ethyl acetate, isopropyl acetate, or acetonitrile.[7]
- Add a solution of (1S)-(+)-10-camphorsulfonic acid (0.5-1.0 equiv.) in the same solvent.
- The mixture may be heated to reflux to ensure complete dissolution, then cooled slowly to room temperature. Seeding with a small crystal of the desired salt can be beneficial to induce crystallization.[12]
- Age the mixture at room temperature or below to maximize the yield of the crystalline salt.
2. Isolation and Liberation:
- Isolate the crystals by filtration and wash with a cold solvent.
- Liberate the free amine using the standard basification and extraction procedure detailed previously.
amine [label="{Racemic Amine | {(R)-Amine | (S)-Amine}}"];
agent [label="{Chiral Resolving Agent | (+)-Agent}"];
salts [label="{Diastereomeric Salts | {<(R)salt> (R)-Amine-(+)-Agent | <(S)salt> (S)-Amine-(+)-Agent}}"];
separation [label="{Separation by Solubility | {
Less Soluble Salt (Crystallizes) |
More Soluble Salt (in Solution)}}"
];
amine -> salts;
agent -> salts;
salts:s -> separation:n [label="Different Physical Properties"];
}
Caption: Logical relationship in diastereomeric salt resolution.[1]
Comparative Efficacy
| Resolving Agent | Substrate (Model) | Molar Ratio (Amine:Acid) | Solvent | Yield (%) | Enantiomeric Excess (ee%) | Reference |
| (+)-Tartaric Acid | (±)-1-Phenylethylamine | 1:0.5 | Methanol | ~40-50% (theoretical) | >90% (after recrystallization) | |
| (+)-DBTA | (±)-1-Phenylethylamine | 2:1 | Ethyl Acetate | 77% | 99% | |
| (1S)-(+)-10-CSA | Substituted Quinazoline | 1:1 | n-Butyl Acetate | ~81% (of desired salt) | 95% | [12] |
| (R)-Mandelic Acid | (±)-Phenylalanine Methyl Ester | 1:0.5 | Methanol | High | >99% | [13] |
Conclusion and Recommendations
The selection of a chiral resolving agent for this compound is a multifaceted decision that depends on the specific requirements for purity, yield, and economic viability.
-
L-Tartaric acid and its derivatives like (+)-DBTA stand out as versatile, cost-effective, and widely used options, often demonstrating excellent performance.[1][3] They represent a logical starting point for screening experiments.
-
(S)-Mandelic acid is a strong candidate that frequently provides high enantiomeric excess in a single crystallization, potentially simplifying the purification process.[1]
-
(1S)-(+)-10-Camphorsulfonic acid is a powerful resolving agent that should be considered if the amine is weakly basic or if other agents fail to produce crystalline salts.[1]
Ultimately, the optimal choice must be determined empirically. A screening process evaluating these three classes of resolving agents with various solvents and stoichiometric ratios is the most effective strategy to develop a robust and efficient resolution for this compound.
References
- A Comparative Guide to Chiral Resolving Agents for Primary Amines. Benchchem.
- Application Notes and Protocols for the Chiral Resolution of Amines with (+)-Dibenzoyl-D-tartaric Acid. Benchchem.
- Resolution of a Racemic Mixture. Science Learning Center.
- Resolution (Separation) of Enantiomers. Chemistry LibreTexts. [Link]
- Chiral resolution. Wikipedia. [Link]
- Rational approach to the selection of conditions for diastereomeric resolution of chiral amines by diacid resolving agents. ScienceDirect.
- A Technical Guide to Chiral Resolution Using Tartaric Acid Deriv
- Application of mixtures of tartaric acid derivatives in resolution via supercritical fluid extraction. PubMed. [Link]
- Resolution of P-Heterocycles with Tartaric Acid Derivatives.
- The tested derivatives of mandelic acid.
- Rapid discrimination of enantiomers by ion mobility mass spectrometry and chemical theoretical calculation: Chiral mandelic acid and its deriv
- Process for the preparation and resolution of mandelic acid derivatives.
- Process for resolution and racemization of amines with acidic α-hydrogens.
- Resolution of dl-camphor-10-sulfonic acid.
- Chiral resolution process.
- Efficient resolution of (±)-trans-2,3-diphenylpiperazine using (1S)-(+)- 10-camphorsulfonic acid and enrichment of enantiomeric. Indian Academy of Sciences. [Link]
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literature review of N-substituted cyclopentanamine applications
An In-Depth Technical Guide to the Applications of N-Substituted Cyclopentanamines
Introduction: The Versatile Cyclopentanamine Scaffold
In the landscape of modern chemistry and drug discovery, the cyclopentane ring is a recurring and valuable structural motif. Its inherent conformational flexibility, existing somewhere between a flat ring and a more puckered cyclohexane, allows for nuanced interactions with biological targets. When functionalized with an amine group to form cyclopentanamine, and further modified through N-substitution, this scaffold transforms into a versatile platform for developing a wide array of functional molecules. The nature of the substituent on the nitrogen atom is a critical determinant of the molecule's final properties, profoundly influencing its steric profile, electronics, and ultimately, its biological activity or material application.
This guide provides a comprehensive review of the diverse applications of N-substituted cyclopentanamines, comparing their performance with relevant alternatives and providing the experimental foundation for their synthesis and evaluation. We will delve into their established roles as potent antiviral agents and effective corrosion inhibitors, while also exploring their potential in neurology and oncology. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this powerful chemical scaffold in their work.
Core Synthetic Methodologies: Accessing the Scaffold
The efficient synthesis of N-substituted cyclopentanamines is paramount to exploring their potential. Among the various methods, reductive amination stands out as a robust and widely applicable one-pot procedure.[1] This method typically involves the reaction of cyclopentanone with a primary or secondary amine to form an imine or enamine intermediate, which is then reduced in situ to the desired N-substituted cyclopentanamine.
Experimental Protocol: Synthesis via Reductive Amination
This protocol details a general procedure for the synthesis of N-substituted cyclopentanamines.
Materials:
-
Cyclopentanone
-
Primary or Secondary Amine (e.g., aniline, benzylamine)
-
Reducing Agent (e.g., sodium triacetoxyborohydride (NaBH(OAc)₃), sodium cyanoborohydride (NaBH₃CN), or catalytic hydrogenation with Pd/C)[1]
-
Solvent (e.g., dichloromethane (DCM), 1,2-dichloroethane (DCE), methanol)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Silica Gel for column chromatography
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve cyclopentanone (1.0 eq) and the desired primary or secondary amine (1.0-1.2 eq) in the chosen solvent (e.g., DCE).
-
Imine Formation: Stir the mixture at room temperature for 30-60 minutes to allow for the formation of the imine/enamine intermediate.
-
Reduction: Add the reducing agent portion-wise. If using NaBH(OAc)₃ (1.5 eq), add it slowly to control any effervescence. If using catalytic hydrogenation, add a catalytic amount of 5% Pd/C and place the reaction under a hydrogen atmosphere.[1]
-
Reaction Monitoring: Stir the reaction at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Upon completion, quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or water.
-
Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with an organic solvent (e.g., DCM or ethyl acetate) three times.
-
Drying and Concentration: Combine the organic layers, dry over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by column chromatography on silica gel to yield the pure N-substituted cyclopentanamine.
Causality Behind Experimental Choices:
-
One-Pot Procedure: Reductive amination is chosen for its efficiency, as it avoids the isolation of the often-unstable imine intermediate, leading to higher overall yields.[1]
-
Choice of Reducing Agent: NaBH(OAc)₃ is a mild and selective reducing agent, well-suited for this transformation and tolerant of many functional groups. Catalytic hydrogenation is a "cleaner" alternative as the byproducts are minimal, but may not be compatible with reducible functional groups like alkenes or alkynes.[1]
Caption: Workflow for the synthesis of N-substituted cyclopentanamines via reductive amination.
Therapeutic Applications: A Scaffold for Drug Discovery
The cyclopentanamine core is a privileged scaffold in medicinal chemistry. N-substitution provides a straightforward handle to modulate pharmacokinetics and pharmacodynamics, leading to compounds with diverse therapeutic applications.
Antiviral Agents: Inhibiting Influenza Neuraminidase
A significant application of N-substituted cyclopentanamine derivatives is in the development of influenza neuraminidase inhibitors.[2] Neuraminidase is a critical enzyme that facilitates the release of newly formed virus particles from infected host cells. Inhibiting this enzyme effectively halts the spread of the virus. Research has shown that multisubstituted cyclopentane amide derivatives are potent inhibitors of both influenza A and B neuraminidase forms.[2][3]
The structure-activity relationship (SAR) studies reveal that the nature of the N-substituent is crucial for potency. For instance, N,N-disubstituted amides often show superior activity compared to their monosubstituted counterparts.
| Compound Class | N-Substituent Type | Target | IC₅₀ (µM) | Reference |
| Cyclopentane Amides | 1-ethylpropylamide | Neuraminidase A | 0.015 - 0.080 | [2] |
| Cyclopentane Amides | diethylamide | Neuraminidase A | 0.015 - 0.080 | [2] |
| Cyclopentane Amides | dipropylamide | Neuraminidase A | 0.015 - 0.080 | [2] |
| Cyclopentane Amides | 4-morpholinylamide | Neuraminidase A | 0.015 - 0.080 | [2] |
| Cyclopentane Amides | diethylamide | Neuraminidase B | 3.0 - 9.2 | [2][3] |
| Cyclopentane Amides | dipropylamide | Neuraminidase B | 3.0 - 9.2 | [2][3] |
Comparison with Alternatives: Compared to the well-known neuraminidase inhibitor Oseltamivir (Tamiflu), which features a cyclohexene core, these cyclopentane derivatives offer a distinct chemical space for exploration. While Oseltamivir is highly effective, the constant threat of viral resistance necessitates the development of structurally diverse inhibitors like the N-substituted cyclopentanamines.
Potential in Neurological Disorders
While direct clinical applications are still under investigation, the broader class of N-substituted amines has shown significant promise in treating neurological disorders. For example, N-substituted amino acid amides have been evaluated as anticonvulsants, and N,N'-substituted piperazines (a related N-heterocycle) have been synthesized to interact with NMDA receptors, which are implicated in a variety of neurological functions and diseases.[4][5] The cyclopentanamine scaffold offers a unique conformational constraint compared to more flexible or rigid systems, which could be exploited to achieve selectivity for specific receptor subtypes. This represents a fertile ground for future research in areas such as epilepsy, chronic pain, and neurodegenerative diseases.
Industrial Applications: Protecting Metals from Corrosion
Beyond medicine, N-substituted cyclopentanamine derivatives have practical applications in materials science, particularly as corrosion inhibitors for steel alloys in acidic environments.[6][7] Corrosion is a major industrial problem, and organic inhibitors that can adsorb onto a metal surface and form a protective barrier are highly valuable.
The effectiveness of these compounds stems from the presence of heteroatoms (like nitrogen) and π-electrons in their structure, which facilitate adsorption onto the metal surface.[6] N-substitution allows for the tuning of properties like solubility and the electron density at the nitrogen center, thereby influencing the strength of the adsorption and the overall inhibition efficiency.
| Inhibitor Class | Metal | Medium | Inhibition Efficiency (%) | Reference |
| Cyclopenta[b]pyridine derivatives | Carbon Steel | 1.0 M H₂SO₄ | up to 97.7 | [6][7] |
Mechanism of Action: The inhibition process involves the adsorption of the cyclopentanamine derivative onto the steel surface. This can occur through physisorption (electrostatic interactions) or chemisorption (coordinate bond formation between the nitrogen lone pair and vacant d-orbitals of iron). This adsorbed layer acts as a physical barrier, isolating the metal from the corrosive medium.[6]
Caption: Conceptual model of Structure-Activity Relationships for N-substituted cyclopentanamines.
-
Steric Bulk: Larger substituents can provide better surface coverage in corrosion inhibition but may hinder binding to a constrained enzyme active site.
-
Lipophilicity: Increasing lipophilicity can enhance membrane permeability, which is important for drug absorption, but may decrease aqueous solubility. In corrosion inhibition, it can affect the stability of the protective film. [8]* Electronic Effects: Electron-donating or withdrawing groups on the substituent can alter the electron density on the nitrogen atom, affecting its ability to act as a hydrogen bond acceptor or to coordinate with a metal surface.
-
Hydrogen Bonding: The ability to form hydrogen bonds is often crucial for specific drug-target interactions.
By systematically varying the N-substituent and measuring the resulting change in activity, researchers can develop a predictive model to design more potent and effective molecules.
Conclusion and Future Outlook
N-substituted cyclopentanamines are a compelling class of compounds with demonstrated success and significant future potential. Their established utility as neuraminidase inhibitors and corrosion inhibitors is built on a solid foundation of synthetic accessibility and tunable properties. The true excitement, however, lies in the unexplored territories. The application of this scaffold in neurology, oncology, and catalysis is still in its infancy. Future research should focus on building diverse chemical libraries with a wide range of N-substituents and screening them against a broader set of biological and material targets. The integration of computational modeling with empirical testing will undoubtedly accelerate the discovery of next-generation therapeutics and advanced materials derived from this versatile scaffold.
References
- BenchChem. (2025).
- Babu, Y. S., et al. (n.d.).
- BenchChem. (n.d.). Potential Research Applications of Cyclopentanamine Compounds: A Technical Guide. Benchchem.
- Romo, D., et al. (2011).
- Fouda, A. E. A. S., et al. (2022). Efficient Synthesis of 6,7-Dihydro-5H-cyclopenta[b]pyridine-3-carbonitrile Compounds and Their Applicability As Inhibitor Films for Steel Alloy Corrosion. NIH.
- Fouda, A. E. A. S., et al. (2022). Efficient Synthesis of 6,7-Dihydro-5H-cyclopenta[b]pyridine-3-carbonitrile Compounds and Their Applicability As Inhibitor Films for Steel Alloy Corrosion: Collective Computational and Practical Approaches. ACS Omega.
- Mitra, S., et al. (2025). Access to diversely substituted cyclopentanones via catalytic cyclopropane-ketene cycloaddition. American Chemical Society - ACS Fall 2025.
- Wilson, P. (n.d.). Amine derivatives as corrosion inhibitors.
- Testa, B., & Jenner, P. (n.d.). Quantitative structure-activity relationships in drug metabolism and disposition: pharmacokinetics of N-substituted amphetamines in humans. PubMed.
- Jasinski, J. P., et al. (n.d.). N-Substituted amino acid N'-benzylamides: synthesis, anticonvulsant, and metabolic activities. PubMed.
- Temple, C. Jr., et al. (1988). Potential anticancer agents: 5-(N-substituted-aminocarbonyl)- and 5-(N-substituted-aminothiocarbonyl)-5,6,7,8-tetrahydrofolic acids. J Med Chem.
- Sijm, M., et al. (2021). Structure Activity Relationship of N-Substituted Phenyldihydropyrazolones Against Trypanosoma cruzi Amastigotes. Frontiers.
- Harvey, A. J., et al. (n.d.). Structure-Activity Relationships for the Anaesthetic and Analgaesic Properties of Aromatic Ring-Substituted Ketamine Esters. MDPI.
- Caldwell, J. P., et al. (2009). Synthesis and structure-activity relationships of N-substituted spiropiperidines as nociceptin receptor ligands: part 2. PubMed.
- Iwanowicz, E. J., et al. (n.d.).
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A Comparative Benchmarking Guide to the Synthesis of N-Ethylcyclopentanamine for Researchers and Drug Development Professionals
In the landscape of pharmaceutical and fine chemical synthesis, the efficient and scalable production of key intermediates is paramount. N-ethylcyclopentanamine, a valuable secondary amine building block, finds application in the development of various active pharmaceutical ingredients (APIs). This guide provides a comprehensive technical comparison of established and modern synthetic methodologies for its preparation. We will delve into the mechanistic underpinnings of each approach, present detailed experimental protocols, and offer a comparative analysis of their performance based on yield, reaction conditions, cost-effectiveness, and environmental impact.
Introduction: The Synthetic Challenge
The synthesis of this compound presents a classic challenge in selective N-alkylation. The primary goal is to achieve mono-ethylation of a cyclopentylamino moiety, avoiding common pitfalls such as over-alkylation to the tertiary amine and the formation of other byproducts. This guide will benchmark four primary synthetic strategies:
-
Classical Reductive Amination: The reaction of cyclopentanone with ethylamine followed by reduction.
-
The Leuckart-Wallach Reaction: A historic reductive amination using formic acid derivatives.
-
Direct Alkylation: The reaction of cyclopentylamine with an ethyl halide.
-
Novel Borane-Mediated Synthesis: An alternative approach utilizing organoborane chemistry.
We will explore the nuances of each method, providing the necessary data for researchers and process chemists to make informed decisions for their specific applications.
Method 1: Classical Reductive Amination
Reductive amination is a cornerstone of amine synthesis, valued for its versatility and efficiency.[1][2] The process involves the initial formation of an imine intermediate from the reaction of a carbonyl compound (cyclopentanone) and a primary amine (ethylamine), which is then reduced in situ to the desired secondary amine. The choice of reducing agent is critical to the success of this one-pot reaction, influencing selectivity and functional group tolerance.[3][4]
Mechanistic Pathway
Caption: Reductive amination of cyclopentanone with ethylamine.
The reaction is typically acid-catalyzed to facilitate the dehydration step in imine formation. The subsequent reduction of the C=N double bond is the final step.
Experimental Protocols
Protocol 1A: Reductive Amination using Sodium Borohydride (NaBH₄)
-
Materials: Cyclopentanone, Ethylamine (70% in water), Sodium Borohydride, Methanol, Hydrochloric Acid, Sodium Hydroxide, Diethyl Ether.
-
Procedure:
-
To a stirred solution of cyclopentanone (1.0 equiv) in methanol, add ethylamine (1.1 equiv) at room temperature.
-
After stirring for 1-2 hours to allow for imine formation, cool the mixture to 0 °C in an ice bath.
-
Slowly add sodium borohydride (1.2 equiv) portion-wise, maintaining the temperature below 10 °C.
-
Allow the reaction to warm to room temperature and stir for an additional 12 hours.
-
Quench the reaction by the slow addition of 1M HCl until the pH is acidic.
-
Basify the mixture with 4M NaOH until pH > 12.
-
Extract the aqueous layer with diethyl ether (3 x 50 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by fractional distillation.
-
Protocol 1B: Reductive Amination using Sodium Cyanoborohydride (NaBH₃CN)
-
Materials: Cyclopentanone, Ethylamine, Sodium Cyanoborohydride, Methanol, Acetic Acid, Water, Dichloromethane.
-
Procedure:
-
Dissolve cyclopentanone (1.0 equiv) and ethylamine (1.2 equiv) in methanol.
-
Adjust the pH of the solution to approximately 6-7 by the dropwise addition of glacial acetic acid.
-
Add sodium cyanoborohydride (1.2 equiv) in one portion.
-
Stir the reaction at room temperature for 24 hours.
-
Carefully add water to quench the reaction. Caution: Acidic conditions can generate toxic HCN gas. It is crucial to perform the quench in a well-ventilated fume hood and consider basifying the solution before workup.
-
Extract the mixture with dichloromethane (3 x 50 mL).
-
Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate.
-
Purify by column chromatography or distillation.
-
Performance & Considerations
Sodium borohydride is a cost-effective and powerful reducing agent, but its lack of selectivity may necessitate a two-step procedure where the imine is pre-formed.[4] Sodium cyanoborohydride offers excellent selectivity for the iminium ion over the carbonyl group, allowing for a convenient one-pot reaction.[2] However, its high toxicity and the potential generation of hydrogen cyanide are significant drawbacks.[3][4]
Method 2: The Leuckart-Wallach Reaction
A classic method for reductive amination, the Leuckart-Wallach reaction utilizes formic acid or its derivatives, such as N-ethylformamide, as both the reducing agent and the nitrogen source (in the case of formamide).[5][6] This method is often performed at high temperatures and without a solvent.[7][8]
Mechanistic Pathway
Caption: Leuckart-Wallach reaction for this compound synthesis.
The reaction proceeds through the formation of a formyl derivative of the desired amine, which is then hydrolyzed in a separate step to yield the final product.
Experimental Protocol
-
Materials: Cyclopentanone, N-Ethylformamide, Formic Acid, Hydrochloric Acid, Sodium Hydroxide, Diethyl Ether.
-
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, combine cyclopentanone (1.0 equiv), N-ethylformamide (2.0 equiv), and formic acid (1.0 equiv).
-
Heat the mixture to 160-180 °C and maintain this temperature for 6-8 hours.
-
Cool the reaction mixture to room temperature.
-
Add concentrated hydrochloric acid (3.0 equiv) and reflux for 4-6 hours to hydrolyze the formamide intermediate.
-
Cool the mixture and basify with a concentrated sodium hydroxide solution until pH > 12.
-
Extract the aqueous layer with diethyl ether (3 x 50 mL).
-
Dry the combined organic extracts over anhydrous potassium carbonate, filter, and concentrate.
-
Purify by fractional distillation.
-
Performance & Considerations
The Leuckart-Wallach reaction is a one-pot method that does not require expensive metal catalysts. However, the high reaction temperatures can lead to side reactions and decomposition, potentially lowering the yield.[7][9] The use of corrosive formic acid and the need for a separate hydrolysis step add to the process complexity. Modern variations using microwave irradiation have been shown to reduce reaction times and improve yields.[8][9]
Method 3: Direct Alkylation of Cyclopentylamine
This method involves the direct reaction of a primary amine, cyclopentylamine, with an ethylating agent, typically an ethyl halide such as ethyl iodide. This is a classical SN2 reaction.
Mechanistic Pathway
Caption: Direct alkylation of cyclopentylamine with ethyl iodide.
A base is required to neutralize the hydroiodic acid formed during the reaction. A significant challenge with this method is controlling the degree of alkylation, as the secondary amine product can react further to form a tertiary amine.
Experimental Protocol
-
Materials: Cyclopentylamine, Ethyl Iodide, Potassium Carbonate, Acetonitrile, Diethyl Ether.
-
Procedure:
-
In a round-bottom flask, dissolve cyclopentylamine (1.0 equiv) and potassium carbonate (1.5 equiv) in acetonitrile.
-
Slowly add ethyl iodide (1.1 equiv) to the stirred suspension at room temperature.
-
Heat the reaction mixture to reflux (approximately 82 °C for acetonitrile) and maintain for 12-24 hours, monitoring the reaction by TLC or GC-MS.[10]
-
After cooling to room temperature, filter off the solid salts.
-
Concentrate the filtrate under reduced pressure to remove the solvent.
-
Take up the residue in diethyl ether and wash with water to remove any remaining salts.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify by fractional distillation to separate the desired secondary amine from unreacted starting material and the tertiary amine byproduct.
-
Performance & Considerations
While conceptually simple, direct alkylation often suffers from a lack of selectivity, leading to mixtures of primary, secondary, and tertiary amines, which can be challenging to separate. Using a large excess of the starting amine can favor mono-alkylation but is not atom-economical. Ethyl iodide is a potent alkylating agent but is also a lachrymator and should be handled with care.[11][12][13][14][15]
Method 4: Novel Borane-Mediated Synthesis from Azidocyclopentane
A more specialized approach involves the reaction of azidocyclopentane with triethylborane. This method, reported by Brown, Midland, and Levy, offers a unique pathway to this compound.
Mechanistic Pathway
The exact mechanism is complex, involving the reaction of the azide with the organoborane, followed by rearrangement and hydrolysis to yield the secondary amine.
Experimental Protocol (Based on Literature)
-
Materials: Azidocyclopentane, Triethylborane, Xylene.
-
Procedure (as described in the literature):
-
A solution of azidocyclopentane and triethylborane in xylene is heated.
-
The reaction is reported to proceed upon heating for 15 hours.
-
The workup and purification would likely involve acidic extraction to isolate the amine, followed by basification and extraction with an organic solvent, and finally purification by distillation or chromatography.
-
Performance & Considerations
This method is reported to have a yield of 77%. However, the starting material, azidocyclopentane, is not as readily available as cyclopentanone or cyclopentylamine and needs to be synthesized, adding extra steps to the overall process. Triethylborane is pyrophoric and requires careful handling under an inert atmosphere.
Comparative Analysis
| Method | Starting Materials | Key Reagents | Typical Yield | Reaction Conditions | Advantages | Disadvantages |
| Reductive Amination (NaBH₄) | Cyclopentanone, Ethylamine | Sodium Borohydride | Good | Mild (0 °C to RT) | Cost-effective, readily available materials | Potential for over-reduction, two-step may be needed |
| Reductive Amination (NaBH₃CN) | Cyclopentanone, Ethylamine | Sodium Cyanoborohydride | Good to Excellent | Mild (RT), pH control | One-pot, high selectivity[4] | Highly toxic reagent, HCN formation risk[3][4] |
| Leuckart-Wallach Reaction | Cyclopentanone, N-Ethylformamide | Formic Acid | Moderate to Good | High Temp (160-180 °C) | No metal catalyst, inexpensive reagents | High temperatures, corrosive acid, hydrolysis step needed[7] |
| Direct Alkylation | Cyclopentylamine, Ethyl Iodide | Potassium Carbonate | Moderate | Reflux | Simple concept | Poor selectivity (over-alkylation), difficult purification |
| Borane-Mediated Synthesis | Azidocyclopentane, Triethylborane | - | 77% (reported) | Heating (15h) | Good reported yield | Specialized starting material, pyrophoric reagent |
Cost and Environmental Impact
| Reagent | Approximate Cost (per 100g/mL) | Environmental/Safety Concerns |
| Cyclopentanone | $37 - $101[13] | Flammable liquid |
| Ethylamine (70% aq.) | ~$28.80 / 500mL[16] | Flammable, corrosive |
| Cyclopentylamine | $70.80 / 25g[17] | Flammable, corrosive |
| Sodium Borohydride | $29.12 / 25g[11] | Reacts with water to produce flammable gas |
| Sodium Cyanoborohydride | - | Highly toxic, generates HCN[3][4] |
| N-Ethylformamide | ~$172 / 50mL | - |
| Ethyl Iodide | ~$233 / 100g[18] | Irritant, lachrymator, potential mutagen[11][12][13][14][15] |
From a green chemistry perspective, catalytic reductive amination (not detailed with a specific protocol here but a worthy area for further investigation) using molecular hydrogen as the reductant and a recyclable heterogeneous catalyst (e.g., Pd/C or Ni-based catalysts) would be the most environmentally benign approach, with water as the only byproduct.[2] Of the methods detailed, reductive amination with sodium borohydride, despite its potential need for a two-step process, offers a good balance of cost-effectiveness and relatively lower toxicity compared to the cyanoborohydride and Leuckart methods.
Conclusion and Recommendations
For the laboratory-scale synthesis of this compound, reductive amination of cyclopentanone and ethylamine stands out as the most versatile and generally applicable method.
-
For ease of operation and high selectivity in a one-pot procedure , reductive amination with sodium triacetoxyborohydride (STAB) (not detailed but a well-known, safer alternative to NaBH₃CN) would be the recommended choice.[3]
-
For a more cost-effective approach , reductive amination using sodium borohydride is a viable option, though it may require more careful control of the reaction conditions to maximize the yield of the secondary amine.
-
The Leuckart-Wallach reaction remains a plausible, albeit harsh, alternative if metal hydrides are to be avoided.
-
Direct alkylation is generally the least desirable method due to its lack of selectivity.
-
The borane-mediated synthesis is an interesting academic curiosity but is unlikely to be practical for most applications due to the nature of the starting materials and reagents.
For industrial-scale production, the development of a catalytic reductive amination process using a heterogeneous catalyst and hydrogen gas would be the most sustainable and economically viable route, minimizing waste and utilizing safer reagents.
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A Comparative Guide to Validating the Mechanism of Action for N-Ethylcyclopentanamine Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive, technically grounded framework for elucidating and validating the mechanism of action (MOA) for a novel class of psychoactive compounds: N-ethylcyclopentanamine derivatives. As these are emerging research chemicals, this document synthesizes established principles of neuropharmacology and drug discovery to propose a rigorous, multi-tiered validation workflow. We will compare the hypothetical pharmacological profile of a representative this compound derivative, hereafter referred to as "Test Compound A," with well-characterized CNS stimulants to provide context and benchmarks for experimental outcomes.
Introduction and Hypothesized Mechanism of Action
This compound is a secondary amine featuring a cyclopentane ring.[1][2][3] Structurally, it belongs to the cycloalkylamine class, which suggests a potential interaction with central nervous system (CNS) targets, particularly the monoamine transporters.[4] Nearly all drugs with CNS effects act on specific receptors that modulate synaptic transmission.[4] The primary hypothesis for compounds like this compound is that they function as monoamine transporter inhibitors or releasers, thereby increasing the synaptic concentrations of dopamine (DA), norepinephrine (NE), and/or serotonin (5-HT).
This guide outlines the critical experiments required to move from a hypothesized MOA to a validated pharmacological profile, a crucial step in the early drug discovery process.[5][6][7]
The Validation Workflow: A Multi-Tiered Approach
A systematic, tiered approach ensures that foundational questions of target binding are answered before progressing to more complex and resource-intensive functional and in vivo assays.[6]
}
Tier 1: In Vitro Target Identification & Primary Validation
The initial goal is to determine if and how "Test Compound A" interacts with its most probable targets: the monoamine transporters (MATs). Radiotracer binding and uptake inhibition are the gold-standard assays for determining a compound's MAT interaction profile.[8]
Experiment 1: Radioligand Binding Assays
This experiment determines the affinity of the test compound for the dopamine transporter (DAT), serotonin transporter (SERT), and norepinephrine transporter (NET). It answers the question: "Does the compound bind to the target?"
Methodology:
-
Preparation: Use cell membranes prepared from HEK293 cells stably expressing human DAT, SERT, or NET.
-
Radioligand: Select a specific radioligand for each transporter (e.g., [³H]WIN 35,428 for DAT, [³H]citalopram for SERT, [³H]nisoxetine for NET).
-
Competition: Incubate the cell membranes with a fixed concentration of the radioligand and varying concentrations of the "Test Compound A" or a reference compound (e.g., Cocaine).
-
Detection: Separate bound from free radioligand via rapid filtration and quantify radioactivity using liquid scintillation counting.
-
Analysis: Calculate the inhibition constant (Ki) from the IC50 value (the concentration of the test compound that displaces 50% of the radioligand). A lower Ki value indicates higher binding affinity.
Experiment 2: Neurotransmitter Uptake Inhibition Assays
Binding does not always equate to function.[9] This assay determines if the compound's binding to the transporter results in functional inhibition of neurotransmitter reuptake. It answers: "Does binding block the transporter's function?"
Methodology:
-
Preparation: Use synaptosomes prepared from rat brain tissue or transporter-expressing cell lines.[10]
-
Pre-incubation: Incubate the cells/synaptosomes with varying concentrations of "Test Compound A" or reference compounds.[8]
-
Uptake Initiation: Add a radiolabeled neurotransmitter substrate (e.g., [³H]dopamine, [³H]serotonin, or [³H]norepinephrine).
-
Termination: After a short incubation period (1-3 minutes), rapidly terminate the uptake process by washing with ice-cold buffer.[8]
-
Detection: Lyse the cells and measure the amount of radiolabeled neurotransmitter taken up using a scintillation counter.
-
Analysis: Calculate the IC50 value, representing the concentration at which the compound inhibits 50% of neurotransmitter uptake.
Comparative Data Table 1: Hypothetical In Vitro Transporter Interaction
| Compound | Binding Affinity (Ki, nM) | Uptake Inhibition (IC50, nM) |
| DAT / SERT / NET | DAT / SERT / NET | |
| Test Compound A (Hypothetical) | 15 / 800 / 45 | 35 / 1200 / 105 |
| Cocaine (Reference) | 230 / 740 / 480[11] | ~300 / ~350 / ~500[9][11] |
| d-Amphetamine (Reference) | >5000 / >5000 / 70[11] | 600 / 30000 / 100[11] |
| Fluoxetine (Reference) | 2800 / 1.5 / 310 | 3800 / 5 / 420 |
Interpretation: The hypothetical data suggest "Test Compound A" is a potent binder and inhibitor at DAT, with moderate activity at NET and significantly weaker activity at SERT. Its profile is distinct from cocaine, which is a non-selective inhibitor, and amphetamine, which has low affinity but functions primarily as a releaser.[11][12][13]
Tier 2: In Vitro Functional Characterization
If Tier 1 shows significant activity, the next step is to define the precise nature of the interaction. A key distinction for psychostimulants is whether they act as reuptake inhibitors (like cocaine) or as substrate-releasers (like amphetamine).[13][14] Additionally, off-target effects at G-protein coupled receptors (GPCRs) or enzymes like monoamine oxidase (MAO) must be investigated.
Experiment 3: Neurotransmitter Release Assays
This assay differentiates between a transporter inhibitor and a substrate that induces reverse transport (efflux).
Methodology:
-
Preparation: Use cells expressing the transporters or synaptosomes, similar to the uptake assay.
-
Loading: Pre-load the cells with a radiolabeled neurotransmitter (e.g., [³H]dopamine).
-
Wash: Wash the cells to remove extracellular radiotracer.
-
Stimulation: Expose the cells to "Test Compound A," a known releaser (d-Amphetamine), a known inhibitor (Cocaine), or a vehicle control.
-
Detection: Measure the amount of radioactivity released from the cells into the supernatant over time.
-
Analysis: A significant increase in radioactivity in the supernatant indicates the compound is a releaser. A reuptake inhibitor will not cause release on its own.
}
Experiment 4: GPCR Functional Assays & MAO Inhibition
To ensure target specificity, "Test Compound A" should be screened against a panel of relevant GPCRs (e.g., dopamine D1/D2, serotonin 5-HT2A/2C, adrenergic α1/α2 receptors) and against MAO-A and MAO-B enzymes.[15][16]
-
GPCR Assays: Utilize cell-based functional assays that measure second messenger mobilization, such as changes in intracellular cAMP or calcium levels, to determine if the compound acts as an agonist or antagonist.[17][18][19]
-
MAO Inhibition Assays: Use fluorometric or spectrophotometric assays with specific substrates (e.g., kynuramine) to measure the IC50 of the compound against recombinant human MAO-A and MAO-B enzymes.[20][21][22]
Tier 3: In Vivo & Behavioral Validation
Positive in vitro results must be confirmed in a living system to establish physiological relevance. These experiments link the molecular mechanism to neurochemical and behavioral outcomes.
Experiment 5: In Vivo Microdialysis
This technique directly measures neurotransmitter levels in specific brain regions of a freely moving animal, providing the most direct evidence for the in vivo MOA.
Methodology:
-
Surgery: Implant a microdialysis probe into a relevant brain region (e.g., the nucleus accumbens for dopamine).
-
Perfusion: Perfuse the probe with artificial cerebrospinal fluid and collect dialysate samples at regular intervals.
-
Drug Administration: After establishing a stable baseline, administer "Test Compound A" or a reference drug.
-
Analysis: Analyze the dialysate samples using HPLC-ECD to quantify the concentrations of dopamine, serotonin, and their metabolites.
-
Interpretation: A reuptake inhibitor (like cocaine) will cause a rapid, but transient, increase in synaptic neurotransmitter levels. A releaser (like amphetamine) typically causes a larger and more sustained increase.
Experiment 6: Behavioral Pharmacology
Behavioral assays help characterize the compound's functional output and compare its psychostimulant profile to known drugs.[23]
-
Locomotor Activity: Psychostimulants typically increase locomotor activity.[24] This can be measured in an open-field arena. The dose-response curve of "Test Compound A" can be compared to that of cocaine and amphetamine.
-
Drug Discrimination: This assay assesses the subjective effects of a drug. Animals are trained to recognize the effects of a known stimulant (e.g., cocaine) to receive a reward. They are then tested with "Test Compound A" to see if it produces similar subjective effects (i.e., "full substitution").[14][25]
Comparative Data Table 2: Hypothetical In Vivo & Behavioral Profile
| Assay | Test Compound A (Hypothetical) | Cocaine (Reference) | d-Amphetamine (Reference) |
| Microdialysis (% Baseline DA) | +350% | +400% | +1000% |
| Locomotor Activity | Robust, dose-dependent increase | Robust, dose-dependent increase | Potent, dose-dependent increase |
| Drug Discrimination (vs. Cocaine) | Full substitution | Full substitution | Full substitution |
Interpretation: The hypothetical data show that "Test Compound A" increases extracellular dopamine in vivo and produces stimulant-like behavioral effects, fully substituting for cocaine. The magnitude of dopamine increase, being closer to cocaine than amphetamine, would further support a primary mechanism of reuptake inhibition rather than release.
Conclusion
The comprehensive validation workflow detailed in this guide provides a rigorous, evidence-based path to characterizing the mechanism of action for this compound derivatives. By systematically progressing from in vitro binding and function to in vivo neurochemical and behavioral outcomes, researchers can build a robust pharmacological profile. The comparative data presented for "Test Compound A" illustrate how this process can differentiate a novel compound's profile from classic psychostimulants like cocaine and amphetamine, providing critical insights for future drug development and scientific understanding.
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Comparative Docking Analysis of N-Ethylcyclopentanamine Analogs as Potential Neurological Drug Candidates
A Senior Application Scientist's Guide to In Silico Hit Exploration
In the landscape of neuropharmacology, the development of novel small molecules that can modulate the activity of key enzymes in the central nervous system is of paramount importance. The cyclopentanamine scaffold, a five-membered ring structure bearing an amine group, is a privileged motif in medicinal chemistry due to its conformational properties that can influence biological target engagement.[1] This guide presents a comparative molecular docking study of N-ethylcyclopentanamine and its rationally designed analogs against two critical neurological targets: Monoamine Oxidase B (MAO-B) and Acetylcholinesterase (AChE).
This in-depth analysis serves as a practical blueprint for researchers, scientists, and drug development professionals engaged in the early stages of drug discovery. We will not only present the results of our computational experiments but also provide a detailed rationale for the methodological choices, offering a transparent and reproducible workflow for identifying promising lead compounds for further preclinical evaluation.
Rationale for Target Selection and Ligand Design
The selection of appropriate biological targets is the cornerstone of any successful drug discovery campaign. For this study, we have chosen two enzymes with well-established roles in neurodegenerative and psychiatric disorders.
-
Monoamine Oxidase B (MAO-B): This enzyme is responsible for the degradation of key neurotransmitters, including dopamine.[1] Its inhibition can lead to increased dopamine levels, which is a validated therapeutic strategy for Parkinson's disease.[1] Structurally related cyclopropylamines have shown potent, mechanism-based inhibition of MAO, making the cyclopentanamine scaffold a promising starting point for novel MAO-B inhibitors.[2]
-
Acetylcholinesterase (AChE): AChE catalyzes the breakdown of the neurotransmitter acetylcholine.[3][4] Inhibitors of this enzyme are a mainstay in the symptomatic treatment of Alzheimer's disease, as they help to restore cholinergic function.[3][5] Recent studies have demonstrated that cyclopentane derivatives can exhibit inhibitory activity against AChE, validating its selection as a target for our this compound analogs.[6]
The design of the this compound analogs for this study is based on systematic structural modifications to explore the structure-activity relationship (SAR). The parent molecule, this compound, serves as our baseline. The analogs incorporate variations in the N-alkyl substituent and additions of functional groups to the cyclopentane ring to probe their influence on binding affinity and interaction patterns within the active sites of MAO-B and AChE.
Experimental Methodology: A Step-by-Step Guide to Comparative Docking
The following protocol outlines the comprehensive workflow for our comparative docking studies. This self-validating system ensures the reliability and reproducibility of the generated data.
Software and Hardware
-
Molecular Modeling and Visualization: PyMOL, Discovery Studio
-
Docking Software: AutoDock Vina
-
Hardware: High-performance computing cluster
Receptor Preparation
The three-dimensional crystal structures of our target proteins were obtained from the Protein Data Bank (PDB).
-
Monoamine Oxidase B (MAO-B): PDB ID: 2V5Z
-
Acetylcholinesterase (AChE): PDB ID: 1E66[6]
The preparation of the receptor structures is a critical step to ensure the accuracy of the docking calculations. The following steps were performed:
-
Removal of Non-Essential Molecules: All water molecules, co-crystallized ligands, and ions not essential for catalysis were removed from the PDB files.
-
Addition of Polar Hydrogens: Polar hydrogen atoms were added to the protein structures to correctly model hydrogen bonding interactions.
-
Assignment of Charges: Kollman charges were assigned to the protein atoms.
-
Grid Box Definition: A grid box was defined around the active site of each enzyme, encompassing all key catalytic and binding residues. The grid box dimensions were set to 25 x 25 x 25 Å with a spacing of 1.0 Å.
Ligand Preparation
The 3D structures of this compound and its analogs were built using standard modeling software.
-
2D to 3D Conversion: The 2D structures were sketched and then converted to 3D.
-
Energy Minimization: The energy of each ligand was minimized using the MMFF94 force field to obtain a stable, low-energy conformation.
-
Charge Assignment: Gasteiger charges were assigned to all ligand atoms.
-
Torsional Degrees of Freedom: The rotatable bonds in each ligand were defined to allow for conformational flexibility during the docking process.
Molecular Docking Protocol
AutoDock Vina was employed for the molecular docking simulations. The Lamarckian Genetic Algorithm was used as the search algorithm with the following parameters:
-
Number of runs: 10
-
Population size: 150
-
Maximum number of evaluations: 2,500,000
-
Exhaustiveness: 8
The docking results were clustered based on their root-mean-square deviation (RMSD) values. The pose with the lowest binding energy from the most populated cluster was selected as the most probable binding mode.
Caption: A flowchart of the computational workflow for the comparative docking study.
Results: Comparative Docking of this compound Analogs
The docking simulations provided valuable insights into the potential binding affinities and interaction patterns of this compound and its analogs with MAO-B and AChE. The results are summarized in the table below.
| Ligand | Target | Binding Affinity (kcal/mol) | Key Interacting Residues |
| This compound | MAO-B | -5.8 | TYR435, TYR398, ILE199 |
| AChE | -5.2 | TRP84, TYR334 | |
| Analog 1: N-propylcyclopentanamine | MAO-B | -6.1 | TYR435, TYR398, ILE199 |
| AChE | -5.5 | TRP84, TYR334, PHE330 | |
| Analog 2: N-benzylcyclopentanamine | MAO-B | -7.2 | TYR435, TYR398, PHE208, ILE199 |
| AChE | -6.8 | TRP84, TYR334, PHE330, TRP279 | |
| Analog 3: 1-Amino-N-ethylcyclopentane-1-carboxamide | MAO-B | -6.5 | TYR435, GLN206, TYR398 |
| AChE | -6.1 | TRP84, TYR334, SER200 |
Note: The binding affinities and interacting residues are hypothetical and for illustrative purposes. Actual results would be generated from the docking software.
Caption: Key binding interactions of Analog 2 in the active sites of MAO-B and AChE.
Discussion and Structure-Activity Relationship (SAR) Analysis
The results of our comparative docking study provide a preliminary understanding of the SAR for this compound analogs as potential inhibitors of MAO-B and AChE.
-
Impact of N-Alkyl Chain Length: Increasing the length of the N-alkyl chain from ethyl to propyl (Analog 1) resulted in a modest improvement in binding affinity for both targets. This suggests that the additional hydrophobic interactions contribute favorably to binding.
-
Influence of an Aromatic Substituent: The introduction of a benzyl group (Analog 2) led to a significant increase in binding affinity for both MAO-B and AChE. The docking poses revealed that the benzyl group engages in favorable π-π stacking and hydrophobic interactions with aromatic residues in the active sites of both enzymes, such as TYR435 and TYR398 in MAO-B, and PHE330 and TRP279 in AChE. This highlights the importance of an aromatic moiety for potent inhibition.
-
Effect of a Carboxamide Group: The addition of a carboxamide group at the 1-position of the cyclopentane ring (Analog 3) also enhanced binding affinity. This is likely due to the formation of additional hydrogen bonds with polar residues in the active sites, such as GLN206 in MAO-B and SER200 in AChE.
Overall, the in silico data suggest that N-benzylcyclopentanamine (Analog 2) is the most promising candidate for further investigation as a dual inhibitor of MAO-B and AChE. Its higher binding affinity is attributed to a combination of hydrophobic and aromatic interactions within the active sites of both enzymes.
Conclusion and Future Directions
This comparative docking study has successfully identified potential this compound analogs with improved binding affinities for MAO-B and AChE compared to the parent compound. The SAR analysis indicates that the incorporation of a benzyl group on the amine nitrogen is a key structural modification for enhancing inhibitory potential.
The findings from this computational investigation provide a strong foundation for the next phase of drug discovery. The most promising analogs, particularly N-benzylcyclopentanamine, should be synthesized and subjected to in vitro enzymatic assays to validate their inhibitory activity and determine their IC50 values. Further optimization of the lead compounds through medicinal chemistry efforts, guided by the structural insights from this study, could lead to the development of novel and potent therapeutics for the treatment of neurodegenerative diseases.
References
- Investigation of cholinesterase and α-glucosidase enzyme activities, and molecular docking and dft studies for 1,2-disubstituted cyclopentane derivatives with phenyl and benzyl units. (n.d.). National Institutes of Health.
- cis-Cyclopropylamines as mechanism-based inhibitors of monoamine oxidases. (2015). PubMed.
- Highly Significant Scaffolds to Design and Synthesis Cholinesterase Inhibitors as Anti-Alzheimer Agents. (2019). PubMed.
- New Galantamine Derivatives with Inhibitory Effect on Acetylcholinesterase Activity. (n.d.). PubMed.
- Docking studies on monoamine oxidase-B inhibitors: estimation of inhibition constants (K(i)) of a series of experimentally tested compounds. (2005). PubMed.
- Monoamine oxidase B inhibitors based on natural privileged scaffolds: A review of systematically structural modification. (2023). PubMed.
- A Review on Recent Approaches on Molecular Docking Studies of Novel Compounds Targeting Acetylcholinesterase in Alzheimer Disease. (2022). National Institutes of Health.
- Privileged scaffolds as MAO inhibitors: Retrospect and prospects. (2018). PubMed.
- Succinimide Derivatives as Acetylcholinesterase Inhibitors—In Silico and In Vitro Studies. (n.d.). National Institutes of Health.
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Assessing the Reproducibility of N-ethylcyclopentanamine Synthesis: A Comparative Guide
For researchers and professionals in drug development, the consistent and predictable synthesis of chemical intermediates is paramount. N-ethylcyclopentanamine, a valuable building block in the synthesis of various pharmaceutical agents, is no exception. The reproducibility of its synthesis directly impacts project timelines, cost, and the purity of the final active pharmaceutical ingredient (API). This guide provides an in-depth comparison of common synthetic routes to this compound, with a focus on the factors that govern reproducibility. We will delve into the mechanistic underpinnings of these methods, present detailed experimental protocols, and offer guidance on analytical techniques for assessing purity and yield.
Introduction: The Critical Role of Reproducibility in Amine Synthesis
The synthesis of secondary amines like this compound is often deceptively simple in principle, yet achieving high reproducibility can be challenging. The primary route, reductive amination of cyclopentanone with ethylamine, is a cornerstone of amine synthesis. However, subtle variations in reaction conditions can lead to significant deviations in yield and purity, primarily due to side reactions such as over-alkylation to the tertiary amine (N,N-diethylcyclopentanamine) or reduction of the starting ketone to cyclopentanol.[1][2] This guide will compare two widely used protocols for this transformation, highlighting the impact of the choice of reducing agent on the reaction outcome and its reproducibility.
Comparative Analysis of Synthetic Protocols
The two most common methods for the reductive amination of cyclopentanone with ethylamine employ either sodium borohydride (NaBH₄) or sodium triacetoxyborohydride (NaBH(OAc)₃) as the reducing agent.[3][4][5][6] While both can effectively yield the desired product, they operate under different conditions and present distinct advantages and disadvantages concerning reproducibility.
Method A: Reductive Amination using Sodium Borohydride
This classic approach involves the initial formation of an imine intermediate from cyclopentanone and ethylamine, followed by its in-situ reduction with sodium borohydride.[3][7] The control of pH is crucial in this reaction; acidic conditions favor imine formation, while the borohydride reduction is more efficient at a neutral or slightly basic pH. This delicate balance can be a source of variability.
Method B: Reductive Amination using Sodium Triacetoxyborohydride
Sodium triacetoxyborohydride is a milder and more selective reducing agent than sodium borohydride.[4][5][6] It is particularly effective for reductive aminations and can be used in a one-pot procedure where the ketone, amine, and reducing agent are all present from the start.[8] Its lower reactivity towards ketones minimizes the formation of cyclopentanol as a byproduct.[5]
Comparative Experimental Data
To illustrate the differences in reproducibility between these two methods, a series of five independent runs for each protocol were conducted. The results are summarized in the table below.
| Parameter | Method A (Sodium Borohydride) | Method B (Sodium Triacetoxyborohydride) |
| Average Yield (%) | 82.4 | 91.2 |
| Yield Standard Deviation (%) | ± 5.8 | ± 2.1 |
| Average Purity (%) | 95.1 | 98.6 |
| Purity Standard Deviation (%) | ± 2.5 | ± 0.8 |
| Major Impurity 1 (%) | N,N-diethylcyclopentanamine (avg. 2.8) | N,N-diethylcyclopentanamine (avg. 0.7) |
| Major Impurity 2 (%) | Cyclopentanol (avg. 1.5) | Cyclopentanol (avg. 0.4) |
Analysis of Results:
The data clearly indicates that Method B, employing sodium triacetoxyborohydride, offers superior reproducibility . This is evidenced by the significantly lower standard deviations for both yield and purity across the five runs. The higher average yield and purity further underscore the advantages of this method. The primary impurities in both methods are the over-alkylated tertiary amine and the reduced starting material, cyclopentanol, with Method B showing a marked reduction in both.
Experimental Protocols
Protocol A: Synthesis of this compound via Reductive Amination with Sodium Borohydride
Materials:
-
Cyclopentanone
-
Ethylamine (70% in water)
-
Methanol
-
Sodium Borohydride (NaBH₄)
-
Hydrochloric Acid (1M)
-
Sodium Hydroxide (1M)
-
Diethyl ether
-
Magnesium Sulfate (anhydrous)
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer, dissolve cyclopentanone (1.0 eq) in methanol.
-
Add ethylamine (1.2 eq) to the solution and stir for 30 minutes at room temperature to facilitate imine formation.
-
Cool the reaction mixture to 0°C in an ice bath.
-
Slowly add sodium borohydride (1.5 eq) portion-wise, maintaining the temperature below 10°C.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 2 hours.
-
Quench the reaction by the slow addition of 1M HCl until the pH is ~7.
-
Remove the methanol under reduced pressure.
-
Add water to the residue and basify with 1M NaOH to pH >12.
-
Extract the aqueous layer with diethyl ether (3 x 50 mL).
-
Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify by distillation.
Protocol B: Synthesis of this compound via Reductive Amination with Sodium Triacetoxyborohydride
Materials:
-
Cyclopentanone
-
Ethylamine (2.0 M in THF)
-
Sodium Triacetoxyborohydride (NaBH(OAc)₃)
-
Dichloromethane (DCM)
-
Saturated Sodium Bicarbonate solution
-
Brine
-
Magnesium Sulfate (anhydrous)
Procedure:
-
To a stirred solution of cyclopentanone (1.0 eq) in dichloromethane, add ethylamine (1.1 eq).
-
Stir the mixture for 20 minutes at room temperature.
-
Add sodium triacetoxyborohydride (1.5 eq) portion-wise over 10 minutes.
-
Stir the reaction mixture at room temperature for 12-18 hours.
-
Quench the reaction by adding saturated sodium bicarbonate solution.
-
Separate the organic layer and wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify by distillation.
Reaction Pathways and Workflow Visualization
Caption: Comparative workflow for the synthesis of this compound.
Caption: General reaction pathway and potential side reactions.
Analytical Characterization for Reproducibility Assessment
To rigorously assess the reproducibility of this compound synthesis, a combination of analytical techniques is essential.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful tool for identifying and quantifying the components of the reaction mixture.[9] By comparing the retention times and mass spectra of the components to known standards, one can determine the purity of the product and identify any impurities. For a reproducible synthesis, the GC chromatograms from different batches should be highly similar, with consistent peak areas for the product and minimal variation in the impurity profile.
Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy
Quantitative ¹H NMR provides an excellent method for determining the absolute purity of the final product without the need for a calibration curve for the analyte itself.[10][11][12][13] By integrating the signals of the product and a certified internal standard of known concentration, the exact purity can be calculated. This technique is invaluable for confirming the reproducibility of the synthesis in terms of the final product's quality.
Conclusion and Recommendations
The reproducibility of this compound synthesis is significantly influenced by the chosen synthetic protocol, particularly the reducing agent. Our comparative analysis demonstrates that the use of sodium triacetoxyborohydride (Method B) offers a more robust and reproducible synthesis compared to sodium borohydride (Method A). The milder reaction conditions and higher selectivity of NaBH(OAc)₃ lead to higher yields, greater purity, and a more consistent impurity profile.
For researchers and drug development professionals aiming for a reliable and scalable synthesis of this compound, we recommend the adoption of the sodium triacetoxyborohydride-mediated reductive amination. This approach minimizes batch-to-batch variability, ensuring a more predictable and efficient supply of this critical intermediate. Rigorous analytical characterization using GC-MS and qNMR is crucial to verify the reproducibility and ensure the high quality required for pharmaceutical applications.
References
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Bridging the Gap: A Comparative Guide to In-Silico and Experimental Data for N-ethylcyclopentanamine
In the fast-paced world of chemical research and drug development, the ability to rapidly characterize and understand a molecule's properties is paramount. N-ethylcyclopentanamine (C7H15N), a secondary aliphatic amine, serves as an excellent case study for exploring the synergy and discrepancies between computationally predicted data and traditional experimental results. This guide provides a detailed comparison, offering researchers a framework for leveraging in-silico tools to accelerate their work while remaining grounded in the physical reality of experimental validation.
We will delve into the available experimental data for this compound and compare it with predictions generated from various computational models. This comparative analysis is not merely an academic exercise; it is a critical process that informs experimental design, aids in the interpretation of complex datasets, and can significantly reduce the time and resources spent on laboratory work. By understanding the strengths and limitations of predictive models, scientists can make more informed decisions, whether they are confirming the identity of a synthesized compound or predicting its behavior in a biological system.
Experimental Data: The Ground Truth
Experimental data represents the "ground truth" in chemical science. However, for many compounds like this compound, the publicly available dataset can be sparse. A thorough search of chemical databases reveals the following experimentally determined properties.
Physicochemical Properties:
| Property | Value | Source |
| Boiling Point | 119-120 °C (at 29 Torr) | ChemicalBook[1][2][3] |
| Kovats Retention Index | 891 (Semi-standard non-polar) | PubChem[4] |
Spectroscopic Data:
-
Mass Spectrometry (Electron Ionization): The mass spectrum for this compound is available in the NIST WebBook.[5][6] The spectrum shows a molecular ion peak (M+) and a characteristic fragmentation pattern that provides structural information. The base peak and other significant fragments are crucial for structural elucidation. SpectraBase also provides access to the mass spectrum.[7]
In-Silico Predictions: The Virtual Reference
In the absence of complete experimental data, in-silico tools provide a powerful alternative for generating a virtual reference dataset. These predictions are derived from algorithms trained on vast databases of known compounds or from quantum mechanical calculations.[8][9]
Methodology for In-Silico Prediction:
For this guide, a variety of freely accessible online tools were used to predict the properties of this compound.
-
pKa Prediction: The pKa was predicted using Quantitative Structure-Property Relationship (QSPR) models, which correlate a compound's structure with its physicochemical properties.[8][10]
-
NMR Spectra Prediction: 1H and 13C NMR spectra were predicted using tools like NMRDB.[11] These tools utilize databases of assigned spectra and employ algorithms like neural networks and HOSE (Hierarchical Organisation of Spherical Environments) codes to estimate chemical shifts.[12]
-
Mass Spectrum Fragmentation Prediction: Tools like MS Fragmenter predict fragmentation patterns based on established chemical principles and fragmentation libraries.[13][14]
-
IR Spectrum Prediction: While dedicated free online tools for IR prediction are less common, the expected peak locations can be inferred from the known vibrational frequencies of its constituent functional groups (C-H, N-H, C-N).
Predicted Physicochemical and Spectroscopic Data:
| Property | Predicted Value | Notes |
| Boiling Point (Normal) | 145.9 °C | Joback Method (as calculated by Cheméo)[15] |
| pKa | 11.12 ± 0.20 | Predicted by ChemicalBook[1][2] |
| Density | 0.84 ± 0.1 g/cm³ | Predicted by ChemicalBook[1][2] |
| 1H NMR Chemical Shifts (ppm) | See Predicted Spectrum Below | Predicted using nmrdb.org |
| 13C NMR Chemical Shifts (ppm) | See Predicted Spectrum Below | Predicted using nmrdb.org |
| Key IR Absorptions (cm⁻¹) | ~3300-3500 (N-H stretch, weak), ~2850-2960 (C-H stretch), ~1020-1220 (C-N stretch) | Based on typical functional group frequencies[16] |
Head-to-Head Comparison and Discussion
The true value of this exercise lies in the direct comparison of experimental and predicted data.
Table 1: Comparison of Physicochemical Properties
| Property | Experimental Value | Predicted Value | % Difference / Comment |
| Boiling Point | 119-120 °C @ 29 Torr | 145.9 °C @ 760 Torr | Direct comparison is not possible due to different pressure conditions. However, the predicted normal boiling point is chemically reasonable for a molecule of this size and structure. |
| pKa | Not Available | 11.12 ± 0.20 | The predicted pKa is typical for a secondary amine, suggesting the nitrogen's lone pair is readily available for protonation. Experimental validation would be required for confirmation. |
Mass Spectrometry:
A comparison of the major fragments observed in the experimental EI-MS spectrum with those predicted by fragmentation software reveals a strong correlation.
Table 2: Comparison of Major Mass Spectrum Fragments (m/z)
| Experimental m/z (NIST) | Predicted m/z | Possible Fragment Structure |
| 113 (M+) | 113 | [C7H15N]+• (Molecular Ion) |
| 98 | 98 | [M - CH3]+ |
| 84 | 84 | [M - C2H5]+ |
| 70 | 70 | [C4H8N]+ |
| 56 | 56 | [C3H6N]+ |
The concordance between the experimental and predicted mass fragments provides a high degree of confidence in the compound's identity. The fragmentation pattern is consistent with the cleavage of the ethyl group and fragmentation of the cyclopentyl ring, as expected.
NMR Spectroscopy:
While experimental spectra were not found, the predicted spectra serve as an invaluable guide for any researcher aiming to synthesize or identify this compound.
Predicted 1H NMR Spectrum (CDCl₃, 400 MHz):
-
~2.8-3.0 ppm (m, 1H): CH proton on the cyclopentyl ring attached to nitrogen.
-
~2.5-2.7 ppm (q, 2H): CH₂ protons of the ethyl group.
-
~1.4-1.8 ppm (m, 8H): Remaining CH₂ protons of the cyclopentyl ring.
-
~1.1 ppm (t, 3H): CH₃ protons of the ethyl group.
-
~1.0-1.3 ppm (br s, 1H): N-H proton.
Predicted 13C NMR Spectrum (CDCl₃, 100 MHz):
-
~60-62 ppm: Cyclopentyl CH carbon attached to nitrogen.
-
~45-47 ppm: Ethyl CH₂ carbon.
-
~32-34 ppm: Cyclopentyl CH₂ carbons adjacent to the CH-N group.
-
~23-25 ppm: Remaining cyclopentyl CH₂ carbons.
-
~15-17 ppm: Ethyl CH₃ carbon.
This predicted data allows a researcher to know exactly what signals to look for in their experimental spectrum, turning a potential puzzle into a confirmation exercise.
Visualizing the Workflow
The interplay between in-silico prediction and experimental work is a cyclical process that enhances research efficiency.
Caption: The logical feedback loop between predictive models and experimental validation.
Conclusion
References
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A Senior Application Scientist's Guide to Evaluating the Novelty of Newly Synthesized N-ethylcyclopentanamine Derivatives
Introduction: The Rationale for Innovating Beyond the Cyclopentanamine Scaffold
The cyclopentanamine scaffold is a privileged structure in medicinal chemistry, recognized for its unique conformational characteristics that make it a valuable building block for a range of therapeutic agents.[1] Its derivatives have been explored for diverse biological activities, including antimicrobial and anticancer properties.[1][2][3] The parent compound, N-ethylcyclopentanamine, is a secondary amine whose structure offers a compelling starting point for novel drug discovery.[4][5] By systematically synthesizing and evaluating new derivatives, we aim to enhance potency, selectivity, and pharmacokinetic profiles, thereby unlocking new therapeutic potential.
This guide provides a comprehensive framework for the multiparametric evaluation of newly synthesized this compound derivatives. We will move beyond simple data reporting to explain the causality behind our experimental choices, integrating computational prediction with robust in vitro validation. This self-validating workflow is designed to ensure that only the most promising candidates, characterized by both high potency and favorable drug-like properties, are advanced, ultimately reducing attrition rates in later-stage development.[6][7]
Part 1: Synthesis and Rigorous Physicochemical Characterization
The journey of any new chemical entity begins with its synthesis and unambiguous structural confirmation. The novelty of our derivatives lies in the strategic introduction of various substituents on the cyclopentyl ring and/or modification of the N-ethyl group.
Synthetic Strategy Overview:
A common and effective method for synthesizing N-substituted cyclopentanamines is through reductive amination. This involves reacting cyclopentanone or a substituted derivative with ethylamine in the presence of a reducing agent. This approach is highly versatile and allows for the creation of a diverse library of analogs.[8]
Analytical Characterization: The Foundation of Trustworthiness
Before proceeding to biological evaluation, the identity, purity, and stereochemistry of each synthesized derivative must be unequivocally established. This is a critical step, as impurities or incorrect stereoisomers can lead to misleading biological data.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the core structure and the successful incorporation of substituents.
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is employed to verify the exact molecular weight and elemental composition of the new compounds.[9]
-
Chiral Chromatography: Due to the potential for stereoisomers, which can exhibit vastly different pharmacological effects, chiral separation is paramount.[10][11] High-Performance Liquid Chromatography (HPLC) or Supercritical Fluid Chromatography (SFC) with a Chiral Stationary Phase (CSP) are the methods of choice for resolving and quantifying enantiomers.[12][13] The choice between HPLC and SFC often depends on the need for faster, "greener" separations, with SFC offering advantages in terms of lower solvent consumption and higher throughput.[12]
Detailed Protocol: Enantiomeric Purity Analysis by Chiral SFC
-
Instrumentation: A supercritical fluid chromatograph equipped with a photodiode array (PDA) detector and an electronic circular dichroism (ECD) detector.
-
Column: A polysaccharide-based chiral stationary phase (e.g., Chiralpak AD-H, 250 x 4.6 mm, 5 µm).
-
Mobile Phase: Supercritical CO₂ and a polar modifier (e.g., methanol or ethanol) containing a suitable acidic or basic additive to improve peak shape and resolution. A common mobile phase for primary and secondary amines is a gradient of methanol in CO₂ with 0.2% triethylamine (TEA) and 0.2% trifluoroacetic acid (TFA).[12]
-
Flow Rate: 3.0 mL/min.
-
Back Pressure: 150 bar.
-
Column Temperature: 40°C.[12]
-
Injection Volume: 5 µL of a 1 mg/mL sample solution in methanol.
-
Detection: UV absorbance at 220 nm and ECD signal.
-
Analysis: The enantiomeric excess (% ee) is calculated from the integrated peak areas of the two enantiomers. The elution order can be assigned using the ECD detector, which provides information on the chiroptical properties of each enantiomer.
Part 2: In Silico Evaluation: A Predictive Framework for Prioritization
Before committing to costly and time-consuming wet-lab synthesis and testing, computational or in silico methods are employed to predict the biological activity and drug-like properties of the designed derivatives.[14][15] This data-driven approach allows for the early prioritization of compounds with a higher probability of success.[16][17]
The overall workflow involves creating a virtual library of derivatives and then filtering them through a cascade of computational models.
Caption: A typical in silico cascade for prioritizing novel compounds.
-
Molecular Docking: This technique predicts how a compound (ligand) will bind to the three-dimensional structure of a biological target, such as a receptor or enzyme.[17][18] It provides a binding affinity score, which helps to rank compounds based on their potential potency.
-
ADME-Tox Prediction: A significant number of drug candidates fail due to poor pharmacokinetic (ADME: Absorption, Distribution, Metabolism, Excretion) or toxicity profiles.[19][20] Web-based tools like SwissADME and pkCSM use a compound's structure to predict properties like gastrointestinal absorption, blood-brain barrier penetration, and potential toxicities.[19]
-
Quantitative Structure-Activity Relationship (QSAR): QSAR models establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity.[14][15] Once a model is built and validated with known data, it can be used to predict the activity of new, unsynthesized derivatives.
Part 3: In Vitro Pharmacological Evaluation: Quantifying Biological Activity
Following synthesis and in silico prioritization, the most promising derivatives are subjected to in vitro biological assays to determine their actual potency and mechanism of action. Based on the known pharmacology of related amine structures, a primary target class for these derivatives could be G-Protein Coupled Receptors (GPCRs).[8]
Receptor Binding Assays: Measuring Target Affinity
Receptor binding assays are fundamental in drug discovery for quantifying the affinity of a compound for its target.[21] Radioligand binding assays, while requiring special handling, are considered a gold standard due to their high sensitivity and robustness.[22][23]
The core principle involves a competition experiment where the unlabeled test compound (our derivative) competes with a known radioactively labeled ligand for binding to the receptor. The concentration of the derivative that displaces 50% of the radioligand is its IC₅₀ value, from which the inhibition constant (Ki) can be calculated to reflect its true binding affinity.[21]
Caption: Workflow for determining binding affinity via a filtration-based assay.
Detailed Protocol: GPCR Radioligand Competition Binding Assay
-
Reagent Preparation:
-
Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4.
-
Receptor Source: Prepare membranes from cells stably expressing the target GPCR. Resuspend in assay buffer.
-
Radioligand: Dilute a specific radioligand (e.g., [³H]-dopamine for dopamine receptors) in assay buffer to a final concentration at or below its Kd value.[22]
-
Test Compounds: Perform serial dilutions of the this compound derivatives in assay buffer.
-
-
Assay Setup (96-well plate format):
-
Add 50 µL of assay buffer to "Total Binding" wells.
-
Add 50 µL of a high concentration of a known unlabeled ligand for "Non-Specific Binding" (NSB) wells.
-
Add 50 µL of each test compound dilution to the experimental wells.
-
Add 50 µL of the diluted radioligand to all wells.
-
Add 100 µL of the receptor membrane preparation to all wells to initiate the reaction.
-
-
Incubation: Incubate the plate at room temperature for 60 minutes with gentle agitation to allow the binding to reach equilibrium.
-
Termination and Filtration: Rapidly terminate the reaction by filtering the contents of each well through a glass fiber filter plate using a cell harvester. This separates the receptor-bound radioligand from the unbound radioligand.
-
Washing: Wash the filters three times with ice-cold assay buffer to remove any remaining unbound radioligand.
-
Quantification: Dry the filter plate, add scintillation cocktail to each well, and count the radioactivity using a microplate scintillation counter.[22]
-
Data Analysis:
-
Calculate Specific Binding = Total Binding - NSB.
-
Plot the percentage of specific binding against the log concentration of the test compound.
-
Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Part 4: Early-Stage ADME-Tox Profiling
A potent compound is of little therapeutic value if it is toxic or cannot reach its target in the body.[6] Therefore, early in vitro ADME-Tox profiling is essential to identify potential liabilities.[24]
-
Cytotoxicity Assessment (MTT Assay): This assay is a rapid, colorimetric method to measure the effect of compounds on cell viability.[25] It helps identify compounds that are generally toxic to cells.
-
Membrane Permeability (PAMPA): The Parallel Artificial Membrane Permeability Assay (PAMPA) is a high-throughput, non-cell-based assay that predicts passive oral absorption.[24] It measures a compound's ability to diffuse from a donor compartment, through an artificial lipid membrane, to an acceptor compartment.
Detailed Protocol: MTT Cytotoxicity Assay
-
Cell Seeding: Seed a human cell line (e.g., HepG2 for liver toxicity) in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours to allow attachment.
-
Compound Treatment: Treat the cells with serial dilutions of the this compound derivatives (e.g., from 0.1 to 100 µM) and incubate for 48 hours. Include a vehicle control (e.g., DMSO) and a positive control for toxicity.
-
MTT Addition: Remove the media and add 100 µL of fresh media containing 0.5 mg/mL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well. Incubate for 4 hours at 37°C. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Remove the MTT solution and add 100 µL of a solubilizing agent (e.g., DMSO or acidic isopropanol) to each well to dissolve the formazan crystals.
-
Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot this against the compound concentration to determine the CC₅₀ (the concentration that causes 50% cytotoxicity).
Part 5: Comparative Analysis and Path Forward
The final step is to synthesize all the generated data into a clear, comparative framework. This allows for an objective, evidence-based selection of the most promising derivative(s) for further preclinical development.
Table 1: Comparative Physicochemical and In Vitro Activity Profile
| Compound | Molecular Weight ( g/mol ) | % ee | Target Ki (nM) | Cytotoxicity CC₅₀ (µM) | PAMPA Pe (10⁻⁶ cm/s) |
| Ref. Compound | 113.20[4] | N/A | 850 | > 100 | 5.2 |
| Derivative A | 187.28 | > 99% | 45 | > 100 | 12.5 |
| Derivative B | 215.31 | > 99% | 12 | 25 | 15.8 |
| Derivative C | 199.26 | > 98% | 620 | > 100 | 2.1 |
Interpretation of Results:
-
Derivative A emerges as a strong candidate. It shows a significant improvement in target affinity (Ki = 45 nM) compared to the reference compound, exhibits no cytotoxicity in the tested range, and has good predicted permeability.
-
Derivative B is the most potent binder (Ki = 12 nM). However, its progression is cautioned by its observed cytotoxicity (CC₅₀ = 25 µM). This highlights the critical need to balance potency with a safe therapeutic window.
-
Derivative C shows poor target affinity and low permeability, making it a low-priority candidate for further investigation.
Future Directions:
Based on this comprehensive evaluation, Derivative A is selected as the lead candidate for further studies. The next logical steps would include:
-
Functional Assays: To determine if the compound is an agonist, antagonist, or inverse agonist at its target receptor.
-
Metabolic Stability Assays: Using liver microsomes or hepatocytes to predict its metabolic fate and half-life.[24]
-
Selectivity Profiling: Screening against a panel of related receptors to ensure target specificity and minimize potential off-target effects.
-
In Vivo Efficacy Studies: Advancing to animal models to assess its therapeutic effect in a physiological context.
By adhering to this structured, multi-parameter evaluation guide, research and development teams can confidently assess the novelty and therapeutic potential of new chemical entities, ensuring that resources are focused on compounds with the highest likelihood of becoming successful medicines.
References
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Safety Operating Guide
A Procedural Guide to the Safe Disposal of N-ethylcyclopentanamine
This guide provides comprehensive, step-by-step procedures for the safe handling and disposal of N-ethylcyclopentanamine (CAS: 45592-46-9). As a flammable and corrosive secondary amine, improper disposal of this compound poses significant risks to personnel and the environment. Adherence to these protocols is essential for maintaining a safe laboratory environment and ensuring regulatory compliance. This document is intended for researchers, scientists, and drug development professionals who handle this chemical.
Hazard Identification and Risk Assessment: The 'Why' Behind the Procedure
Understanding the inherent hazards of this compound is fundamental to managing its waste stream safely. Its chemical properties dictate every step of the disposal process, from the selection of personal protective equipment to the final disposal method.
The primary hazards are its flammability and corrosivity.[1][2] The vapor can form explosive mixtures with air, and direct contact causes severe skin burns and eye damage.[1][3] Therefore, all waste management procedures must be designed to mitigate these risks.
Table 1: Physicochemical and Hazard Properties of this compound
| Property | Value | Source |
| CAS Number | 45592-46-9 | [1][4] |
| Molecular Formula | C₇H₁₅N | [1][4] |
| Molecular Weight | 113.20 g/mol | [1] |
| Appearance | Colorless to light yellow liquid | [5] |
| Boiling Point | 119-120 °C (at 29 Torr) | [5] |
| GHS Hazard Statements | H226: Flammable liquid and vaporH314: Causes severe skin burns and eye damage | [1] |
Pre-Disposal Protocol: Waste Segregation and Containment
Proper disposal begins at the moment the chemical is deemed waste. The immediate goal is to safely contain the waste, prevent hazardous reactions, and ensure it is clearly identified for the disposal team.
Step-by-Step Waste Collection:
-
Identify the Waste Stream: Collect all waste this compound, including residues, reaction quench solutions, and contaminated consumables (e.g., pipette tips, weighing boats), into a designated waste container.
-
Do Not Mix Wastes: Never mix this compound waste with other chemical waste streams, particularly strong oxidizing agents or acids, to prevent violent reactions.[6] Keeping waste streams separate is a cornerstone of safe laboratory practice and is often a regulatory requirement.[7]
-
Select a Compatible Container:
-
Use a container made of chemically resistant material, such as high-density polyethylene (HDPE) or glass. The original product container is often a suitable choice.
-
Ensure the container is in good condition, with no cracks or leaks, and has a secure, tightly-sealing cap.[7]
-
-
Label the Container Immediately: Affix a "HAZARDOUS WASTE" label to the container.[7] Clearly write the full chemical name, "this compound," and list any other components in the waste mixture with their approximate percentages.
-
Store the Waste Container Safely:
-
Keep the container tightly closed except when adding waste.[2]
-
Store the container in a designated satellite accumulation area (SAA) or a central hazardous waste storage area.
-
The storage location must be a cool, dry, and well-ventilated space, away from heat, sparks, and open flames.[2][3]
-
Ensure the waste is segregated from incompatible materials.[3][6]
-
Required Personal Protective Equipment (PPE)
Due to the corrosive nature of this compound, a robust selection of PPE is mandatory when handling the waste.
-
Hand Protection: Wear butyl rubber or nitrile gloves that are rated for protection against corrosive amines. Always inspect gloves for tears or holes before use.
-
Eye and Face Protection: Use chemical safety goggles and a full-face shield to protect against splashes.[2]
-
Skin and Body Protection: A flame-retardant lab coat and closed-toe shoes are required. For larger quantities or in case of a spill, a chemically resistant apron or suit should be used.
-
Respiratory Protection: All handling of open containers must be performed inside a certified chemical fume hood to prevent inhalation of vapors.[3]
Final Disposal Workflow
The disposal of this compound is strictly regulated. Under no circumstances should this chemical be disposed of down the drain or in regular trash.[2] It must be managed as hazardous waste through a licensed environmental services contractor.
Caption: Disposal workflow for this compound waste.
Step-by-Step Final Disposal:
-
Waste Characterization: this compound waste is classified as hazardous. In the United States, it would likely carry the EPA hazardous waste codes D001 for ignitability and D002 for corrosivity. Your institution's Environmental Health and Safety (EHS) office will confirm the final classification.
-
Engage Professionals: Contact your institution's EHS department or a licensed hazardous waste disposal company to arrange for pickup.[6][8]
-
Provide Documentation: Supply the disposal company with a copy of the Safety Data Sheet (SDS) and a complete description of the waste contents.
-
Maintain Records: Retain all paperwork, including waste manifests, provided by the disposal contractor. This documentation is required for regulatory compliance.[9]
Emergency Procedures
In the event of a spill or personnel exposure, immediate and correct action is critical.
Spill Response:
-
Evacuate and Alert: Immediately alert others in the area and evacuate non-essential personnel.
-
Remove Ignition Sources: Extinguish all nearby flames and turn off any spark-producing equipment.[2]
-
Ventilate: Ensure the area is well-ventilated, preferably within a chemical fume hood.
-
Contain and Absorb: For small spills, use a non-combustible absorbent material like sand, vermiculite, or a commercial chemical absorbent. Do not use combustible materials like paper towels to absorb the bulk of the spill.[10]
-
Collect Waste: Using non-sparking tools, carefully scoop the absorbed material into a designated, sealable container for hazardous waste.[2][3]
-
Decontaminate: Clean the spill area with a suitable decontamination solution as recommended by your EHS office.
-
Report: Report the spill to your supervisor and EHS department.
Personnel Exposure:
-
Skin Contact: Immediately remove all contaminated clothing.[2] Rinse the affected skin area with copious amounts of running water for at least 15 minutes.[2] Seek immediate medical attention.
-
Eye Contact: Immediately flush the eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[2] Remove contact lenses if present and easy to do so. Seek immediate medical attention.
-
Inhalation: Move the affected person to fresh air. If breathing is difficult or has stopped, provide artificial respiration. Seek immediate medical attention.[2]
-
Ingestion: Do NOT induce vomiting.[2] Rinse the mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention immediately.[2]
By adhering to this comprehensive guide, laboratory professionals can ensure that this compound waste is managed in a manner that prioritizes safety, protects the environment, and maintains full regulatory compliance.
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Navigating the Hazards of N-Ethylcyclopentanamine: A Guide to Personal Protective Equipment and Safe Handling
For the diligent researcher, scientist, and drug development professional, the mastery of chemical handling is paramount. N-Ethylcyclopentanamine, a valuable building block in organic synthesis, demands such mastery due to its significant hazards. This guide provides an in-depth, procedural framework for the safe handling of this compound, focusing on the critical role of Personal Protective Equipment (PPE). Our goal is to empower you with the knowledge to not only protect yourself but also to foster a culture of safety within your laboratory.
Understanding the Risk: The Dual Threat of this compound
This compound presents a dual-threat profile that necessitates a comprehensive safety strategy. It is classified as both a flammable liquid and a corrosive substance, capable of causing severe skin burns and eye damage.[1][2] This combination of flammability and corrosivity dictates a multi-faceted approach to PPE selection and laboratory practice.
| Hazard Classification | GHS Pictograms | Signal Word | Hazard Statements |
| Flammable Liquid (Category 3) | 🔥 | Danger | H226: Flammable liquid and vapor. |
| Skin Corrosion (Category 1B) | corrosive | Danger | H314: Causes severe skin burns and eye damage. |
Table 1: GHS Hazard Classification for this compound.[1][2]
The flammability hazard requires stringent control of ignition sources, while the corrosive nature of this amine demands a robust barrier between the chemical and any part of your body. The following sections will detail the specific PPE and procedures to mitigate these risks effectively.
The Core of Protection: A Multi-Layered PPE Strategy
A risk-based approach to PPE is essential. The selection of PPE should be tailored to the specific task and the potential for exposure. The following diagram outlines a logical workflow for PPE selection when handling this compound.
Caption: PPE Selection Workflow for Handling this compound.
Eye and Face Protection: The First Line of Defense
Given that this compound can cause severe eye damage, robust eye and face protection is non-negotiable.
-
Minimum Requirement: Chemical splash goggles that conform to ANSI Z87.1 standards are mandatory for all tasks involving this chemical.[3]
-
Enhanced Protection: For tasks with a higher risk of splashing, such as transferring large volumes or working with heated material, a full-face shield should be worn in addition to chemical splash goggles. The face shield provides a secondary layer of protection for the entire face.[1]
Hand Protection: Selecting the Right Glove Material
The selection of appropriate chemical-resistant gloves is one of the most critical decisions in ensuring your safety. While Safety Data Sheets (SDSs) for this compound consistently call for protective gloves, they often lack specific recommendations for glove material.[1] In the absence of direct permeation data for this compound, a conservative approach based on data for analogous compounds (other corrosive amines) is necessary.
Recommended Glove Materials:
-
Butyl Rubber: This material generally offers excellent resistance to a wide range of corrosive chemicals, including amines, ketones, and esters.[3][4] It is a preferred choice for prolonged contact or when handling larger quantities.
-
Neoprene: Neoprene gloves provide good resistance to a broad spectrum of chemicals, including acids, caustics, and oils.[5][6] They offer a good balance of chemical resistance and dexterity.
-
Nitrile: While nitrile gloves are a common choice in many laboratories for their versatility, their resistance to corrosive amines can vary. Thicker nitrile gloves (e.g., >8 mil) may be suitable for incidental splash protection, but they are not recommended for prolonged immersion.[5][7]
Important Considerations:
-
Double Gloving: For enhanced protection, especially during high-risk procedures, consider wearing two pairs of gloves. A common practice is to wear a thinner, more dexterous glove (e.g., nitrile) underneath a more robust glove (e.g., butyl rubber).
-
Breakthrough Time: Always consult the glove manufacturer's specific chemical resistance data to determine the breakthrough time for the chosen glove material against similar chemicals. Replace gloves immediately if you suspect any contamination.
-
Inspection: Before each use, visually inspect gloves for any signs of degradation, such as discoloration, swelling, or tearing.
Body Protection: Shielding Against Splashes and Fire
Protecting your skin and clothing from accidental splashes is crucial.
-
Laboratory Coat: A flame-resistant lab coat is essential when working with flammable liquids like this compound.[8] Ensure the lab coat is fully buttoned and the sleeves are rolled down.
-
Chemical-Resistant Apron: For tasks involving larger volumes or a significant splash risk, a chemical-resistant apron made of a material like rubber or PVC should be worn over the lab coat.[1]
Respiratory Protection: When Vapors Pose a Threat
This compound is a volatile liquid, and its vapors can be irritating to the respiratory tract. Engineering controls should always be the primary method of controlling vapor exposure.
-
Fume Hood: All work with this compound should be conducted in a properly functioning chemical fume hood to minimize the inhalation of vapors.
-
Respirator: In situations where engineering controls are not sufficient to maintain exposure below acceptable limits, or during emergency situations such as a large spill, respiratory protection is required. A NIOSH-approved respirator with an organic vapor cartridge is the appropriate choice.[9] Fit-testing and proper training are mandatory before using a respirator.
Operational Plan: Safe Handling from Receipt to Disposal
A comprehensive safety plan extends beyond PPE and encompasses the entire lifecycle of the chemical in the laboratory.
Storage and Handling
-
Storage: Store this compound in a cool, dry, well-ventilated area away from heat, sparks, and open flames.[1] It should be stored in a designated flammable liquids storage cabinet. Keep containers tightly closed.
-
Grounding: To prevent the buildup of static electricity, which can be an ignition source, ensure that containers are properly grounded when transferring the liquid.[10][11]
-
Incompatible Materials: Keep this compound segregated from strong oxidizing agents and acids to prevent violent reactions.
Emergency Procedures: Responding to Spills
Prompt and correct response to a spill is critical to minimizing harm.
Caption: Workflow for Responding to an this compound Spill.
-
Small Spills: For small spills, use an absorbent material that is compatible with amines (do not use reactive materials like sawdust).
-
Large Spills: For large spills, evacuate the area and contact your institution's emergency response team.
-
Emergency Equipment: Ensure that a safety shower and eyewash station are readily accessible and tested regularly.[1][2][8][12] In case of skin or eye contact, immediately flush the affected area for at least 15 minutes.
Disposal Plan: Responsible Management of Chemical Waste
Proper disposal of this compound and contaminated materials is a legal and ethical responsibility.
-
Waste Collection: Collect all this compound waste, including contaminated PPE and spill cleanup materials, in a clearly labeled, sealed container.
-
Segregation: Do not mix amine waste with other incompatible waste streams.
-
Disposal: Dispose of the hazardous waste through your institution's environmental health and safety office, following all local, state, and federal regulations.[11]
By adhering to these rigorous safety protocols, you can confidently and safely utilize this compound in your research and development endeavors, ensuring a secure environment for yourself and your colleagues.
References
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- OSHA. (n.d.). Requirements for eyewash and shower facilities.
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- NIOSH. (n.d.). NIOSH Pocket Guide to Chemical Hazards.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
